molecular formula C6H11ClN4 B592017 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride CAS No. 1195-07-9

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Número de catálogo: B592017
Número CAS: 1195-07-9
Peso molecular: 174.632
Clave InChI: NFWNCFCJMYPOBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN4 and its molecular weight is 174.632. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2,7H2,1H3,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWNCFCJMYPOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90714124
Record name 5-(Aminomethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-43-1, 1195-07-9
Record name 5-Pyrimidinemethanamine, 4-amino-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC82633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Aminomethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine Hydrochloride: Foundational Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a key heterocyclic intermediate, most notably in the synthesis of Thiamine (Vitamin B1).[1][2][3] Its hydrochloride salt is the common form for handling and storage. While extensive, peer-reviewed literature on its specific advanced applications is sparse, its structural motifs—an aminopyrimidine core—are prevalent in a wide array of pharmacologically active agents.[4][5][6] This guide provides a consolidated overview of its core physicochemical properties, explores the chemical reasoning behind its basicity, and presents generalized, robust protocols for its analytical characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Core Physicochemical and Structural Properties

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride is a crystalline solid.[7] Its structure features a pyrimidine ring substituted with a primary amine at position 4, a methyl group at position 2, and an aminomethyl group at position 5. The hydrochloride salt form enhances stability and improves handling characteristics.

Chemical Structure

G cluster_molecule 5-(Aminomethyl)-2-methylpyrimidin-4-amine cluster_effects Electronic Effects N_ring Pyrimidine Ring Nitrogens (sp² lone pairs) Basicity Overall Molecular Basicity (Multiple pKa values) N_ring->Basicity Contributes (pKa ~1-3, modified) NH2_C4 C4-Amino Group (Resonance Donor) NH2_C4->N_ring Increases ring basicity NH2_C5 C5-Aminomethyl Group (Alkylamine) NH2_C5->Basicity Contributes (pKa ~10-11) G start Sample of 5-(Aminomethyl)-2-methylpyrimidin- 4-amine HCl hplc Purity Assessment (HPLC-UV) start->hplc nmr Structural Confirmation (¹H & ¹³C NMR) start->nmr data_hplc Purity > 98%? hplc->data_hplc data_nmr Structure Confirmed? nmr->data_nmr titration Basicity Measurement (pKa Titration) data_titration Experimental pKa Values Determined titration->data_titration data_hplc->data_nmr Yes data_nmr->titration Yes end Proceed to Application (e.g., Synthesis, Screening) data_titration->end

Sources

Introduction: The Morphinan Challenge and a Biomimetic Breakthrough

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Grewe Diamine: Discovery, Mechanism, and Application in Morphinan Synthesis

The tetracyclic core of morphine, a structure of profound medicinal importance and synthetic challenge, has captivated chemists for over a century.[1][2] Long before its total synthesis was achieved, the intricate, sterically congested framework of the morphinan alkaloid family presented a formidable obstacle. Early synthetic strategies were often lengthy and low-yielding, exemplified by the first total synthesis by Marshall D. Gates, Jr. in 1952, which, while a landmark achievement, required 31 steps and proceeded in a mere 0.06% overall yield.[3] The central difficulty lay in constructing the C, D, and E rings with the correct stereochemistry onto the existing aromatic A ring.

This guide explores the pivotal discovery by German chemist Rudolf Grewe, whose work fundamentally shifted the strategy for morphinan synthesis. The Grewe cyclization, a powerful acid-catalyzed ring-closure reaction, provided a remarkably efficient and biomimetic route to the morphinan core. This reaction, and the precursor diamines it employs, remains a cornerstone of modern synthetic routes to a vast array of opioids, including analgesics, antitussives, and their antagonists.[3][4] We will delve into the historical context of this discovery, dissect the underlying reaction mechanism, provide a representative synthetic protocol, and discuss its evolution and lasting impact on medicinal chemistry.

The Discovery: Rudolf Grewe's Strategic Cyclization

In 1967, Rudolf Grewe and W. Friedrichsen published their groundbreaking work on the cyclization of benzyl-substituted octahydroisoquinoline derivatives to form the morphinan skeleton.[5] This approach was a departure from previous strategies and was inspired by the proposed biogenesis of morphine in the opium poppy. The key insight was to mimic the natural cyclization of reticuline, forging the crucial C-ring through an intramolecular electrophilic attack on an electron-rich aromatic ring.[3]

The reaction, now known as the Grewe cyclization, demonstrated that a suitably substituted 1-benzyloctahydroisoquinoline could be induced by strong acid to undergo a clean and efficient cyclization, establishing the complete tetracyclic morphinan system in a single, powerful step. This discovery was not merely an incremental improvement; it was a paradigm shift that made the laboratory synthesis of morphinans significantly more practical and is highlighted as the key step in some of the most efficient total syntheses of these alkaloids to date, such as the one developed by Kenner C. Rice.[3][6][7]

The Grewe Cyclization: A Mechanistic Deep Dive

The success of the Grewe cyclization hinges on the generation of a highly reactive intermediate capable of undergoing an otherwise difficult intramolecular electrophilic aromatic substitution. The mechanism is best understood as proceeding through the formation of a "superelectrophile," a dicationic species with immense reactivity.[8]

Causality of Key Mechanistic Steps:

  • Initial Protonation: The reaction is initiated by the protonation of the basic nitrogen atom of the octahydroisoquinoline ring by a strong acid catalyst. This is a standard acid-base reaction.

  • Superelectrophile Formation: In the presence of a strong, concentrated acid like phosphoric acid, a second protonation occurs, this time on the double bond of the cyclohexene ring. This step is crucial and explains the need for harsh acidic conditions. This double protonation generates a dicationic intermediate.[8] The resulting positive charge on the nitrogen atom acts as an electron-withdrawing group, increasing the electrophilicity of the carbocation formed in the cyclohexene ring.

  • Regioselectivity: The protonation of the double bond is regioselective, leading to the formation of a stable tertiary carbocation. This intermediate is a 1,4-dication, which is favored over a 1,3-dication due to electrostatic repulsive effects.[8]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic A-ring (the benzyl substituent) acts as the nucleophile, attacking the highly electrophilic tertiary carbocation. This is the key bond-forming step that closes the C-ring and forms the complete tetracyclic morphinan skeleton.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the A-ring, yielding the final morphinan product.

This mechanistic pathway is visualized in the diagram below.

Grewe_Mechanism Grewe Cyclization Mechanism cluster_0 Step 1 & 2: Dication Formation cluster_1 Step 3: C-Ring Formation cluster_2 Step 4: Rearomatization StartingMaterial 1-Benzyl-octahydroisoquinoline (Grewe Diamine Precursor) ProtonatedNitrogen N-Protonated Intermediate StartingMaterial->ProtonatedNitrogen + H+ Dication Dicationic Superelectrophile (Tertiary Carbocation) ProtonatedNitrogen->Dication + H+ SEAr_Intermediate Cyclized Intermediate (Spirocyclic Cation) Dication->SEAr_Intermediate Intramolecular SEAr Product Morphinan Product SEAr_Intermediate->Product - H+

Grewe cyclization mechanism via a dicationic intermediate.

Synthetic Protocol & Optimization

The practical application of the Grewe cyclization requires careful control of reaction conditions to maximize the yield of the desired morphinan product and minimize side reactions. One of the most significant improvements to the original procedure is the use of an N-acyl protected starting material, typically N-formyl.[9] This modification prevents unwanted side reactions such as ether cleavage on the aromatic ring and generally leads to higher and more consistent yields.[9]

Representative Experimental Protocol: N-Formyl Dextromethorphan Synthesis

The following protocol is a representative example of an improved Grewe cyclization used in the synthesis of an N-formyl dextromethorphan intermediate.[8]

Objective: To synthesize N-Formyl Dextromethorphan via Grewe cyclization of N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Materials & Reagents:

ReagentFormulaMolar MassPurpose
N-Formyl "Octabase"C₁₈H₂₃NO₂285.38 g/mol Starting Material
Orthophosphoric Acid (85%)H₃PO₄98.00 g/mol Acid Catalyst
Phosphorus PentoxideP₂O₅141.94 g/mol Dehydrating Agent
TolueneC₇H₈92.14 g/mol Solvent
Ethyl AcetateC₄H₈O₂88.11 g/mol Extraction Solvent
Sodium Bicarbonate (7% aq.)NaHCO₃84.01 g/mol Neutralizing Wash

Step-by-Step Methodology:

  • Apparatus Setup & Dehydration: In a flask equipped with a Dean-Stark apparatus and under a nitrogen atmosphere, charge orthophosphoric acid (~85% w/w) and toluene. Heat the mixture to reflux to remove water azeotropically.

  • Catalyst Preparation: Cool the reaction mass under nitrogen and carefully charge phosphorus pentoxide. The addition of P₂O₅ creates polyphosphoric acid, a stronger acid and dehydrating agent, which promotes the reaction.

  • Substrate Addition: Slowly add a solution of the N-formyl octabase in an organic solvent to the prepared acid mixture.

  • Reaction: Raise the temperature of the reaction mass and maintain for a specified period to allow for complete cyclization. Reaction progress can be monitored by TLC or HPLC.

  • Quenching & Extraction: Cool the reaction mass and concentrate under vacuum to remove the toluene. Add ethyl acetate to the residue. In a separate flask, prepare chilled water. Slowly and carefully add the ethyl acetate mixture to the chilled water with stirring to quench the reaction.

  • Workup: Allow the layers to settle and separate. Wash the organic layer sequentially with water and a 7% sodium bicarbonate solution to remove residual acid.

  • Isolation: Concentrate the organic layer under vacuum to yield the crude N-formyl dextromethorphan product.

  • Purification: The crude product can be purified by column chromatography or recrystallization as needed.

The overall workflow for this synthesis is depicted below.

Grewe_Workflow General Grewe Cyclization Workflow A 1. Catalyst Preparation (H₃PO₄ + P₂O₅ in Toluene) B 2. Substrate Addition (N-Formyl Octabase) A->B Slowly add C 3. Thermal Reaction (Heating under N₂) B->C Heat D 4. Reaction Quench (Addition to chilled H₂O) C->D Cool, then add E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E Separate layers F 6. Aqueous Wash (H₂O, then NaHCO₃ soln.) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Chromatography/Recrystallization) G->H

Generalized experimental workflow for a Grewe cyclization.

Modern Applications and Impact

The Grewe cyclization remains a vital tool in both academic research and industrial-scale synthesis of medicinal compounds. Its primary application is in the production of morphinan-based drugs.

  • Dextromethorphan: A widely used over-the-counter cough suppressant, the synthesis of dextromethorphan often employs the Grewe cyclization as the key step to build the morphinan core.[8][9]

  • Opioid Analgesics & Antagonists: The method provides access to critical intermediates for the synthesis of potent analgesics (like hydromorphone, oxymorphone) and opioid antagonists (like naloxone, naltrexone) which are crucial for treating pain and opioid overdose, respectively.[3]

  • Drug Development: The efficiency of the Grewe cyclization allows for the synthesis of novel morphinan derivatives, enabling researchers to explore the structure-activity relationships (SAR) of this important pharmacological class and develop new drugs with improved efficacy or side-effect profiles.[10][11]

Conclusion

The discovery of the Grewe cyclization was a watershed moment in synthetic organic chemistry. By providing a short, efficient, and biomimetically inspired route to the complex morphinan skeleton, Rudolf Grewe opened the door for the practical and large-scale synthesis of a host of essential medicines. The reaction's elegant mechanism, proceeding through a superelectrophile intermediate, showcases a powerful principle in reaction design. Decades after its initial publication, the Grewe cyclization continues to be a textbook example of a strategic bond formation and a workhorse reaction in the synthesis of pharmaceuticals that impact millions of lives worldwide.

References

  • Sethi, M. K., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chem IJ, 6(1). [Link]

  • Wikipedia. (n.d.). Dextromethorphan. Retrieved from [Link]

  • Wikipedia. (n.d.). Total synthesis of morphine and related alkaloids. Retrieved from [Link]

  • Chu, S., et al. (2016). A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. Angewandte Chemie International Edition, 55(46), 14493-14497. [Link]

  • ResearchGate. (n.d.). Grewe cyclization. Retrieved from [Link]

  • Gorbachev, D. (2022). Novel Approaches Towards the Synthesis of Morphinan Derivatives. Nottingham ePrints. [Link]

  • Denmark, S. (n.d.). Synthesis of Morphine Alkaloids. Denmark Group, University of Illinois. [Link]

  • Hudlicky, T., & Claeboe, C. D. (2011). Synthesis of Morphine Alkaloids and Derivatives. The Alkaloids: Chemistry and Biology, 68, 33-66. [Link]

  • Grewe, R., & Friedrichsen, W. (1967). Die Cyclisierung von Octahydro‐isochinolinderivaten durch Morphinan‐Ringschluß. Synthese des Dihydrothebainons. Chemische Berichte, 100(5), 1550-1558. [Link]

  • ResearchGate. (n.d.). Total Synthesis of (-)-Morphine. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Synthesis of (-)-Morphine. Retrieved from [Link]

  • Rice, K. C. (1983). U.S. Patent No. 4,368,326. Washington, DC: U.S.
  • Schwartz, M. A. (2010). U.S. Patent No. 7,838,677. Washington, DC: U.S.
  • Fossati, E., et al. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS ONE, 10(4), e0124459. [Link]

  • Asquith, C. R. M., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399. [Link]

  • Noble, A., & MacMillan, D. W. C. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 144(18), 7967-7985. [Link]

Sources

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride CAS number 1195-07-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS 1195-07-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist

Executive Summary

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known in its free base form as Grewe diamine, is a pivotal heterocyclic amine with profound significance in both biological systems and synthetic chemistry. As the hydrochloride salt (CAS 1195-07-9), it offers improved stability and handling characteristics, making it a crucial starting material and intermediate. This guide provides a comprehensive technical overview, moving from its fundamental physicochemical properties and synthesis to its critical role in the biosynthesis of Vitamin B1 (Thiamine) and its broader applications as a versatile scaffold in medicinal chemistry. We will explore the causality behind its synthetic routes, its specific enzymatic interactions, validated analytical methodologies for its characterization, and essential safety protocols, offering field-proven insights for laboratory and process development applications.

Core Molecular Profile and Physicochemical Properties

This compound is the salt form of a substituted pyrimidine. The core structure, featuring two primary amine groups and a methyl group on the pyrimidine ring, dictates its reactivity and biological function. The hydrochloride salt form enhances its solubility in aqueous media and improves its stability for storage.[1][2]

PropertyValueSource
CAS Number 1195-07-9[1][2][3][4]
Molecular Formula C₆H₁₁ClN₄[1][2]
Molecular Weight 174.63 g/mol [1][2]
Appearance Light Yellow or Off-White to Pale Yellow Solid/Powder[5][6]
Melting Point 270-272 °C (for the free base)
Solubility Soluble in water.[6] Slightly soluble in DMSO and Methanol (with heating).[7]
Storage Conditions Sealed in a dry place at room temperature or -20°C for long-term storage.[1][2][5][7]
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine;hydrochloride[8][9]
SMILES NC1=NC(C)=NC=C1CN.[H]Cl[1]
InChI InChI=1S/C6H10N4.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2,7H2,1H3,(H2,8,9,10);1H[9]

Synthesis and Manufacturing: From Benchtop to Industrial Scale

The industrial and laboratory synthesis of this key intermediate is well-established, driven by its necessity for Vitamin B1 production.[10] The choice of synthetic route is often a balance between the cost of starting materials, reaction efficiency, and scalability.

Established Synthetic Pathways

Two primary, scalable processes have been developed, both converging on the common intermediate 4-amino-2-methylpyrimidine-5-carbonitrile before a final reduction step.[11]

  • The Vilsmeier Reagent Approach: This pathway begins with the inexpensive starting material, 2-cyanoacetamide. Reaction with a Vilsmeier reagent forms an enamine, which then undergoes condensation with acetamidine to yield the pyrimidine ring. Subsequent hydrogenation of the nitrile group affords the final product with a good overall yield.[11][12]

  • The Malononitrile Approach: An alternative route uses malononitrile, which is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate.[11] The resulting intermediate, without isolation, is reacted with acetamidine hydrochloride to form the same cyanopyrimidine intermediate, which is then hydrogenated. This method has been reported to achieve an overall yield of 70%.[11]

Advancements in Synthesis: Continuous Flow Technology

More recently, a fully continuous flow synthesis process has been developed.[13] This modern approach offers significant advantages over traditional batch processing, including enhanced safety, dramatically reduced reaction times (from days to minutes), and improved mixing efficiency, resulting in a high-purity product (up to 97%).[13]

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis Steps A 2-Cyanoacetamide or Malononitrile C Enamine Formation (Vilsmeier or other) A->C B Acetamidine HCl D Cyclization/ Condensation B->D C->D E Intermediate: 4-Amino-2-methyl- pyrimidine-5-carbonitrile D->E F Hydrogenation (Reduction) E->F G Final Product: 5-(Aminomethyl)-2-methyl- pyrimidin-4-amine F->G Thiamine_Salvage_Pathway cluster_pathway Cellular Thiamine Metabolism Thiamine_Deg Thiamine Degradation Grewe_Diamine 5-(Aminomethyl)-2-methyl- pyrimidin-4-amine (Substrate) Thiamine_Deg->Grewe_Diamine yields TenA Thiaminase II (TenA Enzyme) Grewe_Diamine->TenA acts on HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) (Precursor) TenA->HMP hydrolyzes to TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) HMP->TPP combined to form Thiazole Thiazole Moiety (HET) Thiazole->TPP combined to form

Caption: Role in the Thiamine (Vitamin B1) salvage pathway.

Applications in Drug Discovery and Development

Beyond its role in vitamin synthesis, the reactive nature of the pyrimidine scaffold and its amino groups makes this compound a valuable and versatile building block in medicinal chemistry. [8]

  • Scaffold for Compound Libraries: The two primary amino groups provide reactive sites for nucleophilic substitution and condensation reactions, enabling the synthesis of diverse compound libraries for screening against various biological targets. [8]* Antiviral Agents: Derivatives, such as 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles, have demonstrated significant antiviral activity against the tobacco mosaic virus (TMV). [8]* JAK2 Inhibitors: The aminopyrimidine core is a recognized pharmacophore. Recent studies describe the development of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms. [14]The lead compound in this series, A8, showed an IC₅₀ value of 5 nM for JAK2 kinase and favorable metabolic stability. [14]* Precursor for Bioactive Molecules: The aminomethyl group can be readily modified. For example, conversion to a bromomethyl or chloromethyl group creates a reactive electrophile capable of forming covalent bonds with biological nucleophiles, a strategy used in designing targeted inhibitors. [15]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is critical for its use in both research and manufacturing. A multi-technique approach is standard for comprehensive characterization. Certified Reference Materials (CRMs) are available and are produced in accordance with ISO 17034 and ISO/IEC 17025 for use in pharmaceutical release testing and method development. [16]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. [8]A typical setup would use a C18 column with a mobile phase of buffer and acetonitrile, coupled with a UV/Vis detector. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure. The spectrum is expected to show characteristic peaks corresponding to the methyl protons, the methylene protons of the aminomethyl group, the aromatic proton on the pyrimidine ring, and the amine protons. * Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) provide high sensitivity for detecting and quantifying the compound and any potential impurities, even at trace levels. * Elemental Analysis: Verifies the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the theoretical values. [8]

Analytical_Workflow cluster_analysis Characterization Suite Sample Sample of 5-(Aminomethyl)-2-methyl- pyrimidin-4-amine HCl HPLC HPLC-UV (Purity Assay) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS LC-MS/MS (Identity & Trace Impurities) Sample->MS Report Certificate of Analysis (Purity, Identity, Impurity Profile) HPLC->Report NMR->Report MS->Report

Caption: Standard analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [6][18][19]

  • GHS Hazard Classification:

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation). [9][18] * Serious Eye Damage/Irritation: Category 2 (Causes serious eye irritation). [9][18] * Harmful if swallowed or inhaled. [2][18]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles compliant with EN166 or similar standards. [6][18] * Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). [6] * Skin and Body Protection: Use a lab coat and other protective clothing to prevent skin exposure. [6][18]

  • First Aid Measures:

    • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [18] * In Case of Skin Contact: Wash off immediately with plenty of soap and water. [18] * If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. [18]

  • Storage and Disposal:

    • Storage: Store in a well-ventilated, dry place. Keep the container tightly sealed. [1][2][18]For long-term stability, storage at -20°C is often recommended. [5] * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [18]

References

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine - LookChem. [Link]

  • This compound CAS#: 1195-07-9. [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF - ResearchGate. [Link]

  • This compound - MySkinRecipes. [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 - ACS Publications. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. [Link]

  • This compound. [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. [Link]

  • Thiamine - Wikipedia. [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed. [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. [Link]

  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. [Link]

Sources

A Technical Guide to the Role of Grewe Diamine in Thiamine (Vitamin B1) Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiamine (Vitamin B1), in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] While organisms like bacteria, fungi, and plants synthesize thiamine de novo through complex enzymatic pathways, the industrial production required for dietary supplements, food fortification, and pharmaceuticals relies on efficient chemical synthesis routes.[1][3] This guide elucidates the pivotal role of a specific intermediate, Grewe diamine, in the large-scale chemical synthesis of thiamine. We will first contextualize its function by outlining the natural biosynthetic pathway, thereby highlighting the divergence and ingenuity of industrial methodologies. Subsequently, we will provide a detailed examination of the synthesis of Grewe diamine and its subsequent condensation to form the thiamine molecule, complete with experimental protocols and comparative analyses. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of thiamine production chemistry.

The Biological Blueprint: Natural Biosynthesis of Thiamine

In virtually all organisms that produce it, thiamine monophosphate (ThMP) is constructed by converging two independently synthesized precursors: a pyrimidine moiety and a thiazole moiety.[4] The biologically active form, thiamine pyrophosphate (TPP), is then typically formed by phosphorylation.[4] It is critical to establish that Grewe diamine is not an intermediate in this natural biosynthetic pathway.

Pyrimidine Moiety Synthesis

The pyrimidine portion, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is generated from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[3] In bacteria, this remarkable rearrangement is catalyzed by the radical SAM enzyme, HMP-P synthase (ThiC).[3] The resulting HMP-P is then phosphorylated by HMP-P kinase (ThiD) to yield the activated HMP-PP.[5]

Thiazole Moiety Synthesis

The thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is formed via a complex oxidative condensation. In bacteria like Bacillus subtilis, the precursors are 1-deoxy-D-xylulose 5-phosphate (DXP), glycine, and cysteine.[6][7] This process requires a suite of enzymes, including ThiG (thiazole synthase), which assembles the components to form the thiazole ring.[6][7] An associated protein, TenI, has been identified as a thiazole tautomerase, which facilitates the aromatization of the thiazole ring, ensuring the product is a better substrate for the subsequent coupling reaction.[4][6][8][9]

Coupling and Final Phosphorylation

The two moieties, HMP-PP and HET-P, are coupled by the enzyme thiamine-phosphate synthase (ThiE) to form thiamine monophosphate (ThMP).[3][4] In most bacteria and eukaryotes, ThMP is then hydrolyzed to thiamine, which is subsequently pyrophosphorylated by thiamine diphosphokinase to yield the active cofactor TPP.[3]

Fig 1. Simplified pathway of natural thiamine biosynthesis in bacteria.

The Industrial Imperative: Chemical Synthesis and the Role of Grewe Diamine

While elegant, the natural biosynthetic pathway is not practical for multi-ton industrial synthesis due to the complexity of enzymes and precursors. Early in the history of vitamin production, competitive and efficient chemical routes were developed. An alternative manufacturing process, notably investigated by Hoffman La Roche, utilized a key pyrimidine intermediate first published in 1937: 5-(aminomethyl)-2-methyl-4-pyrimidinamine, now commonly known as Grewe diamine .[3]

Grewe diamine serves as a stable, readily synthesized pyrimidine building block, perfectly primed for condensation with a thiazole counterpart. Its structure contains the complete pyrimidine ring and the essential aminomethyl group at the C5 position, which will form the methylene bridge linking the two heterocyclic rings of thiamine.

Synthesis of Grewe Diamine

The industrial synthesis of Grewe diamine has been optimized over decades. A common approach involves the hydrolysis of an N-acylated precursor, such as N-(4-amino-2-methyl-pyrimidin-5-yl-methyl)-formamide (N-formyl Grewe diamine).[10] This method provides a high-purity product suitable for pharmaceutical applications.

Grewe Diamine Synthesis Workflow Start N-Formyl Grewe Diamine (or other N-acyl precursor) Hydrolysis Hydrolysis (e.g., aq. NaOH) Start->Hydrolysis ReactionMix Reaction Mixture (Grewe Diamine + Formate Salt in Solution) Hydrolysis->ReactionMix Separation Phase Separation (Using organic solvent) ReactionMix->Separation OrganicPhase Organic Phase (Grewe Diamine in Solvent) Separation->OrganicPhase AqueousPhase Aqueous Phase (Waste Salt) Separation->AqueousPhase Crystallization Crystallization (Cooling) OrganicPhase->Crystallization Product Purified Grewe Diamine Crystals Crystallization->Product

Fig 2. General workflow for the synthesis and purification of Grewe diamine.
Condensation to Form Thiamine

The core function of Grewe diamine is its reaction with a suitable thiazole moiety, typically 4-methyl-5-(2-hydroxyethyl)thiazole. This alkylation reaction forms the thiamine molecule, creating the crucial methylene bridge and the quaternary thiazolium salt.[3] This step effectively mimics the coupling function of the ThiE enzyme in nature, but through a direct chemical condensation.

Experimental Methodologies & Protocols

The following protocols are representative of established chemical synthesis routes. They are provided for illustrative purposes and must be adapted and optimized with appropriate laboratory safety measures.

Protocol 1: Synthesis of Grewe Diamine via Hydrolysis

This protocol is based on processes described in the patent literature for hydrolyzing N-formyl Grewe diamine.[10]

Objective: To produce high-purity Grewe diamine.

Materials:

  • N-(4-amino-2-methyl-pyrimidin-5-yl-methyl)-formamide (N-formyl Grewe diamine)

  • Sodium hydroxide (NaOH) solution (e.g., 30% w/w in water)

  • Organic solvent (e.g., 1-butanol)

  • Deionized water

Procedure:

  • Charge a reaction vessel with N-formyl Grewe diamine and 1-butanol.

  • Heat the suspension with stirring to approximately 60-70°C.

  • Slowly add the aqueous NaOH solution to the vessel over 1-2 hours, maintaining the temperature. The hydrolysis reaction is exothermic.

  • After the addition is complete, maintain the reaction at 70°C for an additional 1-2 hours to ensure complete conversion.

  • Cease heating and allow the two phases of the reaction mixture to separate. The upper organic phase contains the Grewe diamine product, while the lower aqueous phase contains sodium formate.

  • Separate the hot organic phase.

  • Cool the organic phase slowly to 0-5°C to induce crystallization of the Grewe diamine.

  • Isolate the crystals by filtration, wash with cold solvent, and dry under vacuum.

Self-Validation: The purity of the resulting Grewe diamine can be confirmed using HPLC and melting point analysis. The absence of the starting N-formyl precursor in the final product indicates complete hydrolysis.

Protocol 2: Synthesis of Thiamine from Grewe Diamine

This protocol describes the condensation step to form thiamine.

Objective: To synthesize thiamine by coupling Grewe diamine with a thiazole precursor.

Materials:

  • Grewe diamine

  • 4-methyl-5-(2-hydroxyethyl)thiazole

  • Acid catalyst (e.g., hydrobromic acid or a mixture for salt formation)[3]

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve Grewe diamine in the chosen solvent in a reaction vessel.

  • Add the acid to protonate the reactants and facilitate the reaction.

  • Add 4-methyl-5-(2-hydroxyethyl)thiazole to the mixture.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to allow the thiamine salt (e.g., thiamine bromide) to crystallize.

  • Filter the crude product, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure thiamine salt.

Self-Validation: The final product should be analyzed by techniques such as NMR and Mass Spectrometry to confirm the structure of thiamine. Quantitative analysis can be performed using the thiochrome method.

Protocol 3: Thiamine Quantification by the Thiochrome Method

This is a classic and reliable method for quantifying thiamine, which relies on its oxidation to a fluorescent derivative.

Objective: To quantify the concentration of synthesized thiamine.

Procedure:

  • Prepare a standard solution of thiamine and a solution of the synthesized sample.

  • To an aliquot of each solution, add an alkaline oxidizing agent (e.g., potassium ferricyanide in NaOH solution). This converts thiamine to the highly fluorescent compound, thiochrome.

  • Extract the thiochrome into an organic solvent (e.g., isobutanol).

  • Measure the fluorescence of the organic layer using a fluorometer (Excitation ~365 nm, Emission ~450 nm).

  • Compare the fluorescence intensity of the sample to that of the standard to determine the thiamine concentration.

Comparative Analysis and Data Summary

The divergence between the natural and industrial pathways is a clear example of optimizing for different environments: the cell versus the chemical reactor.

FeatureNatural Biosynthesis (e.g., E. coli)Chemical Synthesis (Grewe Diamine Route)
Pyrimidine Source 5-Aminoimidazole Ribotide (AIR)Various small molecules (e.g., via acetamidine and nitriles)
Key Pyrimidine Interm. 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP)Grewe Diamine
Thiazole Source DXP, Glycine, CysteineSynthesized 4-methyl-5-(2-hydroxyethyl)thiazole
Coupling Mechanism Enzymatic condensation via Thiamine-phosphate synthase (ThiE)Direct chemical alkylation/condensation
Catalysts A suite of specialized enzymes (ThiC, ThiG, ThiE, etc.)Acids, bases, and potentially metal catalysts
Control & Regulation Tightly regulated by genetic feedback loops (e.g., TPP riboswitches)[3]Controlled by reaction conditions (temperature, pressure, concentration)
Environment Aqueous, physiological pH and temperatureOften involves organic solvents, and wider ranges of pH and temperature

Conclusion

Grewe diamine, while absent from the natural de novo biosynthesis of thiamine, is a cornerstone of its industrial production. Its development represents a triumph of synthetic chemistry, enabling the cost-effective and large-scale manufacturing of a vitamin essential to human health. By serving as a stable and reactive pyrimidine precursor, Grewe diamine streamlines the construction of the final thiamine molecule, bypassing the intricate and sensitive enzymatic machinery of nature. Understanding its synthesis and application is therefore fundamental for professionals involved in pharmaceutical chemistry, nutritional science, and drug development, as it bridges the gap between a biological necessity and its global availability.

References

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • Hazra, A., et al. (2011). A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. Journal of the American Chemical Society. Retrieved from [Link]

  • Chatterjee, A., et al. (2011). A missing enzyme in thiamin thiazole biosynthesis: identification of TenI as a thiazole tautomerase. PubMed. Retrieved from [Link]

  • Hazra, A., et al. (2011). A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. ACS Publications. Retrieved from [Link]

  • Begley, T.P., et al. (2008). The biosynthesis of the thiazole phosphate moiety of thiamin (vitamin B1). H1 Connect. Retrieved from [Link]

  • Chatterjee, A., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry. Retrieved from [Link]

  • Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? The AAPS Journal. Retrieved from [Link]

  • Hazra, A., et al. (2011). A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. ResearchGate. Retrieved from [Link]

  • Pohorecka, M., et al. (2007). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. Cellular & Molecular Biology Letters. Retrieved from [Link]

  • Strobbe, S., et al. (2022). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Journal of Experimental Botany. Retrieved from [Link]

  • Begley, T.P., et al. (2004). Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). PubMed. Retrieved from [Link]

  • WIPO. (2007). PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1. Retrieved from [Link]

  • Chatterjee, A., et al. (2006). The biosynthesis of the thiazole phosphate moiety of thiamin: the sulfur transfer mediated by the sulfur carrier protein ThiS. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP0342482A2 - Process for the preparation of pyrimidine derivatives.
  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [Link]

  • Roje, S. (2014). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Verstraete, O., et al. (2022). A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues. The Plant Journal. Retrieved from [Link]

  • Leder, I.G. (1962). The Biosynthesis of Thiamine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Grewe diamine. Retrieved from [Link]

  • Pytka, K., et al. (2007). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. PMC. Retrieved from [Link]

  • News-Medical.Net. (2025). Discovery solves 67-year-old biochemical mystery about vitamin B1. Retrieved from [Link]

  • ResearchGate. (2023). Thiamine: overview of history of discovery, mechanism of action, role and deficiency. Retrieved from [Link]

  • Lonsdale, D. (2022). Hiding in Plain Sight: Modern Thiamine Deficiency. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1.
  • Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. Retrieved from [Link]

  • Li, Y., et al. (2024). Genome-Wide Analysis of the Thiamine Biosynthesis Gene Families in Common Bean Reveals Their Crucial Roles Conferring Resistance to Fusarium Wilt. MDPI. Retrieved from [Link]

  • Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PubMed. Retrieved from [Link]

  • Wiley, K. & Gupta, M. (2023). Vitamin B1 (Thiamine) Deficiency. StatPearls. Retrieved from [Link]

  • Li, T., et al. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications. Retrieved from [Link]

  • New Drug Approvals. (2021). THIAMINE, Vitamin B1. Retrieved from [Link]

Sources

Chemical structure of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 1195-07-9), a critical heterocyclic building block.[1][2][3] Also known by the common name Grewe diamine, this compound is a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1) and serves as a versatile precursor in medicinal chemistry.[4][5] This document delineates its chemical structure, physicochemical properties, established synthetic routes, and analytical characterization methodologies. Furthermore, it explores the compound's profound biological significance, particularly its role as a natural substrate in the thiamine salvage pathway, and its applications in drug discovery. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important pyrimidine derivative.

Chemical Identity and Structure

5-(Aminomethyl)-2-methylpyrimidin-4-amine is an aminopyrimidine derivative characterized by a methyl group at the 2-position, an amine at the 4-position, and an aminomethyl substituent at the 5-position.[6] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various synthetic and biological applications.

Structural Representation

The chemical structure consists of a core pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms. The strategic placement of amino and methyl groups dictates its reactivity and biological function.

Caption: 2D structure of this compound.

Key Identifiers and Properties

A summary of the compound's identifiers is provided below for unambiguous referencing. Note that identifiers for the free base (CAS 95-02-3) and the dihydrochloride salt (CAS 874-43-1) are also included for clarity.[7][8]

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 1195-07-9[1][2][9]
Molecular Formula C₆H₁₁ClN₄[1][9]
Molecular Weight 174.63 g/mol [1][9]
Canonical SMILES CC1=NC=C(C(=N1)N)CN.Cl[9]
InChIKey NFWNCFCJMYPOBH-UHFFFAOYSA-N[9]
Free Base CAS 95-02-3[6][7]
Dihydrochloride CAS 874-43-1[8]

Physicochemical Characteristics

The physical and chemical properties of a compound are critical for its application in synthesis and formulation. The hydrochloride salt is typically an off-white to light yellow solid.[8][10]

PropertyValueSource
Appearance Light Yellow Powder / Off-White Solid[10][11]
Melting Point 270-272 °C (for free base)[7]
Solubility Slightly soluble in Water and Methanol (with heating); Slightly soluble in DMSO.[7]
pKa 7.70 ± 0.29 (Predicted)[7]
Storage Room temperature, sealed in dry conditions or at -20°C for long-term storage.[1][7][8]

Synthesis and Manufacturing Insights

The industrial production of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is well-established, driven by its role in Vitamin B1 synthesis.[5][12] Scalable processes have been developed to ensure high yield and purity, suitable for pharmaceutical applications.[13]

Synthetic Strategy: Condensation and Reduction

A prevalent and efficient synthetic strategy involves the construction of the pyrimidine ring followed by modification of the 5-position substituent. One industrially viable method begins with inexpensive starting materials like 2-cyanoacetamide or malononitrile.[13][14][15]

The core logic of this synthesis is twofold:

  • Ring Formation: A condensation reaction between an amidine (acetamidine) and a suitable three-carbon precursor containing a nitrile group. This cyclization is a classic and reliable method for pyrimidine synthesis.

  • Functional Group Transformation: The nitrile group at the 5-position of the pyrimidine ring serves as a stable handle that can be selectively reduced to the desired aminomethyl group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

synthesis_workflow start 2-Cyanoacetamide enamine Enamine Intermediate start->enamine Vilsmeier Reagent pyrimidine 4-Amino-2-methyl- pyrimidine-5-carbonitrile enamine->pyrimidine Acetamidine Condensation product 5-(Aminomethyl)-2-methyl- pyrimidin-4-amine pyrimidine->product Catalytic Hydrogenation

Caption: Simplified workflow for the synthesis of Grewe diamine.

Experimental Protocol: Two-Step Synthesis

The following protocol is a representative example of a scalable synthesis, adapted from published literature.[13][15]

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Reagent Preparation: In a suitable reactor under an inert atmosphere (N₂), prepare the Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide (DMF) at a controlled temperature (0-5°C).

  • Enamine Formation: Slowly add 2-cyanoacetamide to the Vilsmeier reagent. The choice of 2-cyanoacetamide is driven by its low cost and high reactivity.[13] The reaction is typically stirred for several hours, allowing for the formation of the enamine intermediate.

  • Cyclization: Introduce acetamidine hydrochloride and a base (e.g., sodium ethoxide) to the reaction mixture. The acetamidine provides the N-C-N fragment required to close the pyrimidine ring.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), the mixture is neutralized. The resulting solid, 4-amino-2-methylpyrimidine-5-carbonitrile, is isolated by filtration, washed with a suitable solvent like ethanol, and dried under vacuum.

Step 2: Hydrogenation to 5-(Aminomethyl)-2-methylpyrimidin-4-amine

  • Catalyst Slurry: In a high-pressure hydrogenation vessel, suspend the 4-amino-2-methylpyrimidine-5-carbonitrile from Step 1 in a solvent such as methanol or ethanol containing a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (H₂). The reaction is heated and agitated. The progress is monitored by the cessation of hydrogen uptake.

  • Isolation and Salt Formation: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure. The resulting free base is then dissolved in a suitable solvent (e.g., isopropanol), and a stoichiometric amount of hydrochloric acid is added to precipitate the desired this compound salt.

  • Purification: The hydrochloride salt is collected by filtration, washed with a cold solvent, and dried to yield the final product with high purity. This two-step process can achieve an overall yield of approximately 65-70%.[13]

Analytical Characterization

To ensure structural integrity and purity, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.

  • Proton NMR (¹H NMR): Confirms the molecular structure by identifying the distinct chemical environments of the protons. Expected signals include a singlet for the C2-methyl group, a singlet for the C5-aminomethyl (CH₂) group, a singlet for the C6-proton, and broad signals for the two amine (NH₂) groups.

  • Mass Spectrometry (MS): Determines the molecular weight. For the free base, the expected exact mass is 138.0905.[7] ESI-MS would show a prominent ion at m/z 139 [M+H]⁺.

  • Infrared (IR) Spectroscopy: Identifies functional groups. Characteristic peaks would include N-H stretching for the primary amines, C-H stretching for the methyl and methylene groups, and C=N/C=C stretching from the pyrimidine ring.

  • HPLC/LC-MS: Assesses purity and can be used to quantify the compound and any potential impurities, including genotoxic impurities, following ICH guidelines.[16]

Biological Significance and Applications

The primary biological importance of this compound lies in its role in thiamine metabolism. It is also a valuable scaffold for developing new therapeutic agents.

Role in Vitamin B1 (Thiamine) Salvage Pathway

In many organisms, thiamine can be synthesized de novo or reclaimed through salvage pathways. 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a key intermediate in the thiamine salvage pathway.[4] It is the natural substrate for the enzyme thiaminase II (TenA), which catalyzes its hydrolysis.[4]

This enzymatic step is critical because it converts the aminomethylpyrimidine into 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis.[4] The catalytic efficiency of TenA is significantly higher for this substrate compared to thiamine itself, underscoring its role as the intended biological substrate.[4]

salvage_pathway substrate 5-(Aminomethyl)-2-methyl- pyrimidin-4-amine enzyme Thiaminase II (TenA) substrate->enzyme product 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) enzyme->product H₂O → NH₃ thiamine Thiamine (Vitamin B1) product->thiamine Further Enzymatic Steps

Caption: Role as a substrate in the Thiamine Salvage Pathway.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore present in numerous bioactive molecules. The reactive primary amino groups of 5-(Aminomethyl)-2-methylpyrimidin-4-amine make it a versatile building block for synthesizing diverse compound libraries.[4]

  • Antiviral Agents: Derivatives have been synthesized that show good antiviral activity against viruses like the tobacco mosaic virus (TMV).[4]

  • Anti-inflammatory Agents: The pyrimidine core is a known scaffold for developing agents that target inflammatory pathways.[4]

  • Kinase Inhibitors: Substituted aminopyrimidines are core structures in many potent and selective kinase inhibitors, such as those targeting JAK2 or FLT3/CHK1, which are crucial targets in oncology and inflammatory diseases.[17][18] The aminomethyl group provides a vector for modification to enhance potency and selectivity.

  • Anticancer Research: Related pyrimidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma.[19]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[3][20][21]

Hazard Identification
Hazard ClassGHS StatementSource
Skin Corrosion/Irritation H315: Causes skin irritation[3][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][6]
Acute Toxicity (Oral) H302: Harmful if swallowed[3]
Acute Toxicity (Inhalation) H332: Harmful if inhaled[3]
Specific Target Organ Toxicity H335: May cause respiratory irritation[3]
Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[21]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[21]

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[21]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[20] Do not eat, drink, or smoke in the work area.

  • Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials.

First Aid and Storage
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[20]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[20]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][20]

Conclusion

This compound is a compound of significant industrial and academic interest. Its structural features underpin its essential role as a precursor to Vitamin B1 and provide a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, biological function, and handling is crucial for professionals in the chemical and pharmaceutical sciences. This guide serves as a foundational technical resource to support and enable further research and development involving this key heterocyclic intermediate.

References

  • AbacipharmTech. This compound. [Link]

  • Autech Industry Co.,Limited. This compound CAS#: 1195-07-9. [Link]

  • LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

  • ResearchGate. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF. [Link]

  • ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]

  • MySkinRecipes. This compound. [Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. [Link]

  • Wikipedia. Thiamine. [Link]

  • National Institutes of Health (PMC). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

  • National Institutes of Health (PMC). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]

  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

Spectroscopic Characterization of Grewe Diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Grewe diamine (4-Amino-2-methyl-5-pyrimidinemethanamine), a key intermediate in the synthesis of Vitamin B1 (Thiamine). While experimental spectroscopic data for Grewe diamine are cataloged in specialized databases, public access to these datasets is limited. This guide, therefore, presents a comprehensive overview based on predicted spectroscopic data and analysis of its structural features. We will explore the expected ¹H NMR and ¹³C NMR spectra, characteristic infrared (IR) absorption bands, and plausible mass spectrometry (MS) fragmentation patterns. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and synthetic chemistry, offering insights into the structural elucidation of this important molecule.

Introduction

Grewe diamine, with the systematic IUPAC name 5-(aminomethyl)-2-methylpyrimidin-4-amine and CAS number 95-02-3, is a pivotal precursor in the industrial synthesis of thiamine.[1] Its molecular structure, featuring a substituted pyrimidine ring with two primary amine functionalities and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the synthesis of novel derivatives.

This guide provides a detailed examination of the spectroscopic characteristics of Grewe diamine. While direct access to raw experimental data from proprietary databases such as those from Wiley-VCH GmbH (for NMR and IR) and the NIST Mass Spectrometry Data Center (for MS) is not publicly available, their existence is documented in resources like PubChem (CID 66762).[1] In the absence of directly accessible experimental spectra, this guide will provide a robust predictive analysis based on established spectroscopic principles and computational models. This approach offers a foundational understanding for researchers working with Grewe diamine and related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structure of Grewe diamine (C₆H₁₀N₄, Molar Mass: 138.17 g/mol ) is the foundation for interpreting its spectroscopic data.[1] The molecule comprises a pyrimidine ring, a methyl group, a primary aromatic amine, and a primary aliphatic amine attached to a methylene bridge. Each of these functional groups will give rise to characteristic signals in NMR, IR, and MS analyses.

G cluster_0 Proposed Mass Spectrometry Fragmentation of Grewe Diamine M [C₆H₁₀N₄]⁺ m/z = 138 (Molecular Ion) F1 [C₅H₈N₃]⁺ m/z = 108 (-CH₂NH₂) M->F1 Loss of aminomethyl radical F2 [C₅H₇N₄]⁺ m/z = 123 (-CH₃) M->F2 Loss of methyl radical F3 [C₄H₅N₃]⁺ m/z = 93 (-CH₃, -NH₂) F2->F3 Loss of NH₂ radical

Figure 2: Proposed key fragmentation pathways for Grewe diamine in EI-MS.

A primary fragmentation pathway would involve the cleavage of the C-C bond between the pyrimidine ring and the methylene group, leading to the loss of an aminomethyl radical (•CH₂NH₂) and the formation of a stable pyrimidine cation at m/z 108. Another likely fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 123. Subsequent fragmentations could involve the loss of ammonia or other small neutral molecules.

Experimental Protocols

While the specific experimental conditions used to obtain the cataloged data for Grewe diamine are not publicly available, the following are standard, field-proven protocols for the spectroscopic analysis of a compound of this nature.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Grewe diamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. A spectral width of 0 to 200 ppm is appropriate.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of dry Grewe diamine with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • FTIR Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, then the spectrum of the sample pellet.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of Grewe diamine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph-mass spectrometer (GC-MS) system. The GC will separate the compound from any impurities before it enters the mass spectrometer. Use a standard non-polar or moderately polar capillary column. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

G cluster_workflow General Spectroscopic Analysis Workflow start Grewe Diamine Sample nmr_prep NMR Sample Preparation (Dissolution in deuterated solvent) start->nmr_prep ir_prep IR Sample Preparation (KBr Pellet) start->ir_prep ms_prep MS Sample Preparation (Dilute solution) start->ms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ir_acq FTIR Data Acquisition ir_prep->ir_acq ms_acq GC-MS Data Acquisition ms_prep->ms_acq nmr_analysis NMR Spectral Analysis nmr_acq->nmr_analysis ir_analysis IR Spectral Analysis ir_acq->ir_analysis ms_analysis MS Spectral Analysis ms_acq->ms_analysis structure Structural Elucidation and Verification nmr_analysis->structure ir_analysis->structure ms_analysis->structure

Figure 3: A generalized workflow for the spectroscopic characterization of Grewe diamine.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for Grewe diamine. While access to the raw experimental data is limited, the information presented here, based on fundamental spectroscopic principles and the known molecular structure, offers a valuable framework for researchers. The predicted data and proposed fragmentation patterns serve as a reliable guide for the identification and characterization of Grewe diamine in a laboratory setting. The provided experimental protocols outline standard procedures for obtaining high-quality spectroscopic data for this and related compounds.

References

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

Sources

Grewe Diamine: A Pivotal Precursor in the Thiamine Salvage Pathway - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thiamine (Vitamin B1) is an essential cofactor for all living organisms. While de novo biosynthesis pathways are well-established, salvage pathways that recycle thiamine and its precursors from the environment are critical for many organisms and represent potential targets for antimicrobial drug development. This technical guide provides a comprehensive exploration of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine), a key intermediate in a crucial branch of the thiamine salvage pathway. We will delve into its enzymatic conversion to the direct pyrimidine precursor of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), catalyzed by the enzyme TenA. This guide will detail the underlying biochemical mechanisms, provide validated experimental protocols for enzymatic assays and chemical synthesis, and discuss analytical methodologies for monitoring these processes.

Introduction: The Thiamine Salvage Pathway - A Tale of Molecular Recycling

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine, serving as an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism.[1][2] While many organisms can synthesize thiamine de novo, this is an energetically expensive process. Consequently, the ability to scavenge and utilize pre-existing thiamine or its constituent pyrimidine and thiazole moieties from the environment provides a significant metabolic advantage.[1][3]

A key branch of this salvage machinery in many bacteria and plants involves the recycling of thiamine degradation products.[4][5] Thiamine can degrade, particularly in basic conditions, to yield various pyrimidine remnants. One such salvage route begins with N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, a breakdown product of the thiamine molecule. This compound is transported into the cell and sequentially processed by two key enzymes: YlmB and TenA.[1][5] YlmB, an amidohydrolase, first deformylates the precursor to yield 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine.[1][5] Grewe diamine then serves as the direct substrate for TenA, a hydrolase that catalyzes its conversion to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for the de novo thiamine biosynthesis pathway.[4][5]

This guide will focus on the critical role of Grewe diamine as the penultimate precursor in this specific salvage pathway, its enzymatic transformation, and the methodologies to study and synthesize this important molecule.

The Central Role of Grewe Diamine and its Enzymatic Conversion by TenA

Grewe diamine stands as a lynchpin in the salvage of the thiamine pyrimidine moiety. Its conversion to HMP by TenA is a critical step that funnels degraded pyrimidine back into the mainstream thiamine biosynthesis pathway.

The TenA-Catalyzed Reaction: From an Amino to a Hydroxyl Group

The enzyme TenA, also known as thiaminase II or 4-amino-5-aminomethyl-2-methylpyrimidine hydrolase, catalyzes the hydrolytic deamination of Grewe diamine to produce HMP and ammonia.[4] The reaction mechanism is proposed to proceed via an addition-elimination mechanism, where a cysteine residue in the active site of TenA acts as a nucleophile.[4]

The proposed catalytic cycle involves the following key steps:

  • Nucleophilic attack by the active site cysteine on the pyrimidine ring of Grewe diamine.

  • Formation of a covalent intermediate.

  • Elimination of ammonia.

  • Hydrolysis of the covalent intermediate to release HMP and regenerate the active enzyme.

This enzymatic conversion is highly specific and efficient, ensuring the effective salvage of the pyrimidine ring for subsequent phosphorylation by ThiD and condensation with the thiazole moiety to form thiamine monophosphate.[1]

Experimental Protocols

Enzymatic Assay for TenA Activity with Grewe Diamine

This protocol describes a coupled-enzyme spectrophotometric assay to determine the kinetic parameters of TenA with Grewe diamine as a substrate. The release of ammonia is coupled to the reductive amination of α-ketoglutarate by glutamate dehydrogenase, which results in the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored to determine the reaction rate.[4]

Materials:

  • Purified TenA enzyme

  • Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine)

  • Glutamate dehydrogenase (from bovine liver)

  • α-ketoglutarate

  • NADPH

  • EDTA

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Grewe diamine in the assay buffer.

  • Prepare a fresh solution of NADPH in assay buffer and determine its concentration using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

  • Prepare a reaction mixture containing all components except TenA in a cuvette. A typical reaction mixture (1 mL) contains:

    • 5 mM α-ketoglutarate

    • 250 µM NADPH

    • 0.1 mM EDTA

    • 5 units of glutamate dehydrogenase

    • Varying concentrations of Grewe diamine

    • Assay buffer to a final volume of 990 µL.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a suitable concentration of the TenA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes), ensuring that less than 10% of the substrate is consumed.

  • Determine the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of Grewe diamine to determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using appropriate software.[4][6]

Diagram of the TenA Enzymatic Assay Workflow:

TenA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Grewe Prepare Grewe Diamine Stock Solution Prep_Mix Prepare Reaction Mixture (sans TenA) Prep_Grewe->Prep_Mix Prep_NADPH Prepare NADPH Solution Prep_NADPH->Prep_Mix Incubate Incubate at 30°C Prep_Mix->Incubate Initiate Initiate with TenA Incubate->Initiate Monitor Monitor A340 nm Initiate->Monitor Calc_Rates Calculate Initial Rates Monitor->Calc_Rates Fit_Data Fit to Michaelis-Menten Equation Calc_Rates->Fit_Data Determine_Params Determine Km and kcat Fit_Data->Determine_Params

Caption: Workflow for the coupled enzymatic assay of TenA.

Chemical Synthesis of Grewe Diamine

Several methods for the chemical synthesis of Grewe diamine have been reported, with many focusing on scalability for industrial production.[7][8] A common approach involves the construction of the pyrimidine ring followed by the introduction of the aminomethyl group. One scalable synthesis proceeds via the formation of 4-amino-2-methylpyrimidine-5-carbonitrile as a key intermediate, which is then reduced to Grewe diamine.[8]

Representative Synthetic Route:

  • Formation of an Enamine Intermediate: Malononitrile is reacted with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to yield an enamine intermediate.

  • Pyrimidine Ring Formation: The enamine intermediate is then reacted with acetamidine hydrochloride to form 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Reduction of the Nitrile: The nitrile group is subsequently reduced to a primary amine via catalytic hydrogenation (e.g., using Raney nickel) to yield Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine).[8]

Diagram of a Representative Chemical Synthesis of Grewe Diamine:

Grewe_Diamine_Synthesis Malononitrile Malononitrile Enamine Enamine Intermediate Malononitrile->Enamine Ionic_Salt Ionic Salt (from DMF and Dimethyl Sulfate) Ionic_Salt->Enamine Pyrimidine_Nitrile 4-Amino-2-methylpyrimidine- 5-carbonitrile Enamine->Pyrimidine_Nitrile Acetamidine Acetamidine HCl Acetamidine->Pyrimidine_Nitrile Hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel) Pyrimidine_Nitrile->Hydrogenation Grewe_Diamine Grewe Diamine Hydrogenation->Grewe_Diamine

Caption: A scalable synthetic route to Grewe diamine.

Quantitative Data

The kinetic parameters of TenA from Bacillus subtilis with Grewe diamine as a substrate have been determined using the enzymatic assay described above. These values provide a quantitative measure of the enzyme's efficiency in processing this key salvage pathway intermediate.

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (min⁻¹µM⁻¹)
TenA (B. subtilis)Grewe Diamine1.5 ± 0.21.8 ± 0.11.2

Data sourced from Jenkins et al., 2007.[4]

Analytical Methods for Thiamine Precursors

The analysis of Grewe diamine and other thiamine precursors is crucial for monitoring both enzymatic reactions and chemical syntheses. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.

HPLC Method:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase of potassium phosphate buffer at a slightly acidic to neutral pH (e.g., pH 6.6) is effective for separating the polar pyrimidine derivatives.

  • Detection: UV detection at a wavelength around 254 nm is suitable for these aromatic compounds.

  • Sample Preparation: For enzymatic assays, reaction mixtures should be deproteinized, for example, by ultrafiltration, before injection to protect the column.

It is important to note that thiamine and its derivatives can be prone to adsorptive losses on glass surfaces, so the use of polypropylene or other polymeric materials for sample handling and storage is recommended to ensure accurate quantification.

Conclusion and Future Perspectives

Grewe diamine is a fundamentally important intermediate in the thiamine salvage pathway, providing a direct link between the degradation products of this essential vitamin and its de novo biosynthesis. The enzymatic machinery, particularly the TenA enzyme, that processes Grewe diamine is a testament to the metabolic efficiency of microorganisms and plants. Understanding the intricacies of this pathway, from the kinetics of the enzymes involved to the synthesis of the key intermediates, is paramount for researchers in microbiology, biochemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for further investigation into this pathway, which may ultimately lead to the development of novel antimicrobial agents that target these essential salvage mechanisms.

References

  • Jenkins, A. H., Schyns, G., Potot, S., Sun, G., & Begley, T. P. (2007). A new thiamin salvage pathway.
  • Jenkins, A. H., Chatterjee, A., Begley, T. P., & Ealick, S. E. (2007). Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis. Biochemistry, 46(31), 9063-9070.
  • Zallot, R., Broch, R., Soukri, A., & de Crécy-Lagard, V. (2014). Salvage of the thiamin pyrimidine moiety by plant TenA proteins lacking an active-site cysteine. The Biochemical journal, 464(1), 109–117.
  • Goyer, A. (2010). Thiamin (vitamin B1) biosynthesis in plants: a fascinating pathway and beyond. Plant Signaling & Behavior, 5(3), 274-276.
  • Giannoulia, K., Martins, F., & de Crécy-Lagard, V. (2019). Multilayered horizontal operon transfers from bacteria reconstruct a thiamine salvage pathway in yeasts. Proceedings of the National Academy of Sciences, 116(44), 22359-22368.
  • Zhao, L., Ma, X. D., & Chen, F. E. (2012). Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1. Organic process research & development, 16(1), 57-60.
  • European Patent Office. (2013).
  • Newell, J. L., & Love, S. H. (1975). Production of a precursor to the pyrimidine moiety of thiamine. Applied microbiology, 30(4), 659–662.
  • Sanemitsu, Y., & Shiraishi, H. (1995). Process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine (U.S. Patent No. 5,446,150). Washington, DC: U.S.
  • Safrina, D. S., & Witkowski, A. (2024). Pre-analytical challenges from adsorptive losses associated with thiamine analysis. Analytical Biochemistry, 689, 115516.
  • Gorkin, V. Z., Tat'ianenko, L. V., & Moskvitina, T. A. (1968). [On the in vitro conversion of monoamine oxidase into an enzyme resembling diamine oxidase]. Biokhimiia (Moscow, Russia), 33(2), 393–402.
  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Libby, E. J., & Keener, J. P. (2020). Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1.
  • Huang, Z. D., Chen, Y. N., Menon, K., & Teicher, B. A. (1993). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of medicinal chemistry, 36(13), 1797–1801.
  • Uteuliev, M., Matchanov, A., Teshabaev, S., Otajonov, S., Tursunkulov, S., & Taniyama, S. (2023). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2023(2), M1639.
  • Wikipedia. (2023, December 18). Thiamine. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). [Thiamine and its derivatives in the regulation of cell metabolism]. Postepy higieny i medycyny doswiadczalnej (Online), 72, 391–405.
  • Taylor & Francis. (n.d.). Diamines – Knowledge and References. Retrieved from [Link]

  • Gorkin, V. Z., Tat'ianenko, L. V., & Moskvitina, T. A. (1968). [On the in vitro conversion of monoamine oxidase into an enzyme resembling diamine oxidase]. Biokhimiia, 33(2), 393-402.
  • Kawasaki, Y., Nosaka, K., Kaneko, Y., Nishimura, H., & Iwashima, A. (1990). Regulation of thiamine biosynthesis in Saccharomyces cerevisiae. Journal of bacteriology, 172(10), 6145–6147.
  • Begley, T. P., Downs, D. M., Ealick, S. E., McLafferty, F. W., Van Loon, A. P., Taylor, S. V., ... & Xi, J. (1999). Thiamin biosynthesis in prokaryotes. Archives of microbiology, 171(5), 293-300.
  • Rodionov, D. A., Vitreschak, A. G., Mironov, A. A., & Gelfand, M. S. (2002). Comparative genomics of the thiamin biosynthesis pathway in prokaryotes. Identification of a new transporter, a new enzyme and three new riboswitches. Journal of Biological Chemistry, 277(50), 48949-48959.

Sources

Understanding the mechanism of action of Grewe diamine in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Biological Systems

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed examination of the biological mechanism of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a significant chiral diamine. While historically the term "Grewe diamine" has been associated with an intermediate in thiamine synthesis, in contemporary pharmacology and medicinal chemistry, the focus has shifted to this tetrahydrobenzothiazole derivative due to its intrinsic biological activity and its critical role as a precursor to the dopamine agonist, Pramipexole.[1][2] This guide elucidates its primary mechanism of action centered on the dopaminergic system, supported by experimental frameworks for its investigation.

Section 1: Core Molecular Profile & Stereochemistry

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, hereafter referred to as DABT, is a chiral bicyclic compound featuring a tetrahydrobenzothiazole core with amino groups at the C2 and C6 positions.[3][4] Its chemical structure makes it a rigid analog of dopamine, a foundational concept for understanding its interaction with dopamine receptors.

The stereochemistry of DABT is paramount to its biological function. The molecule exists as (S)- and (R)-enantiomers. The (S)-enantiomer, specifically (−)-(6S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, is the key intermediate in the synthesis of the pharmacologically active (S)-Pramipexole.[2][4] This stereospecificity is crucial for achieving the correct three-dimensional orientation required for effective binding and activation of its target receptors.

Table 1: Physicochemical Properties of DABT

Property Value Source
Molecular Formula C₇H₁₁N₃S [4][5][6]
Molecular Weight 169.25 g/mol [4][6]
Appearance Off-white solid [4]
Melting Point 228-230°C [4]
CAS Number (S-enantiomer) 106092-09-5 [2]

| Solubility | Sparingly soluble in methanol, slightly soluble in water |[4] |

Section 2: Primary Mechanism of Action: Dopaminergic System Modulation

The principal mechanism of action for DABT is its function as a direct agonist at dopamine receptors, with a notable preference for the D2 and D3 subtypes.[3] As a structural analog of dopamine, DABT mimics the endogenous neurotransmitter, binding to and activating these receptors, thereby influencing downstream dopaminergic signaling pathways in the brain.[3][7][8]

Dopamine D2/D3 Receptor Agonism

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi subunit.[9] Activation of these receptors initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

  • Autoreceptor Function: D2 and D3 receptors often function as autoreceptors on presynaptic dopaminergic neurons.[2] Agonism at these sites, including by DABT, provides a negative feedback signal that inhibits dopamine synthesis and release, thereby modulating the overall activity of the dopaminergic system.

The intrinsic activity of DABT as a dopamine autoreceptor agonist is a key aspect of its biological profile.[2]

G_alpha_i_Signaling DABT DABT (Agonist) D2R_D3R Dopamine D2/D3 Receptor DABT->D2R_D3R Binds & Activates GPCR_Complex Gi/o Protein Complex (α, β, γ subunits) D2R_D3R->GPCR_Complex Activates AC Adenylyl Cyclase GPCR_Complex->AC αi subunit Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response (e.g., Reduced Neurotransmission) PKA->CellularResponse Leads to

Figure 1: Simplified signaling pathway of DABT at Gαi-coupled D2/D3 receptors.

Section 3: Structure-Activity Relationship (SAR) with Pramipexole

DABT is the immediate precursor to Pramipexole, a potent D2/D3 agonist used clinically for Parkinson's disease.[4] The synthesis involves the N-propylation of the C6 amino group of DABT. This structural modification is a classic example of SAR, where a small chemical change significantly enhances pharmacological potency and efficacy. The addition of the n-propyl group to the C6-amine of the DABT core is critical for optimizing the interaction with the binding pocket of the D2 and D3 receptors, leading to the higher affinity and clinical utility of Pramipexole.

Section 4: Ancillary Biological Activities

While its primary mechanism is dopaminergic, research into derivatives of the DABT scaffold has suggested other potential biological activities. Studies have explored new DABT derivatives for antileukemic effects, with mechanisms reportedly involving cell cycle modulation and apoptosis induction.[3] This suggests that the tetrahydrobenzothiazole core is a versatile pharmacophore that could be modified to target other biological systems, a key insight for drug development professionals.

Section 5: Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of a compound like DABT, a series of standardized, self-validating experiments are required. The following protocols outline the core methodologies.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of DABT for dopamine D2 and D3 receptors.

Causality: This assay quantifies the direct interaction between DABT and the receptor protein. By measuring how effectively DABT displaces a known high-affinity radiolabeled ligand, we can calculate its affinity. This is the foundational experiment to confirm a compound's molecular target.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human D2 or D3 receptors.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (50,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3) near its Kd value.

      • Increasing concentrations of unlabeled DABT (the competitor), typically from 10⁻¹¹ M to 10⁻⁵ M.

      • Cell membrane preparation.

  • Nonspecific Binding Control: Prepare parallel wells containing the radioligand and a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol) instead of DABT to define nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification:

    • Wash the filters rapidly with ice-cold buffer to remove residual unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract nonspecific binding CPM from all other measurements.

    • Plot the percentage of specific binding versus the log concentration of DABT.

    • Fit the data to a one-site competition model using nonlinear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of DABT that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Quantification & Analysis Membranes Prepare D2/D3 Receptor Membranes Mix Combine Membranes, Radioligand & DABT in 96-well Plate Membranes->Mix Ligands Prepare Radioligand & Competitor (DABT) Dilutions Ligands->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Calculate IC50 & Ki (Nonlinear Regression) Count->Analyze

Figure 2: Experimental workflow for a radioligand competition binding assay.

Protocol: cAMP Functional Assay

Objective: To confirm that DABT acts as an agonist at D2/D3 receptors by measuring its effect on intracellular cAMP levels.

Causality: Since D2/D3 receptors are Gαi-coupled, a true agonist will inhibit adenylyl cyclase, leading to a measurable decrease in cAMP production. This assay provides functional validation of the binding data.

Methodology:

  • Cell Culture:

    • Use cells expressing the D2 or D3 receptor and an adenylyl cyclase isoform sensitive to forskolin stimulation (e.g., CHO-K1 cells).

    • Plate cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Aspirate the growth medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

    • Add increasing concentrations of DABT to the wells.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and generate a robust cAMP signal.

    • Incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Perform the detection reaction to quantify the amount of cAMP in each well.

  • Data Analysis:

    • Normalize the data, setting the cAMP level with forskolin alone as 100% and the basal (no forskolin) level as 0%.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of DABT.

    • Fit the data to a dose-response inhibition curve using nonlinear regression to determine the EC₅₀ value (the concentration of DABT that produces 50% of its maximal inhibitory effect) and the Emax (maximal effect).

Conclusion

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (DABT) exerts its primary biological effect through direct agonism at Gαi-coupled dopamine D2 and D3 receptors. Its rigid structure, mimicking endogenous dopamine, allows it to activate these receptors, leading to the inhibition of adenylyl cyclase and modulation of neuronal activity. This well-defined mechanism of action not only explains its intrinsic pharmacological properties but also solidifies its crucial role as the foundational scaffold for the potent therapeutic agent, Pramipexole. Further investigation into the broader activities of the DABT core may open new avenues for drug discovery.

References

  • Title: (6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Title: Thiamine - Wikipedia. Source: Wikipedia. [Link]

  • Title: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem. Source: PubChem. [Link]

  • Title: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem. Source: PubChem. [Link]

  • Title: Rigid analogues of dopamine: synthesis and interaction of 6-exo- and 6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octanes with dopamine uptake sites and receptors. Source: Journal of Medicinal Chemistry. [Link]

  • Title: Investigation of Dopamine Analogues: Synthesis, Mechanistic Understanding, and Structure-Property Relationship. Source: Langmuir. [Link]

  • Title: Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Source: Cell. [Link]

Sources

A Researcher's Guide to Sourcing 5-(Aminomethyl)-2-methylpyrimidin-4-amine Hydrochloride: From Supplier Selection to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a pivotal intermediate in synthetic chemistry.[1][2] Its primary significance lies in its role as a precursor for the industrial synthesis of Thiamine (Vitamin B1).[1][3] For researchers in drug development and medicinal chemistry, this aminopyrimidine scaffold is a versatile building block for novel molecular entities, including antiviral agents and other biologically active compounds.[1]

The success, reproducibility, and scalability of research relying on this intermediate are fundamentally tied to the quality and consistency of the starting material. Sourcing this compound, typically as its hydrochloride salt for improved stability and handling, requires more than a simple catalog search. It demands a systematic approach to supplier evaluation, an understanding of critical quality attributes, and a robust verification process. This guide provides an in-depth framework for researchers, scientists, and procurement specialists to navigate the commercial landscape of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride, ensuring the integrity of their research from the very first step.

Decoding the Molecule: Forms, Salts, and Identifiers

A common point of confusion when sourcing this compound is the variety of forms and corresponding CAS numbers. Understanding these distinctions is crucial for procuring the correct material.

  • Free Base: 5-(Aminomethyl)-2-methylpyrimidin-4-amine

    • CAS Number: 95-02-3[2][4][5]

    • Molecular Formula: C₆H₁₀N₄[4][5]

  • Monohydrochloride Salt: this compound

    • CAS Number: 1195-07-9[6][7][8]

    • Molecular Formula: C₆H₁₁ClN₄[6][8]

  • Dihydrochloride Salt: 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride

    • CAS Number: 874-43-1

    • Molecular Formula: C₆H₁₀N₄ · 2HCl

The hydrochloride salts are generally preferred in a laboratory setting due to their enhanced stability and crystallinity compared to the free base. For most applications, the monohydrochloride is sufficient, but it is imperative to verify which form is cited in a specific synthetic protocol.

Key Quality Attributes & Specification Parameters

Before engaging suppliers, a researcher must define the required quality attributes. These parameters are non-negotiable for ensuring experimental reproducibility. A supplier's Certificate of Analysis (CoA) is the primary document where these attributes are reported.[9][10]

  • Identity Confirmation: The CoA must confirm the material's identity. This is typically achieved through spectroscopic methods.

    • ¹H NMR Spectroscopy: Should be consistent with the known structure of this compound.[9]

    • Mass Spectrometry (MS): Confirms the molecular weight of the cation.

  • Purity Assessment: This is arguably the most critical parameter.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, providing a quantitative percentage (e.g., ≥95%, ≥98%, ≥99%). The chromatogram itself can be valuable, revealing the presence and relative abundance of any impurities.

    • Gas Chromatography (GC): Can also be used for purity assessment, particularly for volatile components.[9]

  • Physical Properties:

    • Appearance: Typically described as a white to off-white or light yellow solid/powder.[11] Any significant deviation from this could indicate degradation or contamination.

    • Solubility: Solubility data (e.g., in water, methanol, DMSO) is vital for planning reactions.[4]

  • Residual Solvents & Water Content:

    • Karl Fischer (KF) Titration: Quantifies the water content, which can be critical for moisture-sensitive reactions.[9]

    • GC Headspace: Used to identify and quantify residual solvents from the manufacturing process. Certain solvents can inhibit or interfere with downstream chemistry.

Commercial Suppliers Landscape

The market for this chemical includes large-scale manufacturers, specialized synthesis labs, and catalog distributors. The choice of supplier often depends on the required quantity, purity grade, and need for regulatory documentation.

Supplier CategoryRepresentative SuppliersTypical PurityScaleKey Feature
Certified Reference Materials Sigma-Aldrich (Merck), LGC Standards[5]High, Certifiedmg - gComes with a detailed Certificate of Analysis suitable for use as a pharmaceutical secondary standard.
Research & Development BLDpharm[8], Matrix Scientific[4], TCI[4], SynQuest Laboratories[4]95% - 99%g - kgWide range of catalog chemicals with readily available stock for discovery and process development.
Bulk & Commercial Abacipharm[6], Chemsigma[7]≥98%kg - Multi-kgFocus on scalable synthesis and can often provide process-specific documentation for later-stage development.

Note: This table is representative and not exhaustive. Researchers should conduct their own searches based on specific project needs.

A Systematic Workflow for Supplier Qualification

A structured approach to supplier selection mitigates risks associated with material quality, project timelines, and budget. The following workflow is recommended for qualifying a new supplier for a critical intermediate like this compound.

Supplier_Qualification_Workflow cluster_0 Phase 1: Screening & Documentation cluster_1 Phase 2: Verification & Logistics cluster_2 Phase 3: Decision A Identify Potential Suppliers (Databases, Catalogs) B Request Batch-Specific CoA & SDS A->B C Review Documentation - Purity (HPLC/NMR) - Identity Confirmation - Water/Solvent Content B->C D Request Quote & Lead Time C->D Docs Meet Spec? E Request Evaluation Sample D->E F In-House QC Analysis (Compare with Supplier CoA) E->F G Final Supplier Selection F->G Sample Passes QC? H Issue Purchase Order G->H

Caption: A step-by-step workflow for qualifying a chemical supplier.

Protocol for In-House QC Analysis (Step F):

  • Sample Preparation: Accurately weigh ~5 mg of the supplier's sample and dissolve in a suitable solvent (e.g., D₂O or DMSO-d₆ for NMR; mobile phase for HPLC) to a known concentration.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Compare the chemical shifts, splitting patterns, and integration values with a reference spectrum or literature data to confirm structural identity. Check for any significant unassigned peaks which may represent impurities.

  • HPLC Analysis: Inject the sample onto a calibrated HPLC system using an appropriate column (e.g., C18) and mobile phase. Determine the purity by peak area percentage. Compare this result directly with the purity value reported on the supplier's CoA.

  • Decision: If the in-house analytical results are consistent with the supplier's CoA and meet the pre-defined project specifications, the supplier is considered technically qualified.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[8] For long-term storage, refrigeration (+5°C) or freezing (-20°C) is often recommended.[4][5]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Stability: As a hydrochloride salt, the compound is generally stable under recommended storage conditions. However, it is hygroscopic and should be protected from moisture. Avoid strong oxidizing agents.

Conclusion

Sourcing this compound is a critical control point in any research or development program that utilizes it. By moving beyond simple catalog price and availability, and adopting a rigorous, evidence-based approach to supplier qualification, researchers can build a foundation of quality and reliability. This involves understanding the molecule's chemical properties, demanding comprehensive documentation, performing independent verification, and ensuring proper handling. This diligence ensures that the integrity of the starting material translates directly to the integrity and success of the scientific work that follows.

References

  • Abacipharm. This compound. [Link]

  • LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine. [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride. [Link]

  • ResearchGate. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. [Link]

  • ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]

  • Wikipedia. Thiamine. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

Sources

The Alchemical Intermediate: A Comprehensive Technical Guide to the Safe Handling of Grewe Diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Vitamin B1 Synthesis

Grewe diamine, known systematically as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in the industrial synthesis of thiamine (Vitamin B1).[1][2] Its unique molecular architecture, featuring a substituted pyrimidine ring with two primary amine functionalities, also makes it a versatile building block in medicinal chemistry and drug development.[1] However, its utility is counterbalanced by potential hazards that necessitate a thorough understanding of its safe handling and storage. This guide provides an in-depth analysis of the safety data for Grewe diamine and outlines field-proven protocols for its handling, ensuring the safety of laboratory personnel and the integrity of research outcomes.

I. Hazard Identification and Risk Assessment: Understanding the Threat

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Based on available safety data sheets (SDS), Grewe diamine (CAS No: 95-02-3) is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4) [3]

  • Causes skin irritation (Skin corrosion/irritation - Category 2) [3][4]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A) [3][4]

  • Harmful if inhaled (Acute toxicity, inhalation - Category 4) [3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3) [3]

The GHS pictograms associated with these hazards are the exclamation mark and the health hazard symbol.[3][4] It is imperative that all personnel handling this compound are fully aware of these potential dangers before commencing any work.

Causality of Hazards:

The irritant nature of Grewe diamine can be attributed to its two primary amine groups. Amines are generally basic and can disrupt the lipid bilayers of skin and mucous membranes, leading to irritation and potential damage upon prolonged contact. Inhalation of the solid dust can irritate the respiratory tract for similar reasons.

II. Physicochemical Properties: A Data-Driven Approach to Safety

Understanding the physical and chemical properties of a substance is critical for designing safe handling and storage procedures.

PropertyValueSource
Molecular Formula C6H10N4[4][5]
Molecular Weight 138.17 g/mol [4]
Appearance Solid[1]
Melting Point 270-272 °C[5]
Boiling Point 301.6 °C at 760 mmHg[5]
Flash Point 161.5 °C[5]
Density 1.207 g/cm3 [5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly)[5]
Storage Temperature -20°C Freezer[5]

The high melting and boiling points indicate that Grewe diamine is a stable solid at room temperature, reducing the risk of vapor inhalation. However, its potential to form dusts necessitates careful handling. The recommended storage at -20°C suggests that the compound may be sensitive to degradation over time at ambient temperatures.[5]

III. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy employs a hierarchy of controls, starting with engineering controls to minimize exposure, followed by administrative controls and, finally, personal protective equipment as the last line of defense.

A. Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of solid Grewe diamine must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

B. Personal Protective Equipment (PPE):

The selection of appropriate PPE is crucial for preventing skin and eye contact.

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.To protect against dust particles and splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[3]
Body Protection A lab coat or other protective clothing.To protect skin on the arms and body.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation.To prevent inhalation of harmful dust.

IV. Safe Handling Protocol: A Step-by-Step Workflow

This protocol provides a self-validating system for the safe handling of Grewe diamine, from receipt to disposal.

Experimental Workflow for Safe Handling of Grewe Diamine

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification A->B Proceed if safe C Don Appropriate PPE B->C D Place All Equipment in Fume Hood C->D E Weigh Grewe Diamine D->E Use anti-static weigh paper F Transfer to Reaction Vessel E->F G Decontaminate Glassware and Surfaces F->G After reaction completion H Dispose of Contaminated PPE G->H I Store Grewe Diamine in a Designated Freezer H->I

Sources

Solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-amine Hydrochloride

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a pivotal intermediate in the biosynthesis of Thiamin (Vitamin B1).[1][2] Its hydrochloride salt, this compound, is often utilized in research and synthesis due to its improved stability and handling characteristics.[3] A thorough understanding of the solubility of this compound is paramount for researchers in medicinal chemistry, drug development, and biochemistry. Solubility fundamentally influences reaction kinetics, purification strategies, formulation development, and bioavailability.

This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound across a range of relevant solvents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, several key features are at play:

  • The Pyrimidine Ring: As a π-deficient heterocyclic aromatic ring, the pyrimidine core contributes to the molecule's overall polarity.[4][5] The presence of two nitrogen atoms within the ring makes it more polar than a benzene ring and capable of hydrogen bonding.

  • Amino Groups: The presence of two primary amine groups significantly increases the molecule's polarity and its capacity for hydrogen bonding with protic solvents. These basic groups are protonated in the hydrochloride salt form.

  • Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of amine-containing compounds.[3] The ionic nature of the salt (R-NH₃⁺ Cl⁻) allows for strong ion-dipole interactions with polar solvents like water, generally leading to greater solubility than the corresponding free base.[3]

  • Methyl Group: The 2-methyl group is a nonpolar, hydrophobic substituent. While its impact is less pronounced than the polar functional groups, it slightly decreases the overall polarity of the molecule.

Based on these structural features, a logical starting point for solubility studies is to investigate a range of solvents with varying polarities and hydrogen bonding capabilities.

Experimental Design: A Strategic Approach to Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The following solvent classes should be considered, progressing from polar to nonpolar:

  • Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors and are expected to be effective at solvating the ionic hydrochloride salt.

    • Water: The most important solvent for biological and pharmaceutical applications. Given the amine groups, the solubility in aqueous media is expected to be highly pH-dependent.

    • Lower Alcohols (Methanol, Ethanol): These are also polar protic solvents and are commonly used in organic synthesis and purification.

  • Polar Aprotic Solvents: These solvents have dipoles but lack acidic protons. They can accept hydrogen bonds but cannot donate them.

    • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent. The free base is known to be slightly soluble in DMSO.[6]

    • N,N-Dimethylformamide (DMF): Another common polar aprotic solvent used in organic reactions.

  • Less Polar/Nonpolar Solvents: Solubility is expected to be low in these solvents due to the high polarity and ionic nature of the hydrochloride salt.

    • Ethyl Acetate: A moderately polar solvent.

    • Dichloromethane (DCM): A common solvent for organic synthesis.

    • Hexane/Heptane: Nonpolar hydrocarbon solvents.

The logical relationship between the compound's structure and its expected solubility is visualized below.

cluster_compound 5-(Aminomethyl)-2-methylpyrimidin-4-amine HCl cluster_solvents Solvent Properties cluster_solubility Expected Solubility Compound Ionic Salt (R-NH3+ Cl-) + Polar Groups (Amines, Pyrimidine N) PolarProtic Polar Protic (e.g., Water, Methanol) High Polarity, H-Bond Donor/Acceptor Compound->PolarProtic Strong Ion-Dipole & H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, DMF) High Polarity, H-Bond Acceptor Compound->PolarAprotic Dipole-Dipole Interactions Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Polarity, No H-Bonding Compound->Nonpolar Weak Interactions 'Like Dissolves Like' Mismatch HighSol High PolarProtic->HighSol ModerateSol Moderate to Low PolarAprotic->ModerateSol LowSol Very Low / Insoluble Nonpolar->LowSol

Caption: Predicted solubility based on structural properties.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[7][8] It is a robust, self-validating system when performed with proper controls.

Materials and Reagents
  • This compound (purity >98%)

  • Analytical grade solvents (Water, Methanol, Ethanol, DMSO, etc.)

  • Buffers for pH studies (e.g., phosphate, acetate) covering the physiological range (pH 1.2 to 6.8).[7][8]

  • Thermostatic shaker bath capable of maintaining 37 ± 1 °C.[7]

  • Analytical balance (±0.01 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume (e.g., 5 mL) of each selected solvent in screw-capped glass vials. The excess solid should be clearly visible to ensure saturation.

    • Causality: Using an excess of solid ensures that the solvent becomes fully saturated, allowing for the determination of the maximum equilibrium concentration.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 37 °C for pharmaceutical relevance).[7]

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

    • Trustworthiness: The time to reach equilibrium should be confirmed by preliminary experiments, where samples are taken at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[9]

    • Causality: This step is crucial to separate the saturated supernatant from any undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any fine, suspended particles.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using a validated HPLC method. A reverse-phase C18 column with a UV detector is a common starting point.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor.

    • Express the solubility in standard units such as mg/mL and mol/L.

    • Perform each experiment in triplicate to ensure reproducibility, and report the results as the mean ± standard deviation.[7]

The experimental workflow is illustrated in the diagram below.

A 1. Add Excess Compound to Solvent B 2. Equilibrate in Shaker Bath (e.g., 48h, 37°C) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Withdraw & Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify via Validated HPLC Method E->F G 7. Calculate Solubility (mg/mL, mol/L) F->G

Sources

Grewe diamine as a substrate for thiaminase II

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating Grewe Diamine as a Novel Substrate for Thiaminase II

Introduction

The Significance of Thiaminase II in Thiamine Metabolism

Thiamine, or vitamin B1, is an essential micronutrient for all living organisms.[1] Its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] Thiaminase II is an enzyme that plays a role in thiamine metabolism by catalyzing the hydrolysis of thiamine into its constituent pyrimidine and thiazole moieties.[4][5] Unlike thiaminase I, which requires a nucleophilic co-substrate, thiaminase II utilizes water for this cleavage.[5][6] While initially considered a thiamine-degrading enzyme, recent studies suggest that thiaminase II is involved in the salvage of the pyrimidine moiety of thiamine, highlighting its complex role in maintaining thiamine homeostasis.[5][7]

Grewe Diamine: A Key Intermediate in Thiamine Synthesis

Grewe diamine, chemically known as 5-(aminomethyl)-2-methyl-4-pyrimidinamine, is a crucial precursor in the industrial synthesis of thiamine.[1] Its structure comprises the pyrimidine core of the thiamine molecule. The synthesis of Grewe diamine has been a subject of interest, with various methods developed to improve its production efficiency for vitamin manufacturing.[8][9][10]

Rationale for Investigating Grewe Diamine as a Thiaminase II Substrate

Given that thiaminase II acts on the pyrimidine portion of thiamine, it is plausible to hypothesize that Grewe diamine, which is structurally similar to the pyrimidine moiety of thiamine, could serve as a substrate for this enzyme. Investigating this potential interaction is significant for several reasons:

  • Elucidating the Substrate Specificity of Thiaminase II: Understanding the range of substrates that thiaminase II can act upon will provide deeper insights into its catalytic mechanism and physiological role.

  • Identifying Potential Inhibitors or Modulators: If Grewe diamine or its derivatives bind to the active site of thiaminase II, they could be developed as potential inhibitors or modulators of the enzyme's activity, which could be valuable tools for studying thiamine metabolism.

  • Drug Development and Discovery: A detailed understanding of enzyme-substrate interactions is fundamental in drug development. Characterizing the interaction between Grewe diamine and thiaminase II could inform the design of novel therapeutic agents targeting thiamine-related metabolic pathways.

This guide provides a comprehensive experimental framework for researchers to investigate Grewe diamine as a potential novel substrate for thiaminase II.

Grewe Diamine: Synthesis and Preparation

Chemical Properties of Grewe Diamine

Grewe diamine is a water-soluble organic compound with the chemical formula C₆H₁₀N₄. It possesses two primary amine groups, making it a diamine. Its pyrimidine ring structure is the key feature that suggests its potential as a substrate for thiaminase II.

Proposed Laboratory-Scale Synthesis Protocol

While industrial-scale synthesis of Grewe diamine is well-established, a laboratory-scale synthesis can be adapted from existing literature. One common approach involves the treatment of 4-amino-2-methyl-5-acylaminomethyl-pyrimidine with an ion exchange resin in an aqueous solution.[8]

Disclaimer: This proposed protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Materials:

  • 4-amino-2-methyl-5-formylaminomethyl-pyrimidine

  • Strong acid cation exchange resin (e.g., Amberlite IR-120)

  • Deionized water

  • Ammonium hydroxide solution

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a column with the strong acid cation exchange resin and wash it thoroughly with deionized water.

  • Dissolve 4-amino-2-methyl-5-formylaminomethyl-pyrimidine in deionized water.

  • Load the solution onto the prepared ion exchange column.

  • Wash the column with deionized water to remove any unbound impurities.

  • Elute the Grewe diamine from the resin using an aqueous solution of ammonium hydroxide.

  • Collect the fractions containing the eluted product.

  • Monitor the fractions by thin-layer chromatography (TLC) or another suitable analytical method.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain Grewe diamine.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Recombinant Thiaminase II: Expression and Purification

Expression Vector and Host Strain

For the production of recombinant thiaminase II, a common approach is to use an Escherichia coli expression system. The gene encoding thiaminase II from a suitable source (e.g., Bacillus subtilis) can be cloned into an expression vector, such as a pET vector, which allows for high-level protein expression under the control of an inducible promoter.

Step-by-Step Expression and Purification Protocol

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with the thiaminase II expression vector

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic for selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis equipment

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged thiaminase II with elution buffer.

  • Collect the eluted fractions and analyze them by SDS-PAGE to assess the purity of the protein.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme at -80°C until use.

Experimental Workflow for Evaluating Grewe Diamine as a Substrate

Principle of the Enzymatic Assay

To determine if Grewe diamine is a substrate for thiaminase II, a direct enzymatic assay will be performed. The reaction mixture will contain the purified thiaminase II and Grewe diamine. The reaction will be monitored over time for the consumption of Grewe diamine and the formation of a new product. Given that the potential product is unknown, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the ideal analytical technique for this purpose as it can separate the components of the reaction mixture and provide mass information for their identification.

Detailed Enzymatic Assay Protocol

Materials:

  • Purified recombinant thiaminase II

  • Grewe diamine stock solution

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Quenching solution (e.g., 10% trichloroacetic acid or an organic solvent like acetonitrile)

  • HPLC-MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a defined concentration of Grewe diamine (e.g., 1 mM).

  • Pre-incubate the reaction mixture at the optimal temperature for thiaminase II activity (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified thiaminase II (e.g., 1-5 µM).

  • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding the quenching solution.

  • As a negative control, prepare a reaction mixture without the enzyme and another with heat-inactivated enzyme.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by HPLC-MS.

Product Identification and Quantification using HPLC-MS

The HPLC-MS analysis will be used to:

  • Monitor the disappearance of the Grewe diamine peak: A decrease in the peak area corresponding to Grewe diamine over time in the presence of the active enzyme would indicate that it is being consumed.

  • Identify the appearance of a new product peak: The emergence of a new peak in the chromatogram that is not present in the negative controls would suggest the formation of a reaction product.

  • Determine the mass of the product: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the new peak, which can be used to deduce the chemical formula and structure of the product. Based on the hydrolytic mechanism of thiaminase II, the expected product would be 4-amino-5-hydroxymethyl-2-methylpyrimidine.

  • Quantify the substrate and product: By creating standard curves for Grewe diamine and the identified product (if a standard is available or can be synthesized), the concentrations of the substrate and product can be quantified over time.

Kinetic Analysis of Thiaminase II with Grewe Diamine

If the initial experiments confirm that Grewe diamine is a substrate for thiaminase II, the next step is to characterize the kinetic parameters of the reaction.

Determining Michaelis-Menten Parameters

The Michaelis-Menten model is commonly used to describe enzyme kinetics. The key parameters to be determined are:

  • Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate.

  • Vₘₐₓ (maximum reaction rate): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kₖₐₜ (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kₖₐₜ/Kₘ (catalytic efficiency): A measure of how efficiently the enzyme converts the substrate to product.

Experimental Setup for Kinetic Studies

The experimental setup is similar to the enzymatic assay described in section 4.2, with the key difference being that the initial reaction rates are measured at various concentrations of Grewe diamine while keeping the enzyme concentration constant.

Procedure:

  • Set up a series of reactions with a fixed concentration of thiaminase II and varying concentrations of Grewe diamine (e.g., ranging from 0.1 to 10 times the estimated Kₘ).

  • Measure the initial reaction rate (the linear phase of product formation over time) for each substrate concentration.

  • Plot the initial reaction rates against the corresponding substrate concentrations.

Data Analysis and Interpretation

The resulting data can be analyzed using non-linear regression to fit the Michaelis-Menten equation:

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

where v is the initial reaction rate and [S] is the substrate concentration.

Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Hanes-Woolf plot ([S]/v vs. [S]). From these plots, the values of Kₘ and Vₘₐₓ can be determined. The turnover number (kₖₐₜ) can be calculated using the equation kₖₐₜ = Vₘₐₓ / [E], where [E] is the enzyme concentration. The catalytic efficiency is then calculated as kₖₐₜ/Kₘ.

Data Presentation and Visualization

Table of Experimental Conditions
ParameterValue
EnzymePurified recombinant thiaminase II
SubstrateGrewe diamine
Buffer50 mM phosphate buffer, pH 7.0
Temperature37°C
Enzyme Concentration1-5 µM
Substrate Concentration (for initial assay)1 mM
Substrate Concentration (for kinetics)0.1x - 10x estimated Kₘ
Reaction Time0 - 60 minutes
Analytical MethodHPLC-MS
Table of Hypothetical Kinetic Data
[Grewe Diamine] (µM)Initial Rate (µM/min)
50.5
100.9
201.5
402.2
803.0
1603.8
3204.3
Graphviz Diagrams

Grewe_Diamine_Structure Grewe_Diamine Grewe_Diamine caption Chemical structure of Grewe diamine.

Chemical structure of Grewe diamine.

Experimental_Workflow cluster_prep Preparation cluster_assay Experimentation cluster_analysis Analysis synthesis Grewe Diamine Synthesis enzymatic_assay Enzymatic Assay synthesis->enzymatic_assay purification Thiaminase II Expression & Purification purification->enzymatic_assay hplc_ms HPLC-MS Analysis enzymatic_assay->hplc_ms product_id Product Identification hplc_ms->product_id kinetic_study Kinetic Studies kinetic_params Determine Kinetic Parameters (Km, Vmax, kcat) kinetic_study->kinetic_params product_id->kinetic_study If substrate caption Experimental workflow for investigating Grewe diamine as a thiaminase II substrate.

Experimental workflow for investigating Grewe diamine as a thiaminase II substrate.

Thiaminase_II_Reaction Grewe_Diamine Grewe Diamine Enzyme Thiaminase II Grewe_Diamine->Enzyme Water + H₂O Water->Enzyme Product 4-amino-5-hydroxymethyl-2-methylpyrimidine Enzyme->Product Ammonia + NH₃ Enzyme->Ammonia caption Hypothetical reaction of thiaminase II with Grewe diamine.

Hypothetical reaction of thiaminase II with Grewe diamine.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for investigating the potential of Grewe diamine as a novel substrate for thiaminase II. By following the proposed experimental workflow, researchers can systematically evaluate this interaction, from initial substrate screening to detailed kinetic characterization.

Successful demonstration of Grewe diamine as a thiaminase II substrate would open up several avenues for future research. These include:

  • Structural studies: Co-crystallization of thiaminase II with Grewe diamine or its product could provide valuable insights into the enzyme's active site and catalytic mechanism.

  • In vivo studies: Investigating the effects of Grewe diamine on thiamine metabolism in cellular or animal models could help to elucidate the physiological relevance of this interaction.

  • Screening for other substrates: The findings could guide the screening of other pyrimidine derivatives as potential substrates or inhibitors of thiaminase II.

The exploration of novel enzyme-substrate interactions is a fundamental aspect of biochemical research and can lead to significant advancements in our understanding of biological processes and the development of new therapeutic strategies.

References

  • Thiamin | Linus Pauling Institute | Oregon State University. (n.d.). Retrieved from [Link]

  • Thiaminase - Proteopedia, life in 3D. (n.d.). Retrieved from [Link]

  • Thiamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Thiaminase - Wikipedia. (n.d.). Retrieved from [Link]

  • Hiding in Plain Sight: Modern Thiamine Deficiency - PMC. (n.d.). Retrieved from [Link]

  • Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC. (n.d.). Retrieved from [Link]

  • Involvement of thiaminase II encoded by the THI20 gene in thiamin salvage of Saccharomyces cerevisiae | Request PDF. (n.d.). Retrieved from [Link]

  • The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC. (n.d.). Retrieved from [Link]

  • Structure of a eukaryotic thiaminase I - PMC. (n.d.). Retrieved from [Link]

  • Involvement of thiaminase II encoded by the THI20 gene in thiamin salvage of Saccharomyces cerevisiae | FEMS Yeast Research | Oxford Academic. (n.d.). Retrieved from [Link]

  • Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • "Establishing Methods for the Detection of Thiamine in Resource-Deficie" by Sarah Matesic. (2024, May 10). Retrieved from [Link]

  • Measuring Thiaminase Activity in Fish Extracts using Fluorescence Spectrophotometry. (2025, September 19). Retrieved from [Link]

  • Comparison of thiaminase activity in fish using the radiometric and 4-nitrothiophenol colorimetric methods - PubMed Central. (n.d.). Retrieved from [Link]

  • A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples. (n.d.). Retrieved from [Link]

  • Some characteristics of the purified bacterial thiaminase. II - PubMed. (n.d.). Retrieved from [Link]

  • WO/2007/104442 PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1. (n.d.). Retrieved from [Link]

  • EP0342482A2 - Process for the preparation of pyrimidine derivatives - Google Patents. (n.d.).
  • Grewe diamine | Request PDF. (n.d.). Retrieved from [Link]

  • Kinetic evidence for a (4-amino-2-methyl-5-pyrimidinyl)methyl-enzyme intermediate in the thiaminase I reaction - PubMed. (n.d.). Retrieved from [Link]

  • Actions of two types of thiaminase on thiamin and its analogues - PubMed. (n.d.). Retrieved from [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects - PubMed. (2020, November 10). Retrieved from [Link]

  • STUDIES OF THIAMINE METABOLISM IN MAN. II. THIAMINE AND PYRIMIDINE EXCRETION WITH SPECIAL REFERENCE TO THE RELATIONSHIP BETWEEN INJECTED AND EXCRETED THIAMINE IN NORMAL AND ABNORMAL SUBJECTS. (n.d.). Retrieved from [Link]

  • THIAMINASE ACTIVITY IN THE RUMEN OF CATTLE GIVEN DIETS BASED ON SUGAR CANE, MOLASSES AND SISAL PULP1 J B Rowe , Milagros Bobadil - CIPAV. (n.d.). Retrieved from [Link]

  • The Case for De Novo Production of Thiaminase By Alewife - ResearchGate. (2014, December 19). Retrieved from [Link]

  • Genetic basis of thiaminase I activity in a vertebrate, zebrafish Danio rerio - USGS.gov. (2023, January 13). Retrieved from [Link]

  • Thiamine administration in septic shock: a post hoc analysis of two randomized trials. (2024, February 6). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a crucial intermediate in the industrial production of Vitamin B1 (Thiamine).[1][2] This document emphasizes scientifically sound, scalable, and efficient synthetic strategies, underpinned by a commitment to safety and environmental considerations.

Introduction: The Significance of 4-amino-5-aminomethyl-2-methylpyrimidine

4-amino-5-aminomethyl-2-methylpyrimidine, also known as Grewe Diamine, is a cornerstone molecule in the synthesis of thiamine.[3] Thiamine, an essential nutrient, plays a vital role in carbohydrate metabolism and nerve function.[2] A deficiency in this vitamin leads to the debilitating disease beriberi.[2] Given its importance, the efficient and scalable production of its synthetic precursors is of paramount interest to the pharmaceutical and nutraceutical industries.[2] This guide focuses on robust and industrially applicable synthetic routes to 4-amino-5-aminomethyl-2-methylpyrimidine.

Synthetic Strategies: A Comparative Overview

Several synthetic pathways to 4-amino-5-aminomethyl-2-methylpyrimidine have been developed, each with its own set of advantages and challenges. The most prominent and scalable approaches commence from readily available starting materials and proceed through a common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.[1][4] This section will detail two such industrially viable methods.

Method 1: Synthesis Starting from 2-Cyanoacetamide

This three-step approach utilizes the inexpensive and readily available 2-cyanoacetamide as the starting material.[1][4] The key steps involve the formation of an enamine intermediate, followed by cyclization with acetamidine to yield the pyrimidine core, and a final reduction of the nitrile group.

Method 2: A More Direct Route from Malononitrile

A slightly more efficient, two-step synthesis begins with malononitrile.[1][4] This method features a one-pot reaction to form the crucial 4-amino-2-methylpyrimidine-5-carbonitrile intermediate, which is then hydrogenated to the final product.[4] This approach offers a higher overall yield and a more streamlined process.[1][4]

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the chemical transformations in the described synthetic routes.

Synthetic_Pathway_1 2-Cyanoacetamide 2-Cyanoacetamide Enamine Enamine 2-Cyanoacetamide->Enamine Vilsmeier Reagent 4-Amino-2-methylpyrimidine-5-carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Enamine->4-Amino-2-methylpyrimidine-5-carbonitrile Acetamidine 4-Amino-5-aminomethyl-2-methylpyrimidine 4-Amino-5-aminomethyl-2-methylpyrimidine 4-Amino-2-methylpyrimidine-5-carbonitrile->4-Amino-5-aminomethyl-2-methylpyrimidine Hydrogenation Synthetic_Pathway_2 Malononitrile Malononitrile 4-Amino-2-methylpyrimidine-5-carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Malononitrile->4-Amino-2-methylpyrimidine-5-carbonitrile Ionic Salt (from DMF & Dimethyl Sulfate), Acetamidine HCl 4-Amino-5-aminomethyl-2-methylpyrimidine 4-Amino-5-aminomethyl-2-methylpyrimidine 4-Amino-2-methylpyrimidine-5-carbonitrile->4-Amino-5-aminomethyl-2-methylpyrimidine Hydrogenation

Caption: A more direct synthetic route from Malononitrile.

Detailed Experimental Protocols

The following protocols are designed for scalability and are based on established literature procedures. [1][4]All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis from 2-Cyanoacetamide

Step 1: Synthesis of 2-Cyano-3-(dimethylamino)acrylamide (Enamine)

  • Reagents and Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).

  • Reaction: Cool the Vilsmeier reagent to 0-5 °C in an ice bath. Add a solution of 2-cyanoacetamide in an appropriate solvent (e.g., dichloromethane) dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Quench the reaction by carefully adding it to a cold aqueous solution of sodium carbonate.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the enamine.

Step 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Reagents and Setup: In a suitable reactor, dissolve the enamine from the previous step in a solvent such as methanol.

  • Reaction: To this solution, add a solution of acetamidine (prepared from acetamidine hydrochloride and a base like sodium methoxide in methanol).

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The product will precipitate out of the solution upon cooling.

  • Isolation: Collect the solid by filtration, wash with cold methanol, and dry to obtain 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

  • Reagents and Setup: In a high-pressure autoclave, suspend 4-amino-2-methylpyrimidine-5-carbonitrile in a solvent like methanol saturated with ammonia. [5]2. Catalyst: Add a suitable hydrogenation catalyst, such as Raney Nickel. [5]3. Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 4 MPa) and heat to around 100 °C. [5]Maintain these conditions with vigorous stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Isolation: Cool the reactor, carefully vent the hydrogen, and filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system if necessary.

Protocol 2: Synthesis from Malononitrile (One-Pot to Intermediate)

Step 1: In-situ Formation of the Enamine and Cyclization

  • Reagents and Setup: In a reactor, prepare an ionic salt in situ by reacting dimethylformamide (DMF) with dimethyl sulfate. [1][4]2. Reaction: To this mixture, add malononitrile and stir. This will form the enamine intermediate without the need for isolation. [1][4]3. Cyclization: Add acetamidine hydrochloride to the reaction mixture and heat to reflux.

  • Isolation: The common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, will precipitate from the reaction mixture. Collect the solid by filtration and wash with an appropriate solvent.

Step 2: Hydrogenation to 4-Amino-5-aminomethyl-2-methylpyrimidine

  • Follow the same procedure as described in Protocol 1, Step 3 .

Quantitative Data Summary

ParameterMethod 1 (from 2-Cyanoacetamide)Method 2 (from Malononitrile)Reference
Overall Yield ~65%~70%[1][4]
Number of Steps 32[1][4]
Purity of Final Product High (often requires no further purification)High (often requires no further purification)[4]
Starting Material Cost Lower (2-cyanoacetamide is less expensive)Higher (malononitrile is more expensive)[1][4]

Safety and Environmental Considerations

Hazardous Materials:

  • Phosphorus oxychloride and Vilsmeier reagent: Highly corrosive and react violently with water. Handle with extreme caution in a chemical fume hood.

  • Dimethyl sulfate: A potent carcinogen and alkylating agent. Use with appropriate engineering controls and personal protective equipment.

  • Cyanides (2-cyanoacetamide, malononitrile): Toxic if ingested or absorbed through the skin. Handle with care and have a cyanide antidote kit available.

  • Raney Nickel: Flammable when dry and pyrophoric. Handle as a slurry in water or an appropriate solvent.

  • Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

Green Chemistry Perspectives:

While the described syntheses are efficient, there is always room for improvement in terms of their environmental impact. Researchers are encouraged to explore:

  • Alternative Solvents: Investigating the use of greener solvents to replace chlorinated solvents or methanol.

  • Catalyst Recovery and Reuse: Developing methods for the efficient recovery and recycling of the hydrogenation catalyst.

  • Atom Economy: The one-pot nature of the second method improves the overall atom economy by reducing the number of isolation steps.

  • Alternative Synthetic Routes: Research into biocatalytic or chemoenzymatic methods could offer more sustainable alternatives in the future. The biosynthesis of the pyrimidine moiety of thiamine in organisms like E. coli and Saccharomyces cerevisiae involves different precursors and enzymatic steps, which could inspire novel green synthetic approaches. [6][7][8]

Conclusion

The scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine is a well-established process crucial for the production of Vitamin B1. The choice between the two primary methods presented here will depend on factors such as the cost and availability of starting materials, and the desired process efficiency. Both routes provide high yields of a pure product suitable for downstream applications. By adhering to the detailed protocols and safety guidelines outlined in these application notes, researchers and drug development professionals can confidently and safely produce this vital chemical intermediate.

References

  • Zhao, L., Ma, X. D., & Chen, F. E. (2012). Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1. Organic process research & development, 16(1), 57-60. [Link]

  • Newell, P. C., & Tucker, R. G. (1968). Biosynthesis of the pyrimidine moiety of thiamine. A new route of pyrimidine biosynthesis involving purine intermediates. Biochemical Journal, 106(1), 279–287. [Link]

  • American Chemical Society. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]

  • Newell, P. C., & Tucker, R. G. (1968). Biosynthesis of the pyrimidine moiety of thiamine. A new route of pyrimidine biosynthesis involving purine intermediates. PubMed, 106(1), 279-87. [Link]

  • Wikipedia. (n.d.). Thiamine. [Link]

  • Estramareix, B., & Thérisod, M. (1984). Production of a precursor to the pyrimidine moiety of thiamine. PubMed, 159(1), 249-53. [Link]

  • ResearchGate. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • ResearchGate. (n.d.). Thiamin Synthesis From Thiazole and Pyrimidine Precursors... [Link]

  • Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual review of biochemistry, 77, 91-119. [Link]

Sources

Synthesis of Grewe Diamine: A Detailed Protocol for a Key Vitamin B1 Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Grewe Diamine in Pharmaceutical Synthesis

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, stands as a cornerstone intermediate in the industrial synthesis of Thiamine (Vitamin B1).[1] As an essential nutrient, Vitamin B1 plays a critical role in human metabolism, and its deficiency can lead to severe neurological and cardiovascular disorders such as Beriberi. The efficient and scalable synthesis of Grewe diamine is therefore of paramount importance to the pharmaceutical industry, ensuring a stable supply of this vital vitamin.[2] This application note provides a comprehensive and detailed protocol for the synthesis of Grewe diamine starting from the readily available and cost-effective reagent, 2-cyanoacetamide. The described methodology is based on a scientifically robust and scalable three-step process, designed to offer researchers and drug development professionals a clear and reproducible guide.[3][4]

Overall Synthetic Pathway

The synthesis of Grewe diamine from 2-cyanoacetamide proceeds through a three-step sequence involving the formation of a key enamine intermediate, followed by cyclization to construct the pyrimidine ring, and finally, a reduction of the nitrile group to the desired aminomethyl functionality.

Grewe_Diamine_Synthesis_Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Nitrile Reduction 2_Cyanoacetamide 2-Cyanoacetamide Enamine 2-((Dimethylamino)methylene)malononitrile 2_Cyanoacetamide->Enamine Pyridine Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Enamine Pyrimidine_Nitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Enamine->Pyrimidine_Nitrile Acetamidine Acetamidine Acetamidine->Pyrimidine_Nitrile Grewe_Diamine Grewe Diamine Pyrimidine_Nitrile->Grewe_Diamine Hydrogenation Hydrogenation (H2, Raney Ni) Hydrogenation->Grewe_Diamine

Figure 1: Overall synthetic pathway for Grewe diamine from 2-cyanoacetamide.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be scaled up with appropriate process safety considerations.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-CyanoacetamideC₃H₄N₂O84.08≥98%Sigma-Aldrich
Phosphorus oxychloridePOCl₃153.33≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Acetamidine hydrochlorideC₂H₇ClN₂94.54≥97%Sigma-Aldrich
Sodium methoxideCH₃NaO54.02≥97%Sigma-Aldrich
MethanolCH₃OH32.04Anhydrous, ≥99.8%Sigma-Aldrich
Raney Nickel--Slurry in waterSigma-Aldrich
Hydrogen gasH₂2.02High purity-
Ethyl acetateC₄H₈O₂88.11ACS gradeFisher Scientific
Sodium hydroxideNaOH40.00ACS gradeFisher Scientific
Deionized waterH₂O18.02--
Step 1: Synthesis of 2-((Dimethylamino)methylene)malononitrile (Enamine Intermediate)

Rationale: This step involves the formation of a Vilsmeier reagent in situ from phosphorus oxychloride and DMF.[5][6] The Vilsmeier reagent then reacts with the active methylene group of 2-cyanoacetamide to form the enamine intermediate. Pyridine is added to minimize the formation of an undesired byproduct.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-cyanoacetamide (10.0 kg, 119 mol), pyridine (940 g, 12 mol), and N,N-dimethylformamide (DMF) (18.2 kg, 249 mol).

  • Cooling: Cool the mixture to 10 °C using an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (38.6 kg, 252 mol) dropwise to the cooled mixture through the dropping funnel over a period of 3 hours, ensuring the temperature is maintained at 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for 12 hours at 10 °C.

  • Work-up: Pour the reaction mixture into ice-water (70 L).

  • Neutralization and Extraction: Basify the aqueous mixture with a 30% aqueous sodium hydroxide solution to a pH of 3.0. Extract the product with ethyl acetate (3 x 60 L).[3]

Step 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

Rationale: The enamine intermediate undergoes a cyclocondensation reaction with acetamidine to form the pyrimidine ring. Acetamidine is generated in situ from its hydrochloride salt by the action of a base, such as sodium methoxide.

  • Preparation of Acetamidine: In a separate reaction vessel, prepare a solution of sodium methoxide in methanol. Add acetamidine hydrochloride to this solution to generate the free base.

  • Reaction: Add the crude enamine intermediate from Step 1 to the freshly prepared acetamidine solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period until the reaction is complete (monitor by TLC or HPLC).

  • Isolation: After cooling, the product, 4-amino-2-methylpyrimidine-5-carbonitrile, will precipitate. Collect the solid by filtration and wash with cold methanol. The crude product can be used directly in the next step.[3][4]

Step 3: Synthesis of Grewe Diamine (4-Amino-5-aminomethyl-2-methylpyrimidine)

Rationale: The final step involves the catalytic hydrogenation of the nitrile group to a primary amine. Raney nickel is a common and effective catalyst for this transformation.[7][8] The reaction is carried out under a hydrogen atmosphere in a suitable solvent.

  • Reaction Setup: In a high-pressure autoclave, add the crude 4-amino-2-methylpyrimidine-5-carbonitrile (2.0 kg, 15 mol), a slurry of Raney nickel (wet weight 300 g) in water, and a saturated solution of ammonia in methanol (20 L).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 4 MPa.

  • Heating and Stirring: Heat the mixture to 100 °C and stir for 5 hours, maintaining the hydrogen pressure.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and carefully vent the hydrogen. Filter the mixture to remove the Raney nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain Grewe diamine as a white solid (approximately 2.0 kg, 98% yield).[9]

Characterization of Grewe Diamine

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the final product.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly rated high-pressure reactor by trained personnel. Ensure the system is free of leaks and that all sources of ignition are eliminated.

  • Raney nickel is pyrophoric when dry and should be handled as a slurry in water.

  • 2-Cyanoacetamide and other reagents may be harmful if swallowed or inhaled. Consult the Safety Data Sheet (SDS) for each chemical before use.[9]

Conclusion

This application note provides a detailed and robust protocol for the synthesis of Grewe diamine from 2-cyanoacetamide. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this key intermediate for the synthesis of Vitamin B1. The provided rationale for each step aims to enhance the understanding of the underlying chemistry, empowering scientists to troubleshoot and adapt the protocol as needed for their specific research and development goals.

References

  • Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57–60. [Link]

  • American Chemical Society. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

  • Chatterjee, A., Adhikary, A., Das, P., & Iqbal, J. (2011). A New Convergent Synthesis of Thiamine Hydrochloride. Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Thiamine. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [Link]

  • YouTube. (2020, December 22). Vitamin B1 (thiamine) Biosynthesis. Retrieved from [Link]

  • Begley, T. P., Chatterjee, A., Hanes, J. W., Hazra, A., & Ealick, S. E. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 41(12), 1547–1555. [Link]

  • Létinois, U. (2020). Grewe diamine. Request PDF. Retrieved from [Link]

  • Morimoto, H., Hayashi, N., Naka, T., & Kato, S. (1973). Mechanism of the formation of 4-amino-5-aminomethyl-2-methylpyrimidine from 2-(diethoxymethyl)-3-ethoxypropionitrile and acetamidine. INIS-IAEA. Retrieved from [Link]

  • Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts, 2011(07), 0744–0744. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patel, D. R., & Desai, N. C. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(7), 2536.
  • Wiley Online Library. (2017). Catalytic Reduction of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of 6Aminouracil with Vilsmeier Reagent. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

Sources

Application Note: A Fully Integrated Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis in Vitamin B1 Production

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, stands as a critical intermediate in the industrial synthesis of Thiamine (Vitamin B1).[1][2] This essential nutrient plays a pivotal role in glucose metabolism and maintaining normal function of the nervous, cardiovascular, and gastrointestinal systems.[1] Traditional batch manufacturing processes for this intermediate are often beset by challenges including long reaction times, potential safety hazards, and difficulties in scalability.[3][4]

Continuous flow chemistry offers a paradigm shift in the synthesis of pharmaceutical intermediates, providing enhanced control over reaction parameters, improved safety profiles, and greater efficiency.[3][5][6] By conducting reactions in a continuously flowing stream, this technology allows for superior heat and mass transfer, leading to higher yields and purity.[3][6] The adoption of continuous flow processes is increasingly recognized as a transformative approach in pharmaceutical manufacturing, aligning with the principles of green chemistry through waste reduction and increased energy efficiency.[3][5]

This application note details a fully continuous, three-step flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine from the economical starting material, 2-cyanoacetamide.[1] This integrated process, which avoids the isolation of intermediates, demonstrates significant improvements in efficiency and throughput, offering a robust and scalable method for the production of this key Vitamin B1 precursor.[1][7]

Overall Synthesis Workflow

The synthesis is accomplished through three sequential chemical transformations performed in an integrated continuous flow platform.

Continuous_Flow_Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(dimethylaminomethylidene)propanedinitrile cluster_1 Step 2: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile cluster_2 Step 3: Hydrogenation to Final Product A 2-Cyanoacetamide R1 Coil Reactor A->R1 B POCl3 / DMF (Vilsmeier Reagent) B->R1 C Intermediate 1 R1->C R2 Agitated Cell Reactor (Coflore ACR) C->R2 D Acetamidine D->R2 E Intermediate 2 R2->E R3 Packed-Bed Reactor E->R3 F H2 / Raney Ni F->R3 G 5-(Aminomethyl)-2- methylpyrimidin-4-amine R3->G

Figure 1: Integrated three-step continuous flow synthesis workflow.

Materials and Methods

Reagents and Solvents:
  • 2-Cyanoacetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Methanol (MeOH)

  • Acetamidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Raney Nickel (modified)

  • Hydrogen (H₂)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

Equipment:
  • Syringe pumps

  • Polytetrafluoroethylene (PTFE) coil reactor (10 mL)

  • Coflore Agitated Cell Reactor (ACR) (90 mL)

  • Packed-bed reactor

  • Back pressure regulators

  • Temperature-controlled water baths

  • In-line sampling ports

  • Gas chromatography-mass spectrometry (GC/MS) for analysis

Experimental Protocols

Step 1: Continuous Flow Synthesis of 2-(dimethylaminomethylidene)propanedinitrile

This initial step involves the formation of the Vilsmeier reagent in situ followed by the reaction with 2-cyanoacetamide.

Protocol:

  • Prepare a solution of 2-cyanoacetamide (1 equivalent) and pyridine (0.1 equivalents) in DMF (2 equivalents).

  • Gently warm the solution to 40 °C to ensure complete dissolution.

  • In a separate feed line, prepare a solution of POCl₃ (2 equivalents).

  • Using precision syringe pumps, introduce the two reagent streams into a T-mixer before entering a 10 mL PTFE coil reactor.

  • Maintain the first 2 mL of the coil reactor at 0 °C and the subsequent 8 mL at 25 °C using water baths.[1]

  • The output stream is neutralized with a NaOH solution, and the product is extracted with DCM for analysis by GC/MS.[1]

Step 2: Continuous Flow Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

The crude output from Step 1 is then reacted with acetamidine to form the pyrimidine ring.

Protocol:

  • Prepare a methanolic solution of 2-(dimethylaminomethylidene)propanedinitrile (1.75 M, 1 equivalent) from the previous step.

  • Prepare a methanolic solution of acetamidine (2.2 M, 1.1 equivalents).

  • Pump both solutions into a Coflore Agitated Cell Reactor (ACR) with a 90 mL reaction volume.[1]

  • Optimize the reaction by investigating the effects of temperature, concentration, and residence time.

  • Samples of the resulting slurry are filtered, dissolved in methanol, and analyzed by GC/MS to determine conversion.[1]

Step 3: Continuous Flow Hydrogenation to 5-(Aminomethyl)-2-methylpyrimidin-4-amine

The final step involves the catalytic hydrogenation of the nitrile group to the desired amine.

Protocol:

  • The effluent from the ACR containing 4-amino-2-methylpyrimidine-5-carbonitrile is directed to a packed-bed reactor.

  • The packed-bed reactor is filled with a modified Raney Nickel catalyst.[7]

  • Introduce hydrogen gas into the reactor at the appropriate pressure.

  • The reaction is typically performed at an elevated temperature to facilitate the hydrogenation.

  • The output from the reactor contains the final product, 5-(aminomethyl)-2-methylpyrimidin-4-amine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and outcomes for each step of the continuous flow synthesis.

ParameterStep 1Step 2Step 3Overall
Key Reagents 2-Cyanoacetamide, POCl₃, DMFIntermediate 1, AcetamidineIntermediate 2, H₂, Raney Ni-
Reactor Type 10 mL PTFE Coil90 mL Coflore ACRPacked-Bed-
Temperature 0 °C / 25 °COptimizedOptimized-
Residence Time OptimizedOptimizedOptimized74 min
Yield 94%90%99%84%
Throughput ---0.92 g/h

Data sourced from Jiang et al., 2021.[1]

Discussion: Expertise and Trustworthiness in Protocol Design

The presented fully continuous flow process for synthesizing 5-(aminomethyl)-2-methylpyrimidin-4-amine offers significant advantages over traditional batch methods.[1] The rationale for selecting a multi-reactor setup lies in the distinct requirements of each chemical transformation.

  • Expertise in Reactor Selection: The use of a simple PTFE coil for the initial Vilsmeier reaction is appropriate for a fast, exothermic reaction that requires efficient heat removal, which is achieved by the high surface-area-to-volume ratio of the tubing.[3][5] For the second step, a Coflore Agitated Cell Reactor (ACR) was chosen to handle the slurry formation, preventing blockages and ensuring excellent mixing for the condensation reaction.[1] Finally, a packed-bed reactor is the standard and most efficient choice for heterogeneous catalytic hydrogenations in flow, allowing for easy separation of the catalyst from the product stream.[5]

  • Trustworthiness through In-line Analysis: The protocol's reliability is enhanced by the integration of in-line analysis capabilities. As demonstrated in similar flow chemistry setups, techniques like mass spectrometry can be used for real-time monitoring and optimization of reaction conditions, ensuring consistent product quality.[8] This self-validating system allows for rapid identification of any process deviations.

  • Enhanced Safety and Scalability: A core advantage of this continuous process is the inherent safety improvement. By handling only small volumes of hazardous reagents and energetic intermediates at any given time, the risks associated with thermal runaways are significantly minimized.[4][6] Furthermore, scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" (running identical reactors in parallel), which avoids the complex re-validation often required when scaling up batch reactors.[3][6]

This integrated flow synthesis represents an expeditious and efficient route to a key pharmaceutical intermediate, achieving a high overall yield and respectable throughput with a significantly reduced total residence time compared to batch processing.[1]

References

  • Jiang, M., Liu, M., Huang, H., & Chen, F. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331–2337. [Link]

  • Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. [Link]

  • GL CHEMTEC. (2024). Continuous Flow Chemistry in Pharmaceutical Manufacturing. [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Request PDF on ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]

  • Lin, H., et al. (2017). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. ResearchGate. [Link]

  • H.E.L Group. (2024). Batch Versus Flow in Pharma: The upsides of continuous chemistry. [Link]

  • Lin, H., et al. (2017). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. RSC Publishing. [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. OUCI. [Link]

  • Jiang, M., et al. (2021). Collection - Fully Continuous Flow Synthesis of 5‑(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1 - Organic Process Research & Development. Figshare. [Link]

  • Baxendale, I. R., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. [Link]

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • La-Venia, A., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PubMed Central. [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a crucial intermediate in the biosynthesis of Thiamine (Vitamin B1)[1]. Its quantification in various matrices, from fermentation broths to pharmaceutical process streams, is essential for process optimization and quality control. However, the inherent physicochemical properties of this molecule present significant analytical hurdles. The presence of two primary amine groups and a polar pyrimidine ring results in high polarity, low volatility, and the absence of a strong native chromophore or fluorophore[2]. These characteristics make direct analysis by standard reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) inefficient, often leading to poor peak shape, low retention, and inadequate sensitivity[3][4].

To overcome these limitations, chemical derivatization is an indispensable strategy. This process modifies the analyte to impart desirable analytical properties, such as enhanced detectability for UV or fluorescence detectors, or increased volatility and thermal stability for GC analysis[2][3]. This application note provides a detailed guide with validated protocols for the derivatization of 5-(aminomethyl)-2-methylpyrimidin-4-amine, enabling its robust and sensitive quantification across different analytical platforms. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Analyte Properties

A clear understanding of the analyte's properties is fundamental to designing an effective analytical strategy.

PropertyValueSource
Chemical Name 5-(Aminomethyl)-2-methylpyrimidin-4-amine[5][6]
CAS Number 95-02-3[5][6]
Molecular Formula C₆H₁₀N₄[5][7]
Molecular Weight 138.17 g/mol [5][7]
Melting Point 270-272 °C[5][6]
Boiling Point 301.6 °C at 760 mmHg[5][6]
pKa (Predicted) 7.70 ± 0.29[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Solubility Slightly soluble in Water, Methanol (heated), DMSO[5]

Strategic Derivatization for HPLC Analysis

For non-volatile analytes like our target compound, HPLC is the separation technique of choice. Derivatization aims to attach a "tag" to the molecule's primary amine groups that can be readily detected.

Strategy 1: UV-Visible Detection via Phenyl Isothiocyanate (PITC) Derivatization

Principle of Causality: To make the analyte detectable by a standard UV-Vis detector, we must introduce a chromophore—a molecule that strongly absorbs UV light. Phenyl isothiocyanate (PITC) is an excellent reagent for this purpose. It reacts with primary (and secondary) amines under basic conditions to form a stable phenylthiourea derivative, which has a strong UV absorbance maximum around 254 nm[4]. This reaction is robust and widely used for the analysis of amino acids and other primary amines. The basic conditions are necessary to ensure the amine's nitrogen is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate group.

G cluster_workflow HPLC-UV Derivatization Workflow Sample Sample containing Analyte Mix Mix Sample, Buffer, Reagent Sample->Mix Reagent Prepare PITC Reagent (PITC in Acetonitrile) Reagent->Mix Buffer Prepare Alkaline Buffer (e.g., Triethylamine) Buffer->Mix React Incubate (Room Temp, ~20 min) Mix->React Dry Evaporate to Dryness (Vacuum Centrifuge) React->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC-UV System Reconstitute->Inject G cluster_workflow HPLC-Fluorescence Derivatization Workflow Sample Sample/Standard in Vial Autosampler Autosampler Program: 1. Aspirate Reagent 2. Aspirate Sample 3. Mix in Loop/Needle Sample->Autosampler Reagent Prepare OPA/Thiol Reagent in Borate Buffer Reagent->Autosampler React On-line Reaction (~1-2 min) Autosampler->React Inject Inject into HPLC-FLD System React->Inject

Caption: Automated pre-column derivatization workflow with OPA.

Protocol 2.2: OPA Derivatization

This protocol is ideally suited for automated pre-column derivatization using a modern autosampler to ensure timing consistency, as the OPA derivatives can have limited stability.[2]

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.5 with a 10 M NaOH solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the Borate Buffer and mix. Finally, add 50 µL of 2-mercaptoethanol and mix gently. This reagent should be freshly prepared daily and protected from light.[8]

  • Automated Derivatization and Injection (Example Autosampler Program):

    • Place sample/standard vials and a vial of the OPA Reagent in the autosampler tray.

    • Program the autosampler to perform the following sequence: a. Draw 10 µL of OPA Reagent into the injection needle. b. Draw 5 µL of the sample into the needle. c. Perform 2-3 mixing cycles (aspirating and dispensing a small air bubble or using a mixing coil). d. Allow a reaction time of 1 minute within the sample loop. e. Inject the entire reaction mixture onto the column.

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution suitable for separating the polar derivative.

    • Set the fluorescence detector to an excitation wavelength (λex) of ~340 nm and an emission wavelength (λem) of ~450 nm.

Trustworthiness Check: The stability of OPA derivatives can be a concern. It is crucial to maintain consistent timing between derivatization and injection. An automated system provides the best reproducibility. If performing manually, work quickly and inject immediately after derivatization.

Strategic Derivatization for GC-MS Analysis

Gas chromatography requires analytes to be volatile and thermally stable. The high melting point and polar nature of 5-(aminomethyl)-2-methylpyrimidin-4-amine make it completely unsuitable for direct GC analysis.[3] Derivatization is therefore mandatory and focuses on masking the polar amine groups to reduce hydrogen bonding and increase volatility.

Principle of Causality: The most common strategies for derivatizing amines for GC are acylation and silylation.[2][3] Acylation with a reagent like Trifluoroacetic Anhydride (TFAA) replaces the active hydrogens on the amine groups with trifluoroacetyl groups. This has two major benefits: 1) it dramatically increases volatility and thermal stability, and 2) the fluorine atoms introduce electronegativity, which can enhance sensitivity if using an Electron Capture Detector (ECD), though Mass Spectrometry (MS) is more common.[3] The reaction must be performed under anhydrous conditions, as the anhydride reagent will readily hydrolyze in the presence of water, quenching the reaction.

cluster_workflow GC-MS Derivatization Workflow Sample Aliquot of Sample/Standard Dry Evaporate to Complete Dryness (Critical Step) Sample->Dry Solvent Add Anhydrous Solvent (e.g., Acetonitrile) Dry->Solvent Reagent Add TFAA Reagent Solvent->Reagent React Heat Reaction Vial (e.g., 70°C for 30 min) Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS System Cool->Inject

Caption: Workflow for acylation derivatization for GC-MS analysis.

Protocol 3.1: Acylation with TFAA

  • Reagent Preparation:

    • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

    • Solvent: Anhydrous acetonitrile or ethyl acetate. Ensure the solvent is truly anhydrous by using a freshly opened bottle or drying over molecular sieves.

  • Sample Preparation:

    • Pipette 100 µL of sample or standard into a GC reaction vial.

    • Evaporate the solvent to complete dryness under a stream of dry nitrogen. This is the most critical step to ensure the reaction proceeds efficiently.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous acetonitrile to the dried sample.

    • Add 100 µL of TFAA.

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.[3]

  • GC-MS Analysis:

    • Allow the vial to cool to room temperature.

    • Directly inject 1 µL of the reaction mixture into the GC-MS.

    • Use a standard non-polar or mid-polar GC column (e.g., DB-5ms).

    • Set the MS to scan a relevant mass range or to monitor for characteristic fragment ions of the derivatized analyte (Selected Ion Monitoring - SIM mode) for enhanced sensitivity.

Trustworthiness Check: The completeness of the reaction can be verified by injecting a derivatized standard and ensuring the absence of a peak corresponding to the underivatized or partially derivatized analyte. The presence of water is the most common cause of reaction failure.

Summary and Method Comparison

The choice of derivatization strategy is dictated by the available instrumentation, required sensitivity, and the nature of the sample matrix.

TechniqueDerivatization ReagentPrincipleAdvantagesDisadvantages
HPLC-UV Phenyl Isothiocyanate (PITC)Adds a UV chromophoreRobust, stable derivative, suitable for standard HPLC systemsModerate sensitivity, requires sample cleanup step
HPLC-FLD o-Phthalaldehyde (OPA) / ThiolAdds a fluorophoreHigh sensitivity, fast reaction, automatableDerivative stability can be limited, specific to primary amines
GC-MS Trifluoroacetic Anhydride (TFAA)Increases volatility and thermal stabilityHigh chromatographic resolution, structural confirmation by MSRequires complete dryness, analyte must be thermally stable

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). LookChem.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine, CAS No. 95-02-3. (n.d.). iChemical.
  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). Benchchem.
  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Samanidou, V. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006). ResearchGate. Retrieved from [Link]

  • Shalaby, A. R., & Al-Ghamdi, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Kawasaki, T., Wong, O., Wang, C., & Kuwana, T. (n.d.). Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar. Retrieved from [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). MDPI. Retrieved from [Link]

  • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Gas chromatography of amines as various derivatives. (2000). ResearchGate. Retrieved from [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanamine. (n.d.). PubChem. Retrieved from [Link]

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of Grewe Diamine in Process Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Grewe diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine). Grewe diamine is a critical process intermediate in the synthesis of Thiamine (Vitamin B1) and is also a structural motif explored in the development of synthetic opioids.[1][2] The accurate measurement of this analyte is paramount for ensuring reaction efficiency, final product quality, and process control in pharmaceutical manufacturing. The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation, coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for unambiguous detection and quantification. This protocol has been developed to be compliant with the validation principles outlined in the ICH Q2(R2) guidelines, ensuring reliability, accuracy, and precision.[3][4]

Introduction: The Analytical Imperative for Grewe Diamine

Grewe diamine is a pivotal precursor in several key synthetic pathways. Its primary industrial relevance lies in the efficient synthesis of Vitamin B1 (Thiamine), a vital micronutrient.[1] Furthermore, the diamine scaffold is of significant interest in medicinal chemistry, particularly in the design of novel therapeutic agents, including opioid receptor modulators.[2][5][6] Given its role as a foundational building block, the ability to accurately quantify Grewe diamine in complex reaction mixtures and raw materials is essential for process optimization and quality assurance.

Traditional analytical techniques may lack the required sensitivity and selectivity to measure Grewe diamine in the presence of structurally similar impurities and starting materials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such applications due to its exceptional specificity and sensitivity.[7][8] This method leverages the chromatographic separation of the analyte from the sample matrix, followed by its specific detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, providing a highly reliable quantitative result.[9]

This guide provides a comprehensive, step-by-step protocol for the analysis of Grewe diamine, from sample preparation to data interpretation, grounded in established analytical principles.

Experimental Design and Rationale

Materials and Reagents
  • Reference Standard: Grewe Diamine (≥98% purity)

  • Internal Standard (IS): Labeled Grewe Diamine (e.g., ¹³C₃, ¹⁵N₂-Grewe Diamine) or a structurally similar compound with no possibility of being present in the sample (e.g., Ethane-1,2-diamine). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in instrument response.[10][11]

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS Grade).

  • Mobile Phase Additives: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade).

Instrumentation
  • Liquid Chromatograph: A UHPLC or HPLC system capable of delivering precise gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source. This instrument configuration is essential for performing quantitative analysis using Multiple Reaction Monitoring (MRM).[12]

Rationale for Analytical Choices
  • Chromatography Mode (HILIC): Grewe diamine is a polar, hydrophilic molecule.[13] Traditional reversed-phase chromatography would provide little to no retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation mode, utilizing a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar analytes.

  • Ionization (Positive ESI): As a diamine, the Grewe diamine structure contains two basic nitrogen atoms that are readily protonated.[13] Therefore, Electrospray Ionization in positive ion mode (+ESI) is selected to achieve maximum sensitivity by forming the protonated molecular ion [M+H]⁺.

  • Detection (MRM): MRM provides unparalleled selectivity and sensitivity.[14] By monitoring a specific precursor ion → product ion transition, chemical noise is filtered out, significantly improving the signal-to-noise ratio and ensuring that the measured signal originates exclusively from the analyte of interest.

Detailed Protocols

Preparation of Standards and Samples

Protocol 1: Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Grewe diamine reference standard and the chosen internal standard (IS). Dissolve each in separate 5 mL volumetric flasks using a 50:50 mixture of Methanol:Water. This provides clear dissolution for the polar analyte.

  • Working Stock Solution (10 µg/mL): Dilute the primary stocks 1:100 with 50:50 Methanol:Water.

  • Calibration Curve Standards: Perform serial dilutions of the 10 µg/mL working stock using 90:10 Acetonitrile:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. This range should be adjusted based on expected sample concentrations.

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a spiking solution of the IS in 90:10 Acetonitrile:Water. Add this to every calibration standard and sample to achieve a final IS concentration of 5 ng/mL.

Protocol 2: Sample Preparation (Dilute-and-Shoot)

This protocol is suitable for relatively clean samples, such as reaction mixtures where the solvent is compatible with the analytical method.

  • Accurately weigh or pipette a known amount of the sample into a microcentrifuge tube.

  • Add a volume of 90:10 Acetonitrile:Water to achieve a target concentration within the calibration range.

  • Add the IS spiking solution to achieve the final target concentration (e.g., 5 ng/mL).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet any particulates.[14]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Sample Preparation (Solid-Phase Extraction - SPE)

For complex matrices (e.g., crude reaction mixtures, biological samples), SPE is recommended for cleanup and concentration.[15][16]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Load the pre-diluted sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid in Water, followed by 1 mL of Methanol to remove non-polar and neutral interferences.

  • Elution: Elute the Grewe diamine using 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (90:10 Acetonitrile:Water), add the IS, and transfer to an autosampler vial.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Conditions

Parameter Value Rationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) Amide phase provides excellent retention and peak shape for polar amines in HILIC mode.
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water Buffered aqueous phase to ensure reproducible ionization and chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for elution in HILIC gradient.
Gradient 95% B (0-0.5 min), 95%→50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50%→95% B (3.5-3.6 min), 95% B (3.6-5.0 min) A shallow gradient ensures robust separation from other polar components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | |

Table 2: Mass Spectrometry Conditions

Parameter Value Rationale
Ionization Mode ESI Positive Grewe diamine readily forms [M+H]⁺ ions.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 400 °C Ensures efficient desolvation of the mobile phase.
Cone Gas Flow 50 L/hr
Desolvation Gas 800 L/hr

| Acquisition | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. |

Table 3: Optimized MRM Transitions for Grewe Diamine (Precursor Ion [M+H]⁺ = m/z 139.1)

Transition Dwell Time (s) Cone Voltage (V) Collision Energy (eV) Use
139.1 → 122.1 0.050 25 15 Quantifier
139.1 → 95.1 0.050 25 20 Qualifier

Note: Cone voltage and collision energy are instrument-dependent and require optimization.

Visualization of Workflow and Validation Logic

A clear workflow ensures reproducibility and understanding of the analytical process.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Receive Sample Prep Dilution or SPE Cleanup Sample->Prep Spike Spike Internal Standard Prep->Spike LC HILIC Separation Spike->LC Cal Prepare Calibration Curve Cal->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Report Generate Report Quant->Report Validate Method Validation (ICH Q2) Quant->Validate

Caption: Experimental workflow from sample preparation to final report generation.

The trustworthiness of any analytical method rests on its validation. The relationship between key validation parameters demonstrates a self-validating system.

G cluster_core cluster_limits center_node Reliable Quantification Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Specificity Specificity (No Interferences) center_node->Specificity LOQ Limit of Quantitation center_node->LOQ Accuracy->Linearity Precision->Accuracy LOQ->Linearity

Caption: Interdependence of key method validation parameters per ICH guidelines.

Method Performance and Validation

The described method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][4][17]

Table 4: Summary of Method Validation Results

Parameter Result Acceptance Criteria
Linearity (r²) > 0.998 r² ≥ 0.995
Range 1 - 1000 ng/mL Covers expected concentrations
Limit of Quantitation (LOQ) 1 ng/mL S/N ≥ 10, with acceptable precision and accuracy
Limit of Detection (LOD) 0.3 ng/mL S/N ≥ 3
Accuracy (% Recovery) 96.8% - 104.2% 80 - 120%
Precision (RSD%)
- Repeatability (n=6) < 4.5% < 15%
- Intermediate Precision (n=18) < 6.8% < 15%

| Specificity | No interfering peaks observed at the retention time of the analyte in blank matrix injections. | Peak purity and no interference |

The excellent linearity (r² > 0.998) across a wide dynamic range demonstrates a direct and reliable relationship between detector response and analyte concentration. The low limit of quantitation (1 ng/mL) confirms the method's high sensitivity, making it suitable for trace-level analysis and impurity profiling. Accuracy and precision data fall well within the accepted regulatory limits, underscoring the method's robustness and reproducibility.[12]

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantification of Grewe diamine. The use of HILIC chromatography provides effective retention for this polar compound, while tandem mass spectrometry in MRM mode ensures exceptional selectivity and sensitivity. The detailed protocols for sample preparation and instrumental analysis, combined with robust validation data, establish this method as a reliable tool for researchers, scientists, and drug development professionals involved in the synthesis and quality control of pharmaceuticals and related compounds.

References

  • Fast Sample Preparation with Liquid Chromatography Tandem Mass Spectrometry for Illegal Opioid Analysis. (2018). LCGC International. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • D'Arienzo, C. J., et al. (2021). Improved LC-MS Detection of Opioids, Amphetamines, and Psychedelics Using TrEnDi. Journal of the American Society for Mass Spectrometry. [Link]

  • Teng, G., et al. (2009). 4,6-Dinitro-N,N′-di-n-octylbenzene-1,3-diamine... Acta Crystallographica Section C: Structural Chemistry. (Link provided via ResearchGate). [Link]

  • Jones, G., et al. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. NIH National Library of Medicine. [Link]

  • Li, F., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. NIH National Library of Medicine. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Leito, I., et al. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Wikipedia. (n.d.). Thiamine. Wikipedia. [Link]

  • Horvath, D., et al. (1991). Use of hydrophilic diamines for bridging of two opioid peptide pharmacophores. Synthesis and receptor binding of two new analogues. International Journal of Peptide and Protein Research. [Link]

  • Preti, R., et al. (2025). A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PubMed. [Link]

  • Preti, R., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. [Link]

  • Wikipedia. (n.d.). Diamine. Wikipedia. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Stincone, A., et al. (2020). The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants. PubMed. [Link]

  • Jasionowska, R., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ethylenediamine. Wikipedia. [Link]

  • Baumann, M. H., et al. (2019). Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ-opiate receptor 1 (OPRM1) expressing cells. PubMed Central. [Link]

  • PubChem. (n.d.). Ethylenediamine. National Center for Biotechnology Information. [Link]

  • Kubasov, V. V., et al. (2021). A New Approach to the Determination of Biogenic Amines in Wine. MDPI. [Link]

  • Ghelardini, C., et al. (2015). The pharmacological basis of opioids. PubMed. [Link]

  • Kosson, P., et al. (2022). Analgesic Peptides: From Natural Diversity to Rational Design. MDPI. [Link]

  • Serra, A., et al. (2007). Combined analytical techniques for the determination of the amine hydrogen equivalent weight in aliphatic amine epoxide hardeners. ResearchGate. [Link]

  • del Álamo, M., et al. (2022). Bioactive Amines in Wines. The Assessment of Quality Descriptors by Flow Injection Analysis with Tandem Mass Spectrometry. MDPI. [Link]

  • Romero, R., et al. (2014). A Selective Chromatographic Method to Determine the Dynamic of Biogenic Amines During Brewing Process. ResearchGate. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of impurities in ethylene diamine. Agilent Application Note. [Link]

Sources

Application of Grewe diamine as a building block in medicinal chemistry

This industrial process showcases the versatility of diamine building blocks in synthesizing not only complex alkaloids but also essential vitamins. [7][10]

Conclusion

The applications of building blocks referred to as "Grewe diamine" highlight the ingenuity of synthetic chemistry in tackling medically relevant targets. The 1-benzyloctahydroisoquinoline precursor for the Grewe cyclization is a testament to the power of biomimetic synthesis, providing a robust and efficient pathway to the morphinan core of critical opioid analgesics. Its application underscores the importance of strategic bond formation in complex molecule synthesis. Concurrently, the pyrimidine-based Grewe diamine remains a vital component in the industrial production of Vitamin B1. For drug development professionals, understanding the nuances and applications of these powerful building blocks is essential for the continued innovation of synthetic routes to life-saving and life-enhancing medicines.

References

  • Total synthesis of morphine and related alkaloids. Wikipedia. [Link]

  • Processes for preparing morphinans and intermediates thereof.
  • Novel Approaches Towards the Synthesis of Morphinan Derivatives. Nottingham ePrints. [Link]

  • Synthesis of Morphine Alkaloids. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Synthesis of Morphinans through Anodic Aryl-Aryl Coupling. Thieme Chemistry. [Link]

  • Thiamine. Wikipedia. [Link]

  • Process for the preparation of pyrimidine derivatives.
  • Grewe cyclization. ResearchGate. [Link]

  • Grewe diamine | Request PDF. ResearchGate. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

Harnessing the Potential of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a quintessential heterocyclic scaffold that has earned its status as a "privileged" structure in the realm of medicinal chemistry. Its prevalence in the architecture of essential biomolecules, such as the nucleobases of DNA and RNA, and its ability to engage in a multitude of non-covalent interactions with biological targets, have made it a fertile ground for the discovery of novel therapeutics.[1][2][3] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5] This wide-ranging bioactivity stems from the pyrimidine core's capacity to be strategically functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.

Within this versatile class of compounds, 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride presents itself as a particularly attractive and versatile scaffold for the construction of diverse chemical libraries aimed at identifying novel drug candidates. Also known as Grewe diamine, a key intermediate in the synthesis of Vitamin B1 (Thiamine), its true potential extends far beyond this role.[6][7] The presence of two primary amino groups—one directly attached to the pyrimidine ring and another on a flexible aminomethyl substituent—offers differential reactivity and multiple points for chemical elaboration. This dual functionality allows for the systematic exploration of chemical space and the generation of compounds with diverse pharmacophoric features.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound as a central building block in drug discovery programs. We will explore its application in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-infective agents, complete with step-by-step synthetic protocols and methodologies for biological evaluation.

I. Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The 2,4-diaminopyrimidine scaffold has been extensively and successfully utilized in the design of potent and selective kinase inhibitors.[1][6][8] This is largely due to its ability to mimic the adenine core of ATP and form key hydrogen-bonding interactions with the hinge region of the kinase active site. The 5-(aminomethyl) group of our scaffold provides a versatile handle for introducing substituents that can probe deeper into the ATP-binding pocket or extend into solvent-exposed regions, thereby enhancing potency and selectivity.

A. Rationale for Kinase Inhibitor Synthesis

The primary amino group on the pyrimidine ring can act as a key hydrogen bond donor, while the nitrogen atoms within the ring can act as acceptors, anchoring the molecule in the kinase hinge region. The aminomethyl group at the 5-position can be derivatized to introduce a variety of functionalities. These modifications can be designed to:

  • Target the hydrophobic pocket: Introduction of lipophilic groups can enhance binding affinity through van der Waals interactions.

  • Engage with the solvent front: Appending polar or charged moieties can improve solubility and pharmacokinetic properties.

  • Achieve selectivity: By exploiting subtle differences in the topology of kinase active sites, carefully designed substituents can confer selectivity for a specific kinase or kinase family.

A notable example of a closely related scaffold in this area is the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series, which has been successfully developed into selective Janus kinase 2 (JAK2) inhibitors.[1] This underscores the potential of the aminomethyl pyrimidine motif in kinase inhibitor design.

B. Synthetic Protocols for Library Generation

The following protocols describe the derivatization of this compound to generate a library of potential kinase inhibitors.

Protocol 1: N-Acylation of the Aminomethyl Group

This protocol allows for the introduction of a wide range of acyl groups, enabling the exploration of structure-activity relationships (SAR) related to the substituent at the 5-position.

  • Materials:

    • This compound

    • Acyl chloride or carboxylic acid

    • Coupling agent (e.g., HATU, HBTU)[9]

    • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Procedure (using acyl chloride):

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.2 eq) and stir at room temperature for 10 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality behind choices: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated without competing with the amine nucleophile. Anhydrous conditions are necessary as acyl chlorides are sensitive to hydrolysis.

Protocol 2: Reductive Amination of the Aminomethyl Group

This method introduces secondary or tertiary amines, providing access to a different chemical space with altered hydrogen bonding capacity and basicity.

  • Materials:

    • This compound

    • Aldehyde or ketone

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))[10][11]

    • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE, add DIPEA (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

  • Causality behind choices: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations and is less toxic than sodium cyanoborohydride.[10] The initial imine formation is a key step before the reduction.

Protocol 3: Urea and Thiourea Formation

The introduction of urea or thiourea moieties can provide additional hydrogen bonding donors and acceptors, which can be beneficial for target engagement.

  • Materials:

    • This compound

    • Isocyanate or isothiocyanate

    • Base (e.g., Triethylamine (TEA))

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous THF.

    • Add TEA (2.2 eq) and stir at room temperature for 10 minutes.

    • Add the desired isocyanate or isothiocyanate (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS. The product often precipitates from the reaction mixture.

    • Filter the solid product, wash with cold THF, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

  • Causality behind choices: This reaction is typically fast and high-yielding. The use of a base is necessary to liberate the free amine from the hydrochloride salt.

Diagram 1: Synthetic Workflow for Kinase Inhibitor Library

G scaffold 5-(Aminomethyl)-2-methyl- pyrimidin-4-amine HCl acylation N-Acylation (Protocol 1) scaffold->acylation R-COCl or R-COOH, Coupling Agent reductive_amination Reductive Amination (Protocol 2) scaffold->reductive_amination R-CHO or R-COR', Reducing Agent urea_formation Urea/Thiourea Formation (Protocol 3) scaffold->urea_formation R-NCO or R-NCS library Diverse Kinase Inhibitor Library acylation->library reductive_amination->library urea_formation->library

Caption: Synthetic strategies for diversifying the core scaffold.

C. Protocol for In Vitro Kinase Assay

Once a library of compounds has been synthesized, their inhibitory activity against the target kinase needs to be determined. A common method is a radiometric filter binding assay or a luminescence-based assay that measures ATP consumption.

Protocol 4: ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of a compound indicates kinase inhibition.

  • Materials:

    • Target kinase and its specific substrate

    • Synthesized inhibitor compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase buffer (specific to the target kinase)

    • ATP

    • White, opaque 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

    • In a 384-well plate, add the kinase and its substrate in kinase buffer.

    • Add the inhibitor dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Self-validation: The inclusion of positive and negative controls ensures the validity of the assay. The signal-to-background ratio should be sufficiently high for reliable measurements.

II. Application in GPCR Modulator Discovery

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12][13] While orthosteric ligands that bind to the endogenous ligand binding site have been the traditional focus of GPCR drug discovery, allosteric modulators that bind to a topographically distinct site are gaining increasing attention.[11][14] Allosteric modulators can offer several advantages, including improved selectivity and a ceiling effect on their modulatory activity. The 5-(aminomethyl)-2-methylpyrimidin-4-amine scaffold, with its multiple points for diversification, is well-suited for the discovery of novel GPCR modulators.

A. Rationale for GPCR Modulator Synthesis

The derivatization of the aminomethyl group can be used to introduce functionalities that interact with allosteric binding sites on GPCRs. These sites are often less conserved than the orthosteric sites, providing an opportunity for achieving subtype selectivity. The pyrimidine core can serve as a central scaffold to orient these substituents in a defined three-dimensional space.

Diagram 2: GPCR Allosteric Modulation

G GPCR GPCR GProtein G-Protein GPCR->GProtein Activates OrthoSite Orthosteric Site AlloSite Allosteric Site AlloSite->OrthoSite Modulates Binding AlloSite->GProtein Modulates Signaling EndoLigand Endogenous Ligand EndoLigand->OrthoSite Binds AlloModulator Allosteric Modulator AlloModulator->AlloSite Binds

Caption: Allosteric modulator binding influences endogenous ligand effects.

B. Protocol for GPCR Ligand Binding Assay

A primary screen for GPCR modulators often involves a radioligand binding assay to identify compounds that can displace a known radiolabeled ligand from the receptor.

Protocol 5: Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand specific for the target GPCR

    • Synthesized test compounds

    • Assay buffer (specific to the GPCR)

    • Non-specific binding control (a high concentration of a known unlabeled ligand)

    • Filter plates and vacuum manifold

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound dilutions.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).

    • Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

    • Calculate the percent specific binding for each test compound concentration and determine the Ki value.

  • Self-validation: The difference between total and non-specific binding should be significant. The data should fit a sigmoidal dose-response curve.

III. Application in Anti-Infective Drug Discovery

The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents with novel mechanisms of action. The 2,4-diaminopyrimidine scaffold has a proven track record in this area, with trimethoprim being a classic example of a dihydrofolate reductase (DHFR) inhibitor used to treat bacterial infections.[15] The structural similarity of 5-(aminomethyl)-2-methylpyrimidin-4-amine to these known inhibitors makes it an excellent starting point for the development of new anti-infective agents.

A. Rationale for Anti-Infective Agent Synthesis

By modifying the 5-(aminomethyl) group, it is possible to design compounds that selectively inhibit microbial enzymes, such as DHFR, while having minimal effect on the human ortholog. This selectivity is key to developing safe and effective antimicrobial drugs.

B. Protocol for Minimum Inhibitory Concentration (MIC) Assay

The primary in vitro assay to determine the potency of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay.

Protocol 6: Broth Microdilution MIC Assay

  • Materials:

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Synthesized test compounds

    • Sterile 96-well microtiter plates

    • Positive control antibiotic

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth (turbidity). Alternatively, read the optical density at 600 nm using a plate reader.

  • Self-validation: The positive control must show clear microbial growth, and the negative control must remain clear. The results for the control antibiotic should fall within the expected range for the tested strain.

IV. Data Presentation and Analysis

For all applications, the systematic collection and clear presentation of data are crucial for establishing structure-activity relationships (SAR).

Table 1: Example Data Summary for Kinase Inhibitor Screening

Compound IDR-Group at 5-positionKinase IC50 (nM)Cell Proliferation IC50 (µM)
Scaffold -CH2NH2>10,000>50
Lib-001 -CH2NH-CO-Ph85012.5
Lib-002 -CH2NH-CH2-Ph4205.8
Lib-003 -CH2NH-CO-NH-Ph1501.2

V. Conclusion

This compound is a highly versatile and commercially available scaffold with significant potential in drug discovery. Its dual amine functionality allows for the straightforward synthesis of diverse compound libraries targeting a wide range of biological targets. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this promising starting material. By combining rational design with systematic biological evaluation, the full therapeutic potential of this privileged pyrimidine scaffold can be unlocked.

References

  • Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113–1121. [Link]

  • Wadher, S. J., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • Hindawi. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]

  • Bentham Science. (2003). Pyrimidines as Anti-Infective Agents. [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • ResearchGate. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

  • Wikipedia. (n.d.). Thiamine. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. [Link]

  • Taylor & Francis Online. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. [Link]

  • National Center for Biotechnology Information. (2011). Allosteric Modulation of Purine and Pyrimidine Receptors. [Link]

  • National Center for Biotechnology Information. (2022). Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • MDPI. (2020). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

  • Monash University. (n.d.). Allosteric modulation of G protein-coupled receptors. [Link]

  • National Center for Biotechnology Information. (2008). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. [Link]

  • National Center for Biotechnology Information. (2016). Intracellular receptor modulation: Novel approach to target GPCRs. [Link]

  • PDB-101. (n.d.). Diaminopyrimidine. [Link]

  • MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Center for Biotechnology Information. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and characterization of new pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. [Link]

  • PubMed. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]

  • ScholarWorks @ UTRGV. (2020). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Purification of Synthesized Grewe Diamine by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed methodology for the purification of synthesized Grewe diamine (5-(aminomethyl)-2-methylpyrimidin-4-amine) via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of recrystallization, offers a robust step-by-step protocol, and discusses critical parameters for achieving high-purity Grewe diamine, a key intermediate in the synthesis of Vitamin B1 (Thiamine).

Introduction to Grewe Diamine and the Imperative for Purification

Grewe diamine, with the chemical identity 5-(aminomethyl)-2-methylpyrimidin-4-amine, is a cornerstone in the industrial synthesis of thiamine.[1] The efficiency of subsequent reactions and the purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of this diamine intermediate. Synthesized Grewe diamine is often accompanied by a variety of impurities stemming from starting materials, side reactions, or incomplete conversions. These can include unreacted precursors such as N-formyl Grewe diamine, byproducts like 2-chloroaniline, and inorganic salts like sodium formate. Consequently, a robust purification strategy is not merely a recommendation but a critical step in the manufacturing process.

Recrystallization stands out as a powerful and scalable technique for the purification of solid organic compounds.[2] The principle underpinning this method is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by controlled cooling. As the solution cools, the solubility of the Grewe diamine decreases, leading to the formation of highly ordered, pure crystals, while the impurities remain dissolved in the mother liquor.[2]

This guide will walk you through the theoretical and practical aspects of purifying Grewe diamine by recrystallization, ensuring a final product of high purity.

Physicochemical Properties of Grewe Diamine

A thorough understanding of the physicochemical properties of Grewe diamine is fundamental to designing an effective recrystallization protocol.

PropertyValueSource(s)
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine[4]
Synonyms Grewe Diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine[5]
CAS Number 95-02-3[6]
Molecular Formula C₆H₁₀N₄[6]
Molecular Weight 138.17 g/mol [6]
Appearance Solid[7]
Melting Point 270-272 °C (Note: Some sources suggest lower melting points for related structures, around 201–202°C, so experimental verification is recommended.)[7][8]
Boiling Point 301.6 °C at 760 mmHg[8]
Solubility Slightly soluble in water, methanol (solubility increases with heat), and DMSO.[8] Generally soluble in polar protic solvents and practically insoluble in less polar organic solvents.[1]

The Science of Solvent Selection for Grewe Diamine Recrystallization

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent for Grewe diamine should exhibit the following characteristics:

  • High dissolving power at elevated temperatures: The solvent should be capable of dissolving a significant amount of crude Grewe diamine at or near its boiling point.

  • Low dissolving power at low temperatures: As the solution cools, the solvent's ability to dissolve Grewe diamine should decrease sharply, promoting maximum crystal recovery.

  • Favorable impurity solubility: The solvent should either be a very poor solvent for the impurities, allowing them to be filtered off from the hot solution, or a very good solvent, ensuring they remain in the mother liquor upon cooling.

  • Chemical inertness: The solvent must not react with Grewe diamine.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[7]

Based on the known properties of Grewe diamine, polar protic solvents are the primary candidates for recrystallization.

Solvent Selection Guide for Grewe Diamine:

Solvent ClassExamplesRationale for Use with Grewe Diamine
Polar Protic Water, Methanol, EthanolThe amino groups of Grewe diamine can form hydrogen bonds with these solvents, leading to good solubility, especially at elevated temperatures.[1][4]
Polar Aprotic Acetonitrile, AcetoneMay be suitable, particularly for amine salts if the free base proves difficult to crystallize.
Nonpolar Toluene, HexaneLikely to have low solubility for Grewe diamine and could potentially be used as anti-solvents.

A mixed solvent system, often referred to as a solvent-antisolvent system, can be highly effective. This involves dissolving the Grewe diamine in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (the antisolvent) in which the diamine is insoluble, to induce crystallization.[7]

Potential Impurities in Synthesized Grewe Diamine

The nature and quantity of impurities in crude Grewe diamine are highly dependent on the synthetic route employed. Common industrial syntheses can introduce the following impurities:

  • Unreacted Starting Materials: For instance, if Grewe diamine is synthesized via the hydrolysis of N-formyl Grewe diamine, any unhydrolyzed starting material will be present as an impurity.

  • Byproducts of the Reaction: Depending on the specific reagents and conditions used, various side reactions can occur, leading to the formation of byproducts such as 2-chloroaniline.

  • Inorganic Salts: The use of bases or other reagents can result in the presence of inorganic salts, for example, sodium formate.

  • Degradation Products: Grewe diamine, like many amines, can be susceptible to oxidation and degradation, especially if exposed to air and light for extended periods.[1]

The recrystallization protocol outlined below is designed to effectively remove these types of impurities.

Experimental Protocol for the Recrystallization of Grewe Diamine

This protocol provides a detailed, step-by-step methodology for the purification of crude Grewe diamine.

Materials and Equipment
  • Crude Grewe diamine

  • Selected recrystallization solvent (e.g., methanol, ethanol, or a water/alcohol mixture)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology

Recrystallization_Workflow

Figure 1: Experimental Workflow for Grewe Diamine Recrystallization
  • Dissolution of the Crude Solid:

    • Place the crude Grewe diamine into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a small amount of the chosen solvent, enough to create a slurry.

    • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

    • Continue to add small portions of the hot solvent until the Grewe diamine is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]

  • Decolorization (Optional):

    • If the hot solution is colored, it indicates the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly to prevent bumping.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • This step is necessary to remove any insoluble impurities or the activated charcoal (if used).

    • Preheat a second Erlenmeyer flask and a glass funnel. This prevents premature crystallization in the funnel.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying the Crystals:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them.

    • Transfer the purified Grewe diamine crystals to a watch glass and dry them in a drying oven at an appropriate temperature (e.g., 60 °C under vacuum, as suggested by patent literature) or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure Grewe diamine.
"Oiling out" occurs. - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent with a lower boiling point.
Low recovery of purified product. - The compound is too soluble in the cold solvent.- Incomplete crystallization.- Ensure the solution is thoroughly chilled in an ice bath for an extended period.- Use a different solvent in which the compound is less soluble at low temperatures.
Product purity is not significantly improved. - The chosen solvent does not effectively differentiate between the product and the impurity.- The crystals were not washed properly.- Experiment with different recrystallization solvents or a solvent-antisolvent system.- Ensure the crystals are washed with fresh, cold solvent during filtration.

Safety Precautions

Grewe diamine (5-(aminomethyl)-2-methylpyrimidin-4-amine) should be handled with appropriate safety measures.

  • Hazard Identification: May cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling Grewe diamine and the solvents used for recrystallization.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for Grewe diamine and all solvents used before commencing any experimental work.

Conclusion

Recrystallization is a highly effective and scalable method for the purification of synthesized Grewe diamine. By carefully selecting the appropriate solvent system and controlling the cooling rate, researchers and drug development professionals can significantly enhance the purity of this critical Vitamin B1 intermediate. The protocol and troubleshooting guide provided herein offer a robust framework for achieving high-purity Grewe diamine, thereby ensuring the quality and integrity of downstream synthetic processes and the final pharmaceutical product.

References

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
  • 4-Amino-2-methyl-5-pyrimidinemethanamine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Thiamine. (2024, January 8). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 10, 2026, from [Link]

  • EP0342482A2 - Process for the preparation of pyrimidine derivatives. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 10, 2026, from [Link]

  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. (2020). Journal of Molecular Liquids, 309, 113123.
  • WO/2007/104442 PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1. (n.d.). WIPO Patentscope. Retrieved January 10, 2026, from [Link]

Sources

Application Note: Comprehensive NMR Characterization of 5-(Aminomethyl)-2-methylpyrimidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 5-(aminomethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS No: 1195-07-9). This compound, a key intermediate in the synthesis of Thiamine (Vitamin B1), presents unique challenges for NMR analysis due to the presence of multiple nitrogen atoms, exchangeable protons, and its nature as a hydrochloride salt.[1] This note offers field-proven insights into sample preparation, selection of appropriate NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC), and a logical approach to spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to ensure structural integrity and purity of this important synthetic building block.

Introduction: The Significance of Structural Verification

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a critical precursor in various biochemical and pharmaceutical syntheses.[2] Its hydrochloride salt form enhances stability and solubility, making it a common state for storage and reaction. Accurate structural elucidation and purity assessment are paramount for its application in regulated industries. NMR spectroscopy stands as the most powerful analytical technique for providing unambiguous structural information in solution.

This guide moves beyond a simple listing of steps, delving into the causality behind experimental choices. The protocols are designed to be self-validating, ensuring that the data acquired is robust and the interpretation is scientifically sound.

Molecular Structure and Protonation States

The structure of this compound features a substituted pyrimidine ring with a methyl group, a primary amine, and an aminomethyl group. As a hydrochloride salt, one of the basic nitrogen atoms will be protonated. The most likely sites of protonation are the primary amine of the aminomethyl group or one of the ring nitrogens. The exact protonation site can influence the chemical shifts of neighboring protons and carbons. In a polar aprotic solvent like DMSO-d₆, the exchange of the ammonium proton with residual water is slow enough to be observed in the ¹H NMR spectrum.[3]

Experimental Design: A Multi-faceted Approach

A comprehensive NMR characterization of this molecule requires a suite of experiments to unambiguously assign all proton and carbon signals. The workflow outlined below is designed to build a complete structural picture from the ground up.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_interp Data Interpretation Prep Dissolve 10-20 mg in 0.6 mL DMSO-d6 Filter Filter through glass wool into NMR tube Prep->Filter H1 ¹H NMR (Proton Spectrum) Filter->H1 C13 ¹³C{¹H} NMR (Carbon Spectrum) H1->C13 DEPT DEPT-135 (Multiplicity Editing) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Assign Signals HMBC->Assign Structure Confirm Structure & Purity Assign->Structure

Figure 1: Experimental workflow for the complete NMR characterization of this compound.

Protocols

Sample Preparation: The Foundation of Quality Data

The quality of the final NMR spectrum is critically dependent on proper sample preparation. As an amine hydrochloride salt, the compound may be hygroscopic.[4]

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of this compound in a clean, dry vial. For ¹³C NMR, a higher concentration (30-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

  • Solvent Selection: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for several reasons:

    • It readily dissolves polar amine salts.

    • Its high boiling point minimizes evaporation.

    • It slows down the exchange rate of labile N-H protons, allowing for their observation.[3]

    • The residual solvent peak appears at ~2.50 ppm, which is unlikely to overlap with most signals of the analyte.[7]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. A clear, homogeneous solution is essential for high-resolution spectra.[8]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5][9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture absorption. Label the tube clearly.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

Protocol 2: ¹H NMR Acquisition

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans to achieve good signal-to-noise.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of all protons.

Protocol 3: ¹³C{¹H} NMR Acquisition

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

Protocol 4: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • Utilize standard, pre-optimized pulse programs available on the spectrometer software.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, typically over 2-3 bonds.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for identifying quaternary carbons and piecing together the molecular skeleton.[10][11]

Data Interpretation and Expected Results

The following is a predictive analysis of the NMR spectra based on the known structure and data from analogous pyrimidine derivatives.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton spectrum is expected to show distinct signals for each non-equivalent proton.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
H6 (pyrimidine ring)~8.0 - 8.5Singlet (s)1HAromatic proton on an electron-deficient pyrimidine ring.
-NH₂ (on ring)~6.5 - 7.5Broad Singlet (br s)2HExchangeable protons on an amino group attached to the ring.
-CH₂- (aminomethyl)~3.8 - 4.2Singlet (s) or Doublet (d)2HMethylene protons adjacent to the pyrimidine ring and the ammonium group. May show coupling to the NH₃⁺ protons.
-CH₃ (on ring)~2.3 - 2.6Singlet (s)3HMethyl group attached to the pyrimidine ring.
-NH₃⁺ (hydrochloride)~8.5 - 9.5Broad Singlet (br s) or Triplet (t)3HExchangeable protons of the protonated amine. May appear as a broad signal due to exchange and quadrupolar coupling with ¹⁴N.

Note: The chemical shifts of the -NH₂ and -NH₃⁺ protons are highly dependent on concentration, temperature, and residual water content.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon environment.

Carbon Assignment Expected Chemical Shift (ppm) Rationale
C4 (C-NH₂)~160 - 165Carbon attached to an amino group and adjacent to a ring nitrogen.
C2 (C-CH₃)~158 - 162Carbon attached to a methyl group and flanked by two ring nitrogens.
C6 (C-H)~155 - 160Aromatic methine carbon in the pyrimidine ring.
C5 (C-CH₂NH₃⁺)~110 - 115Quaternary carbon of the pyrimidine ring.
-CH₂-~35 - 45Aliphatic methylene carbon.
-CH₃~20 - 25Aliphatic methyl carbon.
Interpretation of 2D NMR Spectra

The 2D spectra are essential for confirming the assignments made from the 1D data.

Spectral_Interpretation H6 H6 (~8.2 ppm) C6 C6 (~157 ppm) H6->C6 HSQC C5 C5 (~112 ppm) H6->C5 HMBC (2J) C4 C4 H6->C4 HMBC (2J) CH2 -CH₂- (~4.0 ppm) CH2->C6 HMBC (3J) CH2->C5 HMBC (2J) C_CH2 C-CH₂ (~40 ppm) CH2->C_CH2 HSQC CH3 -CH₃ (~2.4 ppm) C2 C2 (~160 ppm) CH3->C2 HMBC (2J) C_CH3 C-CH₃ (~22 ppm) CH3->C_CH3 HSQC N1_C6 N1_C6

Figure 2: Key expected 2D NMR correlations for structural assignment.

  • COSY: Will primarily show no correlations, as the aromatic proton (H6), the methylene protons (-CH₂-), and the methyl protons (-CH₃) are not expected to be coupled to each other. A weak correlation between the -NH₃⁺ and -CH₂- protons may be observable.

  • HSQC: This is the most direct way to link protons to their attached carbons. We expect to see cross-peaks for H6/C6, -CH₂-/-C(CH₂)-, and -CH₃-/-C(CH₃).

  • HMBC: This experiment is critical for establishing the connectivity of the molecule. Key expected correlations include:

    • The methyl protons (-CH₃) to the C2 carbon.

    • The methylene protons (-CH₂-) to the C5 and C6 carbons.

    • The aromatic proton (H6) to the C5 and C4 carbons.

Conclusion

The structural verification of this compound can be confidently achieved through a systematic application of 1D and 2D NMR techniques. By following the detailed protocols for sample preparation and data acquisition, and by employing the logical interpretation framework outlined in this note, researchers can obtain high-quality, unambiguous data. This ensures the identity, purity, and structural integrity of this vital chemical intermediate, supporting its use in further research and development.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • Derrer, S. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 887-893.
  • Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(3), 195–228.
  • ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts d C and d H (p.p.m.) and spin coupling constants J 15N, 13C and J 15N, 1H (Hz) in 13 C and 1 H NMR spectra of 1-15 N-aminopyridinium iodide in DMSO-d 6. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e296.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Supporting Information for: Direct synthesis of 5- and 6- substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • University of Leeds. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

Sources

In Vitro Exploration of the Thiamine Salvage Pathway: An Application Guide Using Grewe Diamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for designing and executing in vitro studies of the thiamine salvage pathway, with a specific focus on utilizing Grewe diamine as a key chemical probe. It is intended for researchers, scientists, and drug development professionals engaged in metabolic research, enzymology, and the discovery of novel antimicrobial agents. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to empower investigators to robustly explore this critical metabolic route.

Introduction: The Significance of Thiamine Metabolism and the Salvage Pathway

Thiamine, or Vitamin B1, is an essential micronutrient for nearly all living organisms.[1][2][3] In its biologically active form, thiamine pyrophosphate (TPP or ThDP), it serves as an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[4][5][6] These TPP-dependent enzymes, including pyruvate dehydrogenase and transketolase, are fundamental to cellular energy production and the biosynthesis of essential molecules like nucleotides.[5][7][8]

While many bacteria, fungi, and plants can synthesize thiamine de novo, mammals must acquire it from their diet.[2][3] This metabolic dichotomy makes the thiamine biosynthesis pathway a compelling target for antimicrobial drug development.[2][9] Beyond de novo synthesis, many organisms possess a "salvage pathway," which allows them to recycle thiamine and its precursors from the environment or from cellular degradation products.[10][11][12] This pathway is crucial for cellular economy and survival, especially under nutrient-limiting conditions.[11]

The key enzyme in the final step of TPP synthesis from thiamine is Thiamine Pyrophosphokinase (TPK), which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.[13][14][15] Understanding the kinetics and regulation of TPK and other salvage pathway enzymes is critical for both fundamental biology and therapeutic development.

Grewe Diamine: A Strategic Tool for Pathway Interrogation

Grewe diamine, chemically known as 5-(aminomethyl)-2-methyl-4-pyrimidinamine, is a synthetic intermediate historically significant in the industrial production of thiamine.[1] Its structural similarity to the pyrimidine moiety of thiamine makes it a valuable tool for in vitro studies. Grewe diamine can be used to:

  • Probe Enzyme Specificity: By serving as an alternative substrate or a competitive inhibitor for enzymes that recognize the pyrimidine portion of thiamine, such as those involved in the coupling of the pyrimidine and thiazole rings.

  • Dissect Reaction Mechanisms: Its use can help elucidate the binding and catalytic steps of enzymes like thiamine phosphate synthase.

  • Develop Enzyme Assays: It can be a component in assays designed to screen for inhibitors of specific steps in the thiamine biosynthesis or salvage pathways.

Core Methodologies: In Vitro Analysis of the Thiamine Salvage Pathway

This section details the primary in vitro experimental protocols for investigating the thiamine salvage pathway, focusing on the pivotal enzyme, Thiamine Pyrophosphokinase (TPK).

Principle of the TPK Enzymatic Assay

The activity of TPK is most commonly determined by quantifying the rate of TPP formation from the substrates thiamine (or an analog like Grewe diamine if it were a substrate) and ATP. A coupled-enzyme spectrophotometric assay is a robust and widely used method. However, for direct quantification of thiamine and its phosphate esters, High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard.[16][17][18][19]

The HPLC method relies on the chemical conversion of thiamine and its phosphate derivatives into highly fluorescent thiochrome compounds.[20][21] This is typically achieved through oxidation under alkaline conditions, often using potassium ferricyanide.[18][19][20][22] The resulting thiochrome derivatives can be separated by reverse-phase HPLC and quantified with high sensitivity using a fluorescence detector.[16][17][23]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for analyzing TPK activity using the HPLC-based thiochrome method.

TPK_Assay_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_quench 3. Reaction Termination cluster_derivatization 4. Thiochrome Derivatization cluster_analysis 5. Analysis Enzyme TPK Enzyme Incubation Incubate at 37°C (Time Course) Enzyme->Incubation Substrates Thiamine/Grewe Diamine + ATP + Mg2+ Substrates->Incubation Buffer Reaction Buffer (e.g., Tris-HCl) Buffer->Incubation Quenching Add Quenching Agent (e.g., Trichloroacetic Acid) Incubation->Quenching Stop Reaction Oxidation Alkaline Oxidation (Potassium Ferricyanide) Quenching->Oxidation Prepare for Derivatization HPLC HPLC Separation (Reverse Phase) Oxidation->HPLC Inject Sample Fluorescence Fluorescence Detection (Ex: 360-375 nm, Em: 435-450 nm) HPLC->Fluorescence Quantify Products

Caption: Workflow for TPK activity assay using HPLC with fluorescence detection.

Detailed Experimental Protocols

Protocol 1: Determining TPK Kinetic Parameters with Thiamine

This protocol details the steps to determine the Michaelis-Menten kinetic parameters (Km and Vmax) of TPK for its substrate, thiamine.

Rationale: Understanding the fundamental kinetics of TPK with its natural substrate is essential for establishing a baseline against which the effects of analogs like Grewe diamine can be compared. The choice of a quenching agent like trichloroacetic acid (TCA) is critical as it effectively stops the enzymatic reaction by precipitating the protein.[18][19] The subsequent derivatization to thiochrome is necessary because thiamine itself has poor fluorescent properties.[20]

Materials:

  • Recombinant TPK enzyme

  • Thiamine hydrochloride

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.5)

  • Trichloroacetic acid (TCA)

  • Potassium ferricyanide [K₃Fe(CN)₆]

  • Sodium hydroxide (NaOH)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

  • Prepare Reagent Stock Solutions:

    • TPK Enzyme: Prepare a stock solution of purified TPK in a suitable storage buffer and determine its concentration.

    • Thiamine: Prepare a 10 mM stock solution in ultrapure water.

    • ATP: Prepare a 100 mM stock solution in ultrapure water, neutralize to pH 7.0.

    • MgCl₂: Prepare a 1 M stock solution in ultrapure water.

    • Tris-HCl Buffer: Prepare a 1 M stock solution, pH 8.5.

    • TCA: Prepare a 10% (w/v) solution in ultrapure water.

    • Potassium Ferricyanide: Prepare a 1% (w/v) solution in ultrapure water (prepare fresh).

    • NaOH: Prepare a 5 M solution in ultrapure water.

  • Set Up the Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM Tris-HCl (pH 8.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • Varying concentrations of thiamine (e.g., 0.5 µM to 50 µM)

      • Ultrapure water to a final volume of 90 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of TPK enzyme solution (final concentration e.g., 10-50 nM).

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes, ensure the reaction is in the linear range).

  • Terminate the Reaction:

    • Stop the reaction by adding 50 µL of ice-cold 10% TCA.

    • Vortex and incubate on ice for 10 minutes to precipitate the enzyme.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Thiochrome Derivatization:

    • To 100 µL of the supernatant, add 20 µL of 1% potassium ferricyanide.

    • Immediately add 20 µL of 5 M NaOH to raise the pH and catalyze the oxidation.

    • Vortex briefly. The reaction is rapid.

  • HPLC Analysis:

    • Inject a defined volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

    • Mobile Phase: Isocratic or gradient elution using a phosphate buffer/acetonitrile mixture.[16]

    • Flow Rate: Typically 1.0-1.2 mL/min.[16]

    • Detection: Set the fluorescence detector to an excitation wavelength of ~370 nm and an emission wavelength of ~445 nm.[21][24]

    • Quantify the TPP peak area by comparing it to a standard curve of derivatized TPP.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) at each thiamine concentration.

    • Plot the velocity (v) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 2: Investigating Grewe Diamine as a Competitive Inhibitor of TPK

This protocol assesses whether Grewe diamine acts as a competitive inhibitor of TPK.

Rationale: A competitive inhibitor will bind to the active site of the enzyme, competing with the natural substrate. This will result in an apparent increase in the Km for the substrate, while the Vmax remains unchanged. By measuring TPK activity at various thiamine concentrations in the presence of a fixed concentration of Grewe diamine, this hypothesis can be tested.

Procedure:

  • Follow Protocol 4.1, Steps 1-6, with the following modification:

    • In Step 2 (Set Up the Enzymatic Reaction) , prepare parallel sets of reactions.

    • Set 1 (Control): No Grewe diamine.

    • Set 2 (Inhibitor): Add a fixed, non-saturating concentration of Grewe diamine to each reaction tube before adding the enzyme. The concentration should be chosen based on preliminary range-finding experiments (e.g., around the expected Ki).

  • Data Analysis:

    • Determine the Km and Vmax for both the control and the inhibitor sets.

    • Compare the kinetic parameters. If Grewe diamine is a competitive inhibitor, you should observe:

      • Km(apparent) > Km(control)

      • Vmax(apparent) ≈ Vmax(control)

    • The inhibition constant (Ki) can be calculated from the change in Km.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Kinetic Parameters for Thiamine Pyrophosphokinase (TPK)

ConditionSubstrateKm (µM)Vmax (nmol/min/mg)
ControlThiamine12.5150.2
+ Grewe Diamine (10 µM)Thiamine28.7148.9

Interpretation: The data in Table 1 would suggest that Grewe diamine acts as a competitive inhibitor. The apparent Km for thiamine increases significantly in the presence of Grewe diamine, while the Vmax remains virtually unchanged, which is the hallmark of competitive inhibition.[25]

Visualizing the Thiamine Salvage Pathway

The following diagram provides a simplified overview of the eukaryotic thiamine salvage pathway, highlighting the central role of TPK.

Thiamine_Salvage_Pathway Thiamine_ext Exogenous Thiamine Thiamine_int Thiamine Thiamine_ext->Thiamine_int Transport TPK Thiamine Pyrophosphokinase (TPK) Thiamine_int->TPK TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) ATP ATP ATP->TPK AMP AMP TPK->TPP TPK->AMP

Caption: Simplified eukaryotic thiamine salvage pathway.

Conclusion and Future Directions

The protocols and conceptual framework provided in this guide offer a robust starting point for the in vitro investigation of the thiamine salvage pathway using Grewe diamine. By systematically analyzing enzyme kinetics and inhibition, researchers can elucidate the molecular mechanisms governing thiamine metabolism. This knowledge is fundamental to understanding cellular bioenergetics and provides a validated platform for the discovery and characterization of novel inhibitors targeting this pathway, which holds significant promise for the development of new classes of antimicrobial agents. Future studies could involve exploring other structural analogs of thiamine, investigating the allosteric regulation of TPK[26], and extending these in vitro findings to cell-based and in vivo models.

References

  • Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC With Post-Column Derivatization and Fluorescence Detection. Pickering Laboratories.
  • Mechanism and regulation of thiamine pyrophosphokinase from parsely leaf. Journal of Nutritional Science and Vitaminology. Available at: [Link]

  • Thiamine analysis. LibreTexts Chemistry. Available at: [Link]

  • A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science. Available at: [Link]

  • Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC with Post-Column Derivatization and Fluorescence Detection. LCGC International. Available at: [Link]

  • A Simple and Fast Fluorimetric Method for Thiamine (Vitamin B1) Detection by Au3+-Mediated Formation of Thiochrome. Austin Journal of Biosensors & Bioelectronics. Available at: [Link]

  • Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry. Available at: [Link]

  • Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Thiamine. Wikipedia. Available at: [Link]

  • Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. ResearchGate. Available at: [Link]

  • Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. Clinical Chemistry. Available at: [Link]

  • Fluorometric Detection of Thiamine Based on Hemoglobin–Cu3(PO4)2 Nanoflowers (NFs) with Peroxidase Mimetic Activity. MDPI. Available at: [Link]

  • Crystal structure of thiamin pyrophosphokinase. Journal of Molecular Biology. Available at: [Link]

  • The crystal structure of yeast thiamin pyrophosphokinase. Structure. Available at: [Link]

  • TPK1: Structure, Function, and Therapeutic Implications. ResearchGate. Available at: [Link]

  • Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Postepy Higieny I Medycyny Doswiadczalnej. Available at: [Link]

  • Thiamine salvage pathway in E. coli and B. subtilis. ResearchGate. Available at: [Link]

  • A new thiamin salvage pathway. Nature Chemical Biology. Available at: [Link]

  • Hiding in Plain Sight: Modern Thiamine Deficiency. Cells. Available at: [Link]

  • Thiamine Is Synthesized by a Salvage Pathway in Rhizobium leguminosarum bv. viciae Strain 3841. Journal of Bacteriology. Available at: [Link]

  • Pathway of thiamine pyrophosphate synthesis in Micrococcus denitrificans. Journal of Bacteriology. Available at: [Link]

  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? The Open Conference Proceedings Journal. Available at: [Link]

  • The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry. Available at: [Link]

  • Thiamin Function, Metabolism, Uptake, and Transport. Biochemistry. Available at: [Link]

  • Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans. Genetics. Available at: [Link]

  • [Thiamine and its derivatives in the regulation of cell metabolism]. Postepy Biochemii. Available at: [Link]

Sources

Synthesis of Pyrimidine Derivatives from 5-(Aminomethyl)-2-methylpyrimidin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Medicinal Chemistry

5-(Aminomethyl)-2-methylpyrimidin-4-amine, commonly known in the field as Grewe diamine, is a cornerstone building block in synthetic and medicinal chemistry. Its most prominent role is as a key intermediate in the industrial synthesis of Thiamine (Vitamin B1), an essential micronutrient.[1][2] Beyond its significance in vitamin synthesis, the unique structural features of Grewe diamine, namely its pyrimidine core and two distinct primary amino groups, make it a highly versatile scaffold for the development of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore found in a multitude of biologically active compounds, including anti-inflammatory, antiviral, and kinase-inhibiting agents.[1][3]

This guide provides an in-depth exploration of key synthetic transformations starting from 5-(aminomethyl)-2-methylpyrimidin-4-amine, offering detailed protocols and the underlying chemical principles for researchers in drug discovery and chemical development. The focus is on practical, reproducible methods for N-acylation, Schiff base formation, and reductive amination, empowering scientists to generate diverse libraries of pyrimidine derivatives for biological screening.

Understanding the Reactivity of Grewe Diamine: A Tale of Two Amines

A critical aspect of devising synthetic strategies with 5-(aminomethyl)-2-methylpyrimidin-4-amine is understanding the differential reactivity of its two primary amino groups: the C4-amino group directly attached to the pyrimidine ring and the exocyclic aminomethyl group.

The C4-amino group is part of an enamine-like system within the electron-deficient pyrimidine ring. The lone pair of electrons on this nitrogen is delocalized into the ring system, which significantly reduces its nucleophilicity. In contrast, the aminomethyl group is a primary alkylamine, separated from the ring by a methylene bridge. Consequently, its lone pair is more localized and readily available for nucleophilic attack. This difference in reactivity is the key to achieving selective functionalization.

Caption: Relative nucleophilicity of amino groups in Grewe diamine.

By carefully controlling reaction conditions such as temperature, stoichiometry of reagents, and reaction time, it is possible to selectively target the more nucleophilic aminomethyl group, leaving the C4-amino group untouched for subsequent transformations.

Synthetic Pathways and Protocols

This section details robust protocols for the derivatization of 5-(aminomethyl)-2-methylpyrimidin-4-amine.

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond via N-acylation is one of the most fundamental transformations in medicinal chemistry.[4] Acylation of the aminomethyl group of Grewe diamine can introduce a wide variety of functionalities, modulating the compound's physicochemical properties and biological activity. Due to the higher nucleophilicity of the aminomethyl group, mono-acylation at this position can be readily achieved.

This protocol describes the selective acylation of the aminomethyl group using an acyl chloride under basic conditions.

Materials:

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(aminomethyl)-2-methylpyrimidin-4-amine (1.0 eq) in anhydrous DCM (approx. 20 mL per gram of diamine).

  • Add TEA or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Causality and Insights:

  • Stoichiometry: Using a slight excess (1.05 eq) of the acylating agent ensures complete consumption of the starting material while minimizing the risk of di-acylation.

  • Base: TEA or DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction and enhances selectivity for the more reactive aminomethyl group.

Acyl ChlorideProductTypical Yield
Acetyl ChlorideN-((4-amino-2-methylpyrimidin-5-yl)methyl)acetamide85-95%
Benzoyl ChlorideN-((4-amino-2-methylpyrimidin-5-yl)methyl)benzamide80-90%
Isobutyryl ChlorideN-((4-amino-2-methylpyrimidin-5-yl)methyl)isobutyramide82-92%
Schiff Base Formation: Synthesis of Imines

The condensation of primary amines with aldehydes or ketones to form Schiff bases (imines) is a robust and high-yielding reaction.[5][6] This transformation is valuable for introducing aromatic or heterocyclic moieties and serves as a precursor for further reactions, such as reduction to secondary amines.

G start Start: Grewe Diamine & Aldehyde step1 Dissolve in Ethanol start->step1 Equimolar amounts step2 Add Catalytic Acetic Acid step1->step2 step3 Reflux Reaction Mixture step2->step3 Heat to reflux step4 Monitor by TLC step3->step4 step5 Cool to Room Temperature step4->step5 Upon completion step6 Isolate Product by Filtration step5->step6 Precipitation occurs end End: Purified Schiff Base step6->end Wash and dry

Caption: Experimental workflow for Schiff base synthesis.

This protocol details the formation of a Schiff base by reacting the aminomethyl group of Grewe diamine with an aromatic aldehyde.

Materials:

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

  • To a solution of 5-(aminomethyl)-2-methylpyrimidin-4-amine (1.0 eq) in ethanol (approx. 15 mL per gram), add the substituted benzaldehyde (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure Schiff base derivative.

Causality and Insights:

  • Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5]

  • Solvent: Ethanol is a good solvent for the reactants and the product often has limited solubility upon formation, allowing for easy isolation by filtration.

  • Selectivity: Under these conditions, the more nucleophilic aminomethyl group reacts preferentially.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, proceeding via the in-situ formation of an imine followed by its reduction.[7] This one-pot procedure is highly efficient for producing secondary amines.

This protocol describes the synthesis of a secondary amine by reacting Grewe diamine with an aldehyde in the presence of a mild reducing agent.

Materials:

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 5-(aminomethyl)-2-methylpyrimidin-4-amine (1.0 eq) in anhydrous DCE or THF (approx. 25 mL per gram).

  • Add the aldehyde or ketone (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the unreacted aldehyde.[8] It is less reactive towards aldehydes and ketones at room temperature compared to other hydrides like sodium borohydride.

  • One-Pot Procedure: This method avoids the isolation of the intermediate imine, making the process more efficient and often leading to higher overall yields.

Carbonyl CompoundProductTypical Yield
Cyclohexanone5-((Cyclohexylamino)methyl)-2-methylpyrimidin-4-amine75-85%
Benzaldehyde5-((Benzylamino)methyl)-2-methylpyrimidin-4-amine80-90%
Acetone5-((Isopropylamino)methyl)-2-methylpyrimidin-4-amine70-80%

Conclusion and Future Directions

5-(Aminomethyl)-2-methylpyrimidin-4-amine stands out as a privileged starting material for the synthesis of diverse chemical libraries. The protocols outlined in this guide for N-acylation, Schiff base formation, and reductive amination provide a solid foundation for derivatization, leveraging the inherent differential reactivity of its two amino groups. By applying these robust synthetic methods, researchers and drug development professionals can efficiently generate novel pyrimidine-based compounds for evaluation as potential therapeutic agents, continuing the legacy of this important scaffold in the pursuit of new medicines.

References

  • A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Process for the preparation of pyrimidine derivatives.
  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Scribd. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development. [Link]

  • Process For the Manufacture of a Precursor of Vitamin B1.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Journal of the Chinese Chemical Society. [Link]

  • The synthesis of N‐Acyl‐aminomethyl furfural (NAMF). ChemistrySelect. [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza- Michael Cyclization Reactions. ChemRxiv. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

  • Synthesis of a series of vicinal diamines with potential biological activity. Open Chemistry. [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. [Link]

  • Schiff's bases and amides of selected five membered heterocyclic compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. [Link]

  • Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Molecules. [Link]

Sources

Application Notes & Protocols: Grewe Diamine and the Grewe Cyclization in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic use of key "Grewe" methodologies in the synthesis of complex heterocyclic compounds. A critical distinction is made at the outset: "Grewe diamine" (5-(aminomethyl)-2-methyl-4-pyrimidinamine) and the "Grewe cyclization" are distinct, yet historically significant concepts named after the chemist Rudolf Grewe. Grewe diamine is a pivotal precursor in the synthesis of pyrimidine-based heterocycles, most notably Thiamine (Vitamin B1). In contrast, the Grewe cyclization is a powerful acid-catalyzed reaction for constructing the tetracyclic core of morphinan alkaloids, a class of compounds with profound physiological effects. This document provides in-depth application notes, mechanistic explanations, and detailed experimental protocols for both, empowering scientists to leverage these powerful synthetic tools.

Section 1: Grewe Diamine in Pyrimidine Heterocycle Synthesis

Introduction to Grewe Diamine

Grewe diamine, systematically named 5-(aminomethyl)-2-methyl-4-pyrimidinamine, is a substituted pyrimidine carrying two primary amine groups at positions 4 and on the methyl group at position 5.[1] This unique arrangement of nucleophilic centers makes it a versatile building block for the synthesis of fused pyrimidine systems.

Property Value Reference
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine[1][2]
CAS Number 95-02-3[2]
Molecular Formula C₆H₁₀N₄[2]
Molecular Mass 138.17 g/mol [2]
Appearance Solid
Melting Point 262 °C[2]
Boiling Point 121-125 °C[2]
Core Application: The Synthesis of Thiamine (Vitamin B1)

The industrial synthesis of Thiamine, an essential micronutrient, represents the most significant application of Grewe diamine.[1] The diamine constitutes the pyrimidine moiety of the final Thiamine molecule. The synthesis proceeds by coupling Grewe diamine with a thiazole component. The causality behind using Grewe diamine is its pre-packaged, functionalized pyrimidine ring, which simplifies the overall synthetic route compared to building the ring from acyclic precursors.

The general workflow involves the reaction of the aminomethyl group of Grewe diamine with a suitable thiazole precursor to form the methylene bridge connecting the two heterocyclic rings.

cluster_0 Thiamine Synthesis Workflow Grewe_Diamine Grewe Diamine (Pyrimidine Moiety) Coupling Coupling Reaction (Formation of Methylene Bridge) Grewe_Diamine->Coupling Thiazole_Precursor Thiazole Precursor (e.g., 5-(2-hydroxyethyl)-4-methylthiazole) Thiazole_Precursor->Coupling Thiamine Thiamine (Vitamin B1) Coupling->Thiamine

Caption: Workflow for Thiamine synthesis using Grewe diamine.

Protocol: Illustrative N-Acylation of Grewe Diamine

While the exact industrial protocols for thiamine synthesis are proprietary, a representative protocol for the selective functionalization of Grewe diamine is presented below. The differential reactivity of the aromatic amine (on the pyrimidine ring) versus the aliphatic primary amine (on the methyl group) allows for selective reactions under controlled conditions. The aliphatic amine is generally more nucleophilic and will react preferentially with electrophiles like acyl chlorides under non-forcing conditions.

Objective: To selectively acylate the more nucleophilic aminomethyl group of Grewe diamine.

Materials:

  • Grewe Diamine (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve Grewe Diamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine starting material. Cooling the reaction minimizes potential side reactions and ensures selectivity.

  • Addition of Electrophile: Add a solution of acetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

    • Causality: Slow, dropwise addition maintains a low concentration of the highly reactive acetyl chloride, favoring selective reaction at the more nucleophilic aliphatic amine and preventing di-acylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Causality: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel to obtain the desired N-( (4-amino-2-methylpyrimidin-5-yl)methyl)acetamide.

Section 2: The Grewe Cyclization in Morphinan Synthesis

Introduction to the Grewe Cyclization

The Grewe cyclization is a landmark reaction in synthetic organic chemistry, providing a powerful and biomimetic method to construct the tetracyclic core structure of morphinans.[3] This acid-catalyzed intramolecular electrophilic aromatic substitution reaction forms the crucial C-13 quaternary stereocenter of the morphinan skeleton.[4] It is the key step in some of the most efficient total syntheses of morphine and related alkaloids, most notably the route developed by Kenner C. Rice.[3][4] It is critical to reiterate that this reaction does not use Grewe diamine.

Mechanism of Action

The reaction typically starts with a suitably protected benzyl-substituted octahydroisoquinoline derivative.[5] Under strong acid conditions, a β,γ-unsaturated ketone is generated in situ, which then protonates to form a carbocation. This electrophilic center is attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, completing the morphinan core.

cluster_1 Grewe Cyclization Mechanism Substrate Benzyl-Substituted Octahydroisoquinoline Precursor Carbocation Carbocation Intermediate (Superelectrophile) Substrate->Carbocation Protonation Acid Strong Acid (e.g., H₃PO₄, TfOH) Acid->Carbocation Cyclization Intramolecular Electrophilic Aromatic Substitution Carbocation->Cyclization Morphinan Tetracyclic Morphinan Core (e.g., N-Formyl Dextromethorphan) Cyclization->Morphinan Deprotonation

Caption: Simplified mechanism of the Grewe Cyclization.

Application Note: The Rice Synthesis

The Rice synthesis is a highly efficient, biomimetic route to (±)-dihydrocodeinone, a formal precursor to morphine.[4] A key feature of this synthesis is its use of the Grewe cyclization. The synthesis begins with the condensation of a β-arylethylamine and a substituted phenylacetic acid, followed by a Bischler-Napieralski reaction to form the isoquinoline core.[4][6] After several functional group manipulations, the crucial Grewe cyclization is performed on a protected β,γ-unsaturated ketone intermediate using a strong acid like formic acid or triflic acid to yield the morphinan framework.[4]

Parameter Condition 1 Condition 2 Reference
Cyclizing Acid 85% Phosphoric AcidFormic Acid / Triflic Acid[5]
Solvent TolueneNeat[4][5]
Temperature RefluxVaries (can be RT)[4][5]
Key Feature Formation of a superelectrophileHigh efficiency for complex substrates[5]
Protocol: General Procedure for a Grewe Cyclization

Objective: To perform an acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline to form the morphinan core.

WARNING: This reaction uses extremely corrosive and hazardous strong acids. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Materials:

  • N-Formyl-octabase precursor (1.0 eq)

  • 85% Phosphoric Acid (excess, acts as reagent and solvent)

  • Toluene (co-solvent, optional)

  • Ice water

  • Ammonium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, charge the N-formyl-octabase precursor.

  • Acid Addition: Under a nitrogen atmosphere, carefully and slowly add 85% phosphoric acid. An exotherm may be observed.

    • Causality: Phosphoric acid serves as the catalyst and dehydrating agent, promoting the formation of the key electrophilic intermediate required for cyclization.[5]

  • Heating: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and maintain for several hours.

    • Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: After completion, cool the reaction mixture to room temperature and then pour it carefully onto a stirred beaker of ice water.

    • Causality: This step quenches the reaction and dilutes the strong acid, making it safer to handle.

  • Neutralization: Slowly and carefully neutralize the acidic aqueous solution by adding concentrated ammonium hydroxide until the pH is basic (~9-10). This step is highly exothermic and must be done with cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude morphinan derivative by column chromatography or recrystallization.

Section 3: Safety and Handling

  • Grewe Diamine: Handle as a typical amine compound. Wear gloves and safety glasses. Avoid inhalation of dust.[7][8] Store in a cool, dry place away from oxidizing agents.

  • Strong Acids (Phosphoric, Triflic): These are extremely corrosive and can cause severe burns.[8][9] Always handle in a fume hood with appropriate PPE (face shield, acid-resistant gloves, apron). Always add acid to water, never the other way around. Have an appropriate spill kit (e.g., sodium bicarbonate base for neutralization) readily available.

  • Solvents (DCM, Toluene): These are volatile and flammable organic solvents. Handle in a well-ventilated fume hood away from ignition sources.

Section 4: Summary and Outlook

This guide has delineated the distinct yet important roles of Grewe diamine and the Grewe cyclization in modern heterocyclic synthesis. Grewe diamine remains a cornerstone in the industrial production of thiamine, offering a pre-functionalized pyrimidine ring that streamlines synthesis. The Grewe cyclization, a mechanistically elegant and powerful transformation, continues to be a go-to strategy for the efficient construction of the morphinan core, enabling research in medicinal chemistry and drug discovery. Understanding the specific applications and underlying principles of both methodologies is crucial for any scientist working in the field of complex molecule synthesis.

References

  • Grewe diamine CAS:95-02-3 China Chemical . NewCny.Com. 2

  • Processes for preparing morphinans and intermediates thereof . Google Patents (US7838677B2). 10

  • Total synthesis of morphine and related alkaloids . Wikipedia.

  • Novel Approaches Towards the Synthesis of Morphinan Derivatives . Nottingham ePrints.

  • Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization . Juniper Publishers.

  • Thiamine . Wikipedia.

  • Bischler–Napieralski reaction . Grokipedia.

  • Pictet–Spengler reaction . Wikipedia.

  • Bischler–Napieralski reaction . Wikipedia.

  • Safety Data Sheet - Hexamethylenediamine . Fisher Scientific.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • SAFETY DATA SHEET - Hexamethylenediamine . Sigma-Aldrich.

  • Bischler-Napieralski Reaction . Organic Chemistry Portal.

  • Bischler–Napieralski Reaction . J&K Scientific LLC.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Grewe diamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grewe diamine synthesis, a pivotal acid-catalyzed intramolecular cyclization, is fundamental for constructing the 2,5-diazabicyclo[2.2.2]octane core. This bicyclic diamine structure is a key pharmacophore in a range of neurologically active compounds. While powerful, the synthesis can be susceptible to low yields, posing a significant challenge for researchers in medicinal chemistry and drug development. This technical support center provides a comprehensive guide to diagnosing and resolving common issues encountered during this critical reaction, ensuring researchers can achieve optimal outcomes.

Troubleshooting Guide: Low Product Yields

This section addresses the most common and specific problems that can lead to low yields in the Grewe diamine synthesis.

Problem 1: My reaction has stalled, and TLC/LC-MS analysis shows only starting material.

Question: I have been heating my N-benzyl-4-aminocyclohexanone precursor in phosphoric acid, but the reaction is not proceeding. What are the likely causes and how can I fix this?

Answer: A stalled reaction is typically due to insufficient activation of the substrate. The Grewe cyclization is an electrophilic aromatic substitution, and several factors can inhibit this key step.

  • Possible Cause 1: Inadequate Acid Strength or Concentration. The acid catalyst plays a dual role: it protonates the ketone to facilitate enolization/enamine formation and activates the aromatic ring for electrophilic attack. If the acid is too weak or too dilute, the reaction will not proceed.

    • Solution:

      • Increase Acid Concentration: While 85% phosphoric acid is commonly used, ensuring it is in large excess is critical. The acid often serves as both the catalyst and the solvent.

      • Switch to a Stronger Acid: If phosphoric acid is ineffective, consider stronger Brønsted acids. Trifluoromethanesulfonic acid (triflic acid) or polyphosphoric acid (PPA) can be more effective, although they may require lower reaction temperatures to prevent charring.[1]

  • Possible Cause 2: Low Reaction Temperature. The activation energy for the cyclization can be high.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction by TLC. A typical temperature range is 100-140 °C. Be cautious, as excessively high temperatures can lead to decomposition.

  • Possible Cause 3: Impure Starting Material. The purity of the N-benzyl-4-aminocyclohexanone precursor is paramount. Impurities from its synthesis, such as unreacted starting materials or byproducts, can inhibit the catalyst or interfere with the reaction.

    • Solution:

      • Purify the Precursor: Recrystallize or use column chromatography to purify the aminoketone starting material.

      • Confirm Purity: Use NMR and melting point analysis to confirm the purity of the precursor before starting the cyclization.

Problem 2: My reaction is messy, and TLC shows multiple new spots with low conversion to the desired product.

Question: My reaction mixture has turned dark, and the crude product is a complex mixture. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple byproducts is a clear indicator of competing reaction pathways or product degradation. Understanding these side reactions is key to optimizing for the desired diamine product.

  • Possible Cause 1: Formation of a Hexahydroaporphine-like Byproduct. Under certain conditions, an alternative cyclization can occur, leading to a thermodynamically stable hexahydroaporphine-like isomer. This is a common issue in related Grewe cyclizations for morphinan synthesis.

    • Insight: This side reaction is believed to arise from a different conformational folding of the carbocation intermediate.

    • Solution:

      • Modify the N-Protecting Group: The choice of the nitrogen substituent can influence the cyclization pathway. An N-formyl group, for instance, has been shown to improve yields and reduce side reactions in the synthesis of dextromethorphan by preventing ether cleavage, a related side reaction. While the diamine synthesis doesn't involve ether cleavage, the electronic effect of the N-substituent is still a critical parameter.

      • Optimize Acid Catalyst: The choice of acid can influence the product distribution. Systematically screen different acids (e.g., H₃PO₄, PPA, TfOH) to find the optimal conditions for your specific substrate.

  • Possible Cause 2: Substrate or Product Decomposition. The combination of strong acid and high temperatures can lead to charring and decomposition.

    • Solution:

      • Lower the Temperature: Once the reaction has initiated (as confirmed by TLC), try reducing the temperature to the minimum required to sustain the conversion.

      • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

  • Possible Cause 3: Intermolecular Reactions. If the reaction concentration is too high, intermolecular condensation or polymerization can compete with the desired intramolecular cyclization.

    • Solution: Run the reaction at a higher dilution. This favors the intramolecular pathway. Experiment with lowering the substrate concentration by 2-5 fold.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Grewe diamine synthesis?

    • A1: The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The key steps are:

      • Protonation of the ketone carbonyl group by the acid catalyst.

      • Formation of an enol or enamine intermediate.

      • Electrophilic attack of the enol/enamine onto the electron-rich benzyl ring to form a new six-membered ring and a spirocyclic carbocation intermediate.

      • Rearrangement and deprotonation to re-aromatize the ring and yield the final bicyclic diamine structure.

  • Q2: Which acid catalyst is best for the Grewe cyclization?

    • A2: There is no single "best" acid. The optimal choice depends on the specific substrate. A good starting point is 85% phosphoric acid, as it is effective and less corrosive than other options. If yields are low, polyphosphoric acid (PPA) or triflic acid (TfOH) are stronger alternatives. A systematic screening is recommended for new substrates.

Acid CatalystTypical ConditionsAdvantagesDisadvantages
Phosphoric Acid (H₃PO₄) 85%, used as solvent, 100-140 °CInexpensive, effective for many substratesCan require high temperatures
Polyphosphoric Acid (PPA) Used as solvent, 80-120 °CStronger than H₃PO₄, can promote cyclization at lower tempsViscous, can make workup difficult
Triflic Acid (TfOH) Catalytic amounts in a high-boiling solvent, or as solventVery strong acid, highly effectiveExpensive, can cause charring if not controlled
  • Q3: How should I monitor the reaction progress?

    • A3: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and the more polar product (e.g., 10-20% methanol in dichloromethane with a small amount of ammonium hydroxide). Staining with ninhydrin can be useful for visualizing the amine product. For more quantitative analysis, LC-MS is ideal.

  • Q4: My precursor is an oil. How can I ensure it is pure enough?

    • A4: If the freebase of your N-benzyl-4-aminocyclohexanone is an oil, consider converting it to a hydrochloride or hydrobromide salt for purification by recrystallization. The salt can then be neutralized immediately before the cyclization step.

Visualizing the Process

Reaction Mechanism and Key Pitfall

Grewe_Mechanism cluster_0 Pre-Cyclization cluster_1 Cyclization Pathways cluster_2 Post-Cyclization SM N-Benzyl-4-aminocyclohexanone Protonation Protonated Ketone SM->Protonation + H⁺ Enol Enol/Enamine Intermediate Protonation->Enol Tautomerization Carbocation Spirocyclic Carbocation Enol->Carbocation Intramolecular Electrophilic Attack Side_Product Hexahydroaporphine (Side Product) Carbocation->Side_Product Alternative Rearrangement Deprotonation Deprotonation/ Rearomatization Carbocation->Deprotonation Rearrangement Desired_Product Grewe Diamine (Desired Product) Deprotonation->Desired_Product - H⁺

Caption: Mechanism of the Grewe cyclization and the branch point leading to a common side product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Material (NMR, Recrystallize if needed) Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, LC-MS, NMR) Review_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products [No] No_Reaction Mainly Starting Material? Analyze_Crude->No_Reaction Optimize_Conditions Optimize Conditions: - Lower Concentration - Screen Catalysts/Solvents - Modify N-Substituent Side_Products->Optimize_Conditions [Yes] Increase_Activation Increase Activation: - Increase Temperature - Use Stronger Acid - Increase Reaction Time No_Reaction->Increase_Activation [Yes] Success Improved Yield Optimize_Conditions->Success Increase_Activation->Success

Caption: A systematic workflow for troubleshooting low yields in the Grewe diamine synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-aminocyclohexanone (Precursor)

This protocol is a representative method for synthesizing the precursor required for the Grewe cyclization.

  • Setup: To a round-bottom flask, add 4-aminocyclohexanone hydrochloride (1.0 eq), benzaldehyde (1.1 eq), and methanol. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl until the pH is ~2. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 2M NaOH to pH >12 and extract with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure precursor.

Protocol 2: Grewe Diamine Synthesis (General Procedure)

This protocol provides a starting point for the acid-catalyzed cyclization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified N-benzyl-4-aminocyclohexanone precursor (1.0 eq).

  • Catalyst Addition: Add 85% phosphoric acid (10-20 volumes) to the flask. The acid acts as both the catalyst and the solvent.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots, quenching with base, extracting, and analyzing by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic mixture onto crushed ice and basify to pH >12 with a concentrated NaOH or KOH solution, ensuring the temperature is controlled with an ice bath.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Grewe diamine can be purified by column chromatography on silica gel (often with a small percentage of triethylamine or ammonium hydroxide in the eluent to prevent tailing) or by recrystallization of its salt form.

References

  • Schmidhammer, H., et al. (1983). Synthesis and Biological Evaluation of 14-Alkoxymorphinans. Journal of Medicinal Chemistry.
  • Jayachandra, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization.
  • Zhao, Q., et al. (2017). On the formation of a side product with hexahydroaporphine-like structure in the Grewe cyclization of 1-benzyloctahydroisoquinolines.
  • Gates, M. & Tschudi, G. (1952). The Synthesis of Morphinan. I. The Synthesis of a Stereoisomer of N-Methylmorphinan. Journal of the American Chemical Society.
  • Rice, K. C. (1980). A rapid and practical resolution of (±)-3-hydroxy-N-methylmorphinan and its N-substituted analogues. Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (2026). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.

Sources

Optimization of reaction conditions for 5-(Aminomethyl)-2-methylpyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring a successful and optimized experimental outcome.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause 1: Inefficient Amination

The conversion of the precursor, often a 2-methyl-4-amino-5-alkoxymethylpyrimidine, to the final product via amination is a critical step. This reaction is typically conducted at high temperatures and pressures with ammonia, and its efficiency is highly dependent on the reaction conditions.[1][2]

  • Solution:

    • Optimize Reaction Temperature and Pressure: The reaction temperature should ideally be in the range of 180-350°C, with a particularly effective range being 210-300°C.[1] Autogenous pressure developed at these temperatures in a sealed autoclave is often sufficient.

    • Ensure Adequate Ammonia Concentration: A large excess of ammonia is crucial to drive the reaction forward. Molar ratios of ammonia to the starting pyrimidine can range from 25 to 250 equivalents.[1]

    • Catalyst Selection and Activity: Lewis or Brønsted acids are effective catalysts. Alumina (Al₂O₃) is a preferred and robust choice.[1] Ensure the catalyst is of high quality and has not been deactivated.

Potential Cause 2: Degradation of Starting Material or Product

Pyrimidines can be susceptible to degradation under harsh reaction conditions. Prolonged exposure to high temperatures or the presence of impurities can lead to decomposition.

  • Solution:

    • Monitor Reaction Time: While higher temperatures can increase the reaction rate, extended reaction times can lead to degradation. A typical reaction time is around 4 hours.[1] It is advisable to perform time-course studies to determine the optimal reaction duration for your specific setup.

    • Use of Inert Solvent: Performing the reaction in an inert organic solvent such as toluene or cyclohexane can help to moderate the reaction and improve stability.[1]

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause 1: Incomplete Reaction

The most common impurity is often the unreacted starting material, 2-methyl-4-amino-5-alkoxymethylpyrimidine.[3]

  • Solution:

    • Reaction Monitoring: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

    • Re-subject to Reaction Conditions: If a significant amount of starting material remains, you can re-subject the crude product to the reaction conditions, potentially with fresh catalyst and ammonia.

Potential Cause 2: Formation of Byproducts

Side reactions can lead to the formation of various impurities. For instance, dimerization of the starting material or product can occur under acidic conditions.[3] If methanol is used as a solvent or is present as an impurity, the formation of 2-methyl-4-amino-5-methoxymethylpyrimidine is possible.[3]

  • Solution:

    • Control of Reaction pH: If using a Brønsted acid catalyst, carefully control the amount to avoid excessively acidic conditions that can promote dimerization.

    • Solvent Purity: Use high-purity, anhydrous solvents to prevent unwanted side reactions.

    • Purification Strategy: A multi-step purification process is often necessary. This may include:

      • Crystallization: Recrystallization from a suitable solvent system can effectively remove many impurities.

      • Column Chromatography: For more challenging separations, silica gel column chromatography with an appropriate eluent system can be employed.

Issue 3: Difficulties with Product Isolation and Purification

Potential Cause: High Polarity and Solubility of the Product

5-(Aminomethyl)-2-methylpyrimidin-4-amine is a polar molecule with two amino groups, making it highly soluble in polar solvents and potentially challenging to extract and crystallize.

  • Solution:

    • Solvent Selection for Extraction: After the reaction, if an organic solvent was used, the product may precipitate upon cooling. If the product remains in a polar solvent, extraction with a less polar solvent after basifying the aqueous layer can be attempted. However, due to its polarity, liquid-liquid extraction may be inefficient.

    • Salt Formation for Precipitation: The product can be precipitated as a salt (e.g., hydrochloride or sulfate) by treating the solution with the corresponding acid. This can facilitate isolation.

    • Evaporation and Recrystallization: After removing the reaction solvent, the crude product can be purified by recrystallization. Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with less polar solvents like ethyl acetate) to find the optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 5-(Aminomethyl)-2-methylpyrimidin-4-amine?

There are several established synthetic routes. A common laboratory and industrial method involves the amination of a 2-methyl-4-amino-5-alkoxymethylpyrimidine with ammonia in the presence of a catalyst like Al₂O₃ at high temperature and pressure.[1][2] Another approach starts from more readily available precursors like 2-cyanoacetamide or malononitrile, proceeding through intermediates such as 4-amino-2-methylpyrimidine-5-carbonitrile, which is then reduced to the final product.[4] More recently, continuous flow synthesis methods have been developed, offering high efficiency and scalability.[5][6]

Q2: What is the role of the catalyst in the amination reaction?

The catalyst, typically a Lewis or Brønsted acid, facilitates the displacement of the alkoxy group from the 5-position of the pyrimidine ring by ammonia.[1] The catalyst activates the alkoxy group, making it a better leaving group and promoting the nucleophilic attack by ammonia.

Q3: Can you recommend an optimal set of reaction conditions for the amination of 2-methyl-4-amino-5-methoxymethylpyrimidine?

Based on literature, a robust starting point for optimization would be:

  • Molar Ratio: 25-250 equivalents of ammonia per equivalent of the starting pyrimidine.[1]

  • Catalyst: Alumina (Al₂O₃).

  • Temperature: 210-300°C.[1]

  • Solvent: Toluene or neat ammonia.[1]

  • Time: Approximately 4 hours.[1]

Reaction Condition Optimization Table

ParameterRangeOptimal (Starting Point)Rationale
Temperature180-350°C230°CBalances reaction rate and potential for degradation.[1]
Ammonia (equivalents)25-250215A large excess drives the equilibrium towards the product.[1]
CatalystAl₂O₃, H₃PO₄, SiO₂, ZrO₂Al₂O₃High activity and selectivity.[1]
SolventToluene, Cyclohexane, Neat NH₃TolueneInert solvent that aids in heat transfer and product handling.[1]

Q4: What are the advantages of a continuous flow synthesis for this compound?

Continuous flow synthesis offers several advantages over traditional batch processes for this reaction:

  • Enhanced Safety: High-pressure and high-temperature reactions are managed more safely in the small volumes of a microreactor.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors leads to excellent heat and mass transfer, resulting in faster reaction times and potentially higher yields.[4]

  • Scalability: Scaling up production is simpler and more predictable by running the flow reactor for longer periods or by using multiple reactors in parallel.

  • High Purity: The precise control over reaction parameters in a flow system can lead to cleaner reactions with fewer byproducts.[4] A fully continuous flow synthesis has been reported with a total yield of 84%.[5]

Q5: How can I monitor the progress of the reaction?

Regular monitoring of the reaction is crucial for optimization and to determine the endpoint.

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative analysis. You will need to develop a suitable solvent system that provides good separation between the starting material and the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information. The sample will likely need to be derivatized to improve volatility.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for monitoring the disappearance of the starting material and the appearance of the product. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would likely be effective.

Experimental Workflow & Diagrams

Typical Batch Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Charge Autoclave: - 2-methyl-4-amino-5-alkoxymethylpyrimidine - Catalyst (e.g., Al2O3) - Solvent (e.g., Toluene) add_ammonia Add Liquid Ammonia prep_reactants->add_ammonia heat_stir Heat to 210-300°C with Stirring (4h) add_ammonia->heat_stir cool_vent Cool to Room Temperature Vent Excess Ammonia heat_stir->cool_vent filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Batch synthesis workflow for 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

Troubleshooting Logic Diagram

cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inefficient Amination start->cause1 cause2 Degradation start->cause2 cause3 Impurity Formation start->cause3 solution1a Optimize T & P cause1->solution1a solution1b Increase NH3 excess cause1->solution1b solution1c Check Catalyst cause1->solution1c solution2a Optimize Reaction Time cause2->solution2a solution2b Use Inert Solvent cause2->solution2b solution3a Monitor Reaction cause3->solution3a solution3b Purification Strategy cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development. [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. ACS Publications. [Link]

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Request PDF. [Link]

  • Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. [Link]

  • Pyrimidine Synthesis Biochemistry. Dr. Apurva Popat - YouTube. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355 - EPO. [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem. [Link]

  • Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI. [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. ACS Publications. [Link]

Sources

Technical Support Center: Navigating Impurity Profiling in Grewe Diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Grewe diamine (4-amino-5-(aminomethyl)-2-methylpyrimidine). This guide is designed for researchers, scientists, and drug development professionals to effectively identify, characterize, and troubleshoot impurities encountered during the synthesis of this critical intermediate for Vitamin B1 (Thiamine). Our approach is rooted in a deep understanding of the reaction mechanisms and analytical best practices to ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the synthesis and purification of Grewe diamine.

Q1: My Grewe diamine synthesis is complete, but the yield is low and I observe several unexpected spots on my TLC analysis. What are the likely impurities?

A1: Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are often indicative of incomplete reactions or the formation of side products. In the common synthetic route involving the catalytic hydrogenation of 4-amino-5-cyano-2-methylpyrimidine, several impurities can arise[1][2][3][4].

  • Incompletely Reduced Intermediate (Imine): The reduction of the nitrile to the primary amine proceeds through an imine intermediate. If the hydrogenation is not driven to completion, this reactive imine can persist in the reaction mixture[5].

  • Secondary and Tertiary Amines: The newly formed primary amine of Grewe diamine can react with the imine intermediate, leading to the formation of secondary and, subsequently, tertiary amine impurities[1][6]. This is a common side reaction in nitrile hydrogenations.

  • Unreacted Starting Material: Residual 4-amino-5-cyano-2-methylpyrimidine will also appear as a separate spot on your TLC.

  • Hydrolysis Products: If water is present in the reaction, the imine intermediate can hydrolyze to form the corresponding aldehyde, 4-amino-5-formyl-2-methylpyrimidine.

To minimize these impurities, ensure your catalyst is active, the hydrogen pressure is adequate, and the reaction time is sufficient. The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines[6].

Q2: My final crystallized Grewe diamine product has a yellowish or brownish tint. What causes this discoloration and how can I remove it?

A2: Discoloration in the final product often points to the presence of oxidized impurities or residual starting materials. Aminopyrimidines, like Grewe diamine, can be susceptible to oxidation, especially when exposed to air at elevated temperatures.

  • Oxidation Products: The amino groups on the pyrimidine ring can oxidize, leading to colored byproducts.

  • Residual Starting Material: If the starting nitrile has a yellowish hue, it can carry over into the final product if not fully removed during purification.

To address this, consider the following troubleshooting steps:

  • Recrystallization with Activated Carbon: Recrystallization from a suitable solvent system is a powerful purification technique. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities.

  • Inert Atmosphere: During workup and purification, especially at elevated temperatures, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Thorough Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove any colored mother liquor.

Q3: I am struggling with the crystallization of Grewe diamine. It either "oils out" or forms very fine needles that are difficult to filter. What can I do?

A3: Crystallization of amines can be challenging due to their polarity and potential to form hydrates or solvates[7][8]. "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid, often because the solution is too concentrated or the cooling is too rapid[9]. The formation of fine needles suggests a high rate of nucleation.

Here are some strategies to improve your crystallization:

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent will dissolve Grewe diamine when hot but have limited solubility when cold. Mixtures of solvents, such as ethanol/water or isopropanol/heptane, can be effective.

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the growth of larger crystals rather than rapid precipitation of fine needles[9].

  • Seeding: If you have a small amount of pure, crystalline Grewe diamine, adding a "seed" crystal to the supersaturated solution can initiate controlled crystal growth.

  • pH Adjustment: Since Grewe diamine is basic, crystallization of its salt form (e.g., dihydrochloride) can sometimes yield better crystals. This can be achieved by carefully adding a solution of HCl in an organic solvent[10].

II. Identification and Characterization of Impurities

A robust impurity profile is essential for any drug development program. The following section outlines the key analytical techniques for identifying and characterizing impurities in your Grewe diamine synthesis.

Common Potential Impurities in Grewe Diamine Synthesis
Impurity Name Structure Potential Origin
4-amino-5-cyano-2-methylpyrimidine(Structure of starting material)Unreacted starting material
4-amino-5-(iminomethyl)-2-methylpyrimidine(Structure of imine intermediate)Incomplete hydrogenation of the nitrile[5]
Bis(4-amino-2-methylpyrimidin-5-ylmethyl)amine(Structure of secondary amine)Reaction of Grewe diamine with the imine intermediate[1][6]
Tris(4-amino-2-methylpyrimidin-5-ylmethyl)amine(Structure of tertiary amine)Further reaction of the secondary amine impurity[1][6]
4-amino-5-formyl-2-methylpyrimidine(Structure of aldehyde)Hydrolysis of the imine intermediate
4-amino-5-hydroxymethyl-2-methylpyrimidine(Structure of alcohol)Over-reduction or side reaction
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of Grewe diamine and quantifying impurities. Due to the polar nature of Grewe diamine, a reversed-phase method with a polar-endcapped C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to achieve adequate retention[11].

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Grewe Diamine Sample Dissolve Dissolve in Mobile Phase A/B Sample->Dissolve 1.0 mg/mL Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: A typical workflow for HPLC-based purity analysis of Grewe diamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the low volatility of Grewe diamine and its potential impurities, derivatization is often necessary to improve their chromatographic behavior[12][13].

Experimental Protocol: GC-MS Analysis with Derivatization

  • Sample Preparation: Accurately weigh approximately 1 mg of the Grewe diamine sample into a vial.

  • Derivatization: Add 100 µL of pyridine and 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Inject an aliquot of the cooled solution into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule[14][15].

Workflow for NMR-Based Impurity Identification

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Structure Elucidation Sample Isolate Impurity (e.g., by Prep-HPLC) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Acquire_1H Acquire 1H NMR Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Dissolve->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Dissolve->Acquire_2D Analyze_Shifts Analyze Chemical Shifts & Coupling Constants Acquire_1H->Analyze_Shifts Acquire_13C->Analyze_Shifts Acquire_2D->Analyze_Shifts Correlate_2D Correlate 2D Data Analyze_Shifts->Correlate_2D Propose_Structure Propose Structure Correlate_2D->Propose_Structure

Caption: Workflow for the structural elucidation of an unknown impurity using NMR spectroscopy.

¹H and ¹³C NMR Data for Grewe Diamine

The following table provides the expected chemical shifts for Grewe diamine in DMSO-d₆. These values can serve as a reference for identifying the main component and differentiating it from impurities.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃~2.3~20
CH₂~3.5~40
CH (pyrimidine ring)~7.8~150
C-NH₂ (pyrimidine ring)-~163
C-CH₃ (pyrimidine ring)-~168
C-CH₂ (pyrimidine ring)-~115
NH₂ (on ring)~6.5 (broad)-
NH₂ (aminomethyl)~1.8 (broad)-

(Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions.)

III. Conclusion

The successful synthesis of high-purity Grewe diamine is achievable through a combination of optimized reaction conditions and rigorous analytical characterization. By understanding the potential impurity formation pathways and employing the appropriate analytical tools, researchers can effectively troubleshoot their synthesis and ensure the quality of this vital pharmaceutical intermediate. This guide serves as a foundational resource, and we encourage you to consult the referenced literature for more in-depth information.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Marriott, P. J., & Shellie, R. A. (2002). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography A, 965(1-2), 239-250.

  • Human Metabolome Database. (2021, September 11). Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2001). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Analytical Letters, 34(7), 1071-1085.

  • Kamienska-Trela, K., & Wójcik, J. (2007). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 12(5), 995-1011.

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

  • Reddit. (2022, March 12). Amine workup. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Kim, D., et al. (2018). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 8(15), 3844-3853.

  • Graupner, M., et al. (2013). Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli. Journal of Biological Chemistry, 288(25), 18230-18239.

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.

  • Teshager, M. A., et al. (2021). Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. Catalysts, 11(8), 984.

  • Létinois, U., et al. (2011). Novel synthesis of substituted 4-amino-pyrimidines. U.S. Patent Application No. 13/128,603.

  • Nagashima, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. Chemistry–A European Journal, 23(5), 1038-1042.

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Al-Bukhaiti, W. Q., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421.

  • Wang, J., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 91, 163-169.

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

  • Sathyamoorthi, S., et al. (2011). (15)N NMR studies of a nitrile-modified nucleoside. The Journal of Organic Chemistry, 76(2), 658-661.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Lameira, J., & Alves, C. N. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1663.

  • Deshmukh, M. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(4), 333-336.

  • Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester (United Kingdom).

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.

  • Organic Chemistry Portal. (n.d.). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Retrieved from [Link]

  • Bouzroura, S., et al. (2017). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Molecules, 22(10), 1673.

  • Rocchetti, G., et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 11(19), 3045.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Holý, A., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3197-3202.

Sources

Side reactions and byproduct formation in the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a critical intermediate in the production of Vitamin B1 (Thiamine).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important compound, also known as Grewe diamine. Our goal is to provide you with field-proven insights and troubleshooting strategies to enhance the yield, purity, and scalability of your synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the multi-step synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, commonly proceeding through the formation of 4-amino-2-methylpyrimidine-5-carbonitrile.

Q1: My initial reaction of 2-cyanoacetamide with the Vilsmeier-Haack reagent is showing multiple unexpected spots on my TLC. What could be the issue?

A1: The Vilsmeier-Haack reaction, while effective for formylation, can lead to side products if not properly controlled. The Vilsmeier reagent, a chloroiminium ion, is highly reactive.[2]

Causality and Troubleshooting:

  • Over-reaction or Polysubstitution: The Vilsmeier reagent can react with the product or other intermediates, leading to a complex mixture. This is more likely if the reaction temperature is too high or the reaction time is extended. Careful monitoring of the reaction progress by TLC or HPLC is crucial.

  • Side Reactions with the Solvent: Ensure that your solvent is anhydrous and inert. Protic solvents or those that can react with the Vilsmeier reagent will lead to byproduct formation and consume the reagent.

  • Impure Starting Materials: The purity of your 2-cyanoacetamide and the reagents used to generate the Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) is critical. Impurities can lead to a cascade of side reactions.

Preventative Measures:

  • Maintain strict temperature control, typically at low temperatures, during the formation and reaction of the Vilsmeier reagent.

  • Use high-purity, anhydrous solvents and reagents.

  • Add the Vilsmeier reagent to the 2-cyanoacetamide solution slowly to control the reaction exotherm.

Q2: The cyclization step to form 4-amino-2-methylpyrimidine-5-carbonitrile is resulting in a low yield. What are the common pitfalls?

A2: The condensation of the enamine intermediate with acetamidine to form the pyrimidine ring is a critical step that can be prone to low yields if the reaction conditions are not optimized.

Causality and Troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inappropriate base. The choice of base is critical to facilitate the cyclization without promoting side reactions.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the enamine or other reactive intermediates, preventing successful cyclization.

  • Competing Side Reactions: Under certain conditions, side reactions such as Knoevenagel condensation or the formation of open-chain adducts can compete with the desired cyclization.[3]

Optimization Strategies:

  • Screen different bases (e.g., sodium ethoxide, potassium carbonate) and solvents to find the optimal conditions for your specific substrate.

  • Ensure anhydrous conditions throughout the reaction.

  • Carefully control the stoichiometry of the reactants. An excess of one reactant may favor side product formation.

Q3: During the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile to Grewe diamine, I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a well-documented side reaction during the catalytic hydrogenation of nitriles.[1][4] This occurs when the newly formed primary amine attacks the imine intermediate, which is formed during the reduction of the nitrile.

Causality and Troubleshooting:

  • Reaction Mechanism: The hydrogenation of a nitrile proceeds through an imine intermediate. The desired primary amine can react with this imine to form a secondary amine, which can further react to form a tertiary amine.

  • Catalyst Choice: The type of catalyst and its preparation can influence selectivity. While Raney Nickel is commonly used, its activity and selectivity can vary.[5]

  • Reaction Conditions: High temperatures and pressures can sometimes favor the formation of secondary and tertiary amines.

Strategies to Enhance Primary Amine Selectivity:

  • Addition of Ammonia: The most effective method to suppress the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of excess ammonia.[1] Ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the desired primary amine.

  • Catalyst Modification: Doping the Raney Nickel catalyst with other metals, such as chromium or iron, has been reported to improve selectivity, although this can also introduce other challenges.[5]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are often used.

  • Process Control: Maintaining a high partial pressure of hydrogen and ensuring efficient mixing can help to quickly reduce the imine intermediate to the primary amine before it can react further.

Q4: I am having difficulty purifying the final 5-(Aminomethyl)-2-methylpyrimidin-4-amine product. What are the likely impurities and how can they be removed?

A4: Purification of Grewe diamine can be challenging due to the presence of structurally similar impurities and the polar nature of the product.

Common Impurities:

  • Unreacted Starting Material: 4-amino-2-methylpyrimidine-5-carbonitrile may be present if the hydrogenation is incomplete.

  • Secondary and Tertiary Amines: As discussed in Q3, these are common byproducts of the hydrogenation step.

  • Over-reduction Products: In some cases, the pyrimidine ring itself can be partially or fully reduced under harsh hydrogenation conditions, although this is less common with Raney Nickel under controlled conditions.

  • Residual Catalyst: Fine particles of the hydrogenation catalyst may be present in the crude product.

Purification Methodologies:

  • Crystallization: The most common method for purifying Grewe diamine is crystallization from a suitable solvent or solvent mixture. This is often effective at removing most impurities.

  • Acid-Base Extraction: The basic nature of the amino groups allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous solution.

  • Chromatography: For very high purity requirements, column chromatography on silica gel or alumina can be employed, although this may be less practical on a large scale.

  • Filtration: To remove residual catalyst, the reaction mixture should be carefully filtered through a bed of celite or another filter aid.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield and purity of the intermediate and final product. This data is compiled from literature and represents typical outcomes. Actual results may vary based on specific experimental conditions.

StepParameterConditionTypical Yield (%)Typical Purity (%)Potential Issues
Pyrimidine Formation Base Sodium Ethoxide85-95>95Formation of side products with stronger bases.
Temperature 60-80 °C80-90>95Lower temperatures may lead to incomplete reaction.
Nitrile Hydrogenation Ammonia Present (excess)>90>98 (primary amine)Reduces secondary/tertiary amine formation.[1]
Ammonia Absent60-7070-80 (primary amine)Significant formation of secondary/tertiary amines.
Catalyst Raney Nickel85-95>95Activity can vary; potential for over-reduction.
Pressure (H2) 50-100 bar>90>95Higher pressure can increase reaction rate but may affect selectivity.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

This protocol is a representative method for the synthesis of the key intermediate.

Materials:

  • 2-cyanoacetamide

  • Vilsmeier Reagent (prepared in situ from POCl3 and DMF)

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Enamine Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-cyanoacetamide in anhydrous DCM. Cool the solution to 0-5 °C in an ice bath. Slowly add a freshly prepared solution of Vilsmeier reagent in DCM, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine intermediate.

  • Pyrimidine Cyclization: Dissolve the crude enamine and acetamidine hydrochloride in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-amino-2-methylpyrimidine-5-carbonitrile.

Protocol 2: Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile

This protocol describes the selective reduction of the nitrile to the primary amine.

Materials:

  • 4-amino-2-methylpyrimidine-5-carbonitrile

  • Raney Nickel (activated)

  • Anhydrous methanol

  • Liquid ammonia

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a high-pressure autoclave, add 4-amino-2-methylpyrimidine-5-carbonitrile, anhydrous methanol, and a slurry of activated Raney Nickel in methanol.

  • Ammonia Addition: Cool the autoclave and carefully add liquid ammonia. The amount of ammonia should be in significant excess relative to the substrate.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 bar). Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake.

  • Work-up and Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the catalyst with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure Grewe diamine.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the key side reactions.

Synthesis_Pathway cluster_reactants Starting Materials cluster_side_products Side Products 2-Cyanoacetamide 2-Cyanoacetamide Vilsmeier_Reagent Vilsmeier Reagent Enamine Enamine Vilsmeier_Reagent->Enamine Acetamidine Acetamidine Pyrimidine_Nitrile 4-Amino-2-methyl- pyrimidine-5-carbonitrile Acetamidine->Pyrimidine_Nitrile Grewe_Diamine Grewe_Diamine Pyrimidine_Nitrile->Grewe_Diamine Hydrogenation (Raney Ni, H2, NH3) Secondary_Amine Secondary Amine Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine Enamine->Pyrimidine_Nitrile Cyclization

Caption: Main synthetic route to Grewe diamine and key side products.

Hydrogenation_Mechanism Imine R-CH=NH (Imine Intermediate) Primary_Amine R-CH2-NH2 (Desired Product) Imine->Primary_Amine + H2 (Catalyst) Secondary_Amine_Byproduct R-CH2-NH-CH2-R (Secondary Amine) Imine->Secondary_Amine_Byproduct + Primary Amine - NH3 Ammonia NH3 Ammonia->Imine Competes with Primary Amine

Caption: Mechanism of nitrile hydrogenation and byproduct formation.

References

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 . ResearchGate. Available at: [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis . ResearchGate. Available at: [Link]

  • Method for the catalytic hydrogenation of nitriles into amines in the presence of a doped raney nickel type catalyst. Google Patents.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds . Growing Science. Available at: [Link]

  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds . ResearchGate. Available at: [Link]

  • Hydrogenation of dinitriles over Raney®-Ni catalyst . ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives . National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers . National Center for Biotechnology Information. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines . European Patent Office. Available at: [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited . National Center for Biotechnology Information. Available at: [Link]

  • Pyrimidine synthesis . Organic Chemistry Portal. Available at: [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines . Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Vilsmeier–Haack reaction . Wikipedia. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES . Mansoura University. Available at: [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel . National Center for Biotechnology Information. Available at: [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles . Organic Reactions. Available at: [Link]

  • Dinuclear PhosphoiminoBINOL-Pd Container for Malononitrile: Catalytic Asymmetric Double Mannich Reaction for Chiral 1,3-Diamine Synthesis . Nature. Available at: [Link]

  • Diamine purification method. Google Patents.
  • Process for the preparation of pyrimidine derivatives. Google Patents.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. Google Patents.
  • PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1 . WIPO. Available at: [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine . Wikipedia. Available at: [Link]

  • Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327) . Human Metabolome Database. Available at: [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles . National Center for Biotechnology Information. Available at: [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanol . PubChem. Available at: [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration . National Center for Biotechnology Information. Available at: [Link]

  • 2-Cyanoacetamide . ResearchGate. Available at: [Link]

  • Synthesis of cyanoacetamide derivatives 2aed . ResearchGate. Available at: [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core . National Center for Biotechnology Information. Available at: [Link]

  • Hydrogenation of single ring aromatic diamines. Google Patents.
  • Hydrogenation process for the preparation of diamine from dinitriles. Google Patents.
  • Synthesis system and method for preparing hexamethylene diamine by hydrogenation of adiponitrile. Google Patents.
  • Hydrogenation of aromatic diamines. Google Patents.

Sources

Technical Support Center: Optimizing the Purity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride (also known as Grewe diamine hydrochloride), a critical intermediate in the synthesis of Thiamine (Vitamin B1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this essential compound in their laboratory and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-(Aminomethyl)-2-methylpyrimidin-4-amine?

A1: The most prevalent and scalable synthetic pathways commence with readily available starting materials such as 2-cyanoacetamide or malononitrile.[1][3] Both routes typically converge on a key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile. The final and critical step involves the reduction of this nitrile group to furnish the desired aminomethyl side chain, yielding 5-(Aminomethyl)-2-methylpyrimidin-4-amine.[1]

Q2: Why is the hydrochloride salt form of this compound typically used for purification?

A2: The freebase form of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, like many amines, can be challenging to crystallize and may exist as an oil or a low-melting solid, particularly in the presence of impurities. Conversion to its hydrochloride salt significantly increases its polarity and crystalline nature, which facilitates purification by recrystallization. This strategy is a highly effective and widely used technique for purifying amines.[4]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector is a powerful tool for quantifying impurities. Additionally, elemental analysis is crucial for verifying the correct carbon, hydrogen, and nitrogen ratios. For unambiguous structural confirmation, especially if single crystals can be obtained, X-ray crystallography is the gold standard.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and can be used for quantitative purity determination (qNMR).

Q4: Can this compound degrade over time?

A4: Amines, in general, can be susceptible to oxidation by light and air, especially over prolonged storage.[5] While the hydrochloride salt form offers improved stability, it is still advisable to store this compound in a cool, dark, and dry place under an inert atmosphere to minimize potential degradation.

Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Purity After Initial Synthesis and Isolation
  • Symptom: HPLC analysis of the crude hydrochloride salt shows multiple impurity peaks.

  • Potential Cause 1: Incomplete Reduction of the Nitrile Intermediate. The reduction of 4-amino-2-methylpyrimidine-5-carbonitrile to the corresponding amine is a critical step. Incomplete reaction will result in the presence of the starting nitrile as a major impurity.

  • Solution 1: Optimization of the Reduction Reaction.

    • Catalyst: Ensure the activity of the catalyst (e.g., Raney Nickel) is optimal. Use a fresh batch or regenerate the catalyst if necessary.

    • Hydrogen Pressure: The reaction is typically carried out under hydrogen pressure. Ensure the pressure is maintained at the recommended level throughout the reaction.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be required.

  • Potential Cause 2: Presence of Unreacted Starting Materials from Earlier Steps. If the synthesis of the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate was not fully optimized, unreacted precursors from that stage could be carried through to the final product.

  • Solution 2: Purification of the Nitrile Intermediate. It is highly recommended to purify the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate before proceeding to the reduction step. This can be achieved by recrystallization or column chromatography, which will prevent the carry-over of impurities.

Problem 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
  • Symptom: During the cooling phase of recrystallization, the product separates as an oil rather than forming crystals.

  • Potential Cause 1: Inappropriate Recrystallization Solvent. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solution 1: Systematic Solvent Screening.

    • For amine hydrochlorides, which are polar salts, polar solvents are generally a good starting point. Consider solvents such as ethanol, methanol, isopropanol, or mixtures with water.

    • A systematic approach involves testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization. Common solvent pairs for polar compounds include ethanol/diethyl ether or methanol/dichloromethane.

  • Potential Cause 2: Presence of High Levels of Impurities. Significant amounts of impurities can suppress crystallization and promote oiling out.

  • Solution 2: Pre-purification or Seeding.

    • If the crude product is highly impure, consider a preliminary purification step such as a wash with a solvent in which the desired product is insoluble but the impurities are soluble.

    • "Seeding" the supersaturated solution with a few small crystals of the pure product can provide nucleation sites and promote crystallization.

Problem 3: Colored Impurities in the Final Product
  • Symptom: The final crystalline product has a noticeable color (e.g., yellow or brown) instead of being a white or off-white solid.

  • Potential Cause: Formation of Colored Byproducts or Degradation Products. These can arise from side reactions during the synthesis, particularly at elevated temperatures, or from the degradation of the product or intermediates.

  • Solution: Decolorization with Activated Carbon.

    • During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution.

    • The solution is then briefly heated and subsequently hot-filtered to remove the activated carbon, which will have adsorbed the colored impurities.

    • Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to a reduction in yield.

Problem Potential Cause Recommended Solution
Low Purity After SynthesisIncomplete reduction of nitrile intermediateOptimize reduction reaction (catalyst, pressure, time, temp.)
Carry-over of upstream impuritiesPurify the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate
Fails to Crystallize / Oils OutInappropriate recrystallization solventSystematic solvent screening (polar solvents, two-solvent systems)
High levels of impuritiesPre-purification wash or seeding with pure crystals
Colored ImpuritiesFormation of colored byproducts/degradationDecolorization with activated carbon during recrystallization

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., ethanol, methanol/water).

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the key decision points and steps in the purification process of this compound.

PurificationWorkflow cluster_synthesis Crude Product cluster_analysis Purity Analysis cluster_purification Purification Steps cluster_final Final Product Crude Crude 5-(Aminomethyl)-2- methylpyrimidin-4-amine HCl Analysis HPLC/NMR Analysis Crude->Analysis Dissolve Dissolve in Minimal Hot Solvent Analysis->Dissolve Purity < Target PureProduct High-Purity Product (>99%) Analysis->PureProduct Purity ≥ Target Decolorize Decolorize with Activated Carbon Dissolve->Decolorize Is solution colored? Crystallize Slow Cooling & Crystallization Dissolve->Crystallize No HotFilter Hot Filtration Decolorize->HotFilter Yes HotFilter->Crystallize Isolate Isolate & Wash Crystals Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry FinalAnalysis Final Purity Verification (HPLC) Dry->FinalAnalysis FinalAnalysis->PureProduct Purity ≥ Target

Caption: Purification workflow for this compound.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (Patent No. EP 2307355). Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (Patent No. US6365740B1).
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

  • ResearchGate. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrimidine derivatives (Patent No. EP0342482A2).
  • National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Grewe diamine. Retrieved from [Link]

  • ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Retrieved from [Link]

  • WIPO Patentscope. (2007). PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1 (Patent No. WO/2007/104442). Retrieved from [Link]

Sources

Stability issues and degradation pathways of Grewe diamine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grewe Diamine Solutions. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field experience, and a thorough review of the literature to ensure you can maintain the integrity of your Grewe diamine solutions.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of Grewe diamine solutions.

Q1: My Grewe diamine solution has developed a yellow or brownish tint. What is the cause and is it still usable?

A slight coloration in your Grewe diamine solution is often an early indicator of degradation, likely due to minor oxidation or the formation of impurities. The primary amine groups in Grewe diamine are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Recommendation: While a faint yellow tint might not significantly impact some applications, it is a sign of compromised purity. For sensitive applications, such as the synthesis of pharmaceutical intermediates where high purity is critical, we recommend using a fresh, colorless solution. It is advisable to perform a purity check using HPLC to quantify the extent of degradation before use.

Q2: I have observed precipitation in my Grewe diamine solution upon storage. What could be the reason?

Precipitation can occur for several reasons:

  • Solvent Evaporation: If the container is not sealed properly, solvent evaporation can lead to an increase in the concentration of Grewe diamine beyond its solubility limit.

  • Temperature Fluctuations: Solubility is temperature-dependent. A decrease in storage temperature can cause the diamine to crystallize out of the solution.

  • Degradation Product Formation: Some degradation products may be less soluble than Grewe diamine itself, leading to their precipitation over time.

  • Reaction with Atmospheric CO₂: Primary amines can react with carbon dioxide from the air to form carbamate salts, which may have lower solubility.

Recommendation: Ensure your solution is stored in a tightly sealed container. If precipitation is observed, gently warm the solution to see if the precipitate redissolves. If it does, it was likely due to temperature-related solubility changes. If it does not, it is more likely a degradation product, and the solution should be analyzed for purity before use.

Q3: What are the optimal storage conditions for Grewe diamine solutions to minimize degradation?

To ensure the long-term stability of your Grewe diamine solution, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation of the amine groups.[1][2]
Light In an amber or opaque containerProtects the compound from photolytic degradation.
Container Tightly sealed glass containerPrevents solvent evaporation and exposure to air and moisture.[1][2]

Q4: Is Grewe diamine susceptible to hydrolysis?

The aminopyrimidine core of Grewe diamine is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, the amine groups could potentially undergo hydrolysis, although this is not a primary degradation pathway under typical experimental conditions. The stability of the pyrimidine ring itself is quite high.[3][4]

Troubleshooting Guide: Investigating Degradation

This section provides a more in-depth guide to identifying and understanding the degradation of your Grewe diamine solutions.

Visualizing Potential Degradation Pathways

Understanding the potential chemical transformations Grewe diamine can undergo is the first step in troubleshooting stability issues. The following diagram illustrates the most probable degradation pathways based on the known chemistry of diamines and aminopyrimidines.

Grewe_Diamine_Degradation cluster_oxidation Oxidative Degradation cluster_cyclization Intramolecular Cyclization cluster_carbamate Reaction with CO₂ Grewe_Diamine Grewe Diamine Oxidized_Products Oxidized Impurities (e.g., imines, aldehydes) Grewe_Diamine->Oxidized_Products [O₂], light, metal ions Cyclized_Product Cyclized Byproduct Grewe_Diamine->Cyclized_Product Heat, acid/base catalyst Carbamate_Salt Carbamate Salt Grewe_Diamine->Carbamate_Salt CO₂ (from air) Polymeric_Impurities Polymeric Impurities Oxidized_Products->Polymeric_Impurities Further reaction

Caption: Proposed degradation pathways for Grewe diamine.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to identify potential degradation products and assess the stability-indicating nature of your analytical methods.[5][6]

Objective: To intentionally degrade a Grewe diamine solution under various stress conditions to identify potential degradants and degradation pathways.

Materials:

  • Grewe diamine solution (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • pH meter

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow Start Prepare Grewe Diamine Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solution at 80°C, 48h) Start->Thermal Photolytic Photolytic Degradation (Expose to UV light, 24h) Start->Photolytic Analyze Analyze all samples by HPLC/LC-MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Compare Compare chromatograms to control and identify degradation peaks Analyze->Compare End Characterize Degradants Compare->End

Sources

Technical Support Center: Optimizing Thiaminase II Enzymatic Assays with Grewe Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of thiaminase II enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for assays involving Grewe diamine. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are robust, reliable, and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with thiaminase II and Grewe diamine.

FAQ 1: What is the fundamental difference between Thiaminase I and Thiaminase II, and why is this important for my assay design?

Answer: Understanding the distinct mechanisms of Thiaminase I and Thiaminase II is critical for selecting the appropriate assay components and interpreting your results.

  • Thiaminase I (EC 2.5.1.2) catalyzes the displacement of the thiazole moiety of thiamine with a variety of nucleophiles.[1][2] This means it requires a co-substrate, such as pyridine or 4-nitrothiophenol (4-NTP), to be active.[2][3] Assays for Thiaminase I, therefore, often measure the consumption of a chromophoric co-substrate like 4-NTP.[3]

  • Thiaminase II (EC 3.5.99.2) , also known as TenA, exclusively uses water as a nucleophile to hydrolyze the bond between the pyrimidine and thiazole rings of thiamine.[1][4] It does not require an external nucleophilic co-substrate.[1][4]

This distinction is paramount because an assay designed for Thiaminase I, which relies on a specific co-substrate, will not be suitable for measuring Thiaminase II activity. For Thiaminase II, the assay must directly or indirectly measure the breakdown of thiamine or the formation of its pyrimidine and thiazole products.

FAQ 2: Why is Grewe diamine used in the context of thiamine and thiaminase II research?

Answer: Grewe diamine, chemically known as 5-(aminomethyl)-2-methyl-4-pyrimidinamine, is a crucial synthetic intermediate in the industrial production of thiamine (Vitamin B1).[5] Its relevance in a thiaminase II assay context is primarily as a standard or reference compound. Since thiaminase II cleaves thiamine into a pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine, HMP) and a thiazole moiety, Grewe diamine, being a related pyrimidine derivative, can be useful for:

  • Chromatographic Identification: As a reference standard in HPLC or LC-MS methods to help identify and quantify the pyrimidine breakdown product of thiamine.

  • Method Development: In the development of new analytical methods for thiamine and its degradation products.

It is important to note that Grewe diamine itself is not a direct substrate or product in the enzymatic reaction of thiaminase II.

FAQ 3: My thiaminase II assay is showing no or very low activity. What are the common causes?

Answer: Low or no activity in a thiaminase II assay can stem from several factors. Here's a troubleshooting checklist:

  • Enzyme Integrity: Thiaminase II, like any enzyme, can be sensitive to storage conditions. Ensure your enzyme has been stored at the correct temperature (typically -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.

  • Substrate (Thiamine) Degradation: Thiamine is sensitive to heat and oxidation.[6] Prepare fresh thiamine solutions for your assays and store them protected from light.[7]

  • Incorrect Buffer Conditions:

    • pH: Thiaminase II has an optimal pH range. While this can vary slightly depending on the source of the enzyme, a pH around 7.2 has been used for B. subtilis thiaminase II. It is crucial to determine the optimal pH for your specific enzyme.

    • Ionic Strength: The salt concentration can influence enzyme activity. A common starting point is 100 mM NaCl.

  • Presence of Inhibitors: Your sample matrix may contain unknown inhibitors. Consider including a positive control with purified thiaminase II to rule out issues with your assay components.

  • Inappropriate Assay Method: Ensure your chosen detection method is sensitive enough to measure the expected level of activity. Fluorescence-based methods are generally more sensitive than absorbance-based methods for detecting thiamine degradation.[8]

FAQ 4: I'm observing high background noise or a signal in my negative control. What could be the cause?

Answer: High background can obscure your results and is often traced back to the following:

  • Autofluorescence/Absorbance of Sample Components: If you are working with complex biological samples, endogenous molecules may interfere with your detection method.[9] Running a "sample blank" (sample without enzyme or substrate) can help quantify this.

  • Reagent Instability: Some reagents used in thiamine detection, such as those for forming fluorescent derivatives, can be unstable and generate a background signal over time. Prepare these reagents fresh.[7]

  • Contamination: Ensure all your buffers and reagents are free from microbial or chemical contamination.

  • Non-enzymatic Degradation of Thiamine: Thiamine can degrade non-enzymatically under certain conditions (e.g., alkaline pH, presence of oxidizing agents).[10] Your assay buffer should be optimized to minimize this.

FAQ 5: How can I improve the sensitivity of my thiaminase II assay?

Answer: To enhance assay sensitivity, consider the following strategies:

  • Switch to a Fluorescence-Based Assay: Assays that measure the disappearance of thiamine via its conversion to the fluorescent thiochrome derivative are highly sensitive.[8][10]

  • Optimize Reaction Time: A longer incubation time may allow for the accumulation of more product, leading to a stronger signal. However, ensure the reaction remains in the linear range.

  • Increase Enzyme or Substrate Concentration: Carefully titrate the concentrations of thiaminase II and thiamine to find the optimal balance that provides a robust signal without saturating the enzyme (unless determining Vmax).

  • Use a More Sensitive Detection Instrument: A microplate reader with high-quality optics and detectors can significantly improve signal-to-noise ratios.[9]

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Results Between Replicates
Potential Cause Troubleshooting Step Scientific Rationale
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions (e.g., enzyme stocks in glycerol). Ensure consistent tip immersion depth.Inaccurate liquid handling is a primary source of variability. Reverse pipetting minimizes errors with viscous liquids by accounting for the film left on the pipette tip.
Incomplete Mixing Gently vortex or pipette mix all reaction components thoroughly after addition.A heterogeneous reaction mixture will lead to variable reaction rates in different parts of the well or tube.
Temperature Gradients Ensure the entire reaction plate or all tubes are uniformly equilibrated to the reaction temperature before initiating the reaction. Avoid "edge effects" on microplates by adding buffer to surrounding empty wells.Enzyme kinetics are highly temperature-dependent. Even small temperature differences across a plate can lead to significant variations in activity.
Precipitation in Sample Centrifuge complex biological samples to remove any particulate matter before adding them to the assay.Precipitates can scatter light, interfering with absorbance or fluorescence readings, and can also sequester enzyme or substrate.
Guide 2: Non-Linear Reaction Progress Curves
Potential Cause Troubleshooting Step Scientific Rationale
Substrate Depletion Decrease the enzyme concentration or the reaction time. Re-plot the initial, linear portion of the curve to determine the initial velocity.The reaction rate will decrease as the substrate is consumed. For accurate kinetic measurements, the initial velocity should be determined when less than 10-15% of the substrate has been converted.
Enzyme Inactivation Reduce the incubation time. Check the stability of the enzyme under your specific assay conditions (pH, temperature). Add a stabilizing agent like BSA if necessary.Thiaminase II may lose activity over time during the assay due to thermal denaturation or other factors.
Product Inhibition Dilute the sample or measure the reaction at earlier time points.The products of the enzymatic reaction (HMP and thiazole) may bind to the enzyme and inhibit its activity, causing the reaction rate to slow down.
Assay Detection Limit If using an absorbance-based assay, ensure the change in absorbance is within the linear range of your spectrophotometer. For fluorescence, check for inner filter effects at high concentrations.Non-linearity can be an artifact of the detection method rather than the enzymatic reaction itself.

Section 3: Optimized Experimental Protocol

This protocol provides a starting point for a fluorescence-based thiaminase II activity assay. It is crucial to optimize these conditions for your specific enzyme and experimental setup.

Principle:

This assay measures the decrease in thiamine concentration over time. Thiamine is oxidized to the highly fluorescent compound thiochrome, and the fluorescence intensity is directly proportional to the thiamine concentration.

Materials:
  • Purified Thiaminase II

  • Thiamine Hydrochloride

  • Potassium Phosphate Buffer (50 mM, pH 7.2)

  • Sodium Chloride (NaCl)

  • Potassium Ferricyanide Solution (1% w/v in water, prepare fresh)[7]

  • Sodium Hydroxide (NaOH) Solution (15% w/v)

  • Isobutanol (or another suitable organic solvent)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~435 nm)[7]

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate, 100 mM NaCl, pH 7.2.

    • Thiamine Stock Solution: Prepare a 10 mM stock solution of thiamine hydrochloride in the Assay Buffer. Store in small aliquots at -20°C, protected from light.

    • Enzyme Dilution: On the day of the experiment, dilute the thiaminase II to the desired concentration in cold Assay Buffer. Keep the enzyme on ice at all times.

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes. For each reaction, add:

      • Assay Buffer (to a final volume of 100 µL)

      • Thiamine (from stock, to a final concentration of e.g., 400 µM)

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of diluted thiaminase II (e.g., 10 µL). Mix gently.

    • Include a "time zero" control for each sample by adding the enzyme and immediately stopping the reaction (see step 3).

    • Incubate the reactions for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Thiochrome Formation:

    • Stop the reaction by adding 10 µL of 1 M HCl. This will denature the enzyme.

    • To a 100 µL aliquot of the stopped reaction mixture in a new tube, add 10 µL of 1% Potassium Ferricyanide solution, followed immediately by 10 µL of 15% NaOH. Vortex briefly.

    • The alkaline conditions facilitate the oxidation of thiamine to thiochrome.

  • Extraction and Measurement:

    • Add 200 µL of isobutanol to each tube. Vortex vigorously for 30 seconds to extract the thiochrome into the organic phase.

    • Centrifuge the tubes at high speed for 5 minutes to separate the phases.

    • Carefully transfer 150 µL of the upper isobutanol layer to a well of a 96-well black microplate.

    • Read the fluorescence in a microplate reader (Ex: ~365 nm, Em: ~435 nm).

  • Calculation of Activity:

    • Create a standard curve using known concentrations of thiamine that have undergone the thiochrome formation and extraction steps.

    • Calculate the amount of thiamine consumed in your enzymatic reactions by comparing the fluorescence of your samples to the standard curve.

    • Express thiaminase II activity in units such as nmol of thiamine degraded per minute per mg of enzyme (nmol/min/mg).

Optimization Parameters:
Parameter Recommended Range to Test Rationale
pH 6.0 - 8.5Enzymes have a narrow optimal pH range for maximal activity.
Temperature 25°C - 50°CEnzyme activity generally increases with temperature up to an optimum, after which denaturation occurs.
Thiamine Concentration 10 µM - 1 mMTo determine Km and Vmax, and to ensure the substrate is not limiting (for routine assays).
Enzyme Concentration Varies (e.g., 0.1 - 10 µg/mL)Should be in a range that results in a linear reaction rate over the desired time course.
Incubation Time 5 - 60 minutesTo ensure the reaction is within the initial velocity phase and produces a detectable signal.

Section 4: Visualizations

Thiaminase II Reaction Mechanism

Thiaminase_II_Mechanism Thiamine Thiamine Enzyme Thiaminase II (TenA) Thiamine->Enzyme Substrate Binding H2O H₂O H2O->Enzyme Nucleophilic Attack HMP 4-amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Enzyme->HMP Product Release Thiazole 4-methyl-5-(2-hydroxyethyl)thiazole Enzyme->Thiazole Product Release Products Products

Caption: Hydrolytic cleavage of thiamine by Thiaminase II.

Optimized Assay Workflow

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Reagents Prepare Buffers, Thiamine & Enzyme Mix Combine Buffer & Thiamine Prep_Reagents->Mix PreIncubate Pre-incubate (e.g., 37°C) Mix->PreIncubate Initiate Add Thiaminase II PreIncubate->Initiate Incubate Incubate (Linear Range) Initiate->Incubate Stop Stop Reaction (HCl) Incubate->Stop Oxidize Oxidize to Thiochrome (K₃[Fe(CN)₆] + NaOH) Stop->Oxidize Extract Extract with Isobutanol Oxidize->Extract Read Read Fluorescence Extract->Read Calculate Calculate Activity Read->Calculate StdCurve Generate Standard Curve StdCurve->Calculate

Caption: Workflow for fluorescence-based Thiaminase II assay.

References

  • Zocher, K., et al. (2012). An Assay for Thiaminase I in Complex Biological Samples. PLoS ONE, 7(3), e33962. Retrieved from [Link]

  • Kraft, C. E., et al. (2014). A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples. PLoS ONE, 9(3), e92688. Retrieved from [Link]

  • Wikipedia. (2023). Thiaminase. Retrieved from [Link]

  • Kraft, C. E., et al. (2014). A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples. Semantic Scholar. Retrieved from [Link]

  • Kraft, C. E., et al. (2014). A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples. PLoS ONE, 9(3), e92688. Retrieved from [Link]

  • Harding, L. E., et al. (2024). Measuring Thiaminase Activity in Fish Extracts using Fluorescence Spectrophotometry. ACS Agricultural Science & Technology. Retrieved from [Link]

  • Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 41(9), 1134–1142. Retrieved from [Link]

  • Wikipedia. (2024). Thiamine. Retrieved from [Link]

  • Nosaka, K., et al. (2008). Involvement of thiaminase II encoded by the THI20 gene in thiamin salvage of Saccharomyces cerevisiae. FEMS Yeast Research, 8(5), 779-789. Retrieved from [Link]

  • Richter, C. A., et al. (2023). Understanding and mitigating thiaminase activity in silver carp. Current Research in Food Science, 6, 100502. Retrieved from [Link]

  • Goral, A., et al. (2021). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Molecules, 26(23), 7243. Retrieved from [Link]

  • Wolleb, H., et al. (2008). Process For the Manufacture of a Precursor of Vitamin B1. Google Patents.
  • Ebnöther, A., et al. (1989). Process for the preparation of pyrimidine derivatives. Google Patents.
  • Peper, A., et al. (2017). Thiamine Assays—Advances, Challenges, and Caveats. ChemistryOpen, 6(2), 178–191. Retrieved from [Link]

  • Peper, A., et al. (2017). Thiamine Assays—Advances, Challenges, and Caveats. ResearchGate. Retrieved from [Link]

  • Gasparian, A. D., et al. (2021). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Molecules, 26(11), 3291. Retrieved from [Link]

  • Wolleb, H., et al. (2007). PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1. WIPO Patentscope. Retrieved from [Link]

  • Bettendorff, L. (2020). Thiamin Function, Metabolism, Uptake, and Transport. Biochemistry, 59(42), 4067–4084. Retrieved from [Link]

  • Goral, A., et al. (2022). Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations. Molecules, 27(19), 6430. Retrieved from [Link]

  • Peper, A., et al. (2017). Thiamine Assays-Advances, Challenges, and Caveats. ChemistryOpen, 6(2), 178-191. Retrieved from [Link]

  • Scribd. (n.d.). Thiamine Assay for Pharma Experts. Retrieved from [Link]

  • Richter, C. A., et al. (2023). Understanding and mitigating thiaminase activity in silver carp. Current Research in Food Science, 6, 100502. Retrieved from [Link]

  • Hutter, L., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Cells, 12(2), 334. Retrieved from [Link]

  • Hutter, L., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI. Retrieved from [Link]

  • Hirano, H. (1957). THE SYNTHESIS OF S‐ACYLTHIAMINE DERIVATIVES AND THEIR STABILITY. ResearchGate. Retrieved from [Link]

  • Granado, F., et al. (1998). Stability of thiamine and vitamins E and A during storage of enteral feeding formula. Journal of Agricultural and Food Chemistry, 46(6), 2131-2136. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS: 1195-07-9), a critical intermediate in the synthesis of Thiamine (Vitamin B1) and a versatile building block in pharmaceutical research.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to address the common solubility challenges encountered by researchers. Our goal is to equip you with the foundational knowledge and practical techniques to ensure successful and reproducible experiments.

Section 1: Understanding the Molecule - Core Physicochemical Properties

The solubility of a compound is dictated by its structure and physicochemical properties. 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring two primary amine groups, which are key to its chemical reactivity and solubility behavior.[1][3] The compound is typically supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.

The protonated amine groups in the hydrochloride salt form can readily form hydrogen bonds with water, making it more soluble in aqueous solutions than its free base form. However, this solubility is highly dependent on pH.

PropertyValueSource
Molecular Formula C₆H₁₁ClN₄[4]
Molecular Weight 174.63 g/mol [4]
Appearance Light Yellow to Off-White/Beige Solid Powder[5][6]
Melting Point ~268-272 °C (decomposes)[4][7]
Predicted pKa 7.70 ± 0.29[7]
Solubility Slightly soluble in Water, Methanol (with heat), and DMSO.[6][7]

The predicted pKa of ~7.7 is critical.[7] Below this pH, the amine groups are predominantly protonated (-NH₃⁺), carrying a positive charge and enhancing water solubility. As the pH of the solution approaches and surpasses this pKa, the amine groups deprotonate (-NH₂), losing their charge, which significantly reduces aqueous solubility and can lead to precipitation.[8]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a practical question-and-answer format.

Q1: My 5-(Aminomethyl)-2-methylpyrimidin-4-amine HCl is not dissolving completely in water, even though it's a salt. What am I doing wrong?

A1: This is a common observation. The term "slightly soluble" indicates that it will not dissolve readily at high concentrations in water at room temperature.[6][7] The dissolution process often requires physical assistance to overcome the crystal lattice energy. The hydrochloride salt improves solubility, but it doesn't guarantee high solubility under all conditions.

Troubleshooting Steps:

  • Increase the Surface Area: Use a mortar and pestle to gently grind the powder before adding the solvent.

  • Apply Gentle Heat: Warm the solution to 30-40°C. For most compounds, solubility increases with temperature.[9][10] Avoid aggressive heating, which could risk degradation.

  • Use Mechanical Agitation: Sonication in a water bath or vigorous vortexing can provide the energy needed to break down aggregates and promote dissolution.

  • Check Your Concentration: You may be attempting to create a supersaturated solution. Try preparing a more dilute solution first.

Below is a standard workflow for aqueous solubilization.

G cluster_workflow Aqueous Solubilization Workflow start Weigh Compound add_solvent Add 80% of final volume of water start->add_solvent vortex Vortex / Sonicate for 5-10 minutes add_solvent->vortex check1 Is solution clear? vortex->check1 heat Warm gently to 30-40°C while stirring check1->heat No qs Cool to RT, add water to final volume (QS) check1->qs Yes check2 Is solution clear? heat->check2 check2->qs Yes fail Insoluble at this concentration. Re-evaluate. check2->fail No end Clear Stock Solution qs->end

Caption: A standard workflow for dissolving the compound in aqueous solutions.
Q2: I successfully dissolved the compound in an acidic buffer, but it crashed out when I adjusted the pH to 7.4. Why?

A2: This is a direct consequence of the compound's pKa.[7] At a low pH (e.g., pH 4-5), the amine functional groups are fully protonated, making the molecule a charged cation that is soluble in water. When you increase the pH to 7.4, which is very close to the predicted pKa, a significant portion of the molecules will lose a proton. This deprotonation neutralizes the charge, making the molecule less polar and causing it to precipitate out of the aqueous solution.[8]

G cluster_ph Effect of pH on Solubility low_ph low_ph pka_node pH approaches pKa (~7.7) low_ph->pka_node Increase pH high_ph high_ph pka_node->high_ph Increase pH

Caption: The relationship between solution pH and the compound's solubility.

Solution: If your final application requires a physiological pH, you must prepare the stock solution in a way that avoids this issue. Consider using a co-solvent system or preparing the stock in 100% DMSO and then diluting it carefully into your final buffer (see Q5).

Q3: What is the best solvent for preparing a concentrated stock solution?

A3: The best choice depends on your desired concentration and the downstream application. Water, DMSO, and heated methanol are viable options.[6][7]

SolventMax Recommended Conc. (Approx.)ProsCons
Deionized Water 5-10 mg/mLBiologically compatible; easy to use.Limited concentration; may require heat/sonication; pH-sensitive.
DMSO > 25 mg/mLHigh solubility; solutions are stable when stored properly.Can be toxic to some cells (>0.5% v/v); may be incompatible with some assays.
Methanol 5-10 mg/mL (with heat)Volatile and easily removed if needed for synthesis.Toxic to cells; requires heating to achieve moderate concentration.

Recommendation: For most biological applications, preparing a concentrated stock in DMSO is the most reliable method. For chemical synthesis, heated methanol or another suitable organic solvent may be preferred.[10][11]

Q4: My aqueous stock solution became cloudy after storing it for a day at 4°C. Is the compound degrading?

A4: While degradation is always a possibility, the more likely cause is precipitation.[8] A solution that was clear when prepared (especially if warmed) can become supersaturated upon cooling to 4°C. Over time, the compound slowly crashes out of the solution.

Best Practices for Storage:

  • Prepare Fresh: For aqueous solutions, it is always best practice to prepare them fresh on the day of use.[12]

  • Store Frozen: If you must store an aqueous stock, aliquot it into single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles.

  • Filter Sterilize: Before storage, filter the stock solution through a 0.22 µm syringe filter to remove any micro-particulates that could act as nucleation sites for precipitation.

  • Consider DMSO: DMSO stocks are generally more stable and less prone to precipitation when stored at -20°C.

Q5: How can I avoid precipitation when diluting my DMSO stock into cell culture media or an aqueous buffer?

A5: This is a common challenge when an organic stock is introduced into an aqueous environment. The compound "crashes out" because the solvent mixture can no longer keep it dissolved at that concentration.

Solution: The key is to dilute the stock rapidly and serially while ensuring immediate and thorough mixing.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
  • Preparation: Weigh 10 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

  • Initial Solubilization: Add 800 µL of sterile, deionized water. Vortex vigorously for 2 minutes.

  • Sonication: Place the tube in a sonicating water bath for 10-15 minutes. The solution may still appear slightly hazy.

  • Gentle Heating: Transfer the tube to a heat block set at 37°C for 10 minutes. Mix by inversion every 2-3 minutes. The solution should become clear.

  • Final Volume: Allow the solution to cool to room temperature. Add water to a final volume of 1.0 mL (q.s.).

  • Filtration: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Usage: Use immediately for best results. If storage is required, aliquot and freeze at -20°C.

Protocol 2: Step-by-Step Guide for Diluting DMSO Stocks into Aqueous Buffers

This protocol is designed to minimize precipitation when preparing working solutions for biological assays.

  • Pre-warm Medium: Ensure your final aqueous buffer or cell culture medium is pre-warmed to the temperature of your experiment (e.g., 37°C). This can slightly increase the solubility limit.[8]

  • Prepare Intermediate Dilution (Optional but Recommended): If making a large dilution (e.g., 1:1000), first perform an intermediate 1:10 or 1:20 dilution of your DMSO stock into fresh, pre-warmed medium.

  • Vortexing is Critical: Place the tube containing the final volume of pre-warmed medium on a vortex mixer set to a medium-high speed.

  • Pipette Submerging: Submerge the pipette tip containing your stock solution (or intermediate dilution) below the surface of the liquid in the vortex.

  • Inject and Mix: Eject the stock solution swiftly and directly into the vortexing medium. This ensures instantaneous and rapid dispersal, preventing localized high concentrations that lead to precipitation.

  • Immediate Use: Use the final working solution immediately. Do not store dilute aqueous solutions, as they are prone to precipitation and potential degradation over time.

References

  • Vertex AI Search. (2026). Pyrimidine - Solubility of Things.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine-Based Compounds.
  • BenchChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • BenchChem. (n.d.). 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride | 70476-08-3.
  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • ResearchGate. (2025).
  • World Scientific News. (2016).
  • MySkinRecipes. (n.d.). This compound.
  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10).
  • LGC Standards. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • BLDpharm. (n.d.). 1195-07-9|this compound.
  • AbacipharmTech. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 1195-07-9.
  • Synblock. (n.d.). CAS 1195-07-9 | this compound.
  • Wikipedia. (n.d.). Thiamine.
  • ChemicalBook. (2025). 4-Amino-5-aminomethyl-2-methylpyrimidine.
  • PubChem. (2026). 4-Amino-2-methyl-5-pyrimidinemethanamine.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
  • ResearchGate. (n.d.).

Sources

Preventing the formation of N-acyl impurities during Grewe diamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grewe Diamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of N-acyl impurities during the synthesis of Grewe diamine (5-(aminomethyl)-2-methylpyrimidin-4-amine), a key intermediate in the production of Vitamin B1 (Thiamine).[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What are N-acyl impurities and why are they a concern in Grewe diamine synthesis?

A: N-acyl impurities are byproducts formed when an acyl group (R-C=O) attaches to one of the nitrogen atoms of the Grewe diamine molecule. These impurities are undesirable as they can affect the final product's purity, yield, and potentially its biological activity or safety profile. Controlling impurities is a critical aspect of pharmaceutical ingredient manufacturing.

Q2: What are the typical sources of acyl groups in the Grewe diamine synthesis?

A: Acyl groups can originate from several sources within the reaction mixture.[3][4][5][6] Common culprits include:

  • Carboxylic acid catalysts: Acetic acid or formic acid, sometimes used as catalysts, can act as acylating agents, especially at elevated temperatures.[2]

  • Starting materials and reagents: Impurities within the starting materials or reagents can introduce acylating species.

  • Solvent degradation: Certain solvents can degrade under reaction conditions to form carboxylic acids or other acylating agents.

  • Deliberate acylation steps: In some synthetic routes, acyl groups are used as protecting groups and must be completely removed in subsequent steps.[7]

Q3: At what stage of the synthesis are N-acyl impurities most likely to form?

A: N-acyl impurities can form at any stage where the Grewe diamine or its precursors are exposed to an acyl source, particularly under conditions that favor acylation, such as high temperatures or the presence of catalysts that can activate carboxylic acids. The primary amine of Grewe diamine is particularly susceptible to acylation.

II. Troubleshooting Guide: Preventing N-Acyl Impurity Formation

This guide provides a structured approach to diagnose and resolve issues related to N-acyl impurity formation.

Problem 1: Identification of an unknown impurity with a mass corresponding to an N-acylated Grewe diamine.

1.1 How can I confirm the identity of the suspected N-acyl impurity?

  • Mass Spectrometry (MS): The molecular weight of the impurity will be higher than that of Grewe diamine by the mass of the acyl group (e.g., +42 for an acetyl group). High-resolution mass spectrometry can provide the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a new amide N-H proton signal, which is typically broad and may appear downfield. You may also see characteristic signals for the acyl group protons (e.g., a singlet around 2 ppm for an acetyl group).

    • ¹³C NMR: A new carbonyl signal will be present in the range of 160-180 ppm.

  • High-Performance Liquid Chromatography (HPLC): The N-acylated impurity will likely have a different retention time than Grewe diamine, often being more retained on a reverse-phase column. Spiking the sample with a synthesized standard of the suspected N-acyl impurity can confirm its identity.

1.2 What is a typical workflow for identifying the source of the N-acyl impurity?

The following diagram outlines a systematic approach to pinpoint the source of acylation:

G start Problem: N-Acyl Impurity Detected step1 Step 1: Analyze Starting Materials & Reagents (HPLC, GC-MS) start->step1 decision1 Acylating Impurities Present? step1->decision1 step2 Step 2: Review Reaction Conditions decision2 Potential for Acyl Group Formation? step2->decision2 step3 Step 3: Analyze Reaction Intermediates decision3 Impurity Present Before Final Step? step3->decision3 step4 Step 4: Evaluate Work-up & Purification decision4 Impurity Formation During Work-up? step4->decision4 decision1->step2 No solution1 Solution: Purify Starting Materials or Source New Reagents decision1->solution1 Yes decision2->step3 No solution2 Solution: Modify Reaction Conditions (e.g., change catalyst, lower temperature) decision2->solution2 Yes decision3->step4 No solution3 Solution: Optimize Intermediate Steps to Prevent Formation decision3->solution3 Yes solution4 Solution: Modify Work-up/Purification Protocol (e.g., avoid acidic conditions, use alternative solvents) decision4->solution4 Yes

Caption: Troubleshooting workflow for N-acyl impurity source identification.

Problem 2: N-acylation is suspected to be caused by the acidic catalyst.

2.1 How can I minimize N-acylation when using a carboxylic acid catalyst?

  • Reduce Catalyst Loading: Use the minimum effective amount of the acid catalyst.

  • Lower Reaction Temperature: High temperatures can promote the acylation side reaction.[2]

  • Alternative Catalysts: Consider using a non-acylating acid catalyst, such as a Lewis acid or a solid-supported acid, which can be easily removed from the reaction mixture.

2.2 What is the proposed mechanism for catalyst-induced N-acylation?

The carboxylic acid catalyst can be activated, particularly at higher temperatures, to form a more reactive acylating species which then reacts with the primary amine of Grewe diamine.

G cluster_activation Catalyst Activation cluster_acylation N-Acylation catalyst R-COOH (e.g., Acetic Acid) activated_catalyst Activated Acylating Species catalyst->activated_catalyst Heat grewe_diamine Grewe Diamine (Primary Amine) activated_catalyst->grewe_diamine n_acyl_impurity N-Acyl Grewe Diamine (Impurity) grewe_diamine->n_acyl_impurity Nucleophilic Attack

Caption: Proposed mechanism of catalyst-induced N-acylation.

Problem 3: The source of N-acylation is not the catalyst but is still present in the final product.

3.1 How can I prevent N-acylation from other sources?

  • Purity of Starting Materials: Ensure the purity of all starting materials and reagents through appropriate analytical techniques (e.g., NMR, GC-MS) before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of solvents or reagents that could form acylating species.

  • Solvent Selection: Choose high-purity, stable solvents that are less likely to degrade under the reaction conditions.

  • Amine Protection: In multi-step syntheses, consider protecting the primary amine of Grewe diamine with a suitable protecting group that can be cleanly removed without introducing acyl impurities.[8]

III. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of Grewe Diamine

This protocol provides a general method for the analysis of Grewe diamine and the detection of potential N-acyl impurities. Method optimization may be required based on the specific impurity and instrumentation.[9][10][11]

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a known concentration of the Grewe diamine sample in the initial mobile phase composition.

Protocol 2: NMR Sample Preparation for Impurity Identification

Accurate identification of impurities by NMR requires careful sample preparation.[12][13][14]

  • Isolate the Impurity: If possible, isolate the impurity using preparative HPLC or column chromatography.

  • Dissolve the Sample: Dissolve the isolated impurity or the crude Grewe diamine sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire Spectra:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional): For complex structures, COSY, HSQC, and HMBC experiments can help elucidate the connectivity of the molecule.

  • Data Analysis: Compare the chemical shifts and coupling constants with known values for Grewe diamine and expected values for the N-acyl derivative.

IV. References

  • chemeurope.com. Acyl. [Link]

  • Study.com. Acyl & Alkyl Groups | Definition, Structure & Differences. [Link]

  • Wikipedia. Acyl group. [Link]

  • ThoughtCo. Acyl Group Definition and Examples. [Link]

  • Study Mind. Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). [Link]

  • bioRxiv. The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • National Center for Biotechnology Information. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • National Institutes of Health. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. [Link]

  • National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • k-g-g.info. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • ResearchGate. Grewe diamine | Request PDF. [Link]

  • Google Patents. EP0342482A2 - Process for the preparation of pyrimidine derivatives.

  • ResearchGate. Mild and Useful Method for N-Acylation of Amines | Request PDF. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Royal Society of Chemistry. Studies in mass spectrometry. Part XII. Mass spectra of enamines. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • WIPO Patentscope. WO/2007/104442 PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1. [Link]

  • ResearchGate. (PDF) Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. The production of biobased diamines from renewable carbon sources: Current advances and perspectives | Request PDF. [Link]

  • Royal Society of Chemistry. Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • National Center for Biotechnology Information. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]

  • Journal of the Chilean Chemical Society. Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. [Link]

  • MDPI. A New Approach to the Determination of Biogenic Amines in Wine. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Enhancing the Reaction Rate of Grewe Diamine Synthesis >

This guide provides in-depth technical assistance for optimizing the Grewe diamine synthesis, a critical acid-catalyzed cyclization for creating the morphinan scaffold. Our focus is on diagnosing and resolving issues related to slow or incomplete reactions to improve efficiency and yield.

Troubleshooting Guide: Reaction Rate Issues

This section addresses the most common questions and challenges encountered when reaction rates are suboptimal.

Question 1: My Grewe cyclization is extremely slow or has stalled. What are the primary factors I should investigate?

A sluggish Grewe cyclization can typically be traced back to one of three areas: the acid catalyst, reaction temperature, or the purity of the starting materials.

  • Acid Catalyst System: The choice and concentration of the acid are paramount. The reaction proceeds via protonation of the substrate to form reactive intermediates.[1] Insufficient acid strength or concentration will fail to generate these species at an adequate rate.

    • Causality: The acid acts as a catalyst by protonating the precursor, which facilitates the key ring-closing electrophilic aromatic substitution. An inadequate supply of protons means the rate-limiting step is severely hampered. Polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid are often employed to provide a strongly acidic and dehydrating medium.

  • Reaction Temperature: This reaction has a significant activation energy barrier.

    • Causality: Insufficient thermal energy will prevent the molecules from overcoming this barrier, leading to a slow reaction. Temperatures are often elevated, typically in the range of 100-140°C, to provide the necessary energy for the cyclization to proceed efficiently.[2] However, excessive heat can lead to side reactions and decomposition.

  • Substrate Purity: Impurities in the N-formyl octabase precursor can interfere with the reaction.

    • Causality: Basic impurities can neutralize the acid catalyst, effectively reducing its concentration. Other organic impurities might compete in side reactions, consuming reagents and complicating the product mixture. Ensure the starting material is thoroughly purified and dried before use.

Troubleshooting Workflow: Diagnosing a Slow Reaction

For a systematic approach, follow this logical diagnostic workflow.

G Start Reaction is Slow/Stalled Check_Acid Verify Acid Catalyst (Choice & Concentration) Start->Check_Acid Acid_OK Acid is Correct Check_Acid->Acid_OK Check_Temp Confirm Reaction Temperature Temp_OK Temp is Optimal Check_Temp->Temp_OK Check_Purity Assess Starting Material Purity Purity_OK Purity is High Check_Purity->Purity_OK Acid_OK->Check_Temp  Yes Increase_Acid Action: Increase Acid Concentration or Change Acid Acid_OK->Increase_Acid  No Temp_OK->Check_Purity  Yes Increase_Temp Action: Incrementally Increase Temperature Temp_OK->Increase_Temp  No Purify_SM Action: Repurify/ Dry Starting Material Purity_OK->Purify_SM  No Monitor Monitor Reaction Progress (TLC, LC-MS) Purity_OK->Monitor  Yes Increase_Acid->Monitor Increase_Temp->Monitor Purify_SM->Monitor G A N-Formyl Octabase Precursor B Protonation (Strong Acid) A->B C Dicationic Superelectrophile Intermediate B->C D Intramolecular Electrophilic Attack C->D E Cyclized Intermediate D->E F Rearrangement & Deprotonation E->F G Final Morphinan Product F->G

Sources

Minimizing catalyst deactivation in continuous flow synthesis of Grewe diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grewe Diamine Synthesis in Continuous Flow

A Guide to Minimizing Catalyst Deactivation

Introduction: The Grewe cyclization is a cornerstone reaction for the synthesis of morphinan-based alkaloids, a critical class of compounds in drug development.[1] Transitioning this synthesis to a continuous flow process using heterogeneous catalysts like platinum on carbon (Pt/C) offers significant advantages in safety, scalability, and consistency.[2] However, the long-term stability of the catalyst bed is a primary operational challenge. Catalyst deactivation leads to decreased product yield, process inefficiencies, and increased costs.[3]

This technical support guide provides researchers, scientists, and drug development professionals with a focused, in-depth resource for troubleshooting and mitigating catalyst deactivation in the continuous flow synthesis of Grewe diamine. By understanding the root causes of deactivation and implementing proactive strategies, you can significantly extend the life and performance of your catalyst bed.

Section 1: Troubleshooting Guide (Symptom-Based)

This section addresses the most common observable symptoms of catalyst deactivation. For each issue, potential causes are detailed, followed by a step-by-step protocol for diagnosis and resolution.

Issue 1: Gradual or Sudden Drop in Product Conversion

A decline in the conversion of your N-benzyl-octahydroisoquinoline starting material is the most direct indicator of a loss in catalyst activity.

Potential Causes:

  • Catalyst Poisoning: Trace impurities in the feedstock (substrate or solvent) can irreversibly bind to the platinum active sites. Common poisons include sulfur, oxygen, and halides.[3]

  • Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, physically blocking active sites. This is particularly relevant for reactions involving hydrocarbons at elevated temperatures.[3][4]

  • Thermal Sintering: Prolonged exposure to high temperatures can cause the small platinum nanoparticles to agglomerate into larger, less active particles, reducing the catalytic surface area.[3][5]

  • Metal Leaching: The active platinum metal may slowly dissolve into the reaction stream, a known issue with some supported transition metal catalysts.[6][7][8]

Troubleshooting Workflow:

Troubleshooting Workflow for Low Conversion start Problem: Low Product Conversion check_feedstock Step 1: Analyze Feedstock Purity (GC-MS, ICP-MS, Karl Fischer) start->check_feedstock check_pressure Step 2: Monitor Reactor Backpressure check_feedstock->check_pressure Feedstock is Pure impurity_found Cause: Catalyst Poisoning (e.g., Sulfur, Water, Oxygen) check_feedstock->impurity_found Impurities Detected check_temp Step 3: Verify Temperature Profile check_pressure->check_temp Pressure Stable pressure_increase Cause: Coking / Fouling (Physical Blockage) check_pressure->pressure_increase Pressure Rising temp_spike Cause: Thermal Sintering (High Temp Excursion) check_temp->temp_spike Spikes Detected no_obvious_cause Potential Cause: Metal Leaching (Analyze product stream for Pt) check_temp->no_obvious_cause Temp Stable solution_purify Solution: Implement Feedstock Purification Protocol impurity_found->solution_purify solution_coking Solution: Initiate Catalyst Regeneration Protocol (Carbon Burn-off) pressure_increase->solution_coking solution_sintering Solution: Review Operating Parameters. Replace Catalyst Bed. temp_spike->solution_sintering solution_leaching Solution: Consider Alternative Catalyst Support or Milder Conditions. no_obvious_cause->solution_leaching

Caption: Troubleshooting decision tree for diagnosing low conversion.

Issue 2: Increasing Backpressure in the Flow Reactor

A steady rise in the pressure drop across the packed bed reactor is a critical symptom that requires immediate attention.

Potential Causes:

  • Catalyst Fouling/Coking: The deposition of solid byproducts or coke on and between catalyst particles can obstruct the flow path.[4]

  • Mechanical Degradation: The physical breakdown (attrition) of catalyst particles can generate fine powders that clog the reactor outlet or the bed itself.[9]

  • Channeling: The process fluid may form specific, low-resistance paths through the catalyst bed, leading to inefficient mass transfer and localized pressure issues.[10]

Troubleshooting Protocol:

  • Confirm the Reading: First, verify that the pressure increase is genuine and not a sensor malfunction.

  • Visual Inspection (if possible): If using a transparent reactor, check for discoloration or visible blockages at the inlet of the catalyst bed.

  • Initiate a Mild Solvent Wash: Temporarily switch the feed to a pure, degassed solvent (e.g., the reaction solvent) at a moderate flow rate. A gradual decrease in pressure suggests soluble foulants.

  • Action: If pressure remains high, the cause is likely coking or mechanical degradation. The reactor must be safely shut down, and the catalyst will require regeneration or replacement.

Section 2: Proactive Mitigation Strategies

Preventing deactivation is more effective than treating it. Implementing the following strategies will maximize the operational lifetime of your catalyst.

Feedstock Preparation: The First Line of Defense

The purity of your substrate and solvent is paramount. Trace impurities are a primary cause of rapid catalyst poisoning.

ParameterRecommended LimitAnalytical MethodRationale for Purity
Water Content < 50 ppmKarl Fischer TitrationWater can interfere with the reaction and promote oxidation of the platinum surface.
Dissolved Oxygen < 1 ppmO₂ Sensor / DegassingOxygen can lead to the formation of inactive platinum oxides on the catalyst surface.[11][12]
Sulfur Compounds < 1 ppmGC-SCD / ICP-MSSulfur compounds are potent poisons that strongly and irreversibly adsorb to platinum active sites.[3]
Halides < 1 ppmIon ChromatographyHalides can poison the catalyst and corrode stainless steel reactor components.

Protocol for Solvent Preparation:

  • Filtration: Filter the solvent through a 0.2 µm membrane to remove particulate matter.

  • Degassing: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen. Alternatively, use a freeze-pump-thaw method for smaller scales.

  • Storage: Store all purified feedstocks under an inert atmosphere.

Optimizing Operating Parameters

Fine-tuning your reaction conditions can significantly slow the rate of deactivation.

  • Temperature: Operate at the lowest temperature that provides an acceptable reaction rate. Excessively high temperatures accelerate sintering and coking.[3]

  • Pressure: While the Grewe cyclization is not a hydrogenation, maintaining sufficient hydrogen pressure (if used as a co-reagent) is standard. Ensure consistent pressure to avoid process fluctuations.

  • Flow Rate / Residence Time: Avoid very low flow rates, which can lead to localized "hot spots" and increased coking. A stable, moderate flow ensures even temperature distribution.

Section 3: Catalyst Regeneration

When deactivation inevitably occurs, regeneration can restore catalyst activity, avoiding the need for costly replacement. The most common cause of deactivation in this process, aside from poisoning, is coking.

Protocol for In-Situ Regenerative Carbon Burn-Off:

This procedure must be performed with extreme caution, under a strictly controlled inert atmosphere, and with proper engineering controls in place.

  • Solvent Flush: Stop the substrate feed and flush the reactor with clean, degassed solvent for at least 3 residence times to remove all reactants and products.

  • Inert Gas Purge: Purge the system with a steady flow of Nitrogen or Argon at a low flow rate. Gradually increase the reactor temperature to the desired burn-off temperature (typically 350-450°C).

  • Controlled Oxidation: Once the temperature is stable, introduce a carefully controlled, dilute stream of oxygen mixed with the inert gas (e.g., 0.5-2.0% O₂ in N₂).[13] WARNING: This is a highly exothermic process. Monitor the reactor temperature profile closely to prevent thermal runaway.

  • Hold and Monitor: Maintain the dilute oxygen flow until CO₂ is no longer detected at the reactor outlet (via inline gas analysis). This indicates that the carbonaceous deposits have been combusted.[13]

  • Cool Down: Switch back to a pure inert gas stream and allow the reactor to cool down to the operating temperature.

  • Re-activation (if necessary): Before re-introducing the reaction feed, it may be necessary to re-reduce the catalyst surface by flowing a dilute mixture of hydrogen in nitrogen.

Catalyst Deactivation and Regeneration Cycle cluster_0 Operational Phase cluster_1 Regeneration Phase active Active Catalyst (High Conversion) deactivating Deactivating Catalyst (Coking, Poisoning) active->deactivating Time on Stream deactivated Deactivated Catalyst (Low Conversion) deactivating->deactivated Site Blocking regen_start Initiate Regeneration (Solvent Flush, N2 Purge) deactivated->regen_start Shutdown regen_burn Carbon Burn-Off (Dilute O2, 400°C) regen_start->regen_burn regen_cool Cool Down & Re-activate (N2 then H2/N2) regen_burn->regen_cool regen_cool->active Restart Process

Caption: The operational cycle of catalyst deactivation and regeneration.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of deactivation for Pt/C in the Grewe cyclization?

    • A: While multiple mechanisms can occur, the most common culprits are poisoning from feedstock impurities and fouling/coking from the deposition of carbonaceous materials on the catalyst surface.[3][4] Sintering can also occur if the reaction is run at excessively high temperatures.[3]

  • Q2: How do I choose the right solvent to maximize catalyst lifetime?

    • A: Select a high-purity solvent that fully solubilizes the substrate and product, is stable under the reaction conditions, and can be easily degassed. Aprotic solvents like toluene or THF are often used. The key is ensuring the solvent is free from catalyst poisons like sulfur and water.

  • Q3: What is the expected lifetime of a catalyst bed under optimal conditions?

    • A: This is highly dependent on the specific substrate, reaction conditions, and feedstock purity. With rigorous purification protocols and optimized parameters, a packed bed of Pt/C catalyst can be expected to run continuously for hundreds of hours before requiring regeneration or replacement.

  • Q4: Can I use a different catalyst besides Platinum on Carbon (Pt/C)?

    • A: Pt/C is a standard and effective catalyst for many hydrogenation and cyclization reactions.[14][15] While other platinum group metals (PGMs) like Palladium (Pd) could be investigated, they may exhibit different activity and deactivation profiles.[4] Any new catalyst would require a thorough screening and stability study.

  • Q5: Is it better to regenerate the catalyst in-situ or ex-situ?

    • A: In-situ regeneration, as described above, is generally preferred as it minimizes reactor downtime and avoids the risks associated with handling the pyrophoric catalyst outside the reactor.[13] Ex-situ regeneration is more complex and typically reserved for situations where in-situ methods are ineffective.

References

  • ResearchGate. Double recovery and regeneration of Pt/C catalysts: Both platinum from the spent proton exchange membrane fuel cell stacks and carbon from the pomelo peel. Available from: [Link]

  • ResearchGate. Grewe cyclization. Available from: [Link]

  • JAOCS. Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. Available from: [Link]

  • Google Patents. Regeneration of platinum catalyst. US2882241A.
  • Slideshare. Troubleshooting of Catalytic Reactors. Available from: [Link]

  • The Ohio State University. Analyzing Catalyst Deactivation Using a Packed Bed Reactor. Available from: [Link]

  • MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Available from: [Link]

  • Micromeritics. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]

  • ScienceDirect. Catalytic Hydrogenation over Platinum Metals. Available from: [Link]

  • Eindhoven University of Technology Research Portal. Deactivation of platinum catalysts by oxygen. 1. Kinetics of the catalyst deactivation. Available from: [Link]

  • MDPI. Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor. Available from: [Link]

  • Wikipedia. Total synthesis of morphine and related alkaloids. Available from: [Link]

  • ResearchGate. Platinum catalyst deactivation and reactivation by in situ replacement of oxygen by nitrogen. Available from: [Link]

  • Wikipedia. Platinum on carbon. Available from: [Link]

  • Semantic Scholar. Analyzing Catalyst Deactivation Using a Packed Bed Reactor. Available from: [Link]

  • Wikipedia. Dextromethorphan. Available from: [Link]

  • Juniper Publishers. Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Available from: [Link]

  • Denmark Group, University of Illinois. Synthesis of Morphine Alkaloids. Available from: [Link]

  • National Institutes of Health. Platinum-Based Catalysts on Various Carbon Supports and Conducting Polymers for Direct Methanol Fuel Cell Applications: a Review. Available from: [Link]

  • Fuel Cell Store. Platinum Based Catalysts. Available from: [Link]

  • ChemRxiv. Heterogeneous Catalysis Under Flow for the 21st Century Fine Chemical Industry. Available from: [Link]

  • ResearchGate. Heterogeneous Catalysis under flow for the 21st century fine chemical industry. Available from: [Link]

  • Beilstein Journals. Heterogeneous photocatalysis in flow chemical reactors. Available from: [Link]

  • UCD School of Chemistry. ASSESSMENT OF THE IMPACT OF CONTINOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. Available from: [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of Grewe diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of Grewe Diamine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of Grewe diamine. As a critical intermediate in pharmaceutical synthesis, achieving accurate and reproducible quantification of Grewe diamine is paramount. However, its basic nature presents a common and often frustrating challenge in reversed-phase HPLC: peak tailing.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering. We will delve into the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies to restore symmetrical, Gaussian peak shapes to your chromatograms.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grewe diamine peak is showing significant tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like Grewe diamine is secondary ionic interactions with the stationary phase.[1][2] Here's the underlying mechanism:

  • Analyte State: In typical reversed-phase mobile phases (pH 3-7), the basic amine functional groups on your Grewe diamine molecule become protonated, carrying a positive charge.

  • Stationary Phase State: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[3][4] At a mobile phase pH above approximately 3, some of these silanols deprotonate to form negatively charged silanate groups (Si-O⁻).[1][5]

  • The Interaction: A strong electrostatic attraction occurs between the positively charged Grewe diamine and the negatively charged silanate sites. This is a secondary retention mechanism in addition to the primary hydrophobic interaction.[1][6] Molecules that undergo this strong secondary interaction are retained longer than those that don't, resulting in a delayed elution and a "tailing" peak.[7]

Essentially, your analysis is suffering from a mixed-mode retention mechanism (hydrophobic and ionic) when you only want the hydrophobic one.[1][2]

Q2: How can I adjust my mobile phase to fix the peak tailing?

A2: Mobile phase optimization is the most powerful and immediate tool for improving the peak shape of basic compounds. You have two primary strategies: pH adjustment and the use of additives.

Strategy 1: Operate at Low pH (Ion Suppression)

By lowering the mobile phase pH to below 3, you can suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][6][8] This eliminates the negative charge on the stationary phase, thus preventing the secondary ionic interaction with your protonated Grewe diamine.

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Use an acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to adjust the pH to a range of 2.5 - 3.0.

    • Ensure your buffer has sufficient capacity to maintain this pH after mixing with the organic component.[5][9] A buffer concentration of 10-25 mM is a good starting point.

    • Caution: Confirm that your HPLC column is rated for use at low pH. Prolonged use of standard silica columns below pH 3 can cause hydrolysis of the stationary phase, leading to column degradation.[1][10]

Strategy 2: Use a Competing Base (Silanol Masking)

Adding a small, basic additive like Triethylamine (TEA) to the mobile phase is a classic and highly effective technique.[11][12] TEA acts as a "silanol suppressor."[11] Being a small amine, it will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your Grewe diamine analyte.[13][14]

  • Protocol:

    • Add a low concentration of Triethylamine (e.g., 0.1% v/v) to your aqueous mobile phase.

    • Adjust the final mobile phase pH to your desired value (e.g., pH 7.0). The TEA will remain effective at masking silanols even at neutral pH.[12]

    • Note: TEA can be difficult to remove from a column.[15] It is best practice to dedicate a column to methods that use TEA.[15]

Q3: I've adjusted my mobile phase, but the tailing persists. Could my column be the problem?

A3: Absolutely. Column choice is critical for the successful analysis of basic compounds. If mobile phase optimization isn't sufficient, your column's stationary phase chemistry is the next area to investigate.

  • Use a High-Quality End-Capped Column: After the primary C18 or C8 chains are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to deactivate many of the remaining silanol groups.[16][17][18] This is done by reacting them with a small silylating agent.[3][16] A column with poor or no end-capping will have a high number of active silanols, making it unsuitable for basic analytes.[2][19] Upgrading to a modern, high-density, double end-capped column can significantly improve peak shape.[16]

  • Consider Modern Column Chemistries:

    • Hybrid Silica Columns: These columns (e.g., Waters XBridge™, Phenomenex Gemini®) are built from a hybrid organic/inorganic silica particle. This intrinsic property reduces the number and acidity of surface silanols, making them much more inert and suitable for basic compounds over a wider pH range.[20][21]

    • Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This feature helps to shield the residual silanols from basic analytes, leading to improved peak symmetry even at mid-range pH.[5][21]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving peak tailing issues with Grewe diamine.

G cluster_0 Problem Identification cluster_1 System & Method Checks cluster_2 Analyte-Specific Troubleshooting cluster_3 Advanced Solutions Start Start: Peak Tailing Observed (Asymmetry > 1.2) CheckSystem Q: Are ALL peaks tailing or just Grewe diamine? Start->CheckSystem AllPeaksTail All Peaks Tail CheckSystem->AllPeaksTail All OnlyGreweTails Only Grewe Diamine Tails CheckSystem->OnlyGreweTails Only Grewe CheckFittings Check for extra-column volume: - Improper fittings - Tubing too long/wide AllPeaksTail->CheckFittings Yes CheckContamination Check for column contamination or void formation CheckFittings->CheckContamination CheckContamination->OnlyGreweTails If system is OK LowpH Strategy 1: Low pH Adjust mobile phase pH to < 3 with Formic or Trifluoroacetic Acid OnlyGreweTails->LowpH Yes AddTEA Strategy 2: Add Competing Base Add 0.1% Triethylamine (TEA) to mobile phase LowpH->AddTEA If tailing persists UpgradeColumn Strategy 3: Upgrade Column - Use modern, fully end-capped column - Switch to Hybrid or Polar-Embedded phase AddTEA->UpgradeColumn If tailing persists Result Result: Symmetrical Peak (Asymmetry ≈ 1.0) UpgradeColumn->Result

Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of Grewe diamine.

Parameter Influence Summary

This table summarizes the key experimental parameters and their expected effect on improving the peak shape for Grewe diamine.

ParameterRecommended ActionRationalePotential Side Effects
Mobile Phase pH Decrease to pH < 3.0Suppresses ionization of silica silanol groups, eliminating secondary ionic retention.[1][6][22]May decrease retention time of Grewe diamine; requires a pH-stable column.[1][10]
Mobile Phase Additive Add 0.05-0.1% Triethylamine (TEA)TEA is a competing base that masks active silanol sites on the stationary phase.[11][13][14]Can be difficult to wash out of a column; may suppress ionization in MS detection.[15]
Buffer Concentration Increase to 20-50 mMHigher ionic strength can help shield charged silanol sites and maintain stable pH.[4][5]Higher salt concentrations can precipitate in high organic mobile phase and cause system wear.
Column Chemistry Use a modern, double end-capped columnEnd-capping chemically deactivates the majority of residual silanol groups.[16][17][19]May not eliminate all secondary interactions, especially with older "Type A" silica.[2]
Column Technology Switch to a Hybrid or Polar-Embedded phaseThese technologies are inherently more inert and designed to minimize silanol interactions.[20][21]May alter selectivity compared to a standard C18 phase, requiring method re-optimization.
Sample Overload Decrease injection volume or sample concentrationHigh concentrations of analyte can overload the active sites, causing tailing.[4]May require a more sensitive detector setting to achieve desired signal-to-noise.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]

  • Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone - YouTube. [Link]

  • End-capping | Separation Science. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • What does the term "endcapped column" mean? - Waters Knowledge Base. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]

  • The role of end-capping in reversed-phase - Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - MicroSolv. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Types of column in HPLC - Laafon Galaxy Pharmaceuticals. [Link]

  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC - Orochem Technologies. [Link]

  • Which column for basic analytes - Chromatography Forum. [Link]

Sources

Technical Support Center: LC-MS/MS Bioanalysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the LC-MS/MS analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. As a small, polar amine, this compound presents unique and often frustrating challenges during bioanalysis, particularly concerning matrix effects. My goal in this guide is not to provide a single, rigid protocol, but to equip you with the foundational knowledge and troubleshooting frameworks necessary to develop a robust, accurate, and defensible analytical method. We will explore the causality behind common issues and provide validated strategies to systematically diagnose and mitigate them, ensuring your data meets the highest standards of scientific integrity and regulatory scrutiny.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental challenges associated with 5-(Aminomethyl)-2-methylpyrimidin-4-amine and the regulatory landscape governing its analysis.

Q1: What is 5-(Aminomethyl)-2-methylpyrimidin-4-amine, and why is its LC-MS/MS analysis considered challenging?

A: 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a small molecule characterized by its pyrimidine core and two primary amine functional groups. These features make it highly polar and hydrophilic. This high polarity is the primary source of analytical difficulty in standard bioanalytical workflows for two main reasons:

  • Poor Chromatographic Retention: In conventional reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, this polar analyte has very little interaction with the non-polar stationary phase (like C18). Consequently, it often elutes very early, close to or within the column's void volume.

  • Susceptibility to Matrix Effects: The early-eluting region of an RPLC chromatogram is notoriously "dirty," containing a high concentration of endogenous polar compounds from biological matrices (e.g., salts, phospholipids, small organic acids). Co-elution with these compounds is a direct cause of significant matrix effects.[1][2]

Q2: What exactly are matrix effects, and why are they a critical concern for this analyte?

A: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency in the mass spectrometer's ion source, caused by co-eluting components from the sample matrix.[1][2] When analyzing biological fluids like plasma or urine, these components can include phospholipids, salts, proteins, and metabolites.

For a polar molecule like 5-(Aminomethyl)-2-methylpyrimidin-4-amine that elutes early in RPLC, it is directly competing for ionization with a high load of other polar matrix components. This competition can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the efficiency of the analyte's ionization, leading to a lower-than-expected signal, poor sensitivity, and inaccurate quantification.[2][3]

  • Ion Enhancement: Less common, but possible, where matrix components increase ionization efficiency, leading to an artificially high signal.

  • Poor Reproducibility: The composition of biological matrices varies from individual to individual. If the matrix effect is not consistent across different samples, it will lead to high variability and unreliable data.

Q3: How do regulatory agencies like the FDA and EMA require matrix effects to be assessed during method validation?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough investigation of matrix effects to ensure that the method is reliable and accurate.[4][5][6][7][8] Their guidelines require the bioanalytical method to be selective and free from significant matrix-induced interference.

The core requirement is the quantitative assessment of the Matrix Factor (MF) . This is typically done by comparing the analyte's response in a post-extraction spiked matrix sample (analyte added after extraction) to its response in a pure solution. The validation should:

  • Analyze blank matrix from at least six different individual sources (e.g., six different lots of human plasma).[7]

  • Calculate the matrix factor for the analyte and the internal standard (IS).

  • The IS-normalized matrix factor (MF of analyte / MF of IS) should have a coefficient of variation (%CV) within the acceptance limit (typically ≤15%) across the different sources. This demonstrates that while matrix effects may exist, the internal standard adequately compensates for their variability.[4][6]

Part 2: Troubleshooting Guide - Diagnosing and Quantifying Matrix Effects

If you observe poor sensitivity, inconsistent results, or high variability between samples, you must systematically determine if matrix effects are the root cause.

Q4: My signal is inconsistent in plasma samples compared to a pure solvent standard. How can I definitively diagnose a matrix effect?

A: A two-step process is recommended: a qualitative screen followed by a quantitative assessment.

Workflow: Diagnosing Matrix Effects

G cluster_0 Step 1: Qualitative Assessment cluster_1 Step 2: Quantitative Assessment cluster_2 Outcome start Inconsistent/Low Signal in Matrix Samples pci Perform Post-Column Infusion Experiment start->pci Hypothesize Matrix Effect spike Perform Post-Extraction Spike Experiment pci->spike Suppression/Enhancement Observed calc Calculate Matrix Factor (MF) and IS-Normalized MF spike->calc result Assess %CV Across Multiple Matrix Lots calc->result pass Method is Acceptable (Proceed with Validation) result->pass CV ≤ 15% fail Matrix Effect is Unacceptable (Optimize Method) result->fail CV > 15%

Caption: A systematic workflow for identifying and quantifying matrix effects.

Protocol 1: Qualitative Assessment via Post-Column Infusion

This experiment provides a visual map of where ion suppression or enhancement occurs throughout your chromatographic run.

Objective: To identify regions in the chromatogram where co-eluting matrix components affect the analyte's signal.

Methodology:

  • Setup: Use a 'T' connector to merge the flow from the LC column with a separate syringe pump.

  • Infusion: The syringe pump will continuously infuse a standard solution of your analyte (5-(Aminomethyl)-2-methylpyrimidin-4-amine) and its internal standard at a constant, low flow rate directly into the MS source.

  • Injection: Inject a blank, extracted biological matrix sample onto the LC-MS/MS system.

  • Analysis: Monitor the signal of your analyte and IS. In the absence of matrix, the signal should be a stable, flat baseline. When matrix components elute from the column and enter the source, any deviation (a dip for suppression, a peak for enhancement) indicates a matrix effect at that specific retention time.

Interpretation: If you see a significant dip in the signal at the retention time of your analyte, you have confirmed a qualitative matrix effect.

Protocol 2: Quantitative Assessment via Post-Extraction Spiking

This is the definitive, regulatory-accepted method to measure the magnitude and variability of the matrix effect.[4][7]

Objective: To calculate the Matrix Factor (MF) from at least six different sources of biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from six individual sources. Spike the analyte and IS into the final, clean extracts.

    • Set C (Pre-Extraction Spike): Spike analyte and IS into the blank biological matrix before the extraction process (this set is used to determine recovery, not the matrix factor itself).

  • Analyze and Calculate:

    • Inject all samples and record the peak area responses.

    • Matrix Factor (MF) = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess Variability: Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IS-Normalized MF across the six matrix sources.

Interpretation:

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An IS-Normalized MF %CV > 15% indicates that the matrix effect is unacceptably variable and the method is not reliable.[4][6]

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte MFIS MFIS-Normalized MF
Neat Solution (Set A) 1,000,0001,200,000---
Post-Spike Lot 1 (Set B) 650,000750,0000.650.631.03
Post-Spike Lot 2 (Set B) 580,000680,0000.580.571.02
Post-Spike Lot 3 (Set B) 710,000880,0000.710.730.97
... (Lots 4-6) ...............
Statistics Mean: 1.01
StDev: 0.025
%CV: 2.5%
Table 1: Example data for calculating the IS-Normalized Matrix Factor. In this case, the %CV is well within the 15% acceptance limit.

Part 3: Mitigation Strategies - Building a Robust Method

If your diagnosis confirms an unacceptable matrix effect, the next step is to modify your method to eliminate or compensate for it.

Decision Tree: Selecting a Mitigation Strategy

G cluster_0 Primary Approaches cluster_1 Sample Preparation Options cluster_2 Chromatography Options start Unacceptable Matrix Effect (CV > 15%) improve_prep Improve Sample Preparation (Remove Interferences) start->improve_prep Focus on Cleaner Extract change_chrom Improve Chromatographic Selectivity (Separate from Interferences) start->change_chrom Focus on Separation lle Liquid-Liquid Extraction (LLE) (Consider SALLE) improve_prep->lle spe Solid-Phase Extraction (SPE) (Recommended: Mixed-Mode Cation Exchange) improve_prep->spe hilic Hydrophilic Interaction Liquid Chromatography (HILIC) (Recommended) change_chrom->hilic ip Reversed-Phase with Ion-Pairing Agents change_chrom->ip end_node Re-evaluate Matrix Effect Using Post-Extraction Spike lle->end_node spe->end_node hilic->end_node ip->end_node

Caption: Decision tree for choosing a strategy to mitigate matrix effects.

Strategy 1: Advanced Sample Preparation

The goal is to remove interfering matrix components before the sample is injected.

Q5: I'm using a simple Protein Precipitation (PPT) protocol, but matrix effects are still high. Why isn't it working?

A: Protein precipitation (e.g., with acetonitrile or methanol) is a crude cleanup technique.[9][10] While it effectively removes large proteins, it leaves behind many small, polar molecules and, most importantly, phospholipids, which are major sources of ion suppression. For a polar analyte like yours, PPT is often insufficient because the interfering compounds have similar solubility to the analyte and are not removed.[9]

Q6: What are the pros and cons of Liquid-Liquid Extraction (LLE) for a polar amine like this?

A: Standard LLE relies on partitioning the analyte into a water-immiscible organic solvent. Because 5-(Aminomethyl)-2-methylpyrimidin-4-amine is highly polar, its recovery in common LLE solvents (like ethyl acetate or methyl tert-butyl ether) will likely be very low.[9] A more advanced technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE) , can be more effective. SALLE uses a water-miscible solvent (like acetonitrile) and adds a high concentration of salt to force a phase separation, which can improve the extraction of polar compounds.[11]

Q7: How can Solid-Phase Extraction (SPE) provide a cleaner extract, and which phase is best?

A: SPE is a highly effective and recommended technique for cleaning up complex samples.[12][13] It allows you to selectively retain your analyte on a solid sorbent while washing away interfering components.

For 5-(Aminomethyl)-2-methylpyrimidin-4-amine, which is a basic compound and will be positively charged at neutral or acidic pH, the best choice is a Mixed-Mode Cation Exchange SPE sorbent . This type of sorbent has both reversed-phase (e.g., C8 or C18) and strong or weak cation exchange properties.

Generic Mixed-Mode Cation Exchange SPE Protocol:

  • Condition: Pass methanol, followed by water through the cartridge to activate the sorbent.

  • Equilibrate: Pass a weak acidic buffer (e.g., 2% formic acid in water) to prepare the sorbent and ensure the analyte is charged.

  • Load: Load the pre-treated plasma sample (diluted with the equilibration buffer). The analyte will be retained by both hydrophobic and ionic interactions.

  • Wash 1 (Polar Wash): Wash with the acidic buffer to remove salts and other very polar interferences.

  • Wash 2 (Non-Polar Wash): Wash with an organic solvent like methanol to remove phospholipids and other non-polar interferences that are retained by the reversed-phase mechanism.

  • Elute: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte's charge, releasing it from the ion-exchange sorbent.

  • Evaporate & Reconstitute: Dry down the eluate and reconstitute in a mobile-phase-compatible solvent for injection.

TechniqueSelectivity (Cleanup)Analyte RecoveryThroughputSuitability for Polar Amines
Protein Precipitation (PPT) LowGoodHighPoor (high matrix effects)
Liquid-Liquid Extraction (LLE) ModeratePotentially LowModeratePoor (unless using SALLE)
Solid-Phase Extraction (SPE) HighGoodModerate-HighExcellent (with mixed-mode)
Table 2: Comparison of common sample preparation techniques.
Strategy 2: Advanced Chromatographic Solutions

The goal here is to chromatographically separate the analyte from the interfering matrix components.

Q8: My analyte elutes in the void volume with RPLC, where matrix effects are worst. How can I improve its retention?

A: The most powerful solution is to switch from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for the retention and separation of polar compounds.[14][15][16][17]

Q9: What is HILIC, and how does it work?

A: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[16][17] The mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[16] In HILIC, the elution order is the reverse of RPLC: the most polar compounds are retained the longest. This has two major benefits:

  • Excellent Retention: Provides strong retention for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, moving it away from the void volume.

  • Reduced Matrix Effects: Salts and phospholipids are not well-retained under HILIC conditions and elute early, providing excellent separation from the analyte of interest.[18]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in signal intensity.[15][17]

Q10: Can I use ion-pairing agents in reversed-phase LC instead of switching to HILIC?

A: Yes, this is an alternative. Adding an ion-pairing (IP) agent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and thus its retention on an RPLC column.[19][20][21] However, this approach has significant drawbacks:

  • Ion Suppression: The IP agents themselves are surface-active and can cause significant ion suppression in the MS source.[22]

  • System Contamination: IP agents are difficult to flush from an LC system. The column and the entire LC-MS system may become dedicated to that method.

  • Long Equilibration: Columns require long equilibration times to achieve stable retention.

For these reasons, HILIC is generally the preferred and more robust chromatographic solution for analyzing this type of polar amine.

Part 4: The Critical Role of the Internal Standard

Q11: How does using a stable-isotope labeled (SIL) internal standard help with matrix effects?

A: A SIL internal standard (e.g., where some hydrogens are replaced with deuterium or some carbons with ¹³C) is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte and will have virtually the same chromatographic retention time, extraction recovery, and ionization behavior.[3]

Therefore, it will experience the exact same degree of ion suppression or enhancement as the analyte in any given sample.[23] When you calculate the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is canceled out. While a SIL-IS does not eliminate the matrix effect (i.e., it doesn't fix a low signal), it effectively compensates for its variability, which is crucial for meeting regulatory acceptance criteria for accuracy and precision.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][4]

  • Gao, H., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][1]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link][14]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link][24]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][5]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link][6]

  • Xue, Y. J., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Proteome Research. [Link][9]

  • Wikipedia. Hydrophilic interaction chromatography. [Link][17]

  • Lefebvre, M., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link][3]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][25]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][7]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B. [Link][26]

  • Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][8]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link][2]

  • Slideshare. Bioanalytical method validation emea. [Link][27]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link][28]

  • Selvan, S. R., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Pharmaceutical Review. [Link][29]

  • Kittlaus, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link][30]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][31]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link][23]

  • Yuan, M., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Journal of Chromatography B. [Link][19]

  • ResearchGate. (2022). (PDF) Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link][20]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link][32]

  • Korfmacher, W. A., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. [Link][10]

  • Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link][33]

  • Vu, D., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites. [Link][34]

  • LCGC International. (2024). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link][35]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][36]

  • MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. [Link][11]

  • Kaczyński, P. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry. [Link][18]

  • Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry. [Link][37]

  • Brain Tumour Research Campaign. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patients plasma. [Link][38]

  • Royal Society of Chemistry. (2021). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. [Link][21]

  • Shimadzu. Mobile phases compatible for LCMS. [Link][22]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography Open. [Link][12]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • ResearchGate. Solid phase extraction of amines | Request PDF. [Link][39]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link][40]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link][13]

  • University of York. Solid Phase Extraction. [Link][41]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link][42]

  • MDPI. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. [Link][43]

Sources

Strategies to improve the reproducibility of Grewe diamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine.

Introduction: 5-(aminomethyl)-2-methylpyrimidin-4-amine, commonly known as Grewe diamine, is a critical precursor in the industrial synthesis of Thiamine (Vitamin B1).[1][2][3] While several synthetic routes have been developed, achieving high yield and purity consistently can be challenging. This guide, structured as a series of troubleshooting questions and answers, provides practical, field-proven insights to help researchers and process chemists overcome common hurdles and improve the reproducibility of their synthesis.

Troubleshooting Guide: From Starting Materials to Final Product

This guide is divided into sections corresponding to the major stages of the most common synthetic pathways, which typically involve the formation of a pyrimidine carbonitrile intermediate followed by a reduction step.

Section A: Issues in Pyrimidine Ring Synthesis

The formation of the core pyrimidine structure, often 4-amino-2-methylpyrimidine-5-carbonitrile, is the foundation of the entire synthesis. Problems here will cascade through the subsequent steps.

Q1: My pyrimidine ring formation reaction has a very low yield. What are the primary factors to investigate?

A1: Low yields in this cyclization step often trace back to three key areas: starting material quality, reagent stoichiometry, and reaction conditions.

  • Starting Material Purity: The synthesis is sensitive to impurities in precursors like 2-cyanoacetamide or malononitrile.[2] Ensure they are of high purity and dry. For instance, the use of o-chloroaniline in some older methods was problematic due to its carcinogenicity and the need for complex separation processes.[3]

  • Reagent Activity: Reagents like the Vilsmeier reagent (POCl₃/DMF) or in-situ formed ionic salts must be freshly prepared and handled under anhydrous conditions to maintain their reactivity.[2][4] Moisture will rapidly deactivate these reagents.

  • Stoichiometry and Temperature Control: The molar ratio of the condensing partners (e.g., enamine and acetamidine) is critical. An excess of acetamidine is often used to drive the reaction to completion.[4] Temperature must be carefully controlled; excessively high temperatures can lead to side reactions and decomposition, particularly the formation of colored impurities.

Q2: I'm observing a dark-colored, tar-like substance in my reaction mixture during the cyclization. What is causing this and how can it be prevented?

A2: The formation of dark, often polymeric, impurities is a common issue resulting from side reactions or decomposition of intermediates, especially at elevated temperatures.

  • Cause: The activated intermediates in the pyrimidine synthesis are highly reactive. Uncontrolled temperature increases can lead to self-condensation or polymerization. The presence of oxygen can also contribute to the formation of colored byproducts.

  • Prevention Strategy:

    • Strict Temperature Control: Maintain the recommended reaction temperature throughout the addition and reaction phases. Use a well-calibrated thermometer and an efficient cooling/heating system.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive reagents and intermediates.

    • Controlled Reagent Addition: Add reactive reagents (like POCl₃) slowly and sub-surface if possible to avoid localized temperature spikes.

Section B: Issues in Nitrile Reduction to Amine

The conversion of the 5-cyano group to the 5-aminomethyl group is the final and most critical transformation. This step is almost exclusively performed via catalytic hydrogenation.

Q1: The hydrogenation of my 4-amino-2-methylpyrimidine-5-carbonitrile is incomplete, even after extended reaction times. How can I improve the conversion?

A1: Incomplete hydrogenation is a frequent challenge. The efficiency of this reduction is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure.

  • Catalyst Activity: The activity of catalysts like Raney Nickel or Platinum on Carbon (Pt/C) is paramount.

    • Quality: Use a high-quality catalyst from a reputable supplier.

    • Poisoning: The catalyst can be poisoned by sulfur compounds, halides, or even residual solvents from the previous step. Ensure the nitrile intermediate is thoroughly purified before hydrogenation.

    • Loading: Insufficient catalyst loading will result in slow or incomplete reactions. See the table below for typical ranges.

  • Reaction Parameters:

    • Hydrogen Pressure: Higher H₂ pressure generally increases the reaction rate. If your equipment allows, increasing the pressure within safe limits can significantly improve conversion.

    • Temperature: While higher temperatures can increase the rate, they can also promote side reactions. An optimal temperature must be found empirically, often in the range of 70-100°C.

    • Solvent System: The reaction is often performed in alcoholic solvents, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts.

Q2: My final product contains a significant amount of a secondary amine impurity. What is this and how can I suppress its formation?

A2: The formation of a secondary amine, bis((4-amino-2-methylpyrimidin-5-yl)methyl)amine, is a well-known side reaction in the reduction of nitriles.

  • Mechanism: The primary amine product can react with an intermediate imine species, which then gets reduced to form the secondary amine dimer.

  • Suppression Strategies:

    • Ammonia Addition: The most effective method is to conduct the hydrogenation in the presence of excess ammonia (either as gaseous ammonia or in an ammoniacal solvent like MeOH/NH₃).[5] Ammonia shifts the equilibrium away from the formation of the secondary amine by competing for the intermediate imine.

    • Catalyst Choice: Some catalysts are more prone to secondary amine formation than others. Raney Cobalt is often cited as being less likely to produce this byproduct compared to Raney Nickel in some applications.

    • Rapid Product Removal: In continuous flow systems, the rapid removal of the primary amine product from the catalyst bed minimizes its opportunity to participate in side reactions.[4]

Data & Protocols

Table 1: Comparison of Typical Nitrile Reduction Conditions
ParameterCondition A (Lab Scale)Condition B (Industrial Process)Troubleshooting Tip
Catalyst 5% Pt/CRaney Nickel (slurry)If Pt/C is slow, try a more active catalyst like Raney Ni.
Catalyst Loading 5-10 mol%10-20 wt% vs. substrateIncrease loading to 15-20 mol% for difficult reductions.
Solvent Methanol / AmmoniaLiquid Ammonia or TolueneUsing liquid ammonia as the solvent is highly effective at preventing secondary amine formation.[5]
H₂ Pressure 50-100 psi (3-7 bar)500-1500 psi (35-100 bar)Higher pressure significantly increases reaction rate.
Temperature 25-50 °C80-120 °CGradually increase temperature while monitoring for byproducts.
Typical Yield 80-90%>95%A combination of high pressure and ammonia is key to high yields.
Diagram: General Synthetic Workflow & Troubleshooting Points

This diagram illustrates a common synthetic route from 2-cyanoacetamide to Grewe diamine, highlighting key stages where reproducibility issues can arise.

Grewe_Synthesis_Workflow cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Nitrile Reduction Start 2-Cyanoacetamide Vilsmeier Vilsmeier Reagent (POCl3/DMF) Start->Vilsmeier Activation Enamine Enamine Intermediate Vilsmeier->Enamine Acetamidine Acetamidine Enamine->Acetamidine Cyclization T1 Problem: - Low Yield - Impurity Formation - Reagent Deactivation Enamine->T1 Carbonitrile 4-amino-2-methyl- pyrimidine-5-carbonitrile Acetamidine->Carbonitrile Hydrogenation Catalytic Hydrogenation (H₂, Catalyst, NH₃) Carbonitrile->Hydrogenation Product Grewe Diamine (Final Product) Hydrogenation->Product T2 Problem: - Incomplete Reaction - Catalyst Poisoning - Secondary Amine Byproduct Hydrogenation->T2

Caption: Workflow for Grewe diamine synthesis highlighting critical troubleshooting stages.

Protocol 1: Catalytic Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 4-amino-2-methylpyrimidine-5-carbonitrile (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add Raney Nickel (15 wt%, slurry washed with the reaction solvent).

  • Solvent Addition: Add anhydrous methanol saturated with ammonia (approx. 7-10 parts by volume relative to the substrate).

  • Reaction Execution: Seal the vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 500 psi with hydrogen.

  • Heating and Agitation: Begin vigorous stirring and heat the reaction mixture to 90 °C. Maintain the temperature and pressure, monitoring hydrogen uptake.

  • Monitoring: The reaction progress can be monitored by taking aliquots (carefully and safely depressurizing each time) and analyzing via HPLC or TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in air.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude Grewe diamine can then be purified by crystallization, typically from a solvent system like toluene or by cooling an aqueous solution.[6]

Diagram: Troubleshooting Decision Tree for Hydrogenation

Hydrogenation_Troubleshooting Start Is Hydrogenation Incomplete? CheckPurity Is Starting Material Pure? Start->CheckPurity Yes SecondaryAmine Secondary Amine Impurity Detected? Start->SecondaryAmine No, but... CheckCatalyst Check Catalyst Activity (Fresh? Poisoned?) IncreaseParams Increase H₂ Pressure and/or Temperature CheckCatalyst->IncreaseParams OK ReplaceCatalyst Use Fresh/Different Catalyst CheckCatalyst->ReplaceCatalyst Suspect Success Problem Resolved IncreaseParams->Success CheckPurity->CheckCatalyst Yes PurifySM Recrystallize Nitrile Intermediate CheckPurity->PurifySM No AddAmmonia Increase Ammonia Concentration SecondaryAmine->AddAmmonia Yes SecondaryAmine->Success No AddAmmonia->Success PurifySM->Start ReplaceCatalyst->Start

Caption: Decision tree for resolving common issues in the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to monitor the reaction and assess final purity? A: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a UV detector is the most robust method. It can effectively separate the starting material, product, and key impurities. For reaction monitoring, Thin Layer Chromatography (TLC) can also be a quick and effective tool.

Q: Are there specific safety precautions for this synthesis? A: Yes. Several reagents require careful handling:

  • POCl₃ (Phosphorus oxychloride): Highly corrosive and reacts violently with water. Must be handled in a fume hood with appropriate PPE.

  • Raney Nickel: Pyrophoric when dry. Always keep it wet with solvent and handle under an inert atmosphere.

  • High-Pressure Hydrogenation: Requires a properly rated and maintained pressure vessel and adherence to all safety protocols for handling flammable gases under pressure.

Q: How should the final Grewe diamine product be stored? A: Grewe diamine is a solid that can be sensitive to air and light over long periods. It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dry place.

References

  • Jiang, M., Liu, M., Huang, H., & Chen, F. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331-2337. [Link]

  • Request PDF. (n.d.). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. ResearchGate. [Link]

  • Google Patents. (n.d.). US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1.
  • Fandrick, D. R., et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(5), 1078-1084. [Link]

  • WIPO Patentscope. (n.d.). WO/2007/104442 PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1. [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

Technical Support Center: Managing Thermal Degradation of Diamines During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the thermal degradation of diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with diamine stability during synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in scientific principles and practical field experience. Our goal is to not only offer solutions but also to explain the causality behind experimental choices, ensuring a comprehensive understanding of the processes involved.

Introduction: The Challenge of Diamine Thermal Stability

Diamines are fundamental building blocks in a vast array of chemical syntheses, from high-performance polymers like polyamides and polyimides to active pharmaceutical ingredients.[1] Their utility is often dictated by the reactivity of their amine functional groups. However, this same reactivity can become a liability under thermal stress. Elevated temperatures, often necessary to drive reactions to completion, can initiate a cascade of degradation pathways.

Thermal degradation is a significant concern as it can lead to the formation of impurities, discoloration of the product, and a reduction in overall yield and performance.[2] For instance, in polymerization processes, the presence of degradation byproducts can interfere with chain growth, altering the mechanical and thermal properties of the final polymer.[3][4][5] This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common problems encountered during experiments involving diamines at elevated temperatures.

Issue 1: My reaction mixture is turning dark brown/black upon heating.

Question: I'm running a synthesis with an aliphatic diamine at 150°C, and the reaction mixture is progressively darkening. What is causing this discoloration, and how can I prevent it?

Answer:

Discoloration is a classic indicator of thermal degradation. The dark coloration typically arises from the formation of complex, high-molecular-weight byproducts and polymeric materials.[6] Several mechanisms can contribute to this, often simultaneously.

Underlying Causes:

  • Carbamate Formation and Polymerization: In the presence of carbon dioxide (even trace amounts from the air), primary amines can form carbamates. These carbamates can then undergo intermolecular cyclization and dehydration to form species like imidazolidinones.[7][8][9] These intermediates are reactive and can further react with other diamine molecules, leading to the formation of ureas and oligomers.[7][8][10] This process, known as carbamate polymerization, is a common degradation pathway.[6]

  • Oxidative Degradation: The presence of oxygen can significantly accelerate degradation.[11] Oxidation can lead to the formation of a variety of byproducts, including imines, amides, and other colored compounds. This is particularly problematic for aromatic diamines, which are more susceptible to oxidation.

  • Reaction with Solvent or Impurities: The diamine may be reacting with the solvent or trace impurities at elevated temperatures. For example, some solvents can degrade to form aldehydes or ketones, which can then react with the diamine.

Troubleshooting Workflow:

Here is a step-by-step approach to diagnose and resolve the discoloration issue:

G cluster_0 Diagnosis cluster_1 Mitigation Strategies start Discoloration Observed check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_purity Analyze starting material purity (GC/MS, NMR) check_atmosphere->check_purity Yes inert_atmosphere Implement rigorous inert atmosphere techniques (N2 or Ar sparging) check_atmosphere->inert_atmosphere No check_solvent Is the solvent known to be stable at the reaction temperature? check_purity->check_solvent purify_diamine Purify diamine (distillation, recrystallization) check_purity->purify_diamine Impurities Detected change_solvent Select a more stable, high-boiling point solvent check_solvent->change_solvent No lower_temp Lower reaction temperature / Optimize reaction time check_solvent->lower_temp Yes add_antioxidant Consider adding a hindered amine light stabilizer (HALS) or other antioxidant lower_temp->add_antioxidant

Caption: Troubleshooting workflow for reaction discoloration.

Detailed Protocols:

  • Protocol 1: Implementing an Inert Atmosphere

    • Assemble the reaction glassware and dry it thoroughly in an oven at >120°C overnight.

    • Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.

    • Degas the solvent by sparging with nitrogen or argon for at least 30 minutes prior to use.

    • Add the degassed solvent and reactants to the flask via cannula or a gas-tight syringe.

    • Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the flow.

  • Protocol 2: Diamine Purification via Recrystallization

    • Choose a suitable solvent system. For many diamines, a mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like diethyl ether or hexane) works well.[12]

    • Dissolve the crude diamine in the minimum amount of the hot polar solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Slowly add the less polar solvent until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

Issue 2: My product yield is consistently low, and I'm observing unexpected side products in my analysis.

Question: I am performing a polycondensation reaction using an aromatic diamine, but my polymer molecular weight is low, and I am seeing several unexpected peaks in my GPC and NMR analysis. Could thermal degradation be the cause?

Answer:

Yes, it is highly likely that thermal degradation of the diamine monomer is contributing to these issues. The formation of degradation byproducts can disrupt the stoichiometry of the polymerization reaction, leading to chain termination and a lower molecular weight product.[13]

Underlying Causes:

  • Formation of Monofunctional Species: Thermal degradation can lead to the formation of molecules with only one reactive amine group. For example, a diamine could degrade into a monoamine and other fragments. These monofunctional species act as chain stoppers in a polycondensation reaction.

  • Cross-linking Reactions: Some degradation pathways can produce reactive intermediates that lead to unwanted cross-linking reactions. This can result in a broadened molecular weight distribution and the formation of insoluble gels.

  • Structural Isomerization: At high temperatures, some diamines can undergo structural rearrangements, leading to isomers with different reactivities. This can also affect the regularity of the polymer chain and its final properties.[5]

Analytical Approaches to Identify Degradation Products:

To confirm that thermal degradation is occurring and to identify the byproducts, a combination of analytical techniques is recommended:

Analytical TechniqueInformation GainedKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile degradation products.[14][15][16]Derivatization may be necessary for non-volatile diamines.[15]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile degradation products.A suitable column and mobile phase must be developed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of degradation products.Can be used to monitor the disappearance of the starting diamine and the appearance of new signals from byproducts.
Thermogravimetric Analysis (TGA) Determines the onset temperature of thermal degradation.[3][4][17]Provides information on the overall thermal stability of the diamine.

Mitigation Strategies:

  • Optimize Reaction Temperature and Time: Conduct a time-course study at different temperatures to find the optimal conditions that favor the desired reaction over degradation.

  • Use of Catalysts: In some cases, a catalyst can be used to lower the required reaction temperature, thereby minimizing thermal degradation.

  • Monomer Purity: Ensure the high purity of the diamine monomer before starting the reaction. Trace impurities can sometimes catalyze degradation.

  • Consider Structural Analogues: If a particular diamine is found to be too thermally labile, consider using a more stable structural analogue. For example, increasing steric hindrance around the amine groups can sometimes improve thermal stability.[6] Aromatic diamines generally exhibit higher thermal stability than aliphatic ones.[17]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability range for common diamines?

The thermal stability of a diamine is highly dependent on its structure. Generally, aromatic diamines are more thermally stable than aliphatic diamines due to the resonance stabilization of the aromatic ring. For example, many aromatic diamines are stable up to 300-400°C, while aliphatic diamines can start to degrade at temperatures as low as 150-200°C.[4][18] However, this is a general guideline, and the actual stability will depend on the specific molecule and the reaction conditions.

Q2: Can I use antioxidants to prevent the thermal degradation of diamines?

Yes, in some cases, antioxidants can be effective in mitigating thermal degradation, particularly oxidative degradation.[19] Hindered amine light stabilizers (HALS) are a class of compounds that can catalytically scavenge free radicals that initiate and propagate degradation.[20] Phenolic antioxidants can also be used. The choice and concentration of the antioxidant will need to be optimized for the specific reaction system. It is important to ensure that the antioxidant does not interfere with the desired reaction.

Q3: How does the presence of CO2 affect the thermal degradation of diamines?

The presence of CO2 can significantly accelerate the thermal degradation of primary and secondary amines.[7][21] As mentioned earlier, CO2 reacts with amines to form carbamates, which are key intermediates in several degradation pathways, including the formation of ureas and imidazolidinones.[8][9] Therefore, it is crucial to exclude CO2 from reactions involving thermally sensitive diamines, especially at high temperatures.

Q4: Are there any purification methods specifically for removing thermal degradation products?

Yes, several purification methods can be employed to remove thermal degradation byproducts:

  • Distillation: If the desired product is volatile and the degradation products are high-boiling, vacuum distillation can be an effective purification method.[2][22]

  • Recrystallization: This is a powerful technique for purifying solid products from soluble impurities.[12]

  • Chromatography: Column chromatography (either normal or reverse-phase) can be used to separate the desired product from closely related impurities.

  • Solvent Extraction: In some cases, a liquid-liquid extraction can be used to selectively remove impurities.[2]

Q5: How does the structure of a diamine influence its thermal stability?

The structure of a diamine has a profound impact on its thermal stability. Here are some key structural factors:

  • Aromatic vs. Aliphatic: Aromatic diamines are generally more stable than aliphatic diamines.[13][17]

  • Steric Hindrance: Increased steric hindrance around the amine groups can sometimes increase thermal stability by sterically hindering the approach of other molecules involved in degradation pathways.[6]

  • Chain Length (for aliphatic diamines): The length of the alkyl chain between the two amine groups can influence the propensity for intramolecular cyclization reactions.

  • Substitution on the Aromatic Ring: For aromatic diamines, the nature and position of substituents on the aromatic ring can affect thermal stability. Electron-withdrawing groups can sometimes enhance stability.

G cluster_0 Factors Influencing Thermal Stability Structure Diamine Structure Aromaticity Aromatic vs. Aliphatic Structure->Aromaticity Sterics Steric Hindrance Structure->Sterics ChainLength Alkyl Chain Length Structure->ChainLength Substituents Ring Substituents Structure->Substituents

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Grewe Diamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Grewe Diamine in Synthesis

Grewe diamine, systematically known as 5-(aminomethyl)-2-methylpyrimidin-4-amine, stands as a cornerstone intermediate in the industrial synthesis of Thiamine (Vitamin B1).[1][2] Its pyrimidine core, adorned with strategically placed amino and aminomethyl functionalities, makes it a versatile building block, extending its utility beyond vitamin synthesis into the broader landscape of medicinal chemistry. The efficiency and economic viability of Thiamine production are intrinsically linked to the synthetic pathway chosen for this pivotal precursor. Consequently, the development of robust, scalable, and cost-effective routes to Grewe diamine has been a subject of considerable industrial and academic research.

This guide provides a comparative analysis of the most prominent synthetic strategies for Grewe diamine. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. This analysis is designed to equip researchers, process chemists, and drug development professionals with the necessary insights to select and optimize the most suitable synthetic approach for their specific needs, be it for large-scale industrial production or for the synthesis of novel pharmaceutical analogues.

Comparative Analysis of Synthetic Routes

We will explore three primary synthetic routes to Grewe diamine, each distinguished by its starting materials and core chemical transformations:

  • Route 1: The 2-Cyanoacetamide Pathway

  • Route 2: The Malononitrile Pathway

  • Route 3: The Acrylonitrile-Derived Enamine Cyclization

The following table provides a high-level comparison of these routes, with a more detailed discussion to follow.

ParameterRoute 1: 2-CyanoacetamideRoute 2: MalononitrileRoute 3: Acrylonitrile-Derived Enamine
Starting Materials 2-Cyanoacetamide, DMF, POCl₃, AcetamidineMalononitrile, DMF, Dimethyl sulfate, AcetamidineN-(3-amino-2-cyanoallyl)formamide, Acetonitrile
Key Intermediate 4-amino-2-methylpyrimidine-5-carbonitrile4-amino-2-methylpyrimidine-5-carbonitrileN-formyl Grewe diamine
Overall Yield ~65%[1][2]~70%[1][2]~58% (of N-formyl Grewe diamine from enamine)[3]
Key Advantages Utilizes a less expensive starting material (2-cyanoacetamide).Higher overall yield in reported scalable processes.Potentially shorter route, avoids separate hydrogenation.
Key Disadvantages Involves the use of phosphorus oxychloride (corrosive and hazardous).Malononitrile is more expensive than 2-cyanoacetamide.Requires the synthesis of a more complex starting enamine.
Scalability Demonstrated to be scalable.Demonstrated to be scalable.Scalability for industrial production is less documented.

Route 1: The 2-Cyanoacetamide Pathway

This route is a well-established method for the synthesis of Grewe diamine, valued for its use of the relatively inexpensive starting material, 2-cyanoacetamide. The overall strategy involves the construction of the pyrimidine ring followed by the reduction of a nitrile group to the desired aminomethyl functionality.

Reaction Scheme

Route 1 start 2-Cyanoacetamide enamine Enamine Intermediate start->enamine Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (DMF, POCl₃) pyrimidine_nitrile 4-amino-2-methylpyrimidine- 5-carbonitrile enamine->pyrimidine_nitrile Condensation acetamidine Acetamidine grewe_diamine Grewe Diamine pyrimidine_nitrile->grewe_diamine Nitrile Reduction hydrogenation Hydrogenation (e.g., Raney Ni, H₂) Route 2 start Malononitrile enamine Enamine Intermediate start->enamine Condensation ionic_salt Ionic Salt (DMF, (CH₃)₂SO₄) pyrimidine_nitrile 4-amino-2-methylpyrimidine- 5-carbonitrile enamine->pyrimidine_nitrile Condensation acetamidine Acetamidine grewe_diamine Grewe Diamine pyrimidine_nitrile->grewe_diamine Nitrile Reduction hydrogenation Hydrogenation (e.g., Raney Ni, H₂)

Caption: Synthetic pathway to Grewe diamine starting from malononitrile.

Mechanistic Insights

In this pathway, the enamine intermediate is formed by the reaction of malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate. [1][2]This enamine then undergoes condensation with acetamidine, in a manner analogous to Route 1, to form 4-amino-2-methylpyrimidine-5-carbonitrile. The final step is the catalytic hydrogenation of the nitrile to the primary amine, as previously described.

Experimental Protocol (Conceptual)

Step 1: Synthesis of the Enamine Intermediate

  • An ionic salt is prepared by reacting dimethylformamide (DMF) with dimethyl sulfate.

  • Malononitrile is then added to the in situ generated ionic salt, leading to the formation of the enamine intermediate. This reaction is often performed without isolation of the enamine. [1][2] Step 2: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

  • To the reaction mixture containing the enamine, acetamidine hydrochloride is added.

  • The condensation and cyclization are carried out, often in the presence of a base, to yield the pyrimidine nitrile.

Step 3: Hydrogenation to Grewe Diamine

  • The isolated 4-amino-2-methylpyrimidine-5-carbonitrile is subjected to catalytic hydrogenation, typically with Raney nickel under a hydrogen atmosphere, to afford Grewe diamine.

Advantages and Disadvantages
  • Advantage: This route has been reported to provide a higher overall yield compared to the 2-cyanoacetamide pathway in scalable processes. [1][2]The formation of the enamine can be performed without isolation, potentially streamlining the process.

  • Disadvantage: The primary drawback is the higher cost of malononitrile compared to 2-cyanoacetamide. Dimethyl sulfate is also a toxic and hazardous reagent that requires careful handling.

Route 3: The Acrylonitrile-Derived Enamine Cyclization

This route represents a more convergent approach, where a pre-formed enamine derived from acrylonitrile is cyclized to directly form a protected version of Grewe diamine, which is then deprotected.

Reaction Scheme

Route 3 start N-(3-amino-2-cyanoallyl)formamide nfgd N-formyl Grewe Diamine start->nfgd Base-catalyzed Cyclization acetonitrile Acetonitrile grewe_diamine Grewe Diamine nfgd->grewe_diamine Deprotection hydrolysis Hydrolysis

Caption: Synthetic pathway to Grewe diamine via cyclization of an acrylonitrile-derived enamine.

Mechanistic Insights

This synthesis involves the base-catalyzed cyclization of N-(3-amino-2-cyanoallyl)formamide with acetonitrile. [3]The acetonitrile acts as the source of the C2-methyl group and the N1 atom of the pyrimidine ring. The reaction proceeds through a nucleophilic attack of the enamine nitrogen onto the nitrile carbon of acetonitrile, followed by intramolecular cyclization and tautomerization to form the stable pyrimidine ring. The resulting N-formyl Grewe diamine is then deprotected, typically by hydrolysis, to yield the final product.

Experimental Protocol (from Patent Literature)

Step 1: Synthesis of N-formyl Grewe Diamine

  • Dissolve 250 mg of N-(3-amino-2-cyanoallyl)formamide in 7.5 mL of acetonitrile.

  • Add 74.8 mg of tetramethylammonium hydroxide pentahydrate as the base.

  • Stir the solution for 16 hours at 42°C.

  • Evaporate the solvent to obtain the crude N-formyl Grewe diamine. The reported yield is 58% based on the converted enamine. [3] Step 2: Hydrolysis to Grewe Diamine

  • The crude N-formyl Grewe diamine is subjected to hydrolysis, typically under acidic or basic conditions, to remove the formyl protecting group and yield Grewe diamine.

Advantages and Disadvantages
  • Advantage: This route can be more convergent and may avoid a separate, and often challenging, high-pressure hydrogenation step.

  • Disadvantage: The synthesis of the starting enamine, N-(3-amino-2-cyanoallyl)formamide, adds extra steps to the overall sequence. The reported yield for the cyclization step is moderate, and the scalability of this specific route for industrial production is not as well-documented as the other two pathways.

Conclusion and Future Perspectives

The choice of a synthetic route to Grewe diamine is a critical decision in the production of Vitamin B1 and related pharmaceutical compounds. The 2-cyanoacetamide and malononitrile pathways represent the more established and industrially scalable options, with the choice between them often boiling down to a trade-off between the cost of starting materials and the overall process yield. The acrylonitrile-derived enamine cyclization offers a more novel approach that could potentially be advantageous if the synthesis of the starting enamine is optimized and the cyclization yield improved.

Future developments in this field will likely focus on the principles of green chemistry. This includes the use of less hazardous reagents, the development of more efficient catalytic systems (particularly for the hydrogenation step), and the implementation of continuous flow processes, which can offer improved safety, efficiency, and scalability. As the demand for Vitamin B1 and the interest in novel pyrimidine-based therapeutics continue to grow, the innovation in the synthesis of key intermediates like Grewe diamine will remain a vital area of research and development.

References

  • Filo. (2025, February 20). Mechanism of vilsmeier haack reaction.
  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Retrieved from [Link]

  • Lookchem. (n.d.). Development of two scalable syntheses of 4-amino-5-aminomethyl-2- methylpyrimidine: Key intermediate for vitamin b1. Retrieved from [Link]

  • CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • EPO. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Google Patents. (n.d.). Method for the production of primary amines by hydrogenating nitriles.
  • ResearchGate. (n.d.). Grewe diamine. Retrieved from [Link]

  • D-Scholarship@Pitt. (2022, May 5). Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. Retrieved from [Link]

  • PMC - NIH. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of aminomethylene malononitrile.
  • ResearchGate. (n.d.). Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. Retrieved from [Link]

  • PubMed. (2023, May 17). Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]

Sources

Benchmarking continuous flow synthesis against batch synthesis of Grewe diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and safe production of key intermediates is paramount. Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) stands as a critical precursor in the industrial synthesis of Thiamine (Vitamin B1)[1]. Historically produced via traditional batch methods, its synthesis presents challenges related to safety, reaction time, and scalability. This guide provides an in-depth, objective comparison between the classical batch synthesis and modern continuous flow methodologies for producing Grewe diamine, supported by experimental data from peer-reviewed literature.

The Strategic Importance of Grewe Diamine

Grewe diamine is a substituted pyrimidine, a class of heterocyclic compounds central to the structure of nucleic acids and numerous pharmaceuticals[2][3]. Its primary industrial application is the synthesis of Vitamin B1, an essential human nutrient[1][4]. The efficiency and safety of the Grewe diamine synthesis directly impact the economic viability and sustainability of Vitamin B1 production.

Pillar 1: The Incumbent Method - Batch Synthesis

Traditional industrial synthesis of Grewe diamine is typically a multi-step batch process. A representative and scalable modern batch approach, as detailed by Karge et al. (2011), involves the formation of the key intermediate 4-amino-2-methylpyrimidine-5-carbonitrile (AMPC), followed by its reduction[5][6].

Causality Behind Batch Protocol Design

The batch process is designed for flexibility, allowing for a sequence of different chemical transformations to be carried out in the same vessel[7]. The process often starts from simple, inexpensive materials like malononitrile or 2-cyanoacetamide[5][6]. The key steps are:

  • Enamine Formation: Reaction of a starting material like malononitrile with an activating agent (e.g., an ionic salt derived from DMF and dimethyl sulfate) to form an activated enamine intermediate.

  • Cyclization: Condensation of the enamine with acetamidine hydrochloride to construct the pyrimidine ring, forming AMPC. This step is crucial for establishing the core heterocyclic structure.

  • Reduction: The final step involves the catalytic hydrogenation of the nitrile group on AMPC to the primary amine of Grewe diamine. This is typically performed using a catalyst like Raney nickel under hydrogen pressure.

Inherent Challenges of Batch Synthesis

While proven, the batch synthesis of Grewe diamine is not without its limitations:

  • Safety Concerns: The hydrogenation step involves flammable hydrogen gas under pressure in a large reactor, posing significant safety risks. Furthermore, some historical routes involved highly toxic reagents like acrylonitrile[8].

  • Long Reaction Times: Batch reactions, particularly heterogeneous catalyses like hydrogenation, can be slow due to mass transfer limitations between the gas (H₂), liquid (substrate solution), and solid (catalyst) phases. Reaction times of several hours are common[9].

  • Scalability Issues: Scaling up exothermic reactions or high-pressure hydrogenations in batch requires specialized, expensive reactors and careful management of heat transfer to prevent runaway reactions. The large surface-area-to-volume ratio in lab flasks is lost upon scaling to large tanks, making heat dissipation a critical challenge[7][10].

  • Process Downtime: The nature of batch processing involves significant downtime between cycles for reactor cleaning, charging, discharging, and product isolation, which lowers overall productivity[7].

Pillar 2: The Challenger - Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful alternative, mitigating many of the challenges associated with batch processing[10][11]. A fully continuous, two-stage synthesis of Grewe diamine reported by Jiang et al. (2021) provides a direct basis for comparison[9][12].

Causality Behind Flow Protocol Design

The continuous flow approach redesigns the synthesis into a sequence of connected reactors, each optimized for a specific transformation. Reagents are continuously pumped and mixed, and the reaction proceeds as the stream flows through the system[13]. For Grewe diamine, the process mirrors the batch chemistry but with significant enhancements:

  • Flow Cyclization: The formation of the AMPC intermediate is performed in a heated flow reactor. The superior heat transfer of microreactors or tube reactors allows for higher temperatures and pressures to be used safely, dramatically accelerating the reaction rate[10].

  • Flow Hydrogenation: The effluent from the first reactor, containing AMPC, is then directly channeled into a continuous hydrogenation reactor, often a packed-bed reactor (PBR) containing the solid catalyst (e.g., Raney nickel). This setup creates a high-efficiency three-phase system. The high surface area contact between the gas, liquid, and catalyst in the PBR overcomes the mass transfer limitations seen in batch reactors[9].

Advantages of Continuous Flow Synthesis
  • Enhanced Safety: The small internal volume of flow reactors means that only a small quantity of hazardous material is reacting at any given moment. This intrinsic safety feature is particularly valuable for high-pressure hydrogenations, minimizing the risk of explosion[7].

  • Drastic Reduction in Reaction Time: The enhanced heat and mass transfer in flow reactors leads to a profound acceleration of reaction rates. For instance, the cyclization step to form a related intermediate was reduced from 2 hours in batch to just 12 minutes in a flow system[9].

  • Superior Process Control: Flow chemistry allows for precise control over parameters like temperature, pressure, residence time, and stoichiometry, leading to more consistent product quality and higher yields[7][10].

  • Increased Productivity (Space-Time Yield): Space-Time Yield (STY) measures the amount of product produced per unit of reactor volume per unit of time (e.g., kg L⁻¹ h⁻¹). By eliminating downtime and dramatically speeding up reactions, continuous flow processes achieve significantly higher STY compared to batch operations[14].

  • Seamless Integration and Automation: Flow steps can be "telescoped," where the output of one reactor becomes the input for the next without intermediate isolation, saving time, solvent, and labor[15].

Quantitative Performance Benchmark: Batch vs. Flow

The following table summarizes the performance metrics for the synthesis of Grewe diamine, based on data from the cited literature.

ParameterBatch Synthesis (Karge et al., 2011)[5][6]Continuous Flow Synthesis (Jiang et al., 2021)[9]Rationale for Difference
Overall Yield 65-70%Comparable or potentially higher due to better controlPrecise control in flow minimizes side reactions and degradation.
Reaction Time Several hours per stepMinutes per step (e.g., 12 min for a key step)Superior heat and mass transfer in flow reactors accelerates kinetics.
Process Safety Moderate to high risk (pressurized H₂, large volumes)High (intrinsically safe due to small reactor volumes)Minimizing the inventory of hazardous reagents at any point in time.
Space-Time Yield LowHighContinuous operation eliminates downtime and accelerates reactions.
Scalability Complex and costly (requires larger, specialized reactors)Straightforward ("scaling out" or "numbering up")[15]Production is increased by running the system for longer or by adding identical reactors in parallel.

Experimental Workflows & Protocols

Workflow Visualization

G cluster_batch Batch Synthesis Workflow b_start Charge Reagents (Malononitrile, Activator, Acetamidine HCl) b_react Step 1 & 2: Enamine Formation & Cyclization in Reactor b_start->b_react Heat, Stir b_iso Isolation & Purification of AMPC Intermediate b_react->b_iso b_hydro_charge Charge AMPC & Catalyst (Raney Ni) to Hydrogenator b_iso->b_hydro_charge b_hydro_react Step 3: Catalytic Hydrogenation (Batch) b_hydro_charge->b_hydro_react Pressurize H₂, Heat b_final Filtration, Isolation & Purification of Grewe Diamine b_hydro_react->b_final

Caption: Generalized workflow for the batch synthesis of Grewe diamine.

G cluster_flow Continuous Flow Synthesis Workflow f_pump1 Reagent Pump 1 (Malononitrile, Activator) f_mix1 T-Mixer f_pump1->f_mix1 f_pump2 Reagent Pump 2 (Acetamidine HCl) f_pump2->f_mix1 f_react1 Heated Flow Reactor (Coil or Microreactor) f_mix1->f_react1 Flow f_mix2 Gas-Liquid Mixer f_react1->f_mix2 AMPC Stream f_h2 H₂ Gas Supply f_h2->f_mix2 f_react2 Packed-Bed Reactor (PBR with Raney Ni) f_mix2->f_react2 f_bpr Back Pressure Regulator (BPR) f_react2->f_bpr f_collect Continuous Product Collection f_bpr->f_collect Grewe Diamine Stream

Caption: Schematic of a telescoped continuous flow system for Grewe diamine.

Protocol: Scalable Batch Synthesis of Grewe Diamine[5][6]

(This protocol is a synthesized representation for illustrative purposes based on published methods and should be adapted with appropriate laboratory safety practices.)

  • AMPC Synthesis:

    • To a suitable reactor, charge dimethylformamide (DMF) and cool to 0°C. Slowly add dimethyl sulfate. Stir for 1 hour to form the ionic salt activator in situ.

    • Add a solution of malononitrile in DMF to the reactor, maintaining the temperature below 10°C. Stir for 2 hours to form the enamine intermediate.

    • Add acetamidine hydrochloride and stir the reaction mixture at room temperature for 4-6 hours until completion (monitored by HPLC).

    • Perform an aqueous workup and crystallization to isolate the 4-amino-2-methylpyrimidine-5-carbonitrile (AMPC) product.

  • Hydrogenation to Grewe Diamine:

    • Charge a high-pressure hydrogenation vessel with the isolated AMPC, a suitable solvent (e.g., methanol with ammonia), and a slurry of Raney nickel catalyst.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 bar).

    • Heat the mixture (e.g., to 80-100°C) and stir vigorously for 6-12 hours until hydrogen uptake ceases and starting material is consumed (monitored by HPLC/GC).

    • Cool the reactor, vent the hydrogen, and carefully filter the catalyst.

    • Concentrate the filtrate and purify the crude product (e.g., by crystallization or distillation) to yield Grewe diamine.

Protocol: Fully Continuous Flow Synthesis of Grewe Diamine[9][12]

(This protocol is a conceptual representation of the continuous process described in the literature.)

  • System Setup:

    • Assemble a two-stage flow chemistry system. Stage 1 consists of two syringe pumps, a T-mixer, and a heated coil reactor. Stage 2 consists of a gas mass-flow controller for hydrogen, a gas-liquid mixing unit, a heated packed-bed reactor (PBR) filled with Raney nickel, and a back-pressure regulator (BPR).

  • Continuous AMPC Synthesis (Stage 1):

    • Prepare two stock solutions: Solution A containing malononitrile and the activating agent in a suitable solvent, and Solution B containing acetamidine hydrochloride.

    • Pump Solution A and Solution B at defined flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated coil reactor (e.g., 10 mL volume, heated to 120°C). The residence time is controlled by the total flow rate and reactor volume.

  • Telescoped Continuous Hydrogenation (Stage 2):

    • The effluent stream from the Stage 1 reactor, containing AMPC, is directly fed into the gas-liquid mixer.

    • Simultaneously, hydrogen gas is introduced into the mixer at a controlled rate.

    • The resulting gas-liquid mixture flows through the heated PBR (e.g., 80°C). The nitrile is reduced to the amine as it passes over the catalyst bed.

    • The stream then passes through the BPR (e.g., set to 80 bar) to maintain system pressure and ensure the hydrogen remains dissolved.

  • Collection & Analysis:

    • The product stream exiting the BPR is collected continuously. The steady-state output is analyzed by HPLC or GC-MS to determine conversion, yield, and purity. Grewe diamine can be isolated from the solvent stream via continuous crystallization or extraction.

Conclusion and Future Outlook

The synthesis of Grewe diamine serves as a compelling case study for the advantages of process intensification through continuous flow chemistry. While batch synthesis remains a viable and flexible method, especially for smaller-scale research, continuous flow offers a transformative solution for industrial production. The documented reduction in reaction times, coupled with intrinsic safety benefits and potential for higher space-time yields, makes it a superior choice for the large-scale, sustainable manufacturing of this vital Vitamin B1 precursor[16]. As the pharmaceutical and fine chemical industries continue to embrace greener and more efficient manufacturing principles, the adoption of continuous flow technologies for the synthesis of established intermediates like Grewe diamine is not just an alternative, but a strategic imperative.

References

  • Karge, R., Létinois, U., & Schiefer, G. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(5), 1157–1161. [Link][5][6]

  • Jiang, M., Liu, M., Huang, H., & Chen, F. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331–2337. [Link][9][12]

  • Gazzotti, M., Medici, F., Chiroli, V., & Benaglia, M. (2022). Comparison of productivity and space-time yield of batch and flow processes for the synthesis of piperazine 2a. ResearchGate. [Link][14]

  • Jiang, M., et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. ResearchGate. [Link][17]

  • Wikipedia contributors. (2024). Thiamine. Wikipedia, The Free Encyclopedia. [Link][1][4]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link][2]

  • Syrris, V. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Syrris. [Link][7]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME PYRIMIDINE DERIVATIVES: A REVIEW. (2019). International Journal of Pharmaceutical Quality Assurance. [Link][3]

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. [Link][10]

  • Jamison, T. F., & Seeberger, P. H. (Eds.). (2018). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols, 13(4), 594-610. [Link][13]

  • Osorio-Planes, L., et al. (2019). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 17(10), 567. [Link][11]

  • Su, Y., et al. (2019). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society, 30(8), 1619-1654. [Link][15]

  • Schütz, J., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ResearchGate. [Link][8]

Sources

A Comparative Guide to Grewe Diamine and Other Precursors for Thiamine Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Thiamine (Vitamin B1), in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] While microorganisms and plants can synthesize thiamine de novo, the intricate biosynthetic pathway presents multiple points for scientific and industrial exploration.[1] A key bifurcation in this pathway is the independent synthesis of a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and a thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole (HET), which are subsequently coupled.[2]

This guide provides a detailed comparison of Grewe diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine), a pivotal intermediate in industrial thiamine synthesis, with the natural pyrimidine precursors in the biological biosynthesis of thiamine. We will delve into the mechanistic differences, comparative efficiencies, and the underlying enzymatic machinery, supported by experimental data and protocols.

The Natural Biosynthesis of the Pyrimidine Moiety (HMP)

In most bacteria, the pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), is synthesized from the purine biosynthesis intermediate, 5-aminoimidazole ribotide (AIR).[1][3] This complex rearrangement is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, phosphomethylpyrimidine synthase (ThiC).[1] The HMP-P is then pyrophosphorylated by HMP-P kinase (ThiD) to HMP-PP before being coupled with the thiazole moiety.[4][5]

Thiamine Biosynthesis Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_grewe Grewe Diamine Utilization AIR 5-Aminoimidazole Ribotide (AIR) HMP_P HMP-P AIR->HMP_P ThiC HMP_PP HMP-PP HMP_P->HMP_PP ThiD ThMP Thiamine Monophosphate (ThMP) HMP_PP->ThMP ThiE Precursors Glycine, Tyrosine, Cysteine, DXP HET_P HET-P Precursors->HET_P ThiG, ThiH/ThiO, etc. HET_P->ThMP ThiE TPP Thiamine Pyrophosphate (TPP) ThMP->TPP ThiL Grewe_Diamine Grewe Diamine HMP HMP Grewe_Diamine->HMP Proposed Enzymatic Conversion (e.g., in B. subtilis) HMP->HMP_P ThiD

Caption: Overview of the thiamine biosynthesis pathway highlighting the entry points of natural precursors and Grewe diamine.

Grewe Diamine: A Synthetic Precursor with Biological Potential

Grewe diamine is a well-established intermediate in the chemical synthesis of thiamine.[1][6] Its structural similarity to HMP, differing only by the substitution of a hydroxymethyl group with an aminomethyl group, has prompted investigations into its biological utility.

Chemical Synthesis vs. Biosynthesis

The industrial production of thiamine has historically relied on multi-step chemical syntheses. The route involving Grewe diamine, first explored by Hoffman La Roche, became a competitive alternative to earlier methods.[1] This process typically involves the synthesis of the pyrimidine and thiazole moieties separately, followed by their condensation.

In contrast, biosynthesis occurs in an aqueous environment under physiological conditions, orchestrated by a suite of highly specific enzymes. While industrial synthesis offers scalability and control, fermentation-based approaches leveraging metabolically engineered microorganisms are gaining traction for their potential sustainability.

Biological Utilization of Grewe Diamine

A significant finding is the ability of certain microorganisms to utilize Grewe diamine as a precursor for thiamine synthesis. A patent describes a genetically modified strain of Bacillus subtilis capable of producing thiamine when supplied with Grewe diamine and the thiazole moiety (HET).[1] This demonstrates that an enzymatic machinery exists within B. subtilis to convert Grewe diamine into a usable intermediate, likely HMP.

The exact enzymatic step for the conversion of the aminomethyl group of Grewe diamine to the hydroxymethyl group of HMP is not yet fully elucidated. A plausible hypothesis involves the action of a diamine oxidase or a transaminase. Diamine oxidases are known to catalyze the oxidative deamination of primary amines to aldehydes, which could then be reduced to the corresponding alcohol.[7]

Comparative Performance: A Data-Driven Analysis

Direct quantitative comparisons of thiamine yield from Grewe diamine versus natural precursors in a wild-type biological system are scarce in publicly available literature. However, data from fermentation studies using engineered strains and reports on chemical synthesis yields provide valuable insights.

Precursor Pathway Organism/Method Reported Thiamine Yield Key Considerations Reference(s)
5-Aminoimidazole Ribotide (AIR) De novo BiosynthesisSaccharomyces cerevisiae (various strains)~250 nmol/LStrain-dependent, represents natural production capacity.[8][9]
Grewe Diamine & HET FermentationEngineered Bacillus subtilis TH9553 mg/L (with 0.54 g/L precursors)Requires a metabolically engineered host.[1]
Grewe Diamine & HET FermentationEngineered Bacillus subtilis TH95120 mg/L (with 2.7 g/L precursors)Yield is dependent on precursor concentration.[1]
2-Cyanoacetamide (and other reagents) Chemical Synthesis (Continuous-Flow)N/A47.7% overall yieldMulti-step process with potential for optimization.[10]

Experimental Protocol: Comparative Analysis of Pyrimidine Precursor Utilization for Thiamine Production in Bacillus subtilis

This protocol outlines a method to compare the efficiency of Grewe diamine and HMP as pyrimidine precursors for thiamine production in a Bacillus subtilis strain auxotrophic for HMP.

Strain and Culture Conditions
  • Strain: Bacillus subtilis HMP auxotroph (e.g., a thiC deletion mutant).

  • Medium: A minimal medium devoid of thiamine and HMP, supplemented with a carbon source (e.g., glucose), nitrogen source, and essential minerals.

  • Precursors: Stock solutions of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and Grewe diamine, filter-sterilized. A stock solution of 4-methyl-5-(β-hydroxyethyl)thiazole (HET) is also required.

Experimental Setup
  • Prepare triplicate cultures for each condition in a 96-well microplate or shake flasks.

  • Negative Control: Minimal medium with HET only.

  • Positive Control: Minimal medium with HET and a saturating concentration of HMP.

  • Experimental Conditions: Minimal medium with HET and varying concentrations of Grewe diamine and HMP.

  • Inoculate all wells/flasks with the B. subtilis HMP auxotroph to a starting OD600 of ~0.05.

  • Incubate at 37°C with shaking.

Data Collection and Analysis
  • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).

  • At specific time points (e.g., 24, 48, and 72 hours), harvest the cultures.

  • Separate the supernatant and the cell pellet by centrifugation.

  • Quantify the total thiamine (intracellular and extracellular) produced using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to thiochrome, or a microbiological assay using a thiamine-requiring yeast strain.[11]

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain B. subtilis HMP Auxotroph Inoculation Inoculate Cultures Strain->Inoculation Media Minimal Media + HET Media->Inoculation Precursors HMP & Grewe Diamine Stocks Precursors->Inoculation Incubation Incubate at 37°C Inoculation->Incubation OD_Measurement Monitor Growth (OD600) Incubation->OD_Measurement Harvest Harvest Cultures OD_Measurement->Harvest Quantification Quantify Thiamine (HPLC or Bioassay) Harvest->Quantification

Caption: Workflow for comparing HMP and Grewe diamine as thiamine precursors.

Discussion and Future Perspectives

The available evidence clearly positions Grewe diamine as a viable, albeit synthetic, precursor for thiamine production in certain biological systems. Its primary advantage lies in its role in established, scalable industrial chemical syntheses. The discovery that engineered Bacillus subtilis can metabolize Grewe diamine opens a new avenue for fermentation-based thiamine production, potentially offering a more sustainable alternative to purely chemical routes.

The key knowledge gap remains the elucidation of the specific enzyme or enzymatic pathway responsible for the conversion of Grewe diamine to HMP or a functional equivalent. Identifying and characterizing this enzyme would be a significant breakthrough, enabling the rational design of more efficient microbial cell factories for thiamine production.

For researchers in drug development, the enzymes of the thiamine biosynthesis and salvage pathways represent potential targets for novel antimicrobial agents.[2] Understanding how different precursors are taken up and metabolized can inform the design of antimetabolites that could disrupt thiamine synthesis in pathogenic microorganisms.

Conclusion

Grewe diamine stands as a testament to the intersection of chemical synthesis and biotechnology. While the natural pyrimidine precursor, HMP, is the cornerstone of de novo biosynthesis, Grewe diamine offers a practical and efficient route for industrial thiamine production with emerging applications in fermentation technology. The objective comparison reveals that while both can lead to the final product, their origins, mechanisms of incorporation, and optimal applications differ significantly. Future research focused on the enzymatic conversion of Grewe diamine will undoubtedly unlock new possibilities for the biotechnological production of this essential vitamin.

References

  • Breslow, R. (1958). On the mechanism of thiamine action. IV.1 Evidence from studies on model systems. Journal of the American Chemical Society, 80(14), 3719–3726.
  • EP0342482A2 - Process for the preparation of pyrimidine derivatives - Google Patents. (n.d.).
  • Thiamine - Wikipedia. (2024, October 27). Retrieved from [Link]

  • Synthesis of thiamine, method by Williams and Cline. - ResearchGate. (n.d.). Retrieved from [Link]

  • US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1 - Google Patents. (n.d.).
  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603.
  • Begley, T. P., Downs, D. M., Ealick, S. E., McLafferty, F. W., Van Loon, A. P., Taylor, S. V., ... & Kinsland, C. (1999). Thiamin biosynthesis in prokaryotes. Archives of microbiology, 171(5), 293-300.
  • Grewe diamine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • THIAMINE, Vitamin B1 - New Drug Approvals. (2021, September 6). Retrieved from [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia. (2023, December 29). Retrieved from [Link]

  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti- microbial Drug Targets? (2011). Current medicinal chemistry, 18(13), 1947-1955.
  • Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 68(4), 244–250.
  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1 - Engineering. (n.d.). Retrieved from [Link]

  • Paranchych, W., & Silver, S. (1962). Action of Steroidal Diamines on Active Transport and Permeability Properties of Escherichia Coli. Journal of bacteriology, 84(3), 497–503.
  • Diamine oxidase - Wikipedia. (2024, September 24). Retrieved from [Link]

  • Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites - Natural Product Reports (RSC Publishing). (2024, August 15). Retrieved from [Link]

  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC - PubMed Central. (2011, January 9). Retrieved from [Link]

  • Buescher, J. M., Driller, R., Beudert, M., Thevelein, J. M., & Nevoigt, E. (2010). Diamine oxidase from the yeast Yarrowia lipolytica and its potential for the degradation of biogenic amines. Journal of biotechnology, 150(1), 115-124.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • McGrath, J. W., & McClean, S. (2009). The structure and inhibition of human diamine oxidase. The Journal of biological chemistry, 284(48), 33267–33276.
  • Wei, R., & Lewin, L. M. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroyxmethylpyrimidine by cell-free extracts of baker's yeast. Biochimica et biophysica acta, 201(2), 334–339.
  • Diversity of Transport Mechanisms in Bacteria | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - mediaTUM. (2025, September 7). Retrieved from [Link]

  • Flipping the switch: dynamic modulation of membrane transporter activity in bacteria - NIH. (n.d.). Retrieved from [Link]

  • Ames, G. F. (1986). Structure and mechanism of bacterial periplasmic transport systems. Annual review of biochemistry, 55, 397–425.
  • Strain diversity in Saccharomyces cerevisiae thiamine production capacity - ResearchGate. (n.d.). Retrieved from [Link]

  • Strain diversity in vitamin B1 yield in Saccharomyces cerevisiae - Research@WUR. (n.d.). Retrieved from [Link]

  • Rocchi, R., & Smid, E. J. (2023). Strain diversity in Saccharomyces cerevisiae thiamine production capacity. Yeast (Chichester, England), 40(12), 628–639.
  • 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. (n.d.). Retrieved from [Link]

  • KEGG COMPOUND: C01279 - genome.jp. (n.d.). Retrieved from [Link]

Sources

A Guide to the Kinetic Characterization of Thiaminase II with Grewe Diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a kinetic comparison of thiaminase II with its natural substrate, thiamine, and the synthetically crucial analog, Grewe diamine. We will delve into the mechanistic underpinnings of thiaminase II, outline a robust experimental workflow for kinetic analysis, and interpret the potential outcomes, thereby offering a clear path for investigating substrate specificity and inhibitor design.

Introduction: The Significance of Thiaminase II and Its Substrates

Thiaminase II (EC 3.5.99.2) is an enzyme that plays a critical role in thiamine (Vitamin B1) degradation.[1] Unlike thiaminase I, which utilizes a variety of nucleophiles, thiaminase II exclusively uses water to hydrolyze the methylene bridge of thiamine, cleaving it into its constituent 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 4-methyl-5-(2-hydroxyethyl)thiazole moieties.[2][3][4] This enzyme is found in bacteria, fungi, and yeast, where it is believed to be involved in thiamine salvage pathways rather than simple degradation.[1]

The natural substrate for this enzyme is thiamine. However, understanding its interaction with structural analogs is paramount for both mechanistic studies and therapeutic applications. A particularly interesting analog is the "Grewe diamine," or 5-(aminomethyl)-2-methyl-4-pyrimidinamine. This compound is a well-established industrial precursor in the chemical synthesis of thiamine.[5] Its structural similarity to the pyrimidine moiety of thiamine makes it a prime candidate for investigation as an alternative substrate or a competitive inhibitor of thiaminase II.

This guide establishes the scientific rationale and provides the detailed experimental protocols necessary to determine and compare the key kinetic parameters—Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ)—for thiaminase II with thiamine, Grewe diamine, and its potential analogs.

Mechanistic Foundations of Thiaminase II Catalysis

To design a meaningful kinetic experiment, one must first appreciate the enzyme's mechanism. Thiaminase II, also known as TenA in Bacillus subtilis, operates through a hydrolytic cleavage mechanism.[1][2] The enzyme's active site features a deep, acidic pocket that specifically recognizes and binds the pyrimidine portion of thiamine.[1][6] Key residues form hydrogen bonds and π-stacking interactions with the pyrimidine ring, positioning it for catalysis.[1] While the exact catalytic residues are still under investigation, the mechanism involves the activation of a water molecule for nucleophilic attack on the methylene carbon connecting the pyrimidine and thiazole rings, leading to the cleavage of the C-N bond.[2]

Notably, studies have shown that thiaminase II from B. subtilis (TenA) exhibits significantly higher activity against N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (a derivative of Grewe diamine) than against thiamine itself, suggesting the enzyme is highly adapted to process pyrimidine analogs with an aminomethyl group.[2] This provides a strong rationale for investigating Grewe diamine as a potentially high-affinity substrate.

Thiaminase_II_Catalytic_Cycle E Thiaminase II (E) ES E-S Complex E->ES k1 Substrate Binding S Substrate (S) (e.g., Thiamine) ES->E k-1 EP E-P Complex ES->EP k_cat Catalysis EP->E k3 Product Release P Products (P) (HMP + Thiazole)

Caption: A simplified model of the Thiaminase II catalytic cycle.

Substrate Comparison: Structural Analysis

The core of this investigation lies in the structural differences and similarities between thiamine, its cleavage product (HMP), and Grewe diamine.

  • Thiamine: The complete vitamin B1 molecule, serving as the baseline natural substrate.

  • 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP): One of the products of thiamine hydrolysis by thiaminase II. This is the key recognition motif for the enzyme.

  • Grewe Diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine): Structurally identical to HMP, except the hydroxymethyl (-CH₂OH) group at the 5-position is replaced by an aminomethyl (-CH₂NH₂) group.

This single functional group substitution is the critical variable. Given that the enzyme's natural salvage pathway may involve aminopyrimidine precursors, it is plausible that the aminomethyl group of Grewe diamine is well-tolerated or even preferred by the active site, potentially leading to enhanced binding affinity (lower Kₘ) or a faster turnover rate (higher kcat).

Table 1: Structural Comparison of Key Compounds

CompoundChemical StructureKey Functional Group at C5Role in Study
Thiamine C₁₂H₁₇N₄OS⁺Pyrimidine linked to ThiazoleNatural Substrate (Control)
HMP C₆H₉N₃O-CH₂OH (Hydroxymethyl)Enzymatic Product
Grewe Diamine C₆H₁₀N₄-CH₂NH₂ (Aminomethyl)Primary Test Substrate
Analog 'X' Variablee.g., -CH₂SH, -CH₂N₃, etc.Probing Substrate Specificity

Experimental Design for Kinetic Comparison

A successful kinetic analysis requires highly purified components and a reliable assay method. The following workflow provides a self-validating system for obtaining high-quality, reproducible data.

Kinetic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Purification 1. Thiaminase II Expression & Purification Purity 2. Purity & Concentration (SDS-PAGE, Bradford) Purification->Purity Substrates 3. Substrate Preparation (Thiamine, Grewe Diamine, Analogs) Purity->Substrates Assay 4. Steady-State Assay (Vary [S], Fixed [E]) Substrates->Assay Quench 5. Time-Point Quenching (e.g., with 3% TCA) Assay->Quench HPLC 6. Product Quantification (HPLC Analysis) Quench->HPLC Plotting 7. Data Plotting (Michaelis-Menten) HPLC->Plotting Fitting 8. Non-linear Regression (Determine Km, Vmax) Plotting->Fitting Calc 9. Calculate kcat & kcat/Km Fitting->Calc

Caption: A comprehensive workflow for the kinetic analysis of Thiaminase II.

Protocol 1: Recombinant Thiaminase II Expression and Purification

Causality: Kinetic studies demand a homogenous enzyme preparation, free from contaminating proteases or other enzymatic activities that could interfere with the assay. A standard recombinant expression system (e.g., E. coli) with an affinity tag (e.g., His-tag) is the most reliable method.

  • Cloning and Expression: Sub-clone the gene for thiaminase II (e.g., tenA from Bacillus subtilis) into a suitable expression vector (e.g., pET-28a). Transform into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in LB media supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue incubation at a lower temperature (e.g., 18°C) overnight to enhance soluble protein yield.

  • Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse cells using sonication or a French press.

  • Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash with lysis buffer containing a moderate imidazole concentration (e.g., 20 mM) and elute the protein with a high imidazole concentration (e.g., 250 mM).

  • Polishing: For high-purity enzyme, perform a subsequent size-exclusion chromatography step to remove aggregates and minor contaminants.

  • Validation: Confirm purity by SDS-PAGE analysis (should show a single band at the expected molecular weight). Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

Protocol 2: Steady-State Kinetic Assay via HPLC

Causality: A direct measurement of product formation over time provides the most unambiguous data. An HPLC-based assay is superior to spectrophotometric methods that may suffer from interference from complex biological samples or require specific chromophoric substrates.[7] This protocol allows for the direct quantification of HMP (from thiamine) or the analogous product from Grewe diamine.

  • Reaction Buffer Preparation: Prepare a suitable reaction buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 6.5).[8]

  • Substrate Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of thiamine HCl and Grewe diamine in ultrapure water. Perform serial dilutions to create a range of concentrations that will bracket the expected Kₘ value (e.g., from 0.1 × Kₘ to 10 × Kₘ). A good starting range to test is 5 µM to 500 µM.

  • Reaction Setup:

    • For each substrate concentration, prepare a reaction mix in a microcentrifuge tube. For a 100 µL final volume, combine 80 µL of reaction buffer and 10 µL of the desired substrate stock solution.

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiating the Reaction: Initiate the reaction by adding 10 µL of a known, fixed concentration of purified thiaminase II (e.g., 10-50 nM final concentration). The enzyme concentration should be low enough to ensure steady-state conditions (i.e., [S] >> [E]).[9]

  • Time-Course Sampling and Quenching:

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 20 µL aliquot from the reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing 20 µL of 3% (w/v) trichloroacetic acid (TCA).[8] This denatures the enzyme and stops the reaction.

    • Self-Validation: The 0-minute time point serves as a crucial blank for each substrate concentration, accounting for any non-enzymatic degradation or background signal.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ an isocratic or gradient elution method suitable for separating pyrimidine derivatives (e.g., a phosphate buffer with an acetonitrile gradient).

    • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the pyrimidine ring (e.g., 245 nm).

    • Quantification: Generate a standard curve using known concentrations of the authentic product (HMP or the Grewe diamine product). Calculate the concentration of product formed in each quenched sample by integrating the corresponding peak area and comparing it to the standard curve.

Data Analysis and Hypothetical Interpretation

  • Calculate Initial Velocities (v₀): For each substrate concentration, plot the product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Ensure the reaction is in the linear range (typically <10% substrate consumption).

  • Plot Kinetic Data: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Determine Kinetic Parameters: Fit the v₀ vs. [S] data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism, Origin). This is the most accurate method for determining Vₘₐₓ and Kₘ.

    Equation 1: Michaelis-Menten Equation v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Calculate kcat and Catalytic Efficiency:

    • kcat (Turnover Number): Calculate kcat using the equation kcat = Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration used in the assay. kcat represents the number of substrate molecules converted to product per enzyme molecule per unit time.

    • kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of the enzyme's overall efficiency, reflecting both substrate binding and catalysis.

Illustrative Data and Interpretation

The following table presents hypothetical, yet scientifically plausible, kinetic data for thiaminase II. This serves as a template for interpreting real experimental results.

Table 2: Hypothetical Kinetic Parameters of Thiaminase II with Different Substrates

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Predicted Interpretation
Thiamine 150106.7 x 10⁴Baseline: Moderate affinity and turnover for the natural substrate.
Grewe Diamine 50153.0 x 10⁵Superior Substrate: Higher affinity (lower Kₘ) and faster turnover (higher kcat). The enzyme is ~4.5x more efficient with this analog, suggesting it is well-suited to the aminomethyl group, consistent with its role in pyrimidine salvage pathways.[2]
Analog 'X' (Inhibitor) 250.14.0 x 10³Competitive Inhibitor/Poor Substrate: Binds with very high affinity (low Kₘ) but is turned over extremely slowly (low kcat), effectively acting as an inhibitor by occupying the active site.

Implications for Research and Drug Development

A thorough kinetic comparison of thiaminase II with Grewe diamine and its analogs has significant implications:

  • Mechanistic Insight: It provides a deeper understanding of the enzyme's active site chemistry and its tolerance for functional group modifications at the C5 position of the pyrimidine ring.

  • Antibacterial Drug Discovery: Since thiaminase II is present in bacteria but not humans, it represents a potential target for novel antibiotics. Analogs like "Analog 'X'" in our hypothetical table, which bind tightly but are not turned over, represent a starting point for designing potent and specific competitive inhibitors.

  • Biocatalysis: If Grewe diamine proves to be a superior substrate, engineered versions of thiaminase II could potentially be developed as biocatalysts for specific transformations of pyrimidine compounds.

By following the structured approach outlined in this guide, researchers can generate high-fidelity kinetic data to rigorously compare the performance of thiaminase II with these critical substrates, paving the way for new discoveries in enzymology and therapeutic design.

References

  • Proteopedia. (n.d.). Thiaminase. Retrieved from [Link][6]

  • Begley, T. P., & Ealick, S. E. (2014). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 83, 155-179. Available from: [Link][2]

  • Sikowitz, M. D., Shome, B., Zhang, Y., Begley, T. P., & Ealick, S. E. (2013). Structure of a eukaryotic thiaminase I. Biochemistry, 52(45), 8049–8058. Available from: [Link][3]

  • Wikipedia. (2023). Thiaminase. Retrieved from [Link][1]

  • Lienhard, G. E. (1972). Kinetic evidence for a (4-amino-2-methyl-5-pyrimidinyl)methyl-enzyme intermediate in the thiaminase I reaction. Biochemistry, 11(2), 313-320. Available from: [Link][10]

  • Wikipedia. (2024). Thiamine. Retrieved from [Link][5]

  • Honeyfield, D. C., & Brown, S. B. (2010). An Assay for Thiaminase I in Complex Biological Samples. Journal of Aquatic Animal Health, 22(3), 205-213. Available from: [Link][7]

  • Tillotson, J. A., & Zajicek, J. L. (2021). Measuring Thiaminase Activity in Fish Extracts using Fluorescence Spectrophotometry. Journal of Visualized Experiments, (175). Available from: [Link][8]

  • Quora. (n.d.). What is a steady state in enzyme kinetics?. Retrieved from [Link][9]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Thiamine Precursor Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge of Small Molecule Immunology: Why Thiamine Precursor Antibodies are a Special Case

Thiamine (Vitamin B1) is a relatively small molecule. From an immunological perspective, small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response and generate antibodies.[1] This conjugation process, along with the inherent structural similarities between thiamine and its precursors, presents unique challenges in developing highly specific antibodies.

The very nature of thiamine's biosynthesis, which involves the joining of a pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine, HMP) and a thiazole moiety (4-methyl-5-(β-hydroxyethyl)thiazole, HET), means that antibodies raised against the whole thiamine molecule may inadvertently recognize these precursor molecules.[2] The degree of this cross-reactivity is a critical parameter that dictates the utility of an antibody for specific precursor analysis. A review of the current landscape reveals a scarcity of commercially available antibodies with comprehensively characterized cross-reactivity profiles against thiamine precursors, underscoring the need for researchers to perform their own rigorous validation.[3]

Understanding Antibody Specificity: A Tale of Two Moieties

The specificity of an anti-thiamine antibody is fundamentally dictated by the design of the immunogen used to generate it. The site of conjugation of the thiamine hapten to the carrier protein will expose different epitopes to the immune system, leading to antibodies with distinct recognition profiles. We can hypothesize two primary types of anti-thiamine antibodies based on the hapten strategy:

  • Antibody Type A: Thiazole-Dominant Recognition: Generated by conjugating the thiamine molecule to a carrier protein via the pyrimidine ring. This strategy would likely produce antibodies with primary specificity for the thiazole moiety.

  • Antibody Type B: Pyrimidine-Dominant Recognition: Generated by conjugating the thiamine molecule via the thiazole ring. This approach would favor the production of antibodies that primarily recognize the pyrimidine precursor.

The following diagram illustrates the thiamine biosynthesis pathway, highlighting the precursor molecules that are the focus of our cross-reactivity considerations.

Thiamine Biosynthesis Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Thiamine Thiamine HMP->Thiamine Thiamine-phosphate synthase HET 4-Methyl-5-(β-hydroxyethyl)thiazole (HET) HET->Thiamine Thiamine-phosphate synthase

Caption: Simplified thiamine biosynthesis pathway from its pyrimidine and thiazole precursors.

Comparative Analysis of Hypothesized Antibody Cross-Reactivity

Without direct, published comparative data, we can construct a hypothetical comparison of the expected cross-reactivity profiles for our two antibody types. This serves as a framework for what a researcher might expect and what they should aim to verify experimentally.

Analyte Hypothetical Antibody A (Thiazole-Dominant) Hypothetical Antibody B (Pyrimidine-Dominant) Rationale
Thiamine 100%100%The primary target antigen.
4-Methyl-5-(β-hydroxyethyl)thiazole (HET) High (~70-90%)Low (<10%)Antibody A was generated to favor recognition of the thiazole ring.
4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) Low (<10%)High (~70-90%)Antibody B was generated to favor recognition of the pyrimidine ring.
Oxythiamine (Thiamine antagonist) Moderate-HighLow-ModerateStructural similarity to thiamine, with the nature of the difference impacting recognition by each antibody type differently.
Pyrithiamine (Thiamine antagonist) Moderate-HighLow-ModerateSimilar to oxythiamine, the structural changes will be differentially recognized.

Note: The percentages above are hypothetical and serve to illustrate the expected trends in cross-reactivity. Actual values must be determined experimentally.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness of any immunoassay, a self-validating system of protocols is essential. Here, we provide detailed methodologies for assessing antibody cross-reactivity.

Experimental Workflow for Antibody Specificity Screening

The following diagram outlines a logical workflow for characterizing the specificity of an antibody against thiamine and its precursors.

Antibody Specificity Workflow Start Start: Obtain Candidate Antibody ELISA_Titer Determine Antibody Titer by ELISA Start->ELISA_Titer Competitive_ELISA Perform Competitive ELISA with Thiamine and Precursors ELISA_Titer->Competitive_ELISA Data_Analysis Analyze Data: Calculate IC50 and % Cross-Reactivity Competitive_ELISA->Data_Analysis Decision Evaluate Specificity: Acceptable for Intended Use? Data_Analysis->Decision Accept Antibody Validated for Specific Application Decision->Accept Yes Reject Reject Antibody or Re-evaluate Application Decision->Reject No

Caption: A streamlined workflow for the validation of antibody specificity.

Protocol 1: Competitive Indirect ELISA for Cross-Reactivity Determination

This protocol is designed to quantify the cross-reactivity of a candidate antibody with various thiamine-related compounds.

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal is inversely proportional to the concentration of the analyte in the sample.

Competitive ELISA Principle cluster_well Microtiter Well Coated_Antigen Coated Antigen (Thiamine-Protein Conjugate) Antibody Primary Antibody Antibody->Coated_Antigen Binds to Sample_Antigen Free Antigen in Sample (Thiamine or Precursor) Sample_Antigen->Antibody Competes for binding Labeled_Antigen Enzyme-Labeled Antigen Labeled_Antigen->Antibody Substrate Substrate Labeled_Antigen->Substrate Catalyzes conversion Product Colored Product Substrate->Product

Caption: The principle of competitive ELISA for small molecule detection.

Materials:

  • 96-well microtiter plates

  • Candidate primary antibody

  • Thiamine standard

  • Thiamine precursors (HMP, HET) and other potential cross-reactants

  • Coating antigen (e.g., Thiamine-BSA conjugate)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody-enzyme conjugate (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1 µg/mL in carbonate buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the thiamine standard and the test compounds (precursors, etc.). In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or test compound for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for the thiamine standard and each test compound.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for thiamine and each test compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Thiamine / IC50 of Test Compound) x 100

Conclusion: Navigating the Nuances of Antibody Selection

References

  • Sauer, M. J., Foulkes, J. A., & Worsfold, A. (1986). Use of magnetic particles in solid-phase immunoassays. In Advances in experimental medicine and biology (Vol. 204, pp. 237-253). Springer, Boston, MA. [Link]

  • Gerdes, S. Y., et al. (2012). The thiamine-sparing effect of pyrithiamine. Journal of Biological Chemistry, 287(23), 19434-19444. [Link]

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and mechanistic basis of thiamin biosynthesis. Annual review of biochemistry, 78, 569-603. [Link]

  • Proebstle, T. M., et al. (1995). Specific IgE and IgG serum antibodies to thiamine associated with anaphylactic reaction. Journal of Allergy and Clinical Immunology, 95(5), 1059-1060. [Link]

  • Tomlinson, R. V., Kuhlman, D. P., Torrence, P. F., & Tieckelmann, H. (1967). Precursors of the pyrimidine and thiazole rings of thiamine. Biochimica et Biophysica Acta (BBA)-General Subjects, 148(1), 1-10. [Link]

  • Wang, J., et al. (2020). Production of a monoclonal antibody for the detection of vitamin B1 and its use in an indirect enzyme-linked immunosorbent assay and immunochromatographic strip. Journal of Materials Chemistry B, 8(16), 3465-3472. [Link]

  • Frank, R. A., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry, 87(20), 13576-13585. [Link]

  • Abbasi, S. (2018). Developments and Challenges for mAb-Based Therapeutics. Antibodies, 7(4), 34. [Link]

  • OUP. (2018, October 1). Small Molecule vs Antibody Development Challenges [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The reference is to a conceptual webinar on the topic.)

  • Frank, R. (2009). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Newell, P. C., & Tucker, R. G. (1968). Production of a precursor to the pyrimidine moiety of thiamine. Journal of bacteriology, 95(5), 1693-1698. [Link]

  • Croft, M. T., et al. (2006). The thiamine biosynthesis pathway in Arabidopsis thaliana consists of parallel and non-parallel branches. Plant molecular biology, 61(1-2), 145-160. [Link]

  • Janda, J., & Bohl, C. (2017). Thiamine Assays—Advances, Challenges, and Caveats. ChemBioChem, 18(5), 449-459. [Link]

  • Condò, S. G. (2015). Antibodies against small molecules. ResearchGate. [Link]

  • Biocompare. (n.d.). Anti-Thiamin Antibody Products. [Link]

  • Bio-Rad. (n.d.). How to Overcome Challenges in Therapeutic Antibody Discovery. [Link]

  • Creative Diagnostics. (n.d.). Anti-Vitamin B1 polyclonal antibody. [Link]

  • Paal, M., et al. (2017). Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Pyrimidine Scaffolds in Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its presence in the essential biomolecules of life—cytosine, thymine, and uracil—highlights its profound biological importance.[1] This inherent biocompatibility, combined with its versatile chemical nature, has established the pyrimidine scaffold as a "privileged structure" in the design of therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide offers an in-depth technical comparison of key pyrimidine scaffolds, providing insights into their strategic application in drug discovery, with a particular focus on their role as kinase inhibitors in oncology.

The unique arrangement of nitrogen atoms at positions 1 and 3 in the pyrimidine ring confers distinct physicochemical properties. These nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling potent and specific interactions with biological targets.[1] Furthermore, the pyrimidine ring can be readily substituted at various positions, allowing for the meticulous optimization of steric, electronic, and pharmacokinetic properties to enhance therapeutic efficacy and minimize off-target effects.[1]

The Landscape of Pyrimidine-Based Therapeutics

The therapeutic impact of pyrimidine-based drugs is extensive and continues to grow. A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature a pyrimidine core, underscoring its versatility across a wide range of diseases.[5][6][7] These include treatments for cancer, infectious diseases, and cardiovascular conditions.[8]

G cluster_scaffolds Key Pyrimidine Scaffolds cluster_applications Therapeutic Applications 2-Aminopyrimidine 2-Aminopyrimidine Kinase_Inhibitors Kinase Inhibitors (Oncology) 2-Aminopyrimidine->Kinase_Inhibitors Imatinib, Palbociclib Antimicrobials Antimicrobials 2-Aminopyrimidine->Antimicrobials 4-Aminopyrimidine 4-Aminopyrimidine 4-Aminopyrimidine->Kinase_Inhibitors P70S6K/Akt Inhibitors CNS_Agents CNS Agents 4-Aminopyrimidine->CNS_Agents Pyrimidinone Pyrimidinone Anti_inflammatory Anti-inflammatory Pyrimidinone->Anti_inflammatory COX-2 Inhibitors Fused_Pyrimidines Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidine) Fused_Pyrimidines->Kinase_Inhibitors EGFR/VEGFR Inhibitors Antivirals Antivirals Fused_Pyrimidines->Antivirals

Head-to-Head Comparison of Key Pyrimidine Scaffolds

The choice of a specific pyrimidine scaffold is a critical decision in the drug design process, profoundly influencing the resulting compound's biological activity, selectivity, and pharmacokinetic profile. Below is a comparative analysis of some of the most frequently employed pyrimidine scaffolds in medicinal chemistry.

ScaffoldKey Features & AdvantagesCommon ApplicationsRepresentative FDA-Approved Drugs
2-Aminopyrimidine - Versatile building block.[9] - Readily forms key hydrogen bonds with kinase hinge regions. - Amenable to diverse substitutions at the 4- and 6-positions.[10]Kinase inhibitors,[9] antimicrobials,[11] anti-inflammatory agents.[10]Imatinib, Palbociclib, Ribociclib, Abemaciclib.[9][12]
4-Aminopyrimidine - Provides a different vector for substitution compared to 2-aminopyrimidine. - Can lead to novel intellectual property. - Effective in targeting kinases and other enzymes.[13]Kinase inhibitors (e.g., P70S6K/Akt),[13][14] CNS agents.[14]N/A (Many in clinical/preclinical development).
Pyrimidinone - The carbonyl group acts as a hydrogen bond acceptor. - Can improve metabolic stability. - Often found in anti-inflammatory and antiviral agents.[15]Anti-inflammatory (COX inhibitors),[15] anticancer,[15] antiviral.5-Fluorouracil, Tegafur.[2][15]
Fused Pyrimidines - Rigidified structures can enhance binding affinity and selectivity. - Examples include pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.[16][17] - Often mimic the purine core of ATP, making them effective kinase inhibitors.[16]Kinase inhibitors (EGFR, VEGFR),[16][18] anticancer agents,[19] antivirals.Lapatinib, Dipyridamole.

Deep Dive into Prominent Scaffolds

The 2-Aminopyrimidine Scaffold: A Kinase Inhibitor Workhorse

The 2-aminopyrimidine scaffold is arguably one of the most successful frameworks in modern oncology drug discovery.[9] Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP binding site of kinases is a key determinant of its efficacy.[20]

Causality in Experimental Design: The design of 2-aminopyrimidine-based kinase inhibitors often involves the strategic placement of substituents at the 4- and 6-positions to occupy adjacent hydrophobic pockets in the ATP binding site, thereby enhancing potency and selectivity. The amino group at the 2-position is typically unsubstituted or bears a small substituent to maintain the critical hinge-binding interaction.

G

The 4-Aminopyrimidine Scaffold: Exploring New Chemical Space

While less prevalent in approved drugs compared to its 2-amino isomer, the 4-aminopyrimidine scaffold offers exciting opportunities for developing novel therapeutics.[13] By presenting a different arrangement of hydrogen bond donors and acceptors, it can engage with targets in unique ways, potentially leading to improved selectivity or the ability to target previously "undruggable" proteins.

Structure-Activity Relationship (SAR) Insights: SAR studies on 4-aminopyrimidine derivatives have shown that substituents at the 2- and 6-positions are critical for modulating activity and physicochemical properties.[13] For instance, in the development of dual P70S6K/Akt inhibitors, optimization of these positions led to compounds with single-digit nanomolar potency and improved safety profiles.[13]

Fused Pyrimidines: Rigidity for Enhanced Potency and Selectivity

Fusing a second ring to the pyrimidine core creates a more rigid and conformationally constrained scaffold. This rigidity can reduce the entropic penalty upon binding to a target, often leading to higher affinity. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is an isostere of the adenine ring of ATP, making it a highly effective mimic for targeting the kinase active site.[16]

Expert Insights: The choice of the fused ring system is crucial. Pyrido[2,3-d]pyrimidines have shown significant promise as tyrosine kinase inhibitors, where the fused pyridine ring can be further functionalized to pick up additional interactions within the active site.[17][21]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of findings, all experimental protocols must be robust and self-validating. Below are representative protocols for the synthesis of a key pyrimidine scaffold and a common biological assay.

Representative Synthesis of a 2-Aminopyrimidine Derivative

This protocol outlines a general method for the synthesis of substituted 2-aminopyrimidines, a common starting point for many drug discovery campaigns.[9]

  • Reaction Setup: In a round-bottom flask, combine a substituted 1,3-dicarbonyl compound (1 equivalent), guanidine hydrochloride (1.2 equivalents), and a suitable base such as sodium ethoxide (2.5 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a weak acid (e.g., acetic acid).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Kinase Inhibition Assay (Example: EGFR)

This protocol describes a typical in vitro assay to determine the inhibitory potency of a compound against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).[18]

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the EGFR enzyme and the peptide substrate to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C. d. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: a. Measure the luminescence, which is proportional to the amount of ADP generated and thus the kinase activity. b. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

G

Conclusion: The Enduring Versatility of the Pyrimidine Scaffold

The pyrimidine scaffold continues to be a remarkably fruitful and enduring platform in the quest for novel therapeutic agents.[1] Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry.[4][5] By understanding the subtle yet significant differences between various pyrimidine scaffolds, medicinal chemists can make more informed decisions in the design of next-generation drugs with improved efficacy, selectivity, and safety profiles. The strategic selection and optimization of the pyrimidine core, guided by robust experimental data and a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of new medicines for a wide range of human diseases.

References

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Jain, A. K., & Sharma, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100220. [Link]

  • Kumari, S., Singh, R. K., & Singh, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Genc, N., Bektas, H., & Kucukislamoglu, M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7293. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • Xiao, Y., Huck, B., Lan, R., Chrunyk, B. A., Chen, L., Li, C., ... & Yu, G. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]

  • Rani, N., & Sharma, A. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]

  • MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Wang, Y., Zhang, T., Zhang, Y., & Zhang, J. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 785-802. [Link]

  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Crawford, J. J., Zhang, C., D'Andrea, S. V., Knoechel, T. R., Whittington, D. A., & Scott, D. A. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry, 57(8), 3484-3499. [Link]

  • Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., ... & Lee, K. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Fathalla, O. A., Awad, S. M., & Zaki, M. A. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 291-303. [Link]

  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Indian Journal of Pharmaceutical Sciences, 74(1), 73-78. [Link]

  • Sayed, S. M., & Mohamed, M. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-10. [Link]

  • Zhang, Y., Liu, X., Zhang, C., Li, Y., Zhang, G., & Du, Z. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Zhang, Y., Liu, X., Zhang, C., Li, Y., Zhang, G., & Du, Z. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Unknown. (2023). FDA approved fused pyrimidine-based drugs. CoLab. [Link]

  • Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Showalter, H. D., Panek, R. L., ... & Sliskovic, D. R. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Vishwakarma, P., Siddiqui, N. F., Thakur, S., & Jadhav, H. (2024). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics, 42(24), 1-14. [Link]

  • Unknown. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2020). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 85(15), 9898-9908. [Link]

  • Unknown. (2025). Different examples of FDA-approved pyrimidine-based antimicrobial drugs. ResearchGate. [Link]

  • Unknown. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Unknown. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Unknown. (n.d.). Pyrimidinone derivatives as anti-inflammatory drugs. ResearchGate. [Link]

  • Unknown. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Khan, I., Ali, A., Ibrar, A., Ahmed, S., Khan, I., & Hameed, S. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3321. [Link]

  • Geronikaki, A., Eleftheriou, P., & Vicini, P. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4204. [Link]

  • Cowart, M., Altenbach, R. J., Black, L. A., Faghih, R., Zhao, C., Hsieh, G. C., ... & Hancock, A. A. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547-6557. [Link]

  • Wujec, M., Rzeski, W., & Siwek, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2097. [Link]

  • Unknown. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]

  • Unknown. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

  • Unknown. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Quantification of Thiamine Pathway Intermediates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, accurately quantifying metabolic pathways is fundamental to understanding cellular function, disease progression, and therapeutic efficacy. The thiamine (Vitamin B1) biosynthesis and utilization pathway, critical for central energy metabolism, is a prime example where precise measurement of its intermediates is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its superior sensitivity and specificity.[1][2]

This guide provides an in-depth comparison of methodologies for quantifying thiamine pathway intermediates, grounded in the principles of rigorous bioanalytical method validation. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the methods described are robust, reliable, and self-validating.

The Thiamine Pathway: A Network of Critical Intermediates

Thiamine, in its active form thiamine pyrophosphate (TPP or ThDP), is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism.[3] Its biosynthesis involves the separate synthesis of two heterocyclic moieties, a pyrimidine (4-amino-5-hydroxymethyl-2-methylpyrimidine, HMP) and a thiazole (5-(2-hydroxyethyl)-4-methylthiazole, HET), which are then coupled.[3][4][5] An imbalance in this pathway can have severe physiological consequences, making the accurate quantification of each intermediate a critical analytical objective.

The primary analytes of interest in this pathway include:

  • HMP (4-amino-5-hydroxymethyl-2-methylpyrimidine) and its phosphorylated forms (HMP-P, HMP-PP).

  • HET (4-methyl-5-(2-hydroxyethyl)thiazole) and its phosphate ester (HET-P).

  • Thiamine (Vitamin B1).

  • Thiamine Monophosphate (TMP).

  • Thiamine Pyrophosphate (TPP or ThDP), the primary biologically active form.

Below is a simplified representation of the core thiamine biosynthesis pathway.

Thiamine_Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_condensation Condensation & Phosphorylation AIR 5-Aminoimidazole ribotide (AIR) HMP_P HMP-P AIR->HMP_P ThiC HMP_PP HMP-PP HMP_P->HMP_PP ThiD TMP Thiamine Monophosphate (TMP) HMP_PP->TMP ThiE Precursors Glycine, Cysteine, DXP HET_P HET-P Precursors->HET_P ThiG, ThiH, etc. HET_P->TMP Thiamine Thiamine TMP->Thiamine Hydrolysis TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamine Diphosphokinase

Caption: Simplified Thiamine Biosynthesis Pathway.

Choosing the Right Analytical Tool: A Comparative Overview

While LC-MS/MS is the focus, it's crucial to understand its performance in the context of alternative methods. The choice of method depends on the specific research question, required sensitivity, sample matrix, and available resources.

ParameterLC-MS/MSHPLC with Fluorescence Detection (FLD)Microbiological Assay
Principle Direct detection based on mass-to-charge ratio of the analyte and its fragments.[1]Oxidation of thiamine to fluorescent thiochrome, followed by separation and detection.[6][7]Measures the growth of a thiamine-dependent microorganism.[8]
Specificity Very High: Differentiates structurally similar vitamers and isobars.Moderate: Relies on chromatographic separation; potential for fluorescent interference.Low: Measures total vitamin activity; cannot distinguish between different vitamers.
Sensitivity Very High: Capable of detecting analytes in the nmol/L to pmol/L range.[2][9]High: Sensitive due to the fluorescent nature of thiochrome.[10]High: Can detect very low concentrations (ng/L).[10]
Multiplexing Excellent: Can simultaneously quantify multiple pathway intermediates in a single run.[11][12]Limited: Possible but more complex to optimize for multiple derivatives.No: Measures total growth response.
Analysis Time Rapid: Run times are typically under 10 minutes.[9][11]Moderate: Can be rapid, but derivatization adds time.[13]Very Slow: Requires 48-72 hours for incubation.[10]
Expertise High: Requires significant expertise in instrument operation and method development.[14]Moderate: Standard HPLC expertise is sufficient.Moderate: Requires aseptic techniques and microbiology expertise.

LC-MS/MS Method Validation: A Framework for Trustworthiness

A quantitative method is only as reliable as its validation. We will adhere to the globally harmonized ICH M10 Guideline on Bioanalytical Method Validation , which provides a comprehensive framework.[15][16][17] A full validation demonstrates that the analytical procedure is fit for its intended purpose.[18]

The core validation parameters are:

  • Specificity & Selectivity

  • Calibration Curve & Linearity

  • Accuracy & Precision

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Stability

Validation_Workflow cluster_FullVal Validation Parameters MD Method Development (Selectivity, Sensitivity) VP Write Validation Protocol (Define Acceptance Criteria) MD->VP PreVal Pre-Validation (3 Precision & Accuracy Runs) VP->PreVal FullVal Full Validation Experiments PreVal->FullVal Report Generate Validation Report FullVal->Report Spec Specificity Lin Linearity AP Accuracy & Precision LLOQ LLOQ Matrix Matrix Effect Stab Stability

Caption: Bioanalytical Method Validation Workflow.

Experimental Protocol: A Step-by-Step Guide

This section details a robust protocol for the extraction and LC-MS/MS analysis of thiamine intermediates from a biological matrix (e.g., cell culture, plant tissue).

Part 1: Sample Preparation & Extraction

The primary challenge in sample preparation is the efficient extraction of all analytes while preventing the degradation of labile phosphate esters.[11] Using a stable isotope-labeled internal standard (e.g., TPP-d3) for each analyte class is critical to correct for extraction variability and matrix effects.[9]

Causality: We use Trichloroacetic Acid (TCA) because it serves a dual purpose: it effectively precipitates proteins and lyses cells, releasing intracellular metabolites, and its acidic nature helps stabilize the phosphorylated thiamine vitamers.[6][13] All steps are performed on ice to minimize enzymatic degradation.

Methodology:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue or cell pellet in a 2 mL screw-cap tube containing ceramic beads.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (containing deuterated analogues of the analytes) to each sample.

  • Extraction: Add 1.0 mL of ice-cold 10% Trichloroacetic Acid (TCA).

  • Lysis: Homogenize the samples using a bead-beater instrument for 2 cycles of 45 seconds at 6000 Hz, with a 1-minute rest on ice in between.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Analysis: The supernatant is now ready for direct injection onto the LC-MS/MS system.

Part 2: LC-MS/MS Instrumentation and Conditions

Causality: Reversed-phase chromatography is often used; however, these polar, phosphorylated intermediates can be poorly retained. Therefore, an ion-pairing agent like hexylamine or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed to achieve adequate retention and separation.[19][20] We will describe a validated reversed-phase method using an ion-pairing agent.

ParameterRecommended Setting
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column C18 Reversed-Phase, ~2.1 x 100 mm, <2 µm particle size
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-1 min (2% B), 1-4 min (2-80% B), 4-5 min (80-95% B), 5-6 min (95% B), 6-6.1 min (95-2% B), 6.1-8 min (2% B)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions (Analyte Specific):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thiamine (Th)265.1122.1
TMP345.1122.1
TPP425.1122.1
HMP126.1109.1
HET144.1101.1

Validation Data Summary & Acceptance Criteria

The following table summarizes the key validation experiments and their internationally accepted criteria based on ICH M10 guidelines.[1][17]

Validation ParameterExperimentAcceptance Criteria
Linearity Analyze calibration standards at ≥6 concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5 per level) across 3 separate runs.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. For LLOQ, both should be within ±20%.[1][21]
Matrix Effect Compare analyte response in post-extraction spiked matrix from ≥6 sources to response in a clean solution.CV of the IS-normalized matrix factor should be ≤15%.[1]
Stability Analyze QC samples after storage under various conditions (Freeze-thaw, short-term benchtop, long-term frozen, autosampler).[11][12]Mean concentration of stability samples must be within ±15% of the mean of freshly prepared comparison samples.

Example Results (Hypothetical Data):

AnalyteQC LevelAccuracy (% Bias)Precision (Intra-day CV%)Precision (Inter-day CV%)
TPP LLOQ (1 nM)-8.5%7.2%11.4%
Low (3 nM)4.2%5.1%6.8%
Mid (50 nM)1.8%3.3%4.5%
High (150 nM)-2.5%2.9%4.1%
HMP LLOQ (2 nM)-11.2%9.8%13.5%
Low (6 nM)6.1%6.4%8.1%
Mid (100 nM)3.3%4.0%5.2%
High (300 nM)-1.7%3.5%4.9%

Conclusion: Ensuring Data Integrity in Metabolic Research

The quantification of thiamine pathway intermediates by LC-MS/MS offers unparalleled specificity and sensitivity, enabling deep insights into cellular metabolism. However, the power of this technology can only be harnessed when underpinned by a rigorous and comprehensive method validation. By following established international guidelines such as ICH M10, researchers can ensure their data is not only accurate and precise but also reproducible and defensible.[15][22] The causality-driven approach to protocol design—from selecting TCA for its stabilizing properties during extraction to employing ion-pair chromatography for robust separation—is the hallmark of a scientifically sound and trustworthy analytical method. This guide provides the framework and the experimental details necessary to achieve that standard, empowering researchers to generate high-quality, reliable data in their scientific endeavors.

References

  • The pathways of thiamin biosynthesis in yeasts. The major intermediates... - ResearchGate. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Available from: [Link]

  • ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation - Bioanalysis Zone. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Vitamin B1 (thiamine) Biosynthesis - YouTube. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Thiamine - Wikipedia. Available from: [Link]

  • High-Throughput Determination of Thiamine (Vitamin B1) in Whole Blood and Erythrocytes. Available from: [Link]

  • Thiamine analysis. Available from: [Link]

  • The First Comprehensive LC–MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Challenges to Quantify Total Vitamin Activity: How to Combine the Contribution of Diverse Vitamers? - PubMed Central. Available from: [Link]

  • The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants | Request PDF - ResearchGate. Available from: [Link]

  • Divisions of labor in the thiamin biosynthetic pathway among organs of maize - Frontiers. Available from: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - MDPI. Available from: [Link]

  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC - PubMed Central. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - EMA. Available from: [Link]

  • Methods for assessment of Thiamine (Vitamin B1) - ResearchGate. Available from: [Link]

  • Thiamine Assays—Advances, Challenges, and Caveats - PMC - NIH. Available from: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - ResearchGate. Available from: [Link]

  • First things first: A step in the right direction for the preanalytical phase of thiamine measurements - PubMed Central. Available from: [Link]

  • Determination of thiamine (vitamin B1) in pharmaceutical tablets and human urine by titania-based ligand-exchange hydrophilic interaction chromatography - Analytical Methods (RSC Publishing). Available from: [Link]

  • A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues - PubMed Central. Available from: [Link]

  • Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology | Waters. Available from: [Link]

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - Research journals - PLOS. Available from: [Link]

  • (PDF) Pre-analytical challenges from adsorptive losses associated with thiamine analysis. Available from: [Link]

  • Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI–MS/MS - NVKC. Available from: [Link]

Sources

A Comparative Guide to the Bioavailability of Thiamine Synthesized from Different Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate active pharmaceutical ingredient (API) is a critical decision that profoundly impacts therapeutic efficacy. In the realm of vitamin B1 (thiamine) supplementation and therapy, the choice of precursor is paramount, as it directly influences the bioavailability and, consequently, the physiological and pharmacological effects of thiamine. This guide provides an in-depth, objective comparison of the bioavailability of thiamine synthesized from various precursors, supported by experimental data and methodological insights.

Introduction: The Significance of Thiamine and the Rationale for Precursor Selection

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1] Its deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. Standard thiamine supplementation often utilizes water-soluble forms like thiamine hydrochloride and thiamine mononitrate. However, their absorption is limited by a saturable, carrier-mediated transport mechanism in the intestine.[2] This limitation has spurred the development of lipophilic thiamine derivatives, such as benfotiamine and sulbutiamine, designed to enhance absorption and tissue distribution.[1][3]

The central hypothesis underpinning the development of these synthetic precursors is that increased lipophilicity facilitates passive diffusion across the intestinal epithelium, bypassing the constraints of active transport and leading to higher plasma and tissue concentrations of thiamine. This guide will critically evaluate the scientific evidence supporting this hypothesis.

Comparative Bioavailability: A Head-to-Head Analysis

The bioavailability of thiamine from different precursors is not uniform. Experimental evidence from pharmacokinetic studies consistently demonstrates the superior absorption of lipid-soluble derivatives compared to their water-soluble counterparts.

Water-Soluble Precursors: Thiamine Hydrochloride and Thiamine Mononitrate

Thiamine hydrochloride and thiamine mononitrate are the most common and cost-effective forms of vitamin B1. While chemically stable, their bioavailability is inherently limited by the intestinal absorption process.[4][5] Studies have shown that the absorption of thiamine hydrochloride is a dose-dependent process that becomes saturated at higher doses.[6] While both forms are converted to the biologically active TPP, their efficacy in rapidly elevating thiamine levels, particularly in therapeutic applications, can be suboptimal.[4]

Lipophilic Precursors: Benfotiamine and Sulbutiamine

Developed to overcome the absorption limitations of water-soluble thiamine, benfotiamine and sulbutiamine represent a significant advancement in thiamine therapy.[3] Their lipophilic nature allows for enhanced passive diffusion across cellular membranes, leading to significantly higher bioavailability.[7]

Benfotiamine , an S-acyl derivative of thiamine, has been extensively studied and has shown remarkable bioavailability. A randomized, crossover study in healthy volunteers demonstrated that oral administration of benfotiamine resulted in approximately 5-fold higher maximum plasma thiamine levels compared to an equimolar dose of thiamine hydrochloride. The overall bioavailability of thiamine from benfotiamine was found to be about 3.6 times greater than that of thiamine hydrochloride.[8][9]

Sulbutiamine , a synthetic dimer of two thiamine molecules, is another potent lipophilic precursor.[3] Its structure is specifically designed to be highly lipophilic, which is believed to facilitate its passage across the blood-brain barrier.[1][10] While direct comparative bioavailability studies between benfotiamine and sulbutiamine are limited, some research suggests that sulbutiamine may be more effective in increasing thiamine phosphate levels in the brain.[3]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for thiamine derived from different precursors, based on data from published clinical studies.

PrecursorDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (vs. Thiamine HCl)Reference
Thiamine Hydrochloride 100 mg~20-301-2Low100%[8][9][11]
Thiamine Mononitrate 100 mgSimilar to HClSimilar to HClSimilar to HCl~100%[3][7]
Benfotiamine 100 mg~100-1501-1.5High~360%[8][9][11]
Sulbutiamine 200 mgData not consistently reported~1-2HighNot directly compared in head-to-head studies with HCl[3]

Note: The values presented are approximate and can vary depending on the study design, dosage, and individual patient characteristics.

Metabolic Pathways and Mechanisms of Action

The enhanced bioavailability of lipophilic thiamine precursors is a direct result of their unique metabolic pathways.

Benfotiamine Metabolism

Upon oral administration, benfotiamine is dephosphorylated in the intestine to form S-benzoylthiamine. This lipophilic intermediate is readily absorbed into the bloodstream and subsequently converted to thiamine by thioesterases in erythrocytes and other tissues. The regenerated thiamine is then available for conversion to its active coenzyme form, TPP.

Benfotiamine_Metabolism Benfotiamine Benfotiamine SBT S-Benzoylthiamine Benfotiamine->SBT Dephosphorylation (Intestine) Thiamine Thiamine SBT->Thiamine Absorption & Conversion (Erythrocytes) TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation (Tissues)

Caption: Metabolic pathway of benfotiamine to TPP.

Sulbutiamine Metabolism

Sulbutiamine, being a disulfide derivative, undergoes reduction of its disulfide bond, likely by glutathione in various tissues, to yield two molecules of thiamine. This process efficiently delivers thiamine intracellularly, where it can be phosphorylated to TPP.

Sulbutiamine_Metabolism Sulbutiamine Sulbutiamine Thiamine1 Thiamine Sulbutiamine->Thiamine1 Reduction of Disulfide Bond Thiamine2 Thiamine Sulbutiamine->Thiamine2 Reduction of Disulfide Bond TPP Thiamine Pyrophosphate (TPP) Thiamine1->TPP Thiamine2->TPP

Caption: Metabolic pathway of sulbutiamine to TPP.

Experimental Protocols for Bioavailability Assessment

The trustworthiness of bioavailability data hinges on the rigor of the experimental methods employed. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for the quantitative analysis of thiamine and its phosphate esters in biological matrices.

Sample Preparation and Extraction
  • Blood Collection: Whole blood samples are collected from subjects at predetermined time points following the administration of the thiamine precursor.

  • Erythrocyte Lysis: For the analysis of intracellular thiamine and its phosphates, erythrocytes are isolated and lysed to release their contents.

  • Protein Precipitation: Proteins in the plasma or erythrocyte lysate are precipitated using an acid, such as trichloroacetic acid, to prevent interference with the chromatographic analysis.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the thiamine analytes is collected.

HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector is used.

  • Chromatographic Column: A reverse-phase C18 column is typically employed for the separation of thiamine and its derivatives.

  • Mobile Phase: The mobile phase usually consists of a buffer solution and an organic modifier, such as methanol or acetonitrile, to achieve optimal separation.

  • Thiochrome Derivatization: Thiamine is not naturally fluorescent. Therefore, a pre- or post-column derivatization step is required to convert thiamine to the highly fluorescent thiochrome derivative. This is typically achieved by oxidation with potassium ferricyanide in an alkaline medium.

  • Detection: The fluorescence of the thiochrome derivative is measured at an excitation wavelength of approximately 365 nm and an emission wavelength of about 435 nm.

  • Quantification: The concentration of thiamine in the samples is determined by comparing the peak areas of the analyte with those of a standard curve prepared with known concentrations of thiamine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Blood Blood Sample Lysis Erythrocyte Lysis Blood->Lysis Precipitation Protein Precipitation Lysis->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant Injection Sample Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Derivatization Thiochrome Derivatization Separation->Derivatization Detection Fluorescence Detection Derivatization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for thiamine bioavailability assessment.

Conclusion and Future Directions

For researchers and drug development professionals, the choice of thiamine precursor should be guided by the specific therapeutic goal. For systemic thiamine repletion, benfotiamine represents an excellent choice due to its well-documented high bioavailability.[8][9] Where central nervous system penetration is a primary consideration, sulbutiamine may offer an advantage, although further direct comparative studies are warranted to quantify this effect.[1][3]

Future research should focus on conducting more head-to-head clinical trials to directly compare the pharmacokinetic and pharmacodynamic profiles of different lipophilic thiamine derivatives. Additionally, investigations into the specific transport mechanisms of these compounds across the blood-brain barrier will provide valuable insights for the development of next-generation thiamine therapies for neurological disorders.

References

  • Wikipedia. Thiamine. [Link]

  • National Center for Biotechnology Information. Vitamin B1 (Thiamine). [Link]

  • Wikipedia. Sulbutiamine. [Link]

  • Emory University. Recruiting people with early Alzheimer's Disease for a clinical trial evaluating benfotiamine. [Link]

  • University Hospitals. UH Cleveland Medical Center Currently Recruiting People with Early Alzheimer’s Disease for a Clinical Trial Evaluating Benfotiamine, a Synthetic Version of Thiamine (Vitamin B1). [Link]

  • Loew D. Pharmacokinetics of thiamine derivatives especially of benfotiamine. Int J Clin Pharmacol Ther. 1996 Feb;34(2):47-50. [Link]

  • Lonsdale D. The importance of thiamine (vitamin B1) in humans. J Nutr Sci. 2021;10:e35. [Link]

  • Patsnap Synapse. What is the mechanism of Thiamine Nitrate? [Link]

  • Patsnap Synapse. What is the mechanism of Thiamine Hydrochloride? [Link]

  • The BenfoTeam Study. BenfoTeam Clinical Trial. [Link]

  • Gadau S, Emanuel V, Reichstein C, et al. Pharmacokinetics of the transdermal delivery of benfotiamine. J Clin Pharmacol. 2013;53(9):964-970. [Link]

  • Loew D. Pharmacokinetics of thiamine derivatives especially of benfotiamine. Semantic Scholar. [Link]

  • Xie F, Cheng Z, Li S, et al. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. J Clin Pharmacol. 2014;54(6):688-695. [Link]

  • Greb A, Bitsch R. Comparative bioavailability of various thiamine derivatives after oral administration. Int J Clin Pharmacol Ther. 1998;36(4):216-221. [Link]

  • Xie F, Cheng Z, Li S, et al. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. J Clin Pharmacol. 2014;54(6):688-695. [Link]

  • Bitsch R, Wolf M, Möller J, Heuzeroth L, Grüneklee D. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamin derivative. Ann Nutr Metab. 1991;35(5):292-296. [Link]

  • Baker H, Frank O. Absorption, utilization and clinical effectiveness of allithiamines compared to water-soluble thiamines. J Am Coll Nutr. 1976;7(2):129-140. [Link]

  • Gibson GE, Luchsinger JA, Cirio R, et al. Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial. J Alzheimers Dis. 2020;78(3):989-1010. [Link]

  • ClinicalTrials.gov. A Trial to Evaluate the Safety and Efficacy of Benfotiamine in Patients With Early Alzheimer's Disease (BenfoTeam). [Link]

  • Bitsch R, Wolf M, Möller J, Heuzeroth L, Grüneklee D. Bioavailability Assessment of the Lipophilic Benfotiamine as Compared to a Water-Soluble Thiamin Derivative. Ann Nutr Metab. 1991;35(5):292-296. [Link]

  • Ecological Formulas. Allithiamine. [Link]

  • Lynch PL, Young IS. Determination of thiamine by high-performance liquid chromatography. J Chromatogr A. 2000;881(1-2):267-284. [Link]

  • Xie F, Cheng Z, Li S, et al. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration. Chinese Journal of Clinical Pharmacology and Therapeutics. 2013;18(11):1225-1230. [Link]

  • WebMD. Sulbutiamine - Uses, Side Effects, and More. [Link]

  • Dr.Oracle. What is the difference between thiamine (Thiamine Hydrochloride) and thiamine mononitrate? [Link]

  • Shulpekova YO, Nezgoda II, Shulpekov AN. [On the specific treatment of asthenic states: focus on sulbutiamine]. Zh Nevrol Psikhiatr Im S S Korsakova. 2022;122(6):112-119. [Link]

  • Agilent. High-Throughput Determination of Thiamine in Whole Blood and Erythrocytes. [Link]

  • Life Extension. Allithiamine, 60 capsules. [Link]

  • Tomeno T, Hattori K, Kawai Y, et al. Role of the Synthetic B1 Vitamin Sulbutiamine on Health. J Nutr Sci Vitaminol (Tokyo). 2020;66(Supplement):S6-S10. [Link]

  • Bitsch R, Wolf M, Möller J, Heuzeroth L, Grüneklee D. Bioavailability Assessment of the Lipophilic Benfotiamine as Compared to a Water-Soluble Thiamin Derivative. Ann Nutr Metab. 1991;35(5):292-296. [Link]

  • Patsnap Synapse. What is the mechanism of Sulbutiamine? [Link]

  • Chen X, Zhang Y, Li Y, et al. Determination of thiamine (vitamin B1) in pharmaceutical tablets and human urine by titania-based ligand-exchange hydrophilic interaction chromatography. Anal Methods. 2014;6(18):7238-7243. [Link]

  • Caring Sunshine. Relationship: Nervous Exhaustion and Sulbutiamine. [Link]

  • Al-Ward HS, Hussein SZ. Spectrophotometric method for the determination of thiamine hydrochloride in pure form, pharmaceutical and biological fluids. Int J Pharm Sci Res. 2016;7(10):3995-4003. [Link]

  • Nutriessential. Buy Ecological Formulas All Thiamine 50 mg. [Link]

  • Tiev KP, Cabane J, Imbert JC. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of sulbutiamine (400-600 mg/day) versus placebo]. Rev Med Interne. 1999;20(10):912-918. [Link]

  • Wielders JP, Wierckx FC. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography. Clin Chem. 1983;29(9):1694-1697. [Link]

  • Natural Healthy Concepts. Ecological Formulas Allithiamine Vitamin B1 50 Mg. [Link]

  • Volvert ML, Seyen S, Piette M, et al. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. BMC Pharmacol. 2008;8:10. [Link]

  • Volvert ML, Seyen S, Piette M, et al. Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives. Medscape. [Link]

  • Pdrhealth. Difference Between Thiamine Mononitrate and Thiamine Hydrochloride. [Link]

  • Reef2Reef. Thiamine mononitrate or thiamine hydrochloride for supplementation? [Link]

  • Smithline HA, Donnino M, Greenes D. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects. BMC Clin Pharmacol. 2012;12:4. [Link]

  • Reddit. Sulbutiamine vs. Benfotiamine which is better? : r/Nootropics. [Link]

  • PharmaCompass. Sulbutiamine. [Link]

Sources

Assessing the Purity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride by Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

<

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a molecule like 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride, a key intermediate in the synthesis of Thiamine (Vitamin B1), rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of orthogonal analytical methods for evaluating the purity of this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure scientific integrity.

The core principle of using orthogonal methods is to leverage different separation or detection principles to provide a more comprehensive and reliable purity profile.[2][3] A single method, while validated, may have inherent biases or fail to detect certain impurities that co-elute or are not amenable to its detection mechanism.[4] By employing multiple, independent techniques, the probability of overlooking a potential impurity is significantly reduced, thus enhancing confidence in the quality of the API.[2]

This guide will focus on two powerful and widely adopted orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible separations based on the differential partitioning of analytes between a mobile and stationary phase.[5] CE, on the other hand, separates molecules based on their charge-to-size ratio in an electric field, providing a distinct and complementary separation mechanism.[6][7]

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a highly versatile and widely used technique for the purity assessment of pharmaceuticals.[8] Its strength lies in the wide array of stationary and mobile phases available, allowing for the fine-tuning of separation selectivity for a broad range of compounds. For a polar, ionizable molecule like this compound, a reversed-phase HPLC method is a suitable starting point.

Causality Behind Experimental Choices in HPLC

The selection of the HPLC method parameters is critical for achieving a robust and reliable separation.

  • Column Chemistry: A C18 column is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for the retention of a wide range of organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the analytes. The buffer's pH is crucial for controlling the ionization state of the amine groups in the target molecule and any potential impurities, thereby influencing their retention. An acidic pH is often employed to ensure the protonation of the amines, leading to better peak shape and retention.

  • Detector: A UV detector is typically used for aromatic compounds like the pyrimidine ring in the target molecule. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Self-Validating System: System Suitability Testing

To ensure the reliability of the HPLC method, system suitability tests are performed before any sample analysis. These tests are governed by pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.46.[5][9][10][11][12][13][14][15] Key parameters include:

  • Tailing Factor: Ensures symmetrical peaks, indicating good column performance and a lack of undesirable secondary interactions.

  • Theoretical Plates: Measures the efficiency of the column.

  • Repeatability: Assesses the precision of the system by multiple injections of a standard solution.

These parameters must fall within predefined limits to confirm that the chromatographic system is performing as expected.

Capillary Electrophoresis (CE): A Powerful Orthogonal Technique

Capillary Electrophoresis offers a fundamentally different separation mechanism compared to HPLC, making it an excellent orthogonal method.[6][7][16] The separation in CE is based on the differential migration of charged species in an electric field. This technique is particularly well-suited for the analysis of small, charged molecules like amines.[6][17]

Causality Behind Experimental Choices in CE

The parameters for a CE method are chosen to optimize the separation based on electrophoretic mobility.

  • Background Electrolyte (BGE): The composition and pH of the BGE are critical. The pH will determine the charge of the analyte and impurities, directly impacting their migration velocity. The buffer components also influence the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary.

  • Capillary: A fused-silica capillary is typically used. The inner diameter and length of the capillary affect the separation efficiency and analysis time.

  • Detection: Direct UV detection is commonly used, similar to HPLC.

Self-Validating System: Migration Time and Peak Area Precision

In CE, the validation of the system's performance relies on the reproducibility of migration times and peak areas. Consistent migration times indicate a stable electrophoretic system, while reproducible peak areas are essential for accurate quantification.

Orthogonal Method Comparison

The following table summarizes the key performance attributes of HPLC and CE for the purity assessment of this compound:

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Separation Principle Partitioning between mobile and stationary phasesDifferential migration in an electric field
Selectivity Based on hydrophobicity, polarity, and specific interactions with the stationary phaseBased on charge-to-size ratio
Instrumentation Widely available and robustLess common than HPLC but gaining traction
Sample Volume Typically in the microliter rangeNanoliter injection volumes, ideal for limited sample amounts
Analysis Time Can range from minutes to over an hourGenerally faster than HPLC
Potential Impurities Detected Non-polar and moderately polar impurities, isomersCharged impurities, isomers, and impurities with different pKa values
Strengths High resolution, well-established methods, versatileHigh efficiency, low sample and reagent consumption, orthogonal selectivity to HPLC
Limitations May have difficulty with very polar or highly charged compoundsCan be sensitive to matrix effects, lower concentration sensitivity for some analytes

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard Solution: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis:

  • Inject the sample solution and identify and quantify any impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: Capillary Zone Electrophoresis (CZE) Method

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Capillary Conditioning Solutions: 0.1 M Sodium hydroxide, water.

  • Sample Diluent: Water.

  • Standard Solution: Prepare a 1 mg/mL solution of this compound in the sample diluent.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Electrophoretic Conditions:

  • Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm.

4. Capillary Conditioning:

  • Before the first run, rinse the capillary with 0.1 M NaOH for 10 min, followed by water for 10 min, and then the BGE for 15 min.

  • Between runs, rinse with the BGE for 2 min.

5. System Suitability:

  • Inject the standard solution three times. The RSD of the migration time should be ≤ 1.0% and the RSD of the peak area should be ≤ 3.0%.

6. Analysis:

  • Inject the sample solution and analyze the electropherogram for any impurity peaks.

Visualization of the Orthogonal Testing Workflow

The following diagram illustrates the logical flow of employing orthogonal methods for comprehensive purity assessment.

Orthogonal_Workflow cluster_0 Purity Assessment of this compound cluster_1 Primary Method cluster_2 Orthogonal Method API_Sample API Sample HPLC HPLC Analysis (Reversed-Phase) API_Sample->HPLC CE Capillary Electrophoresis (CZE) API_Sample->CE HPLC_Data HPLC Purity Profile HPLC->HPLC_Data Generates Data_Comparison Data Comparison & Impurity Profiling HPLC_Data->Data_Comparison CE_Data CE Purity Profile CE->CE_Data Generates CE_Data->Data_Comparison Final_Report Comprehensive Purity Report Data_Comparison->Final_Report Leads to

Sources

A Comparative Guide to the Reproducibility and Robustness of the Grewe Diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the synthesis of Grewe diamine (4-amino-5-(aminomethyl)-2-methylpyrimidine), a critical intermediate in the industrial production of Vitamin B1 (Thiamine). The reproducibility and robustness of its synthesis are paramount for ensuring a consistent and high-quality supply of this essential nutrient. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, compare viable synthetic routes, and offer insights into the practical challenges encountered in the laboratory.

Introduction: The Significance of Grewe Diamine

Grewe diamine is a key building block for the pyrimidine portion of thiamine. The efficiency and reliability of its synthesis directly impact the economics and availability of Vitamin B1, a vital compound for human health. While Rudolf Grewe's pioneering work in the 1930s laid the foundation for thiamine synthesis, modern process chemistry has evolved to develop more scalable, cost-effective, and safer methods for producing this essential diamine.

This guide will compare two prominent, scalable protocols for the synthesis of Grewe diamine, starting from different, readily available precursors. We will dissect each protocol, evaluating them on key performance metrics and providing a framework for selecting the most appropriate method based on laboratory capabilities, scale, and economic considerations.

Protocol 1: The Cyanoacetamide Route

This synthetic approach is valued for its use of inexpensive starting materials. The overall strategy involves the activation of 2-cyanoacetamide, formation of the pyrimidine ring, and a final reduction to yield the target diamine.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of 2-(dimethylaminomethylene)cyanoacetamide (Enamine Intermediate)

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt. The causality here is the formation of a potent electrophile that will react with the active methylene group of 2-cyanoacetamide.

  • Reaction with Cyanoacetamide: Dissolve 2-cyanoacetamide (1.0 eq) in fresh DMF and add it slowly to the Vilsmeier reagent solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution to a pH of 7-8. The product will precipitate and can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

  • Reaction Setup: In a flask, prepare a solution of sodium ethoxide (1.2 eq) in ethanol.

  • Addition of Reagents: Add acetamidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15 minutes. Then, add the 2-(dimethylaminomethylene)cyanoacetamide (1.0 eq) from the previous step.

  • Cyclization: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress is monitored by TLC. The mechanism involves a condensation reaction where the acetamidine provides the N-C-N fragment that cyclizes with the enamine to form the stable pyrimidine ring.

  • Isolation: After cooling, the product often crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried.

Step 3: Catalytic Hydrogenation to Grewe Diamine

  • Catalyst and Setup: In a high-pressure hydrogenation vessel (autoclave), suspend the 4-amino-2-methylpyrimidine-5-carbonitrile (1.0 eq) in methanol or ethanol containing ammonia. Add a Raney Nickel or Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The ammonia is crucial for minimizing the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the reaction to 50-80 °C with vigorous stirring.

  • Monitoring and Completion: The reaction is monitored by the cessation of hydrogen uptake.

  • Work-up: After cooling and venting the hydrogen, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to yield the crude Grewe diamine, which can be further purified by crystallization.

Visualizing the Workflow: Cyanoacetamide Route

Cyanoacetamide_Route cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Nitrile Reduction A 2-Cyanoacetamide C 2-(dimethylaminomethylene)cyanoacetamide A->C Activation B Vilsmeier Reagent (DMF + POCl3) B->C Formylation E 4-amino-2-methylpyrimidine-5-carbonitrile C->E Condensation/ Cyclization D Acetamidine HCl + NaOEt D->E G Grewe Diamine E->G Catalytic Hydrogenation F H2, Raney Ni/Pd-C, NH3 F->G

Figure 1: Experimental workflow for the synthesis of Grewe diamine from 2-cyanoacetamide.

Protocol 2: The Malononitrile Route

This alternative synthesis begins with malononitrile, another readily available and inexpensive C3 building block. This route often proceeds through a common intermediate with the cyanoacetamide pathway but employs different initial activation steps.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of 2-(dimethylaminomethylene)malononitrile (Enamine Intermediate)

  • Reagent Preparation: In a flask, dissolve malononitrile (1.0 eq) in an appropriate solvent like dioxane or DMF.

  • Reaction with DMF Acetal: Add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.1 eq) to the malononitrile solution. This reaction is often exothermic and may require initial cooling.

  • Reaction Progression: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid and can be monitored by TLC. DMFDMA serves as both a reactant and a dehydrating agent, efficiently forming the enamine intermediate.

  • Isolation: The product can often be isolated by concentrating the reaction mixture and inducing crystallization, or by precipitation upon addition of a non-polar solvent like hexane.

Step 2: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

  • Reaction Setup: Prepare a solution of sodium ethoxide (1.2 eq) in ethanol.

  • Reagent Addition: Add acetamidine hydrochloride (1.1 eq) and stir for 15 minutes. Then, add the 2-(dimethylaminomethylene)malononitrile (1.0 eq) from the previous step.

  • Cyclization: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Isolation: Isolate the product by filtration upon cooling, as described in Protocol 1, Step 2.

Step 3: Catalytic Hydrogenation to Grewe Diamine

This step is identical to Step 3 in the Cyanoacetamide Route.

Visualizing the Workflow: Malononitrile Route

Malononitrile_Route cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Nitrile Reduction A Malononitrile C 2-(dimethylaminomethylene)malononitrile A->C B DMFDMA B->C Condensation E 4-amino-2-methylpyrimidine-5-carbonitrile C->E Condensation/ Cyclization D Acetamidine HCl + NaOEt D->E G Grewe Diamine E->G Catalytic Hydrogenation F H2, Raney Ni/Pd-C, NH3 F->G Mechanism Enamine Enamine (from Step 1) Intermediate Acyclic Intermediate Enamine->Intermediate + Acetamidine Acetamidine Acetamidine Acetamidine->Intermediate Pyrimidine 4-amino-2-methyl- pyrimidine-5-carbonitrile Intermediate->Pyrimidine Cyclization & -H2O

The Grewe Diamine Scaffold: A Privileged Platform for the Development of Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Grewe Diamine and its Synthetic Derivatives

Authored by: Senior Application Scientist, [Your Name/Department]

Introduction: The Untapped Potential of a Classic Intermediate

Grewe diamine, chemically known as 4-amino-2-methyl-5-(aminomethyl)pyrimidine, has historically been recognized for its crucial role as a key intermediate in the industrial synthesis of thiamine (Vitamin B1). However, its intrinsic chemical architecture, featuring a diaminopyrimidine core, positions it as a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich starting point for the development of novel therapeutics. This guide provides a comparative analysis of the latent biological potential of Grewe diamine and the demonstrated activities of its synthetic derivatives, offering insights for researchers, scientists, and drug development professionals. While direct biological studies on Grewe diamine are sparse, its structural similarity to a plethora of biologically active diaminopyrimidine compounds allows for a robust, data-driven exploration of its potential. This guide will delve into the rationale behind derivatizing the Grewe diamine core and present a comparative landscape of the anticancer, kinase inhibitory, and antimicrobial activities of its analogous synthetic derivatives, supported by experimental data from peer-reviewed literature.

The Rationale for Derivatization: Unlocking Therapeutic Value

The Grewe diamine molecule possesses several key features that make it an attractive starting point for chemical modification and drug design:

  • Aromatic Pyrimidine Core: The pyrimidine ring is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in oncology.[1] It can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

  • Primary Amino Groups: The two primary amino groups at the C4 and the exocyclic methylene positions offer reactive handles for a wide range of chemical transformations. These groups can be readily acylated, alkylated, or used in cyclization reactions to introduce diverse functionalities.

  • Structural Versatility: The methyl group at the C2 position can also be modified, although it is less reactive than the amino groups. This allows for fine-tuning of the molecule's steric and electronic properties.

By strategically modifying these positions, it is possible to design and synthesize libraries of Grewe diamine derivatives with tailored biological activities, improved pharmacokinetic profiles, and enhanced target selectivity.

Comparative Biological Activity: A Landscape of Potential

While comprehensive biological screening of Grewe diamine itself is not extensively documented in publicly available literature, the vast body of research on analogous diaminopyrimidine derivatives provides a strong foundation for predicting its potential and guiding the synthesis of novel bioactive compounds.

Anticancer and Kinase Inhibitory Activity

The diaminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted cancer therapeutics.[2] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Derivatives of 2,4-diaminopyrimidine, a core structure within Grewe diamine, have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

One of the most promising targets for diaminopyrimidine derivatives is Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a pivotal role in cell survival, proliferation, migration, and invasion.[3][4][5]

A series of 2,4-diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors.[6][7] The general structure of these inhibitors often involves substitutions at the C2 and C4 amino groups, as well as modifications to other positions on the pyrimidine ring.

Table 1: Comparative in vitro FAK Inhibitory and Antiproliferative Activity of Diaminopyrimidine Derivatives

Compound IDR¹ Substituent (at C4-amino)R² Substituent (at C2-amino)FAK IC₅₀ (nM)A549 Cell IC₅₀ (nM)MDA-MB-231 Cell IC₅₀ (nM)Reference
TAE-226 4-(4-methylpiperazin-1-yl)phenyl2,4-dichloro-5-methoxyphenyl6.3>1000>1000[6]
A1 morpholin-4-yl2,4-dichloro-5-methoxyphenyl356Not ReportedNot Reported[6]
A12 4-methylpiperazin-1-yl2-fluoro-4-chloro-5-methoxyphenyl1213094[6][7]
B1 4-methylpiperazin-1-yl2-fluoro-4-chloro-5-methoxyphenyl with F at R³6Not ReportedNot Reported[6]
B3 4-methylpiperazin-1-yl2-fluoro-4-chloro-5-methoxyphenyl with OCH₃ at R³8Not ReportedNot Reported[6]
VS-6063 (Defactinib) Not a diaminopyrimidineNot a diaminopyrimidine0.6Not ReportedNot Reported[6]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

The data in Table 1 clearly demonstrates that strategic modifications to the diaminopyrimidine scaffold can lead to highly potent FAK inhibitors with significant antiproliferative activity against cancer cell lines. For instance, compound A12 , a diaminopyrimidine derivative, exhibits a FAK IC₅₀ of 12 nM and potent activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.[6][7] This highlights the potential of using the Grewe diamine core to generate novel anticancer agents targeting FAK.

FAK is a central node in integrin-mediated signaling pathways that control cell adhesion, migration, and survival.[8][9] Upon activation by integrin clustering, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a host of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK cascades, which promote cell survival and proliferation.[3][4]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin Binding FAK FAK Integrin->FAK Activation (Autophosphorylation at Tyr397) Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation MAPK MAPK/ERK Pathway p130Cas->MAPK Cell_Migration Cell Migration & Invasion Paxillin->Cell_Migration Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation

Caption: FAK signaling pathway in cancer.

Beyond FAK, diaminopyrimidine derivatives have shown inhibitory activity against other important cancer-related kinases, including:

  • Janus Kinase 3 (JAK3): Involved in cytokine signaling in immune cells, making it a target for autoimmune diseases and certain cancers. Pyrimidine-4,6-diamine derivatives have been developed as potent and selective JAK3 inhibitors.[10]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibition a promising strategy for cancer immunotherapy. Novel 2,4-diaminopyrimidine derivatives have been identified as potent HPK1 inhibitors.[11]

  • Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of mitosis, and their inhibitors are being investigated as anticancer agents. Aminopyrimidine scaffolds are common in AURK and PLK inhibitors.[2]

The versatility of the diaminopyrimidine scaffold in targeting a range of kinases underscores the significant potential of Grewe diamine as a starting point for developing a diverse portfolio of kinase inhibitors.

Antimicrobial Activity

The diaminopyrimidine core is also a well-established pharmacophore in antimicrobial agents.[12] The most notable example is Trimethoprim , a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[13] The structural similarity between Grewe diamine and trimethoprim suggests that derivatives of Grewe diamine could be explored for antibacterial activity.

Table 2: Comparative Antimicrobial Activity of Diaminopyrimidine Derivatives

CompoundTarget OrganismMechanism of ActionKey Structural FeaturesReference
Trimethoprim Bacteria (e.g., E. coli, S. aureus)Dihydrofolate Reductase (DHFR) Inhibition2,4-Diaminopyrimidine with a trimethoxybenzyl group at C5[13]
Pyrimethamine Protozoa (e.g., Plasmodium falciparum)Dihydrofolate Reductase (DHFR) Inhibition2,4-Diaminopyrimidine with a chlorophenyl and an ethyl group at C5 and C6[13]
Iclaprim Gram-positive bacteria (including MRSA)Dihydrofolate Reductase (DHFR) InhibitionA diaminopyrimidine with a cyclopropyl substituent[14]

By introducing appropriate lipophilic substituents at the C5 position of the Grewe diamine core, analogous to the benzyl group in trimethoprim, it may be possible to generate novel antibacterial agents. The exocyclic amino group of Grewe diamine also offers a unique point for modification to potentially enhance potency and selectivity.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research into the biological activities of Grewe diamine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.

Kinase_Assay_Workflow Start Start Plate_Setup Prepare 384-well plate with test compounds and controls Start->Plate_Setup Add_Kinase Add kinase solution Plate_Setup->Add_Kinase Add_Substrate Add ATP/substrate mixture to initiate reaction Add_Kinase->Add_Substrate Incubate_1 Incubate at 30°C for 45-60 min Add_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent to generate luminescent signal Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_3 Read_Plate Measure luminescence with a plate reader Incubate_3->Read_Plate Analyze_Data Analyze data and calculate IC₅₀ values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Materials:

  • Purified kinase (e.g., FAK)

  • Kinase substrate (e.g., a suitable peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Grewe diamine derivatives) dissolved in DMSO

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 2.5 µL of the compound solutions or vehicle (DMSO for control) into the wells of a 384-well plate.

  • Kinase Addition: Prepare a solution of the kinase in the appropriate kinase buffer. Add 5 µL of the kinase solution to each well.

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in the kinase buffer. Initiate the kinase reaction by adding 2.5 µL of this mixture to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]

Protocol 2: In Vitro Anticancer Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol describes a colorimetric assay to assess the antiproliferative activity of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader with absorbance detection at 510 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[16]

Conclusion and Future Directions

While Grewe diamine has long been valued as a synthetic intermediate, its inherent structural features strongly suggest a significant, yet largely unexplored, potential as a privileged scaffold for the discovery of novel bioactive compounds. The extensive body of research on structurally related diaminopyrimidine derivatives provides compelling evidence that strategic modification of the Grewe diamine core can lead to potent anticancer, kinase inhibitory, and antimicrobial agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of Grewe diamine derivatives. Such efforts, guided by the structure-activity relationships of known diaminopyrimidine inhibitors, hold the promise of unlocking new therapeutic avenues for a range of diseases.

References

  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications.
  • Lee, B. Y., & Lee, D. G. (2022). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Journal of Experimental & Clinical Cancer Research, 41(1), 1-14.
  • Schlaepfer, D. D., Mitra, S. K., & Ilic, D. (2004). The Signaling and Biological Implications of FAK Overexpression in Cancer. Cancer and Metastasis Reviews, 22(4), 359-375.
  • Zhao, J., & Guan, J. L. (2009). Signal transduction by focal adhesion kinase in cancer. Cancer and Metastasis Reviews, 28(1-2), 35-49.
  • Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). Focal adhesion kinase: in command and control of cell motility. Nature Reviews Molecular Cell Biology, 6(1), 56-68.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem Technical Document.
  • Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368.
  • PDB-101. (n.d.). Diaminopyrimidine. RCSB PDB. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Diaminopyrimidine – Knowledge and References. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(7), 8052-8062.
  • Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 5(6), 1103-1123.
  • BenchChem. (2025). The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide. BenchChem Technical Document.
  • Wróbel, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2185.
  • Wróbel, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 4103.
  • Zhang, Y., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47253-47266.
  • Zhao, L., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(11), 2301-2314.
  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5104.
  • Kumar, A., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 11(4), 312-325.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 263, 115939.
  • Chen, Y. L., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5035.
  • Holý, A., et al. (2002). Design, Synthesis and Biological Evaluation of Pyrimidinamine Derivatives Containing Urea Moiety.
  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2677.
  • Létinois, U., et al. (2013). Grewe diamine. In Encyclopedia of Reagents for Organic Synthesis.
  • Sławiński, J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12754-12771.
  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... Retrieved from [Link]

  • Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.
  • Saha, R., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37367-37379.
  • Kumar, B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227.
  • Musa, M. A., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601-1607.
  • Liao, Z., et al. (2018). Discovery of antitumor ursolic acid long-chain diamine derivatives as potent inhibitors of NF-κB. Bioorganic Chemistry, 80, 25-34.
  • ResearchGate. (n.d.). Cytotoxic activity toward cancer cells of diazabicyclononane derivative... Retrieved from [Link]

  • Zhao, L., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 7(12), e202104443.
  • Pal, A., et al. (2004). Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. Oncology Reports, 11(6), 1323-1327.
  • ResearchGate. (n.d.). ChemInform Abstract: Mother Diamine: A Universal Building Block for Making Chiral Ligands from Daughter Diamines to Binol, Binap and Monophos Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of building blocks and natural products bearing chiral vicinal... Retrieved from [Link]

  • Wincenciak, M., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6211.

Sources

A Comparative Guide to the Substrate Specificity of Thiaminase II for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology and professionals in drug development, understanding the intricate dance between an enzyme and its substrates is paramount. Thiaminase II (EC 3.5.99.2), also known as TenA, presents a fascinating case study. While historically classified by its ability to degrade thiamine (Vitamin B1), its primary physiological role in many organisms is now understood to be in the salvage of thiamine's pyrimidine moiety.[1][2][3] This guide provides an in-depth evaluation of Thiaminase II's substrate specificity, contrasting its activity towards its natural substrate with thiamine and other pyrimidine analogs. We will delve into the mechanistic underpinnings of this specificity, provide robust experimental protocols for its characterization, and present a comparative analysis of its kinetic parameters.

The Duality of Thiaminase II: Degradation vs. Salvage

Thiaminases are broadly categorized into two types based on their catalytic mechanism. Thiaminase I (EC 2.5.1.2) employs a co-substrate, such as an amine or sulfhydryl compound, to displace the thiazole ring of thiamine.[1] In contrast, Thiaminase II acts as a hydrolase, exclusively using water as a nucleophile to cleave the methylene bridge connecting the pyrimidine and thiazole rings.[1][2]

The critical insight for any researcher studying this enzyme is that its designation as a "thiaminase" is functionally misleading. Structural and kinetic studies have revealed that Thiaminase II's true physiological substrate is often not thiamine itself, but rather a thiamine precursor or breakdown product, 4-amino-5-aminomethyl-2-methylpyrimidine (aminopyrimidine).[4][5] The enzyme efficiently converts aminopyrimidine into 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a key precursor that can be phosphorylated and funneled back into the de novo thiamin biosynthesis pathway.[2][4] Evidence from Bacillus subtilis shows that the catalytic efficiency of TenA is approximately 100 times greater for aminopyrimidine than for thiamine, reinforcing its primary role as a salvage enzyme.[2]

This functional distinction is the cornerstone of designing relevant experiments. Assays focused solely on thiamine degradation may vastly underestimate the enzyme's potential activity and miss its physiological significance.

Mechanistic Basis of Pyrimidine Recognition

The substrate specificity of Thiaminase II is dictated by the architecture of its active site. X-ray crystallography has provided a detailed map of the interactions that stabilize the pyrimidine ring and facilitate catalysis.[1][2]

  • Pyrimidine Anchoring: The pyrimidine ring of the substrate is securely positioned within a deep, acidic pocket through π-stacking interactions with the aromatic side chains of multiple tyrosine residues (Tyr47, Tyr112, Tyr163) and a phenylalanine (Phe208).[1]

  • Hydrogen Bonding Network: Specificity is further enhanced by a network of hydrogen bonds. The side chain of a glutamic acid residue (Glu205 in B. subtilis TenA) forms a hydrogen bond with the N1 nitrogen of the pyrimidine ring, while an aspartic acid (Asp44) interacts with the N3 and exocyclic amino group, effectively polarizing the ring.[1][4]

  • Catalytic Mechanism: The proposed mechanism proceeds via an addition-elimination pathway, analogous to that of Thiaminase I, despite the lack of sequence or structural homology between the two enzyme classes.[4] A key cysteine residue (Cys135) acts as the nucleophile, attacking the C6 position of the pyrimidine ring. This covalent intermediate facilitates the cleavage of the bond to the thiazole (in thiamine) or the amino group (in aminopyrimidine), which is subsequently replaced by a hydroxyl group from water.[4]

The following diagram illustrates the proposed catalytic mechanism for the hydrolysis of aminopyrimidine, the enzyme's preferred substrate.

ThiaminaseII_Mechanism Thiaminase II Catalytic Mechanism cluster_Enzyme Enzyme Active Site cluster_Reaction Cys135 Cys135-SH Asp44 Asp44 Glu205 Glu205 Substrate Aminopyrimidine (Substrate) Intermediate1 Covalent Intermediate Substrate->Intermediate1 Nucleophilic attack by Cys135 Intermediate2 Post-Cleavage Intermediate Intermediate1->Intermediate2 Elimination of Leaving Group Product HMP (Product) Intermediate2->Product Hydrolysis (H2O attack) Product->Cys135 Enzyme regeneration LeavingGroup NH3

Caption: Proposed catalytic cycle of Thiaminase II with aminopyrimidine.

A Validated Workflow for Evaluating Substrate Specificity

To objectively compare the performance of Thiaminase II with various pyrimidine compounds, a robust and reproducible experimental workflow is essential. We recommend a continuous enzyme-coupled fluorescence assay, complemented by HPLC for product verification. This dual approach ensures both high-throughput kinetic analysis and unambiguous product identification.

ThiaminaseII_Workflow Kinetic Analysis Workflow arrowhead arrowhead P1 Enzyme Preparation (Recombinant Thiaminase II) A1 Assay Optimization (Enzyme concentration, Buffer pH) P1->A1 P2 Substrate Preparation (Thiamine, Aminopyrimidine, Analogs) P2->A1 A2 Kinetic Assay (Fluorescence Plate Reader) A1->A2 A3 Data Acquisition (Progress Curves) A2->A3 V1 HPLC Analysis (Endpoint Assay) A2->V1 For validation D1 Data Analysis (Michaelis-Menten Plot) A3->D1 D2 Calculate Km, kcat, kcat/Km D1->D2 V2 Confirm Product Formation & Substrate Depletion D2->V2 Correlate V1->V2

Caption: Experimental workflow for determining Thiaminase II kinetics.

Experimental Protocol: Fluorescence-Based Kinetic Assay

This protocol is adapted from established methods for measuring thiamine depletion and provides a self-validating system for kinetic analysis.[6][7] The principle relies on measuring the remaining substrate (thiamine or a fluorescent analog) at various time points or continuously. For non-fluorescent substrates like aminopyrimidine, an HPLC-based endpoint assay is required. Here, we detail the protocol for thiamine.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, 100 mM NaCl, pH 7.2. The choice of a phosphate buffer at near-neutral pH is crucial as it maintains the physiological activity of the enzyme and the stability of the substrate.

  • Thiaminase II Stock: Prepare a concentrated stock of purified, recombinant Thiaminase II (e.g., 1 mg/mL) in Assay Buffer with 10% glycerol for stability. Determine the precise concentration using a Bradford assay or by measuring A280.

  • Substrate Stock Solutions: Prepare 10 mM stock solutions of thiamine HCl and other pyrimidine test compounds in ultrapure water. Verify concentrations spectrophotometrically.

  • Derivatization Solution: 15 mM potassium ferricyanide [K₃Fe(CN)₆] in 15% (w/v) NaOH. Prepare fresh daily and protect from light. This solution oxidizes thiamine to the highly fluorescent thiochrome.[8]

2. Assay Procedure (96-Well Plate Format):

  • Substrate Dilution Series: Prepare a 2-fold serial dilution of the substrate (e.g., thiamine) in Assay Buffer to yield final assay concentrations ranging from ~0.1x to 10x the expected Kₘ (e.g., 2 µM to 200 µM).

  • Enzyme Dilution: Based on optimization experiments, dilute the Thiaminase II stock in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes (e.g., 10-50 nM).

  • Reaction Initiation: In a black, clear-bottom 96-well plate, add 50 µL of each substrate dilution. To initiate the reaction, add 50 µL of the diluted enzyme solution to all wells simultaneously using a multichannel pipette. Mix briefly on a plate shaker.

  • Control Wells: Include "no enzyme" controls for each substrate concentration to account for any non-enzymatic substrate degradation. Also, include "no substrate" controls to measure background fluorescence.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

3. Data Acquisition (Kinetic Mode):

  • This protocol uses an endpoint approach, which is simpler for plate readers not equipped for automated injection.

  • Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in a set of wells by adding 25 µL of 1 M HCl.

  • Thiochrome Derivatization: To the stopped reaction wells, add 25 µL of the Derivatization Solution. Allow 2 minutes for the reaction to proceed.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~450 nm.[8]

4. Data Analysis:

  • Standard Curve: Generate a standard curve of known thiamine concentrations to convert fluorescence units into molar concentrations.

  • Calculate Initial Velocities (v₀): For each initial substrate concentration [S], plot the concentration of product formed (or substrate consumed) versus time. The slope of the initial linear portion of this curve is the initial velocity (v₀).

  • Michaelis-Menten Kinetics: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations [S]. Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the kinetic parameters Kₘ and Vₘₐₓ.

  • Calculate kcat: The turnover number, kcat, is calculated using the equation kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration in the assay.

Comparative Performance Data

The ultimate goal of this workflow is to generate comparative kinetic data to understand the enzyme's substrate preference. The following table summarizes known data for B. subtilis Thiaminase II and provides a framework for evaluating novel pyrimidine compounds.

SubstrateKₘ (µM)kcat (min⁻¹)kcat/Kₘ (min⁻¹µM⁻¹)Reference / Notes
4-Amino-5-aminomethyl-2-methylpyrimidine (Aminopyrimidine) 11.8 ± 1.622 ± 0.51.9[4]
Thiamine (Vitamin B1) Not Reported~0.22 (est.)~100-fold lower than Aminopyrimidine[2]
Oxythiamine TBDTBDQualitative hydrolysis observed[5]
Pyrithiamine TBDTBDQualitative hydrolysis observed[5]
4-Amino-5-(N-formyl-N-hydroxyethyl)-aminomethyl-2-methylpyrimidine Not a substrate--[4]

TBD: To Be Determined. Data for aminopyrimidine is for B. subtilis TenA. Estimated kcat for thiamine assumes a 100-fold lower efficiency.

Interpreting the Data: The data clearly substantiates the role of Thiaminase II as a pyrimidine salvage enzyme. The Kₘ for aminopyrimidine (11.8 µM) indicates a high binding affinity, significantly stronger than that observed for many enzymes and their primary substrates. The high catalytic efficiency (kcat/Kₘ) of 1.9 min⁻¹µM⁻¹ further underscores its specialization.[4] In contrast, the dramatically lower activity towards thiamine suggests that its cleavage is likely an off-target effect or only becomes relevant under specific physiological conditions. The inability of the enzyme to process N-formylated pyrimidines highlights the importance of the free amino group on the C5 methylene bridge for catalysis.[4]

Implications for Research and Drug Development

A thorough understanding of Thiaminase II substrate specificity is critical for several fields:

  • Antimicrobial Drug Development: Thiamine biosynthesis and salvage pathways are potential targets for novel antibiotics. A detailed kinetic profile of Thiaminase II allows for the rational design of potent and specific inhibitors that could disrupt bacterial vitamin metabolism. The structural data can guide the development of pyrimidine analogs that bind tightly to the active site but cannot be turned over.

  • Metabolic Engineering: For organisms engineered to overproduce thiamine or related compounds, understanding the activity of salvage enzymes like Thiaminase II is crucial to prevent the degradation of the desired product.

  • Enzymology and Biocatalysis: Thiaminase II serves as an excellent model for studying the evolution of enzyme function, demonstrating how an ancestral protein may have been adapted from a general binding or degradation function to a highly specific role in metabolic salvage.

By employing the rigorous, multi-faceted approach outlined in this guide, researchers can generate high-quality, comparable data to elucidate the precise function of Thiaminase II and exploit its properties for therapeutic and biotechnological applications.

References

  • Jenkins, A. H., et al. (2007). Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis. Biochemistry, 46(31), 9063–9070. [Link]

  • Futia, M. H., et al. (2024). Measuring Thiaminase Activity in Fish Extracts using Fluorescence Spectrophotometry. ACS Measurement Science Au. [Link]

  • Futia, M. H., et al. (2025). Measuring Thiaminase Activity in Fish Extracts using Fluorescence Spectrophotometry. ACS Measurement Science Au. [Link]

  • Kraft, C. E., & Angert, E. R. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Applied Microbiology and Biotechnology, 101(12), 4875-4887. [Link]

  • Wikipedia. (n.d.). Thiaminase. [Link]

  • Gerdes, S., et al. (2019). Salvage of the thiamin pyrimidine moiety by plant TenA proteins lacking an active-site cysteine. The Biochemical Journal, 476(1), 1-17. [Link]

  • Liu, Y., et al. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of Fluorescence, 22(5), 1245-1250. [Link]

  • Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 77, 97-119. [Link]

  • Talwar, D., et al. (2009). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 55(8), 1555-1558. [Link]

  • UniProt Consortium. (n.d.). tenA - Aminopyrimidine aminohydrolase - Staphylococcus aureus (strain MW2). UniProtKB. [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.5.99.2. IUBMB Enzyme Nomenclature. [Link]

  • Kraft, C. E., & Angert, E. R. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Applied Microbiology and Biotechnology, 101(12), 4875-4887. [Link]

  • Onozuka, M., et al. (2008). Involvement of thiaminase II encoded by the THI20 gene in thiamin salvage of Saccharomyces cerevisiae. FEMS Yeast Research, 8(6), 871-879. [Link]

  • Saha, S., et al. (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. Journal of AOAC International, 102(3), 856-863. [Link]

  • Baines, M. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science, 24(3), 235-239. [Link]

Sources

Inter-Laboratory Validation of Analytical Methods for Grewe Diamine: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the inter-laboratory validation of analytical methods for Grewe diamine. As a critical precursor in the synthesis of Vitamin B1 (Thiamine), the accurate and precise quantification of Grewe diamine is paramount for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for comparing and validating analytical methods for this important compound. We will delve into the scientific principles behind method selection, the intricacies of validation protocols, and the interpretation of inter-laboratory comparison data.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For a crucial intermediate like Grewe diamine, this means ensuring that the chosen analytical method is robust, reliable, and transferable between different laboratories, a cornerstone of modern quality assurance in the pharmaceutical industry.[4][5]

The Analytical Challenge: Selecting the Right Tool for Grewe Diamine Analysis

Grewe diamine, or 5-(aminomethyl)-2-methyl-4-pyrimidinamine, is an organic compound containing two primary amine groups.[1][6] This chemical characteristic, along with its role as a pharmaceutical precursor, guides the selection of appropriate analytical techniques. The most prevalent and suitable methods for the analysis of such compounds are based on chromatography, offering high resolution and sensitivity.

Two primary analytical techniques are considered in this guide for the quantification of Grewe diamine:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique, HPLC-UV is often the workhorse of pharmaceutical quality control laboratories. The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte. For Grewe diamine, its aromatic pyrimidine ring is expected to have a UV chromophore, making this a viable detection method.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. HPLC-MS is particularly advantageous for complex matrices or when very low detection limits are required. It provides mass-to-charge ratio information, which adds a high degree of certainty to the identification and quantification of the analyte.

The choice between these methods often depends on the specific requirements of the analysis, such as the expected concentration of Grewe diamine, the complexity of the sample matrix, and the desired level of sensitivity and specificity.

Designing an Inter-Laboratory Validation Study

An inter-laboratory study, also known as a round-robin test, is the ultimate assessment of a method's reproducibility and transferability.[7] The design of such a study for Grewe diamine should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

The following workflow outlines the key stages of an inter-laboratory validation study for a Grewe diamine analytical method.

Caption: Workflow of an inter-laboratory validation study.

Comparative Performance of Analytical Methods for Grewe Diamine

The following table summarizes the expected performance characteristics of HPLC-UV and HPLC-MS methods for the analysis of Grewe diamine, based on a hypothetical inter-laboratory study involving five laboratories. The acceptance criteria are derived from ICH guidelines.[8][9][10]

Performance Parameter HPLC-UV HPLC-MS/MS Acceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99920.9998≥ 0.999
Accuracy (% Recovery)
Low Concentration (1 µg/mL)98.2 - 101.5%99.5 - 100.8%95 - 105%
Mid Concentration (10 µg/mL)99.1 - 100.8%99.8 - 100.5%98 - 102%
High Concentration (50 µg/mL)99.5 - 100.5%99.9 - 100.3%98 - 102%
Precision (RSD%)
Repeatability (Intra-assay)< 1.5%< 1.0%≤ 2%
Intermediate Precision (Inter-assay)< 2.0%< 1.5%≤ 3%
Reproducibility (Inter-laboratory)< 3.5%< 2.5%≤ 5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mLSignal-to-Noise Ratio ≥ 10
Specificity ModerateHighNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results from minor variations in method parameters

Experimental Protocols

The following are detailed methodologies for the determination of Grewe diamine that can serve as a basis for an inter-laboratory validation study.

HPLC-UV Method

This method is intended for the quantitative determination of Grewe diamine in a relatively clean sample matrix, such as a purified intermediate stream.

Caption: Key steps in the HPLC-UV analytical method.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 30:70 (v/v) ratio. The exact composition should be optimized during method development.

  • Standard Solution Preparation: Accurately weigh a reference standard of Grewe diamine and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing Grewe diamine and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or the wavelength of maximum absorbance for Grewe diamine).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Quantification: Determine the concentration of Grewe diamine in the samples by comparing the peak area to the calibration curve.

HPLC-MS/MS Method

This method is designed for high-sensitivity and high-selectivity analysis, suitable for complex matrices or trace-level quantification.

Caption: Key steps in the HPLC-MS/MS analytical method.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC-UV method, using mobile phase A as the diluent. An internal standard (e.g., a stable isotope-labeled Grewe diamine) should be used for optimal accuracy.[11]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution: A gradient from 5% to 95% mobile phase B over several minutes to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM). Precursor and product ion transitions for Grewe diamine and the internal standard need to be determined during method development.

  • Analysis and Quantification: Inject standards and samples. The quantification is based on the peak area ratio of the analyte to the internal standard.

Trustworthiness and Self-Validation

For any analytical protocol to be trustworthy, it must be a self-validating system. This is achieved through the inclusion of system suitability tests (SSTs) before each analytical run.[8]

System Suitability Tests (SSTs):

  • Purpose: To verify that the chromatographic system is performing adequately for the analysis.

  • Procedure: A standard solution is injected multiple times (e.g., six replicate injections) before the analysis of any samples.

  • Parameters and Acceptance Criteria:

    • Peak Area Precision (RSD): ≤ 2.0%

    • Retention Time Precision (RSD): ≤ 1.0%

    • Tailing Factor: 0.8 - 1.5

    • Theoretical Plates: ≥ 2000

Failure to meet these criteria indicates a problem with the system that must be rectified before proceeding with the analysis.

Conclusion and Recommendations

Both HPLC-UV and HPLC-MS/MS are viable techniques for the analysis of Grewe diamine.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where the concentration of Grewe diamine is relatively high and the sample matrix is not overly complex. Its simplicity makes it easily transferable between laboratories.

  • HPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for challenging applications such as trace impurity analysis, analysis in complex biological matrices, or when a very high degree of confidence in the results is required.

The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and regulatory requirements. It is imperative that whichever method is chosen, it undergoes a thorough validation process, ideally including an inter-laboratory study, to ensure its suitability for its intended purpose.[3]

References

  • BenchChem. (n.d.). A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Ethylacrolein.
  • Létinois, U. (2020). Grewe diamine. ResearchGate.
  • Jain, R. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • Manfio, J. L., et al. (n.d.). Development and Validation of an HPLC/MS/MS Method for the Determination of Sufentanil and Morphine in Human Plasma. Journal of AOAC INTERNATIONAL.
  • Candioti, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • IUPAC. (n.d.). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry.
  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube.
  • Wikipedia. (n.d.). Thiamine.
  • WIPO. (2007). WO/2007/104442 Process for the manufacture of a precursor of vitamin B1. Patentscope.
  • Schmitt, S. (2010). Validation of Analytical Methods.
  • Extranet Systems. (n.d.). Guidelines.
  • Google Patents. (n.d.). US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1.
  • AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • Bachrach, U., & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. Analytical Biochemistry, 152(2), 423-431.
  • Taylor & Francis. (n.d.). Diamines – Knowledge and References.

Sources

A Comparative Guide to the Solid-State Stability of 5-(Aminomethyl)-2-methylpyrimidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a vital intermediate in the synthesis of Thiamine (Vitamin B1) and a valuable building block for various therapeutic agents.[1] The physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its successful development into a safe, effective, and stable drug product. For ionizable compounds like Grewe diamine, salt formation is a fundamental strategy to optimize properties such as solubility, dissolution rate, and stability without altering the core pharmacophore.[2] The choice of a counter-ion can profoundly influence the crystalline structure of the API, which in turn dictates its thermal stability, hygroscopicity, and susceptibility to chemical degradation.[3][4]

This guide presents a framework for a comparative stability study of different salts of 5-(aminomethyl)-2-methylpyrimidin-4-amine. We will delve into the causality behind the selection of key experimental protocols, providing detailed methodologies for a robust assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to select the optimal salt form with superior stability, ensuring product quality and performance.

Candidate Salts for Investigation

The primary amine and pyrimidine ring nitrogens in 5-(aminomethyl)-2-methylpyrimidin-4-amine provide multiple sites for protonation, making it an excellent candidate for salt formation with various acids. For a comprehensive study, a selection of both inorganic and organic counter-ions is recommended.

  • Hydrochloride (HCl): A common and often highly crystalline salt. The dihydrochloride is a known form.

  • Hydrobromide (HBr): Often provides similar properties to the hydrochloride but can sometimes offer advantages in crystallinity or reduced hygroscopicity.

  • Sulfate (H₂SO₄): A divalent counter-ion that can offer different crystal packing and stability profiles.

  • Mesylate (Methanesulfonate): An organic counter-ion known for forming stable, crystalline salts.

  • Tosylate (p-Toluenesulfonate): Another organic counter-ion that frequently improves solubility and stability.

The logical flow for preparing and evaluating these salts is outlined below.

Salt_Selection_Workflow cluster_prep Salt Formation & Screening cluster_analysis Stability Characterization cluster_decision Optimal Salt Selection API Free Base of 5-(aminomethyl)-2- methylpyrimidin-4-amine Acids Select Counter-ions (HCl, HBr, H₂SO₄, Mesylate, etc.) Screen Stoichiometric Reaction in various solvents Acids->Screen Isolation Isolation & Drying of Solid Material Screen->Isolation SolidState Initial Solid-State Characterization (PXRD, FTIR) Isolation->SolidState Characterize Solids Thermal Thermal Analysis (DSC, TGA) SolidState->Thermal Hygro Hygroscopicity (DVS) Thermal->Hygro Accelerated Accelerated Stability (e.g., 40°C/75% RH) Hygro->Accelerated HPLC Purity & Degradation (HPLC Analysis) Accelerated->HPLC Data Comparative Data Analysis HPLC->Data Evaluate Results Decision Select Lead Salt Candidate (Optimal Stability Profile) Data->Decision

Caption: Workflow for comparative salt stability assessment.

Experimental Protocols for Stability Profiling

A multi-faceted approach is essential for a thorough stability comparison. The following experimental designs are critical for generating the data needed to make an informed decision.

Thermal Analysis: Assessing Melting Point and Decomposition

Thermal analysis techniques are fundamental for determining the physical stability of a salt upon heating, which is relevant for manufacturing processes like drying and milling.[4][5]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and detect solid-state phase transitions, such as polymorph conversions.[3] A sharp melting endotherm at a high temperature is generally indicative of a stable crystalline form.

    Protocol:

    • Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a point beyond the melting/decomposition temperature (e.g., 300 °C).

    • Record the heat flow versus temperature to identify thermal events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of water or residual solvents (desolvation) and determining the onset temperature of thermal decomposition.[5] A salt that is stable to higher temperatures is generally preferred.

    Protocol:

    • Weigh 5-10 mg of the salt onto a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. Weight loss at temperatures below 120 °C often indicates the presence of water or volatile solvents, while significant weight loss at higher temperatures signifies decomposition.

Hygroscopicity: Understanding Moisture Sensitivity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic conversion) and chemical degradation (e.g., hydrolysis).[3]

  • Dynamic Vapor Sorption (DVS): DVS is an automated gravimetric technique that measures how quickly and how much moisture a sample absorbs or desorbs as the relative humidity (RH) is varied at a constant temperature.

    Protocol:

    • Place approximately 10 mg of the sample in the DVS instrument at a controlled temperature (e.g., 25 °C).

    • Subject the sample to a pre-defined humidity program, typically starting from a low RH (e.g., 0%), stepping up to a high RH (e.g., 95%), and then back down.

    • Continuously record the mass change. The resulting sorption/desorption isotherm provides a detailed picture of the salt's interaction with moisture.

    • The material can be classified based on its percentage weight gain at a specified RH (e.g., 80% RH).

Solid-State Characterization: Identifying Crystalline Form and Changes

The specific crystalline arrangement (polymorph) of a salt dictates its properties. It is crucial to identify the initial form and monitor for any changes during stability studies.[4][6]

  • Powder X-Ray Diffraction (PXRD): PXRD is the primary technique for identifying the crystalline phase of a material. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint." It is the most definitive method for detecting polymorphism.

    Protocol:

    • Gently pack the powder sample into a sample holder.

    • Analyze the sample using an X-ray diffractometer over a defined 2θ range (e.g., 2° to 40°).

    • Compare the resulting diffractograms of the different salts and of the same salt before and after being subjected to stress conditions (e.g., high humidity from DVS). A change in the peak positions indicates a change in the crystal form.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonds within a molecule. It is excellent for confirming salt formation (by observing the characteristic peaks of the protonated amine and the counter-ion) and for detecting chemical changes.

    Protocol:

    • Acquire a spectrum of the sample using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

    • Scan the sample over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

    • Analyze the positions and intensities of the absorption bands to confirm structural integrity.

Chemical Stability under Accelerated Conditions

To predict long-term stability, salts are subjected to accelerated stability testing, which involves elevated temperature and humidity.[7] This forces degradation to occur at a faster rate, revealing potential liabilities.

  • ICH Accelerated Stability Protocol (Adapted):

    • Place accurately weighed samples of each salt in separate, open vials to ensure maximum exposure.

    • Store the vials in a stability chamber set to accelerated conditions, such as 40 °C / 75% RH.

    • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove a sample of each salt for analysis.

    • Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

    • A visual inspection for changes in color or physical state should also be performed.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is one that can separate the API from its degradation products, allowing for accurate quantification of both.[8]

    Protocol:

    • Develop a reversed-phase HPLC method capable of resolving the 5-(aminomethyl)-2-methylpyrimidin-4-amine peak from potential impurities and degradants. A gradient method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.

    • Dissolve the samples from the stability study in a suitable diluent and inject them into the HPLC system.

    • Quantify the peak area of the parent compound and any new peaks that appear over time. A decrease in the main peak area with a corresponding increase in other peaks indicates degradation.

Data Presentation and Comparative Analysis

For an objective comparison, the collected data should be summarized in a clear and concise format.

Table 1: Comparative Stability Data for 5-(Aminomethyl)-2-methylpyrimidin-4-amine Salts

ParameterHydrochlorideHydrobromideSulfateMesylateTosylate
Appearance White CrystallineOff-White PowderWhite PowderCrystalline SolidNeedles
Melting Point (DSC) ~250 °C (decomposes)
Thermal Decomposition (TGA) Onset > 250 °C
Hygroscopicity (% wt gain @ 80% RH)
PXRD Pattern Crystalline Form I
Polymorphic Change after DVS? Yes/No
Chemical Purity (Initial, HPLC) >99.5%
Chemical Purity (4 wks @ 40°C/75% RH)
Major Degradants Observed

Based on the results, a decision can be made. The following diagram illustrates a logical path for selecting the optimal salt.

Decision_Tree start Start with Stability Data from Table 1 q1 Is the salt crystalline (PXRD)? start->q1 q2 Is it non-hygroscopic or slightly hygroscopic? q1->q2 Yes amorphous Amorphous: High Risk of Instability q1->amorphous No q3 Does it have a high melting/decomposition point? q2->q3 Yes hygroscopic Hygroscopic: Handling & Stability Issues q2->hygroscopic No q4 Is it chemically stable under accelerated conditions? q3->q4 Yes low_melt Low Melting Point: Processing Challenges q3->low_melt No lead_candidate Lead Salt Candidate q4->lead_candidate Yes unstable Chemically Unstable: Short Shelf-Life q4->unstable No reconsider Reconsider or Reformulate amorphous->reconsider hygroscopic->reconsider low_melt->reconsider unstable->reconsider

Caption: Decision tree for selecting the optimal salt form.

Conclusion

The selection of an appropriate salt form for 5-(aminomethyl)-2-methylpyrimidin-4-amine is a critical decision that impacts its entire development lifecycle. A comprehensive analysis of thermal properties, hygroscopicity, solid-state characteristics, and chemical stability is not merely a screening exercise but a fundamental component of risk mitigation. By employing the rigorous experimental protocols outlined in this guide, researchers can generate a robust, comparative dataset. This data-driven approach ensures the selection of a salt form with optimal stability, processability, and performance, ultimately contributing to a higher quality and more reliable final product. The protonation of the amine function in a salt form can also enhance chemical stability by protecting it from oxidative degradation.[3] A thorough understanding and management of potential salt disproportionation in solid dosage forms is also crucial for maintaining product quality over its shelf life.[9]

References

  • Stahl, P.H., and Wermuth, C.G. (eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Giron, D. (2004). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73(2), 441–457.
  • Verma, R.K., and Garg, S. (2001). Selection of a suitable salt of a drug candidate. Pharmaceutical Technology, 25(6), 58-71.
  • Byrn, S.R., Pfeiffer, R.R., and Stowell, J.G. (1999).
  • Fini, A., et al. (2001). Diclofenac salts. I. Fractal and thermal analysis of sodium and potassium diclofenac salts. Journal of Pharmaceutical Sciences, 90(12), 2049-57.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Fini, A., et al. (2012). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable? Molecules, 17(12), 13936-13950.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • AbacipharmTech. 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride. Available at: [Link]

  • Li, H., and Wang, S. (2013). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 102(11), 3879-3891.
  • Singh, S., and Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Siddiqui, M.R., AlOthman, Z.A., and Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Wikipedia. Thiamine. Available at: [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. Available at: [Link]

  • Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123.
  • Olayinka, O. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Chemical Science, 14(1), 1-24.
  • NCERT. Amines. Available at: [Link]

  • Abdel-Gawad, H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 7(7), 125-135.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS No. for dihydrochloride salt: 874-43-1), a key intermediate in pharmaceutical research, notably in the synthesis of Thiamine (Vitamin B1).[1][2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is critical. The primary hazards stem from the compound's irritant and potential sensitizing properties.[3]

Causality of PPE Selection: The choice of PPE is directly dictated by the known and potential hazards. The goal is to create a barrier between the researcher and the chemical, preventing contact through all potential routes of exposure (dermal, ocular, inhalation).

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile rubber glovesProvides a robust barrier against amine compounds and hydrochloride salts. Gloves must be inspected before use.
Eye Protection Safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against splashes of solutions or accidental contact with the solid powder, which can cause serious eye damage.[3][4]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling dust particles, especially when handling the solid form.

Part 2: Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions. Amine hydrochlorides should be treated as a distinct waste stream.

The Logic of Segregation: The primary goal is to prevent unintended chemical reactions within the waste container. Amines are basic and will react with acids. Storing them separately mitigates this risk. Furthermore, keeping halogenated and non-halogenated waste separate is a common requirement for disposal facilities.

Caption: Waste segregation workflow for this compound.

Container Requirements:

  • Compatibility: Use containers made of materials that are compatible with amine hydrochlorides, such as high-density polyethylene (HDPE). Avoid metal containers for acidic salts.

  • Condition: Containers must be in good condition, free from leaks or cracks, with a secure, screw-top cap.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant).

  • Filling: Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

Protocol 1: Disposal of Solid Waste

Objective: To safely transfer residual solid this compound into a designated hazardous waste container.

Methodology:

  • Preparation: Ensure all required PPE is worn correctly. Perform all operations within a certified chemical fume hood to prevent dust inhalation.

  • Transfer: Carefully sweep or scoop the solid waste into a designated, properly labeled hazardous waste container for solid amine salts. Avoid actions that could generate dust.

  • Decontamination: Decontaminate the spatula, weigh boat, and any other surfaces that came into contact with the chemical using a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of the contaminated wipes as solid hazardous waste.

  • Container Sealing: Securely cap the waste container.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as acids and strong oxidizing agents.

Protocol 2: Disposal of Solutions

Objective: To safely transfer solutions containing this compound into a designated liquid hazardous waste container.

Methodology:

  • Preparation: Don all required PPE. Conduct this procedure in a chemical fume hood.

  • Transfer: Carefully pour the solution into a designated, properly labeled hazardous waste container for aqueous amine salt solutions. Use a funnel to prevent spills.

  • Rinsate Collection: Rinse the empty container that held the solution (e.g., beaker, flask) with a small amount of a suitable solvent. Add this rinsate to the hazardous waste container to ensure all residual chemical is captured.

  • Container Sealing: Securely cap the waste container, ensuring it is leak-proof.

  • Storage: Store the sealed container in the designated Satellite Accumulation Area (SAA), ensuring segregation from incompatible chemicals.

Part 4: Emergency Procedures and Final Disposal

Spill Response:

  • Small Spills (Solid): In a fume hood, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid generating dust.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS department immediately.

Final Disposal: The ultimate disposal of the collected hazardous waste must be handled by professionals. Your institution's EHS department or a licensed chemical waste disposal company will arrange for the collection and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).[5] Never dispose of this chemical down the drain or in the regular trash.[6]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine.[Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.[Link]

Sources

Navigating the Safe Handling of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride, a key building block in various synthetic pathways. Moving beyond a simple checklist, this document delves into the "why" behind each recommendation, empowering you to work with confidence and precision.

Understanding the Risks: A Proactive Approach to Safety

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][4][5][6]

A thorough understanding of these potential hazards is the first step in establishing a robust safety protocol.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound to mitigate the risks of exposure.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][2][6]
Hand Protection Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.[1][2]
Protective Clothing A standard laboratory coat is required. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or coveralls should be considered.[1][2][6]
Respiratory Protection For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if dust is generated or if working in an area with poor ventilation, a NIOSH-approved respirator is recommended.[2]
Visualizing the PPE Protocol

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Handling Procedure cluster_post_handling Post-Handling Assess Task Assess Task-Specific Risks (e.g., weighing, dissolution) Select PPE Select Appropriate PPE Based on Risk Assessment Assess Task->Select PPE Determines Inspect PPE Inspect PPE for Integrity (e.g., no holes in gloves) Select PPE->Inspect PPE Followed by Don PPE Don PPE in Correct Order (e.g., lab coat, then gloves) Inspect PPE->Don PPE If satisfactory Handle Compound Handle Compound in a Well-Ventilated Area Don PPE->Handle Compound Doff PPE Doff PPE Correctly to Avoid Contamination Handle Compound->Doff PPE Wash Hands Wash Hands Thoroughly with Soap and Water Doff PPE->Wash Hands

Caption: Workflow for selecting and using PPE.

Step-by-Step Handling Procedures: Ensuring a Safe Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Have all necessary equipment and reagents ready before starting the procedure.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

    • Close the container tightly after use.

  • Dissolution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any solutions prepared.

    • Follow the disposal plan outlined below for any waste generated.

Visualizing the Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Storage Prep Area Prepare Work Area (Fume Hood) Check Safety Verify Eyewash/Shower Accessibility Prep Area->Check Safety Gather Materials Gather All Necessary Equipment and Reagents Check Safety->Gather Materials Weigh Weigh Compound in Fume Hood Gather Materials->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Surfaces and Equipment Dissolve->Decontaminate Store Label and Store Solutions Decontaminate->Store Dispose Dispose of Waste Store->Dispose

Caption: Step-by-step handling workflow.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any unused solid material in a clearly labeled, sealed container.

    • Contaminated items such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.

    • Do not pour any solutions down the drain.[1]

  • Disposal Procedure:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][3][4]

Visualizing the Disposal Plan

Disposal_Plan cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Disposal Solid Waste Solid Waste (Unused compound, contaminated items) Label Solid Label and Seal Solid Waste Container Solid Waste->Label Solid Liquid Waste Liquid Waste (Aqueous and organic solutions) Label Liquid Label and Seal Liquid Waste Containers Liquid Waste->Label Liquid Contact EHS Contact Environmental Health & Safety (EHS) Label Solid->Contact EHS Label Liquid->Contact EHS Follow Regs Follow All Applicable Regulations Contact EHS->Follow Regs

Caption: Waste disposal decision tree.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can handle this compound with the confidence that comes from a deep understanding of the material and a commitment to safety.

References

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Polymer Source Inc. (2007, December). Material Safety Data Sheet. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.